molecular formula C5H12ClNO B571627 trans-3-Methoxycyclobutanamine hydrochloride CAS No. 1404373-83-6

trans-3-Methoxycyclobutanamine hydrochloride

Cat. No.: B571627
CAS No.: 1404373-83-6
M. Wt: 137.607
InChI Key: NPVRFSSTNGPBEB-UHFFFAOYSA-N
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Description

Trans-3-Methoxycyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVRFSSTNGPBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-54-3, 1404373-83-6, 1408074-49-6
Record name 3-methoxycyclobutan-1-amine hydrochloride
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Record name 3-methoxycyclobutan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: A Key Building Block for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Cyclobutanes in Medicinal Chemistry

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the emerging classes of compounds, substituted cyclobutanes have garnered significant attention for their unique conformational properties and their potential to impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] This guide focuses on a particularly promising building block: trans-3-Methoxycyclobutanamine hydrochloride . With the definitive CAS number 1408074-49-6 , this compound serves as a versatile scaffold for the synthesis of innovative molecules, particularly those targeting the central nervous system (CNS).[3][4][5] This document will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications in drug discovery. The CAS number for the free base, trans-3-Methoxycyclobutanamine, is 1363381-00-3.[6]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

Key Physicochemical Data
PropertyValueSource
CAS Number 1408074-49-6,
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to off-white solid
Storage 2-8°C, under inert gas
Structural Representation

The three-dimensional structure of trans-3-Methoxycyclobutanamine is crucial for understanding its reactivity and how it interacts with biological targets. The trans configuration of the methoxy and amino groups is a key feature that influences its conformational preferences.

Synthesis_Workflow Start 3-Methoxycyclobutanone Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Intermediate1 3-Methoxycyclobutanone Oxime Step1->Intermediate1 Step2 Step 2: Reduction (LiAlH4, THF) Intermediate1->Step2 Intermediate2 trans-3-Methoxycyclobutanamine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (HCl in Ether) Intermediate2->Step3 End trans-3-Methoxycyclobutanamine Hydrochloride Step3->End Drug_Discovery_Application BuildingBlock trans-3-Methoxycyclobutanamine HCl Synthesis Chemical Synthesis (Derivatization) BuildingBlock->Synthesis Library Library of Novel Cyclobutane Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Feedback LeadOp Lead Optimization SAR->LeadOp Candidate CNS Drug Candidate LeadOp->Candidate

Sources

An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: A Key Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's significance, its synthesis, and its application, grounded in scientific principles and field-proven insights.

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

In the intricate world of drug design, achieving high target affinity and selectivity is paramount. One of the key strategies employed by medicinal chemists to achieve this is the use of conformationally constrained scaffolds. Small, rigid molecules, such as substituted cyclobutanes, serve as excellent bioisosteres for more flexible aliphatic or aromatic systems. The constrained nature of the cyclobutane ring in this compound reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity. Furthermore, the defined stereochemistry of the trans-isomer provides a precise three-dimensional vector for substituents, allowing for optimized interactions with receptor pockets.

This compound has emerged as a particularly interesting building block for central nervous system (CNS) drug candidates.[1][2] Its physicochemical properties are well-suited for CNS penetration, and its structure offers a versatile platform for the synthesis of novel therapeutic agents targeting neurological disorders and pain management.[1]

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 137.61 g/mol [1][3][4]
Molecular Formula C₅H₁₂ClNO[1][3][4]
CAS Number 1408074-49-6[1][3][5]
Physical Form Solid[3][4]
Purity Typically ≥97%[1][6]
Storage Conditions 2-8°C, store under inert gas[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and potential formulation studies.

Synthesis Strategy: Achieving the trans Stereochemistry

Below is a proposed, multi-step synthesis workflow, which is a self-validating system as each step is based on well-established and reliable chemical transformations.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Reduction of 3-Methoxycyclobutanone to cis-3-Methoxycyclobutanol

  • To a solution of 3-methoxycyclobutanone in methanol at 0°C, add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly cis-3-methoxycyclobutanol.

Causality: The axial attack of the hydride on the cyclobutanone carbonyl group is sterically favored, leading to the formation of the equatorial hydroxyl group, resulting in the cis isomer as the major product.

Step 2: Mitsunobu Reaction for Stereochemical Inversion

  • Dissolve cis-3-methoxycyclobutanol, triphenylphosphine (PPh₃), and phthalimide in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain trans-N-(3-methoxycyclobutyl)phthalimide.

Causality: The Mitsunobu reaction is a classic method for inverting the stereochemistry of an alcohol. The reaction proceeds via an SN2 mechanism, where the phthalimide nucleophile attacks the carbon atom bearing the activated hydroxyl group, resulting in a complete inversion of configuration from cis to trans.

Step 3: Hydrazinolysis to Unveil the Amine

  • Dissolve the trans-N-(3-methoxycyclobutyl)phthalimide in ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the solid and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with an aqueous sodium bicarbonate solution.

  • Dry the organic layer and concentrate to yield trans-3-methoxycyclobutanamine.

Causality: Hydrazinolysis is a standard and efficient method for the deprotection of phthalimide-protected amines.

Step 4: Salt Formation

  • Dissolve the free base, trans-3-methoxycyclobutanamine, in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt is a straightforward acid-base reaction that improves the handling and stability of the amine.

G cluster_0 Proposed Synthesis Workflow A 3-Methoxycyclobutanone B cis-3-Methoxycyclobutanol A->B NaBH4, MeOH C trans-N-(3-Methoxycyclobutyl)phthalimide B->C Phthalimide, PPh3, DEAD/DIAD D trans-3-Methoxycyclobutanamine C->D N2H4·H2O, EtOH E trans-3-Methoxycyclobutanamine Hydrochloride D->E HCl

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available in peer-reviewed literature, its expected spectral characteristics can be predicted based on its structure. This information is crucial for the verification of the compound's identity and purity in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

  • -OCH₃ protons: A singlet peak is expected around 3.2-3.4 ppm.

  • -CH-O proton: A multiplet is expected around 3.8-4.0 ppm.

  • -CH-N proton: A multiplet is expected around 3.4-3.6 ppm.

  • Cyclobutane ring protons (-CH₂-): A complex series of multiplets is expected between 1.8 and 2.5 ppm.

  • -NH₃⁺ protons: A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration, but could appear between 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy (Predicted)

  • -OCH₃ carbon: A peak is expected around 55-58 ppm.

  • -CH-O carbon: A peak is expected around 70-75 ppm.

  • -CH-N carbon: A peak is expected around 45-50 ppm.

  • Cyclobutane ring carbons (-CH₂-): Peaks are expected in the range of 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • N-H stretching: A broad absorption band is expected in the region of 2500-3200 cm⁻¹ due to the ammonium salt.

  • C-H stretching: Sharp peaks are expected around 2850-3000 cm⁻¹.

  • C-O stretching: A strong absorption is expected around 1050-1150 cm⁻¹.

  • N-H bending: An absorption band is expected around 1500-1600 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Its structural features make it a valuable building block for designing ligands that interact with specific receptors in the central nervous system.[1] The cyclobutane moiety provides a rigid scaffold that can help to improve the pharmacokinetic properties and efficacy of a drug candidate.[1]

While specific examples of marketed drugs containing this exact fragment are not readily found in the public domain, the general utility of such building blocks is well-established in the discovery of potential therapeutic agents for neurological disorders and pain management.[1] In the broader context of organic chemistry, this compound is used to explore novel reaction pathways and to construct complex cyclic structures.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on available safety data, this compound is considered harmful if swallowed and may cause skin and eye irritation or burns. It may also cause respiratory irritation. For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of 137.61 g/mol , is more than just a simple chemical. It represents a strategic tool for medicinal chemists, offering a rigid and stereochemically defined scaffold for the design of novel therapeutics, particularly in the challenging area of CNS drug discovery. While detailed public data on its synthesis and spectroscopic characterization is sparse, its value is evident from its commercial availability and its described role as a key pharmaceutical intermediate. The proposed synthetic route and predicted spectral data in this guide provide a solid foundation for researchers looking to incorporate this valuable building block into their research and development programs.

References

  • PubChem. trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • Google Patents.
  • Wager, T. T., et al. Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chem. Neurosci. 2010, 1 (6), pp 435–449. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered increasing attention for their ability to introduce three-dimensionality and unique conformational constraints into drug candidates.[1][2] The cyclobutane motif, while historically underutilized due to synthetic challenges, is now recognized for its potential to improve metabolic stability and binding affinity.[3] This guide provides a comprehensive technical overview of the physicochemical properties of a specific cyclobutane derivative, trans-3-Methoxycyclobutanamine hydrochloride (CAS Number: 1408074-49-6).[1][4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural attributes and physicochemical characteristics of this compound. Where experimental data is not publicly available, this guide presents robust, field-proven methodologies for their determination, underpinned by established scientific principles.

Chemical Identity and Structural Elucidation

1.1. Molecular Structure and Composition

This compound is a substituted cyclobutylamine derivative presented as its hydrochloride salt. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is a common strategy in pharmaceutical development.[4]

PropertyValueSource(s)
Chemical Name This compound[4][6]
CAS Number 1408074-49-6[1][4][5][6][7]
Molecular Formula C₅H₁₂ClNO[1][5][6]
Molecular Weight 137.61 g/mol [1][5][6]
Physical Form Solid; described as a shiny crystalline powder.[1][7]
Purity Typically available at ≥95% or ≥97%.[1][4][6]
InChI Key NPVRFSSTNGPBEB-BPNVWSNHSA-N[1][4]

1.2. Stereochemistry

The "trans" designation in the nomenclature of this compound is critical. It denotes the relative orientation of the methoxy and amine substituents on the cyclobutane ring, positioned on opposite faces of the ring. This stereochemical arrangement significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Physicochemical Properties and Their Determination

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

2.1. Melting Point

Experimental Protocol for Melting Point Determination

Principle: This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Approximate Melting Point Determination: An initial rapid heating (10-20°C/minute) is performed to determine an approximate melting range.

  • Precise Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Self-Validation: The accuracy of the apparatus should be confirmed using certified reference standards with known melting points. The experiment should be repeated at least twice to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Powder the crystalline solid prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Rapid heating for approximate range meas1->meas2 meas3 Slow heating (1-2°C/min) for precise range meas2->meas3 analysis1 Record start and end of melting meas3->analysis1 analysis2 Report as melting point range analysis1->analysis2

Caption: Workflow for Melting Point Determination.

2.2. Solubility

Solubility is a critical determinant of a drug's bioavailability. As an amine hydrochloride salt, this compound is expected to be soluble in polar solvents, particularly water.[10] Its solubility in various aqueous and organic solvents can be quantitatively determined using the shake-flask method followed by a suitable analytical technique like HPLC.[11]

Experimental Protocol for Aqueous Solubility Determination

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.[11]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline).

  • Equilibration: The vial is sealed and agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The resulting suspension is centrifuged or filtered through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.

  • Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices: The use of a constant temperature bath is crucial as solubility is temperature-dependent. A 24-48 hour equilibration period ensures that the system has reached thermodynamic equilibrium. Filtration is necessary to remove any undissolved solid particles that could artificially inflate the measured concentration.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification equi1 Add excess solid to solvent equi2 Agitate at constant temperature (24-48h) equi1->equi2 sep1 Centrifuge or filter the suspension equi2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Analyze supernatant by HPLC sep2->quant1 quant2 Calculate concentration from standard curve quant1->quant2

Caption: Shake-Flask Method for Solubility Determination.

2.3. Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is a key determinant of its ionization state at different physiological pH values. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) form and the neutral (free amine) form. This property profoundly influences a drug's absorption, distribution, and target engagement. The pKa of amines can be accurately determined by potentiometric titration.

Experimental Protocol for pKa Determination

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic species (the protonated amine) while monitoring the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal (the half-equivalence point).

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water.

  • Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH value at half the volume of the equivalence point.

Self-Validation: The pH meter must be calibrated with standard buffer solutions before the experiment. The concentration of the NaOH titrant should be accurately standardized.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

Expected ¹H NMR Spectral Features:

  • Cyclobutane Protons: The protons on the cyclobutane ring are expected to appear as complex multiplets due to cis and trans coupling interactions.[2][12][13] The chemical shifts will be influenced by the neighboring methoxy and amino groups.

  • Methine Protons (CH-O and CH-N): The protons on the carbons bearing the methoxy and amino groups will likely be deshielded and appear at a lower field.

  • Methoxy Protons (OCH₃): A singlet corresponding to the three protons of the methoxy group is expected.

  • Amine Protons (NH₃⁺): In the hydrochloride salt, the amine protons will be present as an ammonium group. These protons may appear as a broad singlet and their chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Cyclobutane Carbons: The four carbons of the cyclobutane ring will give distinct signals. The carbons attached to the methoxy and amino groups will be shifted downfield.

  • Methoxy Carbon (OCH₃): A signal corresponding to the methoxy carbon will be observed.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by vibrations of the amine salt and the ether linkage.

Expected IR Absorption Bands:

  • N-H Stretching: As a primary amine salt (R-NH₃⁺), a broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region due to N-H stretching vibrations.[14]

  • C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • N-H Bending: Asymmetric and symmetric N-H bending vibrations are expected around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[14]

  • C-O Stretching: A strong C-O stretching band characteristic of the ether linkage is expected in the 1250-1050 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

Expected Mass Spectral Features (ESI+):

  • Molecular Ion: The base peak would likely correspond to the protonated free amine [M+H]⁺, with an m/z value corresponding to the molecular weight of the free base (C₅H₁₁NO, MW = 101.15 g/mol ).

  • Fragmentation: Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[3][15] Common fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene or methanol, leading to characteristic fragment ions.

Safety and Handling

A Material Safety Data Sheet (MSDS) should always be consulted before handling this compound.[16] As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[17]

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a three-dimensional scaffold that can be exploited in drug design. This guide has outlined its key physicochemical properties and provided detailed, robust protocols for their experimental determination. A thorough characterization of these properties is an indispensable step in the journey of transforming a promising chemical entity into a potential therapeutic agent. The methodologies and theoretical expectations presented herein provide a solid framework for researchers and scientists working with this and similar cyclobutane derivatives.

References

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"trans-3-Methoxycyclobutanamine hydrochloride" NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of trans-3-Methoxycyclobutanamine Hydrochloride

Foreword: The Role of NMR in Modern Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's structure, stereochemistry, and conformation in solution. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the NMR spectral characteristics of this compound, a substituted cyclobutane motif of interest in medicinal chemistry. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a framework for the confident characterization of this and similar chemical entities.

The Analyte: this compound

This compound is a small molecule featuring a four-membered cyclobutane ring. This ring is substituted with a methoxy (-OCH₃) group and an ammonium (-NH₃⁺) group in a trans configuration. The presence of the hydrochloride salt form is critical, as it significantly influences the molecule's solubility and the chemical environment of the amine group, which becomes protonated. Understanding the stereochemistry and the electronic effects of these substituents is paramount, and NMR spectroscopy is the primary tool for this confirmation.

The puckered nature of the cyclobutane ring and the fixed trans relationship between the substituents create a rigid structure with distinct proton and carbon environments, making it an excellent candidate for detailed NMR analysis.[1][2]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns. For this compound, we can predict a distinct set of signals corresponding to each unique proton environment. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the ammonium group.

Causality of Chemical Shifts (δ)

The position of a proton signal (chemical shift) is dictated by its local electronic environment. Electron-withdrawing groups, such as the methoxy and ammonium groups, pull electron density away from adjacent protons, "deshielding" them and causing their signals to appear further downfield (at a higher ppm value).

  • Ammonium Protons (-NH₃⁺): The three protons on the positively charged nitrogen are highly deshielded and are also acidic. They are expected to appear as a broad singlet significantly downfield, typically in the range of 8.0-9.0 ppm in DMSO-d₆. In a protic solvent like D₂O, these protons would rapidly exchange with deuterium, causing the signal to disappear, a key diagnostic test for exchangeable protons.[3][4]

  • Methine Proton (CH-O): The proton on the carbon bearing the methoxy group (C1-H) is adjacent to an electronegative oxygen atom. This deshielding effect will shift its signal downfield, predicted to be in the region of 3.8-4.2 ppm.

  • Methine Proton (CH-N): Similarly, the proton on the carbon attached to the ammonium group (C3-H) is deshielded by the electron-withdrawing -NH₃⁺ group. Its signal is anticipated to be in a similar downfield region, around 3.5-3.9 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and are attached to an oxygen. They will appear as a sharp, strong singlet, characteristically found around 3.2-3.4 ppm.[5]

  • Methylene Protons (-CH₂-): The four protons on the two methylene carbons (C2 and C4) of the cyclobutane ring are diastereotopic. The protons cis to the methoxy/amino substituents will have different chemical shifts from the protons in the trans position. This will result in complex multiplets in the aliphatic region, predicted to be between 2.0-2.8 ppm.

Spin-Spin Coupling (J): Deciphering Stereochemistry

The splitting of NMR signals arises from the interaction of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons and is therefore a powerful tool for determining stereochemistry. In cyclobutane systems, vicinal coupling constants are particularly informative.[6]

  • J(cis): The coupling constant between vicinal protons on the same face of the ring (cis) is typically in the range of 8-11 Hz.

  • J(trans): The coupling between vicinal protons on opposite faces (trans) is generally smaller, ranging from 2-8 Hz.[6]

  • Geminal Coupling (²J): Coupling between two protons on the same carbon atom is also observed, typically with a value of -11 to -14 Hz.[6]

For this compound, the methine protons (C1-H and C3-H) will be split by the adjacent methylene protons. Each methylene proton will, in turn, be split by its geminal partner and the two neighboring methine protons, leading to complex multiplets that require careful analysis or spectral simulation to fully resolve.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
-NH₃⁺8.0 - 9.0Broad SingletN/A3H
CH-O (C1-H)3.8 - 4.2MultipletVicinal (cis & trans)1H
CH-N (C3-H)3.5 - 3.9MultipletVicinal (cis & trans)1H
-OCH₃3.2 - 3.4SingletN/A3H
-CH₂- (C2, C4)2.0 - 2.8MultipletsGeminal, Vicinal (cis & trans)4H

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • C-O (Carbon 1): The carbon atom bonded to the electronegative oxygen of the methoxy group will be significantly deshielded, with a predicted chemical shift in the range of 75-85 ppm.

  • C-N (Carbon 3): The carbon atom attached to the ammonium group will also be deshielded, though typically to a lesser extent than the C-O carbon. Its signal is expected around 45-55 ppm.

  • -OCH₃ Carbon: The carbon of the methoxy group itself has a characteristic chemical shift, generally appearing between 55-60 ppm.[5]

  • -CH₂- Carbons (C2, C4): Due to the symmetry of the trans molecule, the two methylene carbons are equivalent. They are in a typical aliphatic environment and will appear upfield, likely in the 30-40 ppm range.[1]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-O (C1)75 - 85
-OCH₃55 - 60
C-N (C3)45 - 55
-CH₂- (C2, C4)30 - 40

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a robust and well-documented experimental protocol. The following steps outline a self-validating workflow for the characterization of this compound.

Sample Preparation
  • Solvent Selection: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its ability to dissolve polar salts and preserve the N-H proton signals.[4] Deuterated water (D₂O) or methanol (CD₃OD) are alternatives if solubility is an issue, but be aware that the -NH₃⁺ protons will exchange and not be observed.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δ = 2.50 ppm).[7]

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure solution homogeneity and prevent shimming issues.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

  • ¹H NMR Acquisition:

    • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Parameters: Acquire data with a 90° pulse, a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

    • Parameters: A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (for validation):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Compound (5-10 mg) P2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample & Lock P4->A1 A2 Tune Probe & Shim Field A1->A2 A3 Acquire 1D Spectra (1H, 13C) A2->A3 A4 Acquire 2D Spectra (COSY, HSQC) A3->A4 D1 Fourier Transform & Phase Correction A4->D1 D2 Calibrate Chemical Shift D1->D2 D3 Integrate 1H Peaks D2->D3 D4 Assign Signals & Analyze Coupling D3->D4 R1 Structure Elucidated D4->R1 Final Structure Confirmation

Caption: Standard workflow for NMR-based structural elucidation.

Visualizing the Structure-Spectrum Correlation

The definitive power of NMR lies in its ability to confirm connectivity and stereochemistry. The trans arrangement of the substituents on the cyclobutane ring is directly confirmed by the observed coupling constants between the methine and methylene protons. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide further, unambiguous proof by showing through-space correlations; in the trans isomer, no NOE would be expected between the C1-H and C3-H protons.

Caption: Key proton-proton couplings in the cyclobutane ring.

Conclusion: An Integrated Approach to Structural Certainty

The structural characterization of this compound is a clear example of the deductive power of NMR spectroscopy. By integrating the analysis of ¹H and ¹³C chemical shifts, spin-spin coupling constants, and signal integrations, a complete and unambiguous picture of the molecule's constitution and stereochemistry can be formed. The use of a systematic experimental workflow, coupled with confirmatory 2D NMR techniques, ensures the trustworthiness and scientific integrity of the final structural assignment. This guide provides the foundational principles and practical considerations necessary for researchers to confidently apply these methods in their own drug discovery and development endeavors.

References

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  • ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. Request PDF. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Retrieved from [Link]

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  • Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. Retrieved from [Link]

  • RDiscovery. (2008). Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

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  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

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Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the Infrared (IR) spectroscopy of trans-3-Methoxycyclobutanamine hydrochloride, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and quality control of this compound. We will dissect the expected vibrational modes of its constituent functional groups—the primary amine hydrochloride, the methoxy ether, and the cyclobutane ring—to build a predictive and interpretive framework for its infrared spectrum.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol , is a substituted cyclobutane derivative increasingly utilized in the synthesis of complex molecular architectures for therapeutic applications.[1][2] Its rigid, four-membered ring system and the stereospecific trans orientation of its amine and methoxy substituents provide a unique conformational scaffold for medicinal chemists.

Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and structural integrity of such molecules. By probing the vibrational transitions of molecular bonds, IR spectroscopy provides a unique "fingerprint" that is directly correlated to the functional groups present. For a molecule like this compound, this technique is invaluable for verifying the presence of the amine hydrochloride salt, the ether linkage, and the integrity of the cyclobutane ring.

Theoretical Framework: Deciphering the Vibrational Symphony

The infrared spectrum of this compound is a superposition of the vibrational modes of its distinct functional components. Understanding the characteristic absorption frequencies of each group is paramount to a successful spectral interpretation.

The Amine Hydrochloride Group (-NH₃⁺Cl⁻)

The protonation of the primary amine to form the hydrochloride salt profoundly influences its vibrational characteristics. The resulting ammonium group (-NH₃⁺) is a cornerstone of the molecule's IR spectrum.

  • N-H Stretching Vibrations: The most prominent feature of aliphatic primary amine salts is a broad and intense absorption band typically observed near 3000 cm⁻¹.[3][4] This broadening is a direct consequence of extensive hydrogen bonding between the -NH₃⁺ group and the chloride anion (Cl⁻), as well as intermolecular interactions in the solid state.[3][5] The C-H stretching vibrations of the cyclobutane and methoxy groups are often superimposed on this broad envelope.[5]

  • Combination and Overtone Bands: A series of weaker, yet characteristic, bands often appear in the 2800 to 2000 cm⁻¹ region.[5][6] These arise from combinations and overtones of the fundamental N-H bending vibrations. Their presence is a strong indicator of the ammonium salt.

  • N-H Bending Vibrations: The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[5]

The Methoxy Group (-OCH₃)

The methoxy substituent contributes several characteristic absorptions to the spectrum.

  • C-H Stretching Vibrations: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds typically appear around 2988 cm⁻¹ and 2880 cm⁻¹, respectively.[7] These peaks will likely be observed as sharper features on the broad -NH₃⁺ stretching band.

  • C-O Stretching Vibration: The stretching vibration of the C-O ether linkage is a key diagnostic peak. For methoxy groups, this band is generally found in the region of 1150-1085 cm⁻¹. Theoretical calculations on methoxy species suggest a C-O stretch can be found as low as 925 cm⁻¹.[7]

  • CH₃ Bending Vibrations: The symmetric and asymmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and in the 1157-1165 cm⁻¹ range (perpendicular and parallel methyl rock modes), respectively.[7][8]

The Cyclobutane Ring

The four-membered cyclobutane ring possesses unique vibrational modes due to its strained nature.

  • C-H Stretching Vibrations: The stretching vibrations of the C-H bonds on the cyclobutane ring are expected to occur in the 3000-2800 cm⁻¹ range.[9] Specifically, a band due to the ring C-H at a substitution site has been noted to appear consistently between 2874–2855 cm⁻¹.[9]

  • CH₂ Bending (Scissoring) Vibrations: The deformation of the CH₂ groups within the ring typically gives rise to absorptions around 1447 cm⁻¹.[10]

  • Ring Vibrations: The cyclobutane ring itself has characteristic deformation or "breathing" modes. A band in the 935–900 cm⁻¹ region is considered indicative of the cyclobutane ring system.[9] Furthermore, a band around 1250 cm⁻¹ has been suggested as a useful distinguishing spectral feature for cyclobutanes.[9]

Predictive IR Spectrum Analysis of this compound

Based on the theoretical principles outlined above, we can construct a predictive summary of the key absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3000 (broad)N-H Stretching (Hydrogen Bonded)Amine Hydrochloride (-NH₃⁺)Strong, Broad
2988, 2880Asymmetric & Symmetric C-H StretchingMethoxy (-OCH₃)Medium, Sharp
2874-2855C-H StretchingCyclobutane RingMedium, Sharp
2800-2000Overtone/Combination BandsAmine Hydrochloride (-NH₃⁺)Weak to Medium
1625-1560Asymmetric N-H BendingAmine Hydrochloride (-NH₃⁺)Medium
1550-1500Symmetric N-H BendingAmine Hydrochloride (-NH₃⁺)Medium
~1450CH₂ Bending (Scissoring) / CH₃ BendingCyclobutane / MethoxyMedium
~1250Ring DeformationCyclobutane RingMedium
1150-1085C-O StretchingMethoxy (-OCH₃)Strong
935-900Ring DeformationCyclobutane RingMedium

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable and interpretable IR spectrum of this compound, which is a solid, the following experimental workflow using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer is recommended.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)

  • This compound sample

  • Spatula

  • Isopropanol or ethanol for cleaning

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the structure.

  • Cleaning:

    • Release the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

Visualizing the Molecular Structure and Key Vibrational Modes

To better conceptualize the relationship between the molecular structure and its IR spectrum, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_0 Functional Groups cluster_1 Characteristic IR Absorption Regions (cm⁻¹) Amine_HCl Amine Hydrochloride (-NH₃⁺Cl⁻) NH_Stretch ~3000 (Broad) N-H Stretch Amine_HCl->NH_Stretch NH_Bend 1625-1500 N-H Bends Amine_HCl->NH_Bend Methoxy Methoxy (-OCH₃) CH_Stretch 2988-2855 C-H Stretches Methoxy->CH_Stretch CO_Stretch 1150-1085 C-O Stretch Methoxy->CO_Stretch Cyclobutane Cyclobutane Ring Cyclobutane->CH_Stretch Ring_Modes ~1250 & 935-900 Ring Modes Cyclobutane->Ring_Modes

Caption: Relationship between functional groups and their key IR absorptions.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy stands as an indispensable analytical method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the amine hydrochloride, methoxy, and cyclobutane moieties, researchers can confidently verify the identity, purity, and structural integrity of this important pharmaceutical building block. The predictive framework and experimental protocol detailed in this guide provide a robust system for the application of IR spectroscopy in both research and quality control environments, ensuring the reliability of this compound in the drug development pipeline.

References

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An In-Depth Technical Guide to the Solubility Profile of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of trans-3-Methoxycyclobutanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical factors governing solubility and a practical framework for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[1][2] For a novel compound such as this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in its developmental pathway. Low aqueous solubility can present significant challenges, leading to erratic absorption, diminished efficacy, and difficulties in formulation.[3][4]

This compound is a small molecule featuring a cyclobutane ring, a methoxy group, and a primary amine, the latter being salified with hydrochloric acid. The presence of the amine group, protonated to form a hydrochloride salt, is anticipated to enhance aqueous solubility compared to its free base form.[5][6][7] This is due to the ionic nature of the salt and its ability to form favorable interactions with polar water molecules.[7] However, the interplay between the hydrophilic ammonium group and the more hydrophobic methoxycyclobutane moiety necessitates a detailed empirical investigation.[8]

This guide will delineate the theoretical considerations for the solubility of this compound and provide robust, field-proven protocols for determining both its kinetic and thermodynamic solubility, thereby offering a complete picture of its behavior in various aqueous environments.

Theoretical Framework: Predicting Solubility Behavior

The solubility of an ionizable compound like this compound is not a single value but rather a profile dependent on various solution conditions.[9]

The Influence of pH

The most critical factor governing the solubility of this amine salt is the pH of the medium.[10][11] The equilibrium between the protonated (salt) form and the unprotonated (free base) form is dictated by the pKa of the primary amine.

  • In acidic to neutral pH (pH < pKa): The amine will predominantly exist in its protonated, cationic form (R-NH3+). This ionic species is highly polar and is expected to exhibit significantly higher solubility in aqueous media due to strong ion-dipole interactions with water.[6][7]

  • In basic pH (pH > pKa): The amine will be deprotonated to its neutral, free base form (R-NH2). This species is less polar, and its solubility will be substantially lower, driven primarily by the hydrophobicity of the methoxycyclobutane structure.[8][12]

Therefore, a sharp decrease in solubility is anticipated as the pH of the solution increases past the pKa of the compound.[13]

Impact of Molecular Structure

While the hydrochloride salt form enhances water solubility, the overall molecular structure contributes to its physicochemical properties.[8] The cyclobutane ring and methoxy group introduce a degree of lipophilicity. In smaller amines, the hydrophilic nature of the amine group often dominates, leading to good water solubility.[8] The balance between the hydrophilic ammonium group and the hydrophobic organic scaffold will ultimately determine the intrinsic solubility of the free base.

Experimental Determination of Solubility: A Dual Approach

To construct a comprehensive solubility profile, two distinct but complementary types of solubility must be measured: kinetic and thermodynamic.[14][15]

  • Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically after a short incubation period when a DMSO stock solution is introduced into an aqueous buffer.[3][9][16] It is invaluable for early-stage drug discovery for rapid compound assessment.[9][14]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of the most stable crystalline form of the compound in a saturated solution at equilibrium.[4][15][17] This measurement requires longer incubation times (often 24 hours or more) and is crucial for lead optimization and formulation development.[14][17]

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (High-Throughput) cluster_2 Thermodynamic Solubility (Equilibrium) start Compound Synthesis (trans-3-Methoxycyclobutanamine HCl) ks_prep Prepare DMSO Stock Solution start->ks_prep ts_prep Add Excess Solid Compound to Buffer (various pH) start->ts_prep ks_add Add to Aqueous Buffer (e.g., PBS, pH 7.4) ks_prep->ks_add ks_incubate Short Incubation (e.g., 1-2 hours) ks_add->ks_incubate ks_measure Measure Precipitation (Nephelometry or Turbidimetry) ks_incubate->ks_measure data_analysis Data Analysis & Profile Generation ks_measure->data_analysis ts_incubate Equilibrate with Agitation (e.g., 24-48 hours) ts_prep->ts_incubate ts_separate Separate Solid & Liquid (Filtration or Centrifugation) ts_incubate->ts_separate ts_quantify Quantify Concentration in Supernatant (HPLC-UV or LC-MS) ts_separate->ts_quantify ts_quantify->data_analysis report Comprehensive Solubility Report data_analysis->report

Caption: Workflow for Comprehensive Solubility Profiling.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating controls and precise analytical methods to ensure data trustworthiness.

Protocol: Kinetic Solubility Determination via Nephelometry

Rationale: This high-throughput method rapidly assesses solubility by measuring light scattering caused by precipitate formation when a DMSO stock solution is diluted into an aqueous buffer.[2][9][16]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and incubate at room temperature (25°C) on a plate shaker for 2 hours.[14]

  • Measurement: Measure the light scattering of each well using a nephelometer.[16][18]

  • Data Analysis: Compare the scattering signal of the test compound wells to that of positive (a known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is observed above the background is reported as the kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[14][19] It involves equilibrating an excess of the solid compound with the solvent over an extended period to ensure a saturated solution is formed.[4][17]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess pH-dependent solubility.

  • Sample Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to 1 mL of each buffer in separate glass vials. The excess solid ensures that equilibrium with the solid phase is achieved.[17]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[17]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension using a low-binding filter plate (e.g., 0.45 µm PVDF).[14]

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.[14][15]

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature. Plot solubility (in µg/mL or µM) against pH to generate the pH-solubility profile.

Data Presentation and Interpretation

Quantitative solubility data should be summarized for clarity and ease of comparison.

Table 1: Anticipated Solubility Profile of this compound

Solubility TypeConditionExpected SolubilityRationale
Kinetic PBS (pH 7.4), 25°CHigh (>100 µM)As a small molecule hydrochloride salt, rapid dissolution is expected before potential precipitation of the free base.
Thermodynamic Aqueous Buffer (pH 2.0), 25°CVery High (>2 mg/mL)At low pH, the compound is fully protonated and exists as a highly soluble salt.[10][11]
Thermodynamic Aqueous Buffer (pH 7.4), 25°CModerate to HighNear physiological pH, a significant portion remains protonated, but equilibrium may shift slightly towards the less soluble free base.
Thermodynamic Aqueous Buffer (pH 9.0), 25°CLowAbove its pKa, the compound will be predominantly in its less polar, neutral free base form, leading to significantly reduced aqueous solubility.[12]

Note: The values in this table are predictive and based on the chemical structure. Empirical determination via the protocols above is required for definitive data.

The following diagram illustrates the expected relationship between pH and the solubility of an amine hydrochloride.

G y_axis Solubility (log scale) origin y_axis->origin x_axis x_axis origin->x_axis pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 high_sol High Solubility (Protonated R-NH3+) low_sol Low Solubility (Neutral R-NH2) pka_point pKa pka_line_top pka_line_bottom pka_line_top->pka_line_bottom

Caption: pH-Solubility Profile for a Typical Amine Hydrochloride.

Conclusion

The solubility profile of this compound is a multi-faceted characteristic that is fundamentally dependent on pH. As a hydrochloride salt of a primary amine, it is predicted to have high solubility in acidic conditions, which will decrease as the pH rises above its pKa. A dual-pronged experimental approach, determining both kinetic and thermodynamic solubility, is essential for a comprehensive characterization. The robust protocols detailed in this guide provide a clear and reliable pathway for researchers to generate the critical data needed to advance the development of this and similar compounds, ensuring that decisions are based on a sound and thorough understanding of their fundamental physicochemical properties.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

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  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review. [Link]

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  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
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  • University of Liverpool. Solubility and pH of amines. [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

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  • Aliphatic Chain Hydrocarbons. trans-4-(2-Methoxyethoxy)cyclohexanamine. [Link]

  • Wen, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

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  • ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

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"trans-3-Methoxycyclobutanamine hydrochloride" material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of trans-3-Methoxycyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for research and development professionals. A specific, verified Material Safety Data Sheet (MSDS) for this compound was not available at the time of writing. The information herein, particularly regarding hazards and handling, is synthesized from data on structurally similar compounds and general chemical safety principles. All users should perform their own risk assessment before use and consult with their institution's safety officer. This guide is for informational purposes only and does not replace an official MSDS.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a specialized chemical intermediate, often utilized as a chiral building block in the synthesis of biologically active compounds for pharmaceutical research.[1] Its cyclobutane core and stereospecific amine and methoxy groups make it a valuable component in constructing complex molecular architectures.

Understanding the fundamental properties of this compound is the first step in ensuring its safe handling and effective application in experimental workflows.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Molecular Formula C₅H₁₂ClNO[2][3]
Molecular Weight 137.61 g/mol [2][3]
CAS Numbers 1408074-49-6, 1363381-00-3[1][2][4]
Appearance White crystalline solid[1][3]
Purity Typically ≥95%[2][3]
Known Use Laboratory chemicals, pharmaceutical research[1][2]

Causality Behind Properties and Handling: The hydrochloride salt form significantly influences the compound's properties compared to its freebase. The salt is generally more stable, has a higher melting point, and is more readily soluble in aqueous media, which can be advantageous for certain reaction conditions. However, its hygroscopic nature, a common trait for amine salts, necessitates storage in a dry, inert atmosphere to prevent degradation and ensure reproducibility in experiments.[5]

cluster_Structure Chemical Structure cluster_Properties Key Physicochemical Properties Structure Formula Formula: C₅H₁₂ClNO Structure->Formula Dictates Form Form: Hydrochloride Salt Structure->Form Exists as MW MW: 137.61 g/mol Formula->MW Determines Appearance Appearance: Solid Form->Appearance Influences

Caption: Relationship between chemical structure and key properties.

Section 2: Hazard Identification and Risk Profile (Inferred)

In the absence of a specific MSDS, a predicted hazard profile has been compiled based on safety data for analogous compounds, such as other amine hydrochlorides and substituted cyclobutanes.[6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]

Predicted GHS Hazard Statements:

  • H302: Harmful if swallowed. [6][7]

  • H315: Causes skin irritation. [6]

  • H319: Causes serious eye irritation. [6]

  • H335: May cause respiratory irritation. [6][7]

Expert Rationale for Hazard Prediction: The amine hydrochloride functional group is a primary driver of the irritant nature of this molecule. On contact with moist tissues (skin, eyes, respiratory tract), the compound can dissociate, leading to localized pH changes and irritation. Ingestion is likely to cause harm due to its systemic availability. The fine, crystalline nature of the solid means it can be easily aerosolized, making inhalation of dust a significant risk.[6]

Section 3: First Aid Measures: A Self-Validating Response Protocol

Immediate and appropriate first aid is critical to mitigate exposure. The following protocols are based on established best practices for handling chemical irritants.[5][8]

  • General Advice: Move the victim from the exposure area. Show this safety guide to the attending physician. First responders should protect themselves from exposure.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Call a poison control center or physician immediately.[5][9]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Engineering Controls:

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder to avoid dust inhalation.[6]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are appropriate for the task. Change gloves immediately if they become contaminated.

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of spillage, consider additional protection like an apron or sleeves.

  • Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator (e.g., N95) is recommended.

cluster_Workflow Safe Handling Workflow cluster_Prep cluster_Handling cluster_Post Prep 1. Pre-Use Preparation Handling 2. Active Handling Prep->Handling Proceed if safe Post 3. Post-Handling Handling->Post Experiment complete Spill Spill/Emergency Handling->Spill If incident occurs Post->Prep For next use P1 Verify Fume Hood P2 Don PPE P1->P2 P3 Locate Safety Gear P2->P3 H1 Weigh solid in hood H2 Keep container closed H1->H2 H3 Avoid dust generation H2->H3 Po1 Decontaminate surfaces Po2 Dispose of waste Po1->Po2 Po3 Remove PPE & wash hands Po2->Po3

Caption: A logical workflow for the safe handling of chemical solids.

Section 5: Storage, Stability, and Disposal

Storage and Stability:

  • Conditions to Avoid: Avoid exposure to moisture, strong oxidizing agents, and strong acids/alkalis.[6] The material is likely stable under recommended storage conditions.[6]

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent moisture absorption.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Clean: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Dispose: Dispose of the contaminated materials and waste container according to institutional and local environmental regulations.

Waste Disposal: Disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations. It should be treated as hazardous chemical waste. Do not allow the material to enter drains or waterways.

References

  • trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl | C24H36Cl2N2O6 - PubChem. PubChem. [Link]

  • MSDS of trans-3-methoxycyclobutane-1-methamine hydrochloride - Capot Chemical. Capot Chemical. [Link]

  • trans-3-Methylcyclobutan-1-amine hydrochloride - IWK Health Centre. IWK Health Centre. [Link]

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Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique conformational properties, inherent three-dimensionality, and ability to serve as a versatile bioisosteric replacement for other common functionalities have led to its incorporation into a growing number of clinical candidates and approved drugs.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of novel cyclobutane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the principal synthetic methodologies, with a focus on photochemical and catalytic [2+2] cycloadditions, explore the strategic application of cyclobutanes in medicinal chemistry, and detail the critical aspects of their purification and structural characterization.

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is the second most strained saturated monocarbocycle, which contributes to its unique chemical and conformational properties.[1] This puckered four-membered ring offers a distinct three-dimensional geometry that can be leveraged to enhance pharmacological properties.[1][4]

Key advantages of incorporating a cyclobutane moiety include:

  • Conformational Restriction: Replacing flexible linkers with a cyclobutane ring can reduce the entropic penalty upon binding to a biological target by limiting the number of possible conformations.[1][3]

  • Increased Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism compared to more electron-rich systems, which can lead to improved pharmacokinetic profiles.[5]

  • Bioisosteric Replacement: The cyclobutane scaffold serves as an effective bioisostere for various functional groups, most notably aromatic rings.[5] This substitution can improve solubility, reduce toxicity, and enhance binding affinity.[5]

  • Novel Chemical Space: The unique geometry of cyclobutanes allows for the exploration of novel chemical space, leading to the discovery of compounds with improved potency and selectivity.[1]

As of early 2021, at least 39 drug candidates in preclinical or clinical development contained a cyclobutane ring, highlighting the growing importance of this scaffold in drug discovery.[1]

Synthetic Methodologies for Accessing Novel Cyclobutane Derivatives

The construction of the strained cyclobutane ring has historically been a synthetic challenge. However, significant advancements in synthetic organic chemistry have made a diverse array of substituted cyclobutanes readily accessible.[6] The principal strategies for forming the four-membered ring system involve [2+2] cycloadditions, cyclization of acyclic precursors, and ring expansion of cyclopropanes.[6]

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings.[7][8][9][10] This reaction typically involves the irradiation of two olefinic partners, with at least one being a conjugated system capable of absorbing light.[10] The reaction proceeds through an excited state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants in Anhydrous Solvent degas Degas Solution (e.g., N2 purge) start->degas irradiate Irradiate with UV Light (Specify Wavelength) degas->irradiate monitor Monitor Reaction (TLC, GC-MS) irradiate->monitor quench Quench Reaction (if necessary) monitor->quench extract Solvent Evaporation & Extraction quench->extract purify Purification (Column Chromatography) extract->purify end end purify->end Characterization (NMR, MS)

Caption: A generalized workflow for a typical photochemical [2+2] cycloaddition experiment.

This protocol describes a representative intramolecular photochemical [2+2] cycloaddition to form a bicyclic cyclobutane derivative.

  • Reactant Preparation: In a quartz reaction vessel, dissolve the diene substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., acetone, acetonitrile) to a concentration of 0.01-0.05 M. Rationale: Anhydrous conditions prevent side reactions, and the specific concentration can influence reaction efficiency.

  • Degassing: Purge the solution with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state. Rationale: Oxygen can act as a triplet quencher, reducing the quantum yield of the reaction.

  • Irradiation: While maintaining a positive pressure of inert gas, irradiate the solution with a suitable UV light source (e.g., medium-pressure mercury lamp) at a controlled temperature (typically ambient). Rationale: The choice of wavelength is critical and should correspond to the absorbance maximum of the chromophore.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane derivative.

Catalytic [2+2] Cycloaddition

While photochemical methods are robust, catalytic enantioselective [2+2] cycloadditions have gained significant traction as they allow for the stereocontrolled synthesis of chiral cyclobutanes.[11][12] These reactions often employ transition metal catalysts to facilitate the cycloaddition under milder conditions than photochemical methods.[11][12]

G Alkene_A Alkene A Activated_Complex Activated Complex Alkene_A->Activated_Complex Alkene_B Alkene B Alkene_B->Activated_Complex Lewis_Acid Lewis Acid (e.g., chiral catalyst) Lewis_Acid->Activated_Complex Cyclobutane_Product Cyclobutane Product Activated_Complex->Cyclobutane_Product

Caption: Simplified representation of a Lewis acid-catalyzed [2+2] cycloaddition mechanism.

Recent advancements have focused on developing highly efficient and enantioselective catalytic systems for the synthesis of a wide range of cyclobutane and cyclobutene derivatives.[11][12][13][14]

Cyclobutane as a Bioisostere for Aromatic Rings: A Comparative Analysis

One of the most impactful applications of cyclobutane derivatives in drug discovery is their use as bioisosteric replacements for aromatic rings.[5] This strategy can lead to significant improvements in key drug-like properties.[5]

PropertyAromatic RingCyclobutane RingRationale for Improvement
Fraction of sp3 Carbons (Fsp3) LowHighIncreased Fsp3 is often correlated with higher clinical success rates.[5]
Three-Dimensionality PlanarPuckeredThe 3D shape can enhance binding affinity through better complementarity with the target's binding pocket.[5]
Metabolic Stability Susceptible to oxidative metabolismGenerally less susceptible to oxidative metabolismReduced metabolic lability can lead to a longer half-life and improved bioavailability.[5]
Solubility Can be low due to planarityOften improvedThe non-planar structure can disrupt crystal packing and improve solvation.

Data summarized from published studies comparing aromatic compounds with their cyclobutane bioisosteres.[5]

Purification and Structural Elucidation of Novel Cyclobutane Derivatives

The successful synthesis of novel cyclobutane derivatives is contingent upon their effective purification and unambiguous structural characterization.

Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying cyclobutane derivatives on a laboratory scale. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or to obtain highly pure samples, preparative HPLC is an invaluable tool.

  • Crystallization: If the cyclobutane derivative is a crystalline solid, recrystallization can be a highly effective method for purification.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation and conformational analysis of cyclobutane derivatives.[15]

  • ¹H Chemical Shifts: The chemical shifts of protons on the cyclobutane ring are sensitive to the puckered conformation and the orientation of substituents.[15] In unsubstituted cyclobutane, rapid ring inversion leads to a single peak around 1.96 ppm.[15][16]

  • ¹³C Chemical Shifts: Unsubstituted cyclobutane shows a single ¹³C resonance at approximately 22.4 ppm.[15]

  • Coupling Constants (³JHH): Vicinal proton-proton coupling constants are highly dependent on the dihedral angle between the protons, which is a direct reflection of the ring's conformation. The Karplus equation can be used to correlate observed coupling constants with dihedral angles.[15]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the carbon skeleton.[15]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of substituted cyclobutanes.

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Challenges and Future Directions in Scale-Up Synthesis

While laboratory-scale syntheses of novel cyclobutane derivatives are well-established, their scale-up for preclinical and clinical studies presents several challenges.

  • Photochemical Reactions: The scale-up of photochemical reactions can be difficult due to the attenuation of light with increasing path length. Flow chemistry reactors are emerging as a viable solution to this problem.

  • Catalyst Cost and Removal: The use of expensive transition metal catalysts in catalytic cycloadditions can be a significant cost driver. Efficient catalyst recycling and removal of residual metal from the final product are critical considerations.

  • Purification: Chromatographic purification, which is routine in the laboratory, can be cumbersome and expensive on a large scale. Developing scalable crystallization or distillation methods is often necessary.

Future research in this area will likely focus on the development of more efficient and scalable catalytic systems, the application of flow chemistry to overcome the limitations of photochemical reactions, and the discovery of novel cyclobutane-containing natural products that can serve as inspiration for new drug discovery programs.[17]

Conclusion

The cyclobutane ring has transitioned from a niche structural motif to a valuable component in the medicinal chemist's toolbox. Its unique conformational properties and its ability to serve as a versatile bioisostere have led to the development of numerous drug candidates with improved pharmacological profiles. The continued advancement of synthetic methodologies, particularly in the area of catalytic enantioselective cycloadditions, will undoubtedly fuel the discovery and development of the next generation of cyclobutane-containing therapeutics.

References

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The Ascendant Role of Methoxycyclobutanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Methoxycyclobutanamine Scaffold: From Strategic Synthesis to Therapeutic Innovation

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular scaffolds. Among these, the methoxycyclobutanamine core has emerged as a privileged motif, offering a unique combination of structural rigidity, precise vectoral projection of functional groups, and advantageous physicochemical properties. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the pivotal role of methoxycyclobutanamine in contemporary medicinal chemistry, with a particular focus on its application in the design of next-generation kinase inhibitors.

The Cyclobutane Ring: A Bioisostere with Three-Dimensional Flair

The cyclobutane ring, once considered a synthetic curiosity, is now a celebrated component in drug design.[1][2][3] Its puckered conformation provides a rigid scaffold that can minimize the entropic penalty upon binding to a biological target.[2] This inherent three-dimensionality allows for the precise positioning of substituents in space, a critical factor for optimizing interactions with complex protein binding sites.[2] Furthermore, the cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkynes, while offering improved metabolic stability and solubility.[2]

Strategic Synthesis of Methoxycyclobutanamine Isomers: Building the Core

The therapeutic potential of a methoxycyclobutanamine-containing drug candidate is intrinsically linked to the stereochemistry of the cyclobutane ring. The cis and trans isomers can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, stereoselective synthesis is of paramount importance.

A common and effective strategy for the synthesis of cis-3-methoxycyclobutanamine involves the reduction of a 3-oxocyclobutanecarboxylate precursor.

Experimental Protocol: Synthesis of cis-3-Methoxycyclobutanamine Hydrochloride

Step 1: Reduction of Methyl 3-oxocyclobutanecarboxylate

Methyl 3-oxocyclobutanecarboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). A reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is then added dropwise to stereoselectively reduce the ketone to the corresponding cis-alcohol, yielding methyl cis-3-hydroxycyclobutanecarboxylate.[4]

Step 2: O-Methylation

The resulting cis-hydroxy ester is then subjected to methylation. This can be achieved using a methylating agent like methyl iodide in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like THF or DMF. This step yields methyl cis-3-methoxycyclobutanecarboxylate.

Step 3: Amide Formation and Hofmann Rearrangement

The methyl ester is converted to the corresponding primary amide by treatment with ammonia. Subsequent Hofmann rearrangement, using a reagent like bromine in the presence of sodium hydroxide, converts the amide to the desired cis-3-methoxycyclobutanamine.

Step 4: Salt Formation

Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to yield cis-3-methoxycyclobutanamine hydrochloride as a stable, crystalline solid.[5][6][7]

G cluster_0 Synthesis of cis-3-Methoxycyclobutanamine Start Methyl 3-oxocyclobutanecarboxylate Step1 Stereoselective Reduction Start->Step1 Intermediate1 Methyl cis-3-hydroxy- cyclobutanecarboxylate Step1->Intermediate1 Step2 O-Methylation Intermediate1->Step2 Intermediate2 Methyl cis-3-methoxy- cyclobutanecarboxylate Step2->Intermediate2 Step3 Amidation & Hofmann Rearrangement Intermediate2->Step3 Intermediate3 cis-3-Methoxycyclobutanamine Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 End cis-3-Methoxycyclobutanamine Hydrochloride Step4->End

Caption: Synthetic pathway to cis-3-methoxycyclobutanamine HCl.

The synthesis of the trans isomer often requires different strategic approaches, such as Mitsunobu inversion of the corresponding cis-alcohol or utilizing ring-expansion methodologies from suitably substituted cyclopropanes. The choice of synthetic route is critical for accessing the desired diastereomer with high purity.

Case Study: Methoxycyclobutanamine in Janus Kinase (JAK) Inhibitors

A prominent application of the methoxycyclobutanamine scaffold is in the development of Janus kinase (JAK) inhibitors.[1][3] The JAK family of enzymes are crucial mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases.[8]

In the design of novel JAK inhibitors, the pyrrolopyrimidine core is a common pharmacophore that binds to the hinge region of the kinase.[2] Medicinal chemists have explored various linkers to connect this core to other parts of the molecule that occupy the solvent-exposed region of the ATP-binding site. It is in this linker region that the cis-1,3-disubstituted cyclobutane moiety has proven to be particularly effective.[2]

The rigid, puckered nature of the cyclobutane ring allows for the precise positioning of the side chains, leading to enhanced potency and, critically, improved selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2).[2][9] The introduction of a methoxy group on the cyclobutane ring can further modulate the physicochemical properties of the inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the methoxy group in this context is often proprietary, general principles can be inferred. The methoxy group can:

  • Influence Solubility: The polar ether oxygen can improve aqueous solubility, a desirable property for oral drug candidates.

  • Modulate Lipophilicity: The methoxy group provides a balance between hydrophilicity and lipophilicity, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • Engage in Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming favorable interactions with the protein target or influencing the conformation of the molecule through intramolecular hydrogen bonds.[10]

  • Impact Metabolic Stability: The methoxy group can block potential sites of metabolism on the cyclobutane ring, thereby increasing the metabolic stability and half-life of the drug.[11]

The choice between a cis or trans isomer is critical. In many reported JAK inhibitors, the cis configuration of the 1,3-disubstituted cyclobutane is preferred, as it projects the two substituents on the same face of the ring, allowing for optimal engagement with their respective binding pockets.[2]

G cluster_0 Role of Methoxycyclobutanamine in JAK Inhibitors Scaffold Methoxycyclobutanamine Scaffold Property1 3D Conformation (Rigid & Puckered) Scaffold->Property1 Property2 Physicochemical Properties Scaffold->Property2 Property3 Metabolic Stability Scaffold->Property3 Outcome1 Precise Vectoral Orientation of Substituents Property1->Outcome1 Leads to Outcome2 Improved Solubility & Lipophilicity Balance Property2->Outcome2 Leads to Outcome3 Increased Half-life Property3->Outcome3 Leads to Benefit1 Enhanced Potency & Selectivity Outcome1->Benefit1 Results in Benefit2 Favorable PK Profile Outcome2->Benefit2 Results in Outcome3->Benefit2

Caption: Key contributions of the methoxycyclobutanamine scaffold.

Pharmacokinetic Considerations

The incorporation of the methoxycyclobutanamine moiety can have a profound impact on the pharmacokinetic profile of a drug candidate. The increased sp³ character imparted by the cyclobutane ring often leads to improved solubility and reduced plasma protein binding compared to more planar, aromatic systems. The methoxy group, as previously discussed, can be strategically employed to enhance metabolic stability by blocking sites of oxidation.

Table 1: Physicochemical Properties of Methoxycyclobutanamine Isomers

Propertycis-3-Methoxycyclobutanaminetrans-3-Methoxycyclobutanamine
Molecular Formula C₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol
cLogP (predicted) 0.350.45
Topological Polar Surface Area 38.3 Ų38.3 Ų

Note: Predicted values can vary depending on the algorithm used.

The data in Table 1 highlights the subtle differences in predicted lipophilicity between the cis and trans isomers, which can translate into meaningful differences in their ADME properties. Careful selection of the appropriate isomer is therefore a critical step in the drug design and optimization process.

Future Perspectives

The methoxycyclobutanamine scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its unique combination of three-dimensionality, tunable physicochemical properties, and synthetic accessibility makes it an attractive building block for a wide range of biological targets. As our understanding of the nuanced structure-activity and structure-property relationships of this moiety continues to grow, we can expect to see an increasing number of drug candidates and approved medicines featuring this versatile core. The continued development of innovative and efficient stereoselective synthetic methods will further accelerate the exploration of the vast chemical space enabled by the methoxycyclobutanamine scaffold, paving the way for the next generation of safe and effective medicines.

References

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Exploratory Studies on Aminocyclobutane Scaffolds: A Guide to Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with three-dimensional (3D) complexity is a central theme in modern drug discovery. Moving beyond the planar, aromatic-rich chemical space that has historically dominated screening libraries, researchers are increasingly turning to strained, saturated ring systems to unlock new biological activities and improve physicochemical properties.[1][2] Among these, the cyclobutane scaffold, and specifically its aminofunctionalized derivatives, has emerged as a powerful yet underutilized motif.[1] This guide provides a comprehensive exploration of aminocyclobutane scaffolds, detailing their unique conformational and physicochemical properties, outlining robust synthetic strategies, and showcasing their successful application in medicinal chemistry as peptidomimetics, bioisosteres, and core elements of bioactive agents.

The Strategic Advantage of the Aminocyclobutane Core

The incorporation of a cyclobutane ring into a molecule is a deliberate strategic choice aimed at conferring specific, advantageous properties that are difficult to achieve with more conventional acyclic or aromatic linkers. Its utility stems from a unique combination of conformational rigidity and its ability to project substituents into a well-defined three-dimensional space.

Conformational Analysis: The Power of the Pucker

Unlike flexible aliphatic chains that suffer from a significant entropic penalty upon binding to a biological target, the cyclobutane ring is conformationally restricted.[2] It is not planar but exists in a dynamic equilibrium of puckered conformations.[3][4] This puckering is crucial; it allows substituents to adopt pseudo-axial and pseudo-equatorial positions, creating distinct spatial arrangements that can be fine-tuned for optimal interaction with a protein binding pocket.

This inherent rigidity locks pharmacophoric groups into a more favorable geometry for target engagement, potentially leading to a significant increase in binding affinity and potency.[2][4]

cluster_0 Flexible Linker (High Entropy) cluster_1 Cyclobutane Scaffold (Low Entropy) Flexible R1-(CH2)n-R2 Conformations Multiple Low-Energy Conformations Flexible->Conformations Binding High Entropic Penalty Upon Binding Conformations->Binding Rigid R1-[C4H6]-R2 Puckered Defined Puckered Conformation Rigid->Puckered Pre-organized Pre-organized for Binding (Lower Entropic Penalty) Puckered->Pre-organized

Figure 1: Comparison of flexible vs. rigid scaffold binding entropy.

Physicochemical Properties and Bioisosterism

The replacement of planar aromatic rings with saturated scaffolds like cyclobutane is a proven strategy for improving key drug-like properties. This "escape from flatland" often leads to enhanced aqueous solubility, improved metabolic stability, and novel intellectual property.[1][2] The aminocyclobutane moiety is a versatile bioisostere, capable of mimicking the spatial and electronic features of various functional groups.[5][6]

PropertyPhenyl Ring BioisostereFlexible Linker BioisostereImpact of Aminocyclobutane Replacement
Solubility Increased sp³ character generally improves solubility.[2]
Metabolic Stability Blocks metabolically labile sites and can be more resistant to enzymatic degradation.[2]
3D Geometry Provides unique vectors for substituent placement, enabling exploration of new chemical space.[1][4]
Conformational Rigidity Reduces entropic penalty upon binding, potentially increasing potency.[2]
Novelty (IP) Underrepresented scaffold offers opportunities for novel composition-of-matter patents.[1]

Table 1: Benefits of Aminocyclobutane Scaffolds as Bioisosteres.

Core Synthetic Strategies

The accessibility of aminocyclobutane scaffolds has historically been a barrier to their widespread adoption. However, modern synthetic methods have made their synthesis both efficient and stereocontrollable.

G start Starting Materials (Olefins, Dienes, BCBs) cycloaddition [2+2] Cycloaddition (Photochemical, Thermal, Catalyzed) start->cycloaddition Olefins bcb_opening Bicyclobutane (BCB) Ring-Opening start->bcb_opening BCBs functionalization C-H Functionalization of Cyclobutanes start->functionalization Cyclobutane Ketones product Aminocyclobutane Scaffold cycloaddition->product bcb_opening->product + Amines/Nucleophiles functionalization->product

Figure 2: Major synthetic routes to aminocyclobutane scaffolds.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of olefins is a foundational method for constructing the cyclobutane core.[7][8] These reactions can be initiated photochemically, thermally, or through transition-metal catalysis, offering a versatile entry into a wide range of substituted cyclobutanes.[7][9] Iron-catalyzed cycloadditions, for instance, provide a powerful means for the stereoselective synthesis of aminocyclobutanes from enimides and malonates.[9]

Ring-Opening of Bicyclobutanes (BCBs)

A more recent and highly efficient strategy involves the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs). BCBs act as versatile building blocks that can react with a wide range of nucleophiles, including amines, to afford polysubstituted cyclobutanes with excellent regio- and diastereoselectivity.[10][11] This method is particularly powerful for creating diverse aminocyclobutane libraries, as commercially available BCBs can be functionalized in a single, reliable step.[11]

C–H Functionalization

For adding complexity to pre-existing cyclobutane cores, C–H functionalization has emerged as a powerful tool. This approach avoids the need for pre-installed functional handles and allows for the direct installation of aryl, alkyl, or other groups onto the cyclobutane ring.[12] For example, a palladium-catalyzed C–C cleavage/functionalization strategy can be used for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, which can then be converted to the corresponding amines.[13]

Applications in Drug Discovery

The unique properties of aminocyclobutane scaffolds have been leveraged in a variety of therapeutic areas, demonstrating their broad utility.

Peptidomimetics and Constrained Analogs

Incorporating aminocyclobutane carboxylic acids into peptides is an effective strategy to induce conformational rigidity and enhance metabolic stability.[14][15][16] For example, analogs of the immunomodulatory peptide tuftsin, where specific amino acids were replaced with aminocyclobutane derivatives, exhibited significantly higher resistance to enzymatic hydrolysis and, in some cases, greater biological activity compared to the parent peptide.[15] The cyclobutane constraint helps to lock the peptide backbone into a bioactive conformation, a key principle in peptidomimetic design.

Central Nervous System (CNS) Agents

The ability of small, rigid scaffolds to cross the blood-brain barrier makes them attractive for CNS drug discovery.[17] Aminocyclobutane derivatives have been explored for various CNS applications, including the development of H3 antagonists for neurological disorders.[2] In one program, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane not only restricted the scaffold's conformation but also introduced a specific kink that led to a remarkable 10-fold increase in potency.[2]

Oncology and Imaging

In oncology, aminocyclobutane derivatives have been investigated both as therapeutics and as imaging agents. The radiolabeled compound 1-aminocyclobutane[11C]carboxylic acid ((C-11) ACBC) has shown potential as a tumor-seeking agent for positron emission tomography (PET), as it is preferentially incorporated by several tumor types.[18] Furthermore, cyclobutane-based structures have been developed as potent integrin antagonists, which are key targets in cancer proliferation and dissemination.[19]

Detailed Experimental Protocols

The following protocols are provided as validated, step-by-step guides for the synthesis of representative aminocyclobutane scaffolds.

Protocol 1: Diastereoselective Synthesis of an N-Heterocycle Substituted Aminocyclobutane

This protocol is adapted from a Michael addition strategy onto a cyclobutene, a reliable method for generating functionalized aminocyclobutanes.[20]

Objective: To synthesize a 1,2-disubstituted aminocyclobutane ester via Michael addition.

Materials:

  • Ethyl cyclobut-1-ene-1-carboxylate

  • Imidazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl cyclobut-1-ene-1-carboxylate (1.0 eq) and imidazole (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (0.1 M concentration).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add DBU (0.1 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyclobutene is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude product.

Protocol 2: Synthesis via Bicyclobutane (BCB) Ring-Opening

This protocol describes the synthesis of an aminocyclobutane through the chemoselective, strain-release opening of an aryl sulfone BCB with an amine, a method noted for its robustness and high yield.[11]

Objective: To synthesize a functionalized aminocyclobutane via nucleophilic addition to a BCB.

Materials:

  • 1-(3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane

  • Primary or secondary amine of choice (e.g., morpholine) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a vial, dissolve the aryl sulfone BCB (1.0 eq) in anhydrous ACN.

  • Nucleophile Addition: Add the desired amine (1.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and water.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting aminocyclobutane product is often of high purity, but can be further purified by silica gel chromatography if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Sources

Escaping Flatland: A Technical Guide to Leveraging trans-3-Methoxycyclobutanamine Hydrochloride for Novel Scaffold Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, the strategic departure from planar, aromatic structures towards three-dimensional, saturated scaffolds is a validated approach for improving physicochemical and pharmacokinetic properties.[1] The cyclobutane motif, in particular, has emerged as a powerful tool for medicinal chemists, offering a unique combination of conformational rigidity and metabolic stability.[2][3][4] This guide provides an in-depth technical overview of trans-3-Methoxycyclobutanamine hydrochloride, a versatile building block poised to unlock novel chemical space. We will explore its intrinsic structural and chemical properties, provide actionable protocols for its incorporation into discovery programs, and present a rationale for its use as a strategic bioisosteric replacement for common chemical moieties.

The Imperative for 3D Scaffolds: Why Cyclobutanes?

For decades, medicinal chemistry has been dominated by aromatic rings. While effective, these flat structures can present challenges, including susceptibility to oxidative metabolism and limitations in exploring the complex, three-dimensional topologies of protein binding sites.[1] The introduction of sp³-rich scaffolds is a direct answer to these challenges.

Saturated rings like cyclobutane introduce a puckered, three-dimensional geometry that allows for precise vectoral placement of substituents into pockets that are inaccessible to planar molecules.[2] This increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.[1] Specifically, the cyclobutane ring offers:

  • Conformational Restriction: The rigid ring system reduces the entropic penalty upon binding to a target, potentially increasing affinity.[2]

  • Improved Metabolic Stability: Saturated carbocycles are generally less prone to oxidative metabolism compared to electron-rich aromatic systems.[1][2]

  • Novel IP Space: The relative underutilization of cyclobutane scaffolds compared to more common rings provides opportunities for generating novel intellectual property.[2]

  • Bioisosteric Potential: It can serve as a non-aromatic bioisostere for phenyl rings or other cyclic systems, often improving properties like solubility.[1]

This compound distinguishes itself within this class by providing two key functional handles—an amine and a methoxy group—in a well-defined trans stereochemical relationship, offering a robust platform for diversification.

Physicochemical and Structural Profile

Understanding the inherent properties of a building block is critical for its effective deployment.

Core Properties
PropertyValueSource
CAS Number 1408074-49-6[5]
Molecular Formula C₅H₁₂ClNO[5][6]
Molecular Weight 137.61 g/mol [5][6]
Appearance White to off-white solid[7]
Purity Typically ≥95%[5][6]
Storage 2-8°C, under inert gas[7]
Conformational Analysis: The Puckered Advantage

Unlike the planar depiction in 2D drawings, cyclobutane exists in a puckered or "butterfly" conformation to relieve torsional strain.[8][9] This puckering creates distinct axial and equatorial positions for substituents, analogous to the chair conformation of cyclohexane.[10] The barrier to ring inversion is low, allowing for rapid interconversion between equivalent puckered forms at room temperature.[8]

The trans configuration of the amine and methoxy groups in the title compound fixes their relative orientation, which is crucial for predictable structure-activity relationships (SAR). When incorporated into a larger molecule, the cyclobutane ring will orient its substituents along defined vectors, allowing chemists to probe specific regions of a binding pocket.

Diagram 1: Conformational Puckering of the Cyclobutane Ring This diagram illustrates the non-planar, puckered conformation of the cyclobutane ring, which minimizes torsional strain between adjacent C-H bonds.

Synthetic Utility and Core Reactions

trans-3-Methoxycyclobutanamine is typically supplied as a hydrochloride salt, which enhances its stability and handling properties. Prior to use in coupling reactions, it must be neutralized to the free amine, usually by treatment with a suitable base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an aqueous base wash during workup.

The primary amine is a versatile nucleophile for forming key linkages in drug discovery.

Amide Bond Formation

The most common application is in the formation of amide bonds. While standard coupling reagents (e.g., HATU, HOBt/EDC) are often effective, the cyclobutylamine can be considered a sterically hindered amine, which may require more robust coupling protocols in challenging cases.[11][12][13][14]

Diagram 2: General Workflow for Amide Coupling A generalized workflow for incorporating the scaffold via amide bond formation, from salt-freeing to final product.

Workflow cluster_prep Amine Preparation cluster_coupling Coupling Reaction cluster_finish Purification Start trans-3-Methoxycyclobutanamine HCl Freebase Neutralize with Base (e.g., DIPEA, TEA) Start->Freebase Coupling Add Free Amine Freebase->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activate with Coupling Reagent (e.g., HATU, T3P) CarboxylicAcid->Activation Activation->Coupling Product Crude Amide Product Coupling->Product Purify Purify (Chromatography, Recrystallization) Product->Purify Final Final Product Purify->Final

Protocol 1: General Procedure for Amide Coupling

  • Amine Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) in the same solvent. Add the chosen coupling reagent (e.g., HATU, 1.2 eq) and allow it to activate for 5-10 minutes.

  • Coupling: Transfer the activated carboxylic acid solution to the free amine solution dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Insight: For particularly hindered substrates where standard methods fail, switching to a protocol involving the in situ formation of an acyl fluoride may be beneficial.[11][12][13]

Reductive Amination

The primary amine can also be used in reductive amination reactions with aldehydes or ketones to form secondary amines, providing an alternative linkage strategy.

Protocol 2: General Procedure for Reductive Amination

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol (MeOH). Add DIPEA (1.2 eq) to liberate the free amine. Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor by LC-MS.

  • Workup & Purification: Quench the reaction carefully with saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Case Study: Bioisosteric Replacement of a Piperidine Ring

Consider a hypothetical lead compound containing a substituted piperidine ring that suffers from poor metabolic stability due to N-dealkylation or oxidation at the alpha-position. Replacing the piperidine with the trans-3-methoxycyclobutanamine scaffold can be a powerful strategy.

Diagram 3: Bioisosteric Replacement Strategy Replacing a flexible, metabolically liable piperidine with a rigid, stable cyclobutane scaffold.

Bioisostere cluster_piperidine Initial Scaffold cluster_cyclobutane Improved Scaffold Piperidine [Piperidine Ring] - Flexible - Metabolic Liability R2_pip R2 Piperidine->R2_pip Cyclobutane [trans-3-Methoxycyclobutanamine] - Rigid 3D Structure - Improved Stability Piperidine->Cyclobutane Bioisosteric Replacement R1_pip R1 R1_pip->Piperidine R2_cyc R2 (Methoxy) Cyclobutane->R2_cyc R1_cyc R1 R1_cyc->Cyclobutane Lead Lead Molecule (Poor PK) Optimized Optimized Lead (Improved PK)

Rationale for Improvement:

  • Metabolic Stability: The C-N bond in the cyclobutylamine is part of a carbocyclic ring and is less susceptible to enzymatic cleavage than the N-alkyl group of a piperidine. The methoxy group, while potentially a site for O-demethylation, often imparts greater overall stability than the liabilities of the piperidine ring.

  • Defined Exit Vectors: The trans relationship between the point of attachment (via the amine) and the methoxy group provides a fixed 3D orientation. This contrasts with a 4-substituted piperidine, where chair-flipping can lead to axial and equatorial conformers, complicating SAR.

  • Physicochemical Properties: The replacement can modulate key properties. The methoxy group can act as a hydrogen bond acceptor and will alter the lipophilicity (LogP) compared to the piperidine predecessor, potentially improving solubility or permeability.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for medicinal chemists aiming to create next-generation therapeutics. Its inherent three-dimensionality, conformational rigidity, and predictable substitution patterns make it an ideal scaffold for escaping the "flatland" of traditional aromatic chemistry.[1] By providing defined exit vectors and improving metabolic stability, this scaffold empowers the rational design of molecules with enhanced drug-like properties.[2][4] As drug discovery programs continue to tackle increasingly complex biological targets, the thoughtful application of sp³-rich, conformationally restricted scaffolds like this will be paramount to success.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • Wessjohann, L. A., et al. (2021).
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016).
  • BenchChem. (2025).
  • University of Southern Denmark. (2015).
  • Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Various Authors. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Various Authors. (n.d.). Cyclobutane-Containing Scaffolds in Stereoselective Synthesis. MDPI.
  • Guidechem. (n.d.). This compound. Guidechem.
  • PubChem. (2026). trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl. PubChem.
  • CymitQuimica. (n.d.). This compound (Spanish). CymitQuimica.
  • Schäfer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Various Authors. (2021). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes. Dalal Institute.
  • LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
  • Various Authors. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry.

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An In-depth Technical Guide to the Initial Reactivity Investigation of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds. Their rigid, three-dimensional nature offers a departure from traditional, often planar, aromatic structures, enabling the exploration of new chemical space and the establishment of unique intellectual property. The subject of this guide, trans-3-Methoxycyclobutanamine hydrochloride (1) , represents a compelling starting material for drug discovery programs. Its constrained cyclobutane core, coupled with the stereospecific placement of a primary amine and a methoxy group, presents a unique combination of structural rigidity and versatile chemical functionality. This document provides a comprehensive framework for the initial investigation of its reactivity, guiding researchers in unlocking its synthetic potential.

Compound Profile: Understanding the Starting Material

A thorough investigation begins with a complete understanding of the subject molecule.

Structural and Physicochemical Properties
  • IUPAC Name: this compound

  • CAS Number: 1408074-49-6[1]

  • Molecular Formula: C₅H₁₂ClNO[1]

  • Molecular Weight: 137.61 g/mol [1]

  • Structure:

    (Note: The hydrochloride salt form implies the amine is protonated as -NH₃⁺ Cl⁻)

The trans stereochemistry indicates that the methoxy and amine groups are on opposite faces of the cyclobutane ring. This fixed spatial arrangement is critical as it will influence the molecule's interaction with biological targets and its reactivity.[1] The hydrochloride salt form enhances stability and aqueous solubility, which are practical advantages for storage and reaction setup.[1]

Known Applications and Precedent

A review of existing literature reveals that This compound has been utilized as a key building block in the synthesis of potent and selective inhibitors. Notably, it has been incorporated into:

  • KRAS G12C Mutant Inhibitors: This is a critical area of oncology research, and the use of this scaffold highlights its potential for creating high-value therapeutic agents.[2][3]

  • Complement System Modulators: The complement system is implicated in a range of immunological and neurological disorders, and molecules targeting this cascade are of significant interest.[4]

This established utility underscores the importance of a systematic reactivity study to broaden its application in drug discovery.

Proposed Initial Reactivity Screening: A Logic-Driven Approach

The primary reactive center of This compound is the primary amine. However, the presence of the methoxy group and the strained cyclobutane ring can influence its reactivity in subtle yet significant ways. The following experimental plan is designed to probe these characteristics.

Workflow for Initial Reactivity Assessment

The following diagram outlines a logical workflow for the initial investigation.

G cluster_0 Phase 1: Baseline Amine Reactivity cluster_1 Phase 2: Influence of the Methoxy Group & Cyclobutane Ring cluster_2 Phase 3: Advanced Transformations A Acylation Reactions (e.g., Acetyl Chloride, Benzoyl Chloride) E Comparative Reactivity Studies (vs. Cyclobutylamine & cis-isomer) A->E B Sulfonylation Reactions (e.g., Tosyl Chloride, Mesyl Chloride) B->E C Reductive Amination (with Aldehydes/Ketones) C->E D N-Alkylation (e.g., Benzyl Bromide) D->E F Intramolecular Cyclization Attempts (under various conditions) E->F G Ring Stability Assessment (e.g., High Temperature, Strong Acid/Base) F->G H Buchwald-Hartwig Amination (Coupling with Aryl Halides) G->H I Michael Addition (to α,β-Unsaturated Carbonyls) H->I

Caption: A phased approach to investigating the reactivity of this compound.

Experimental Protocols: Foundational Reactions

The following protocols are designed to establish a baseline understanding of the amine's reactivity. For all reactions, the starting material, This compound , will first need to be neutralized to the free amine form. This is typically achieved by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous NaOH followed by extraction).

Protocol 1: N-Acetylation

  • Objective: To assess the basic acylation reactivity of the primary amine.

  • Procedure:

    • Dissolve trans-3-Methoxycyclobutanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography (silica gel, EtOAc/Hexanes gradient).

  • Expected Outcome: Formation of N-(trans-3-methoxycyclobutyl)acetamide. This reaction is expected to proceed readily.

Protocol 2: N-Sulfonylation

  • Objective: To evaluate the amine's reactivity towards sulfonylating agents, which is often a key step in creating sulfonamide-containing drug candidates.

  • Procedure:

    • Dissolve trans-3-Methoxycyclobutanamine (1.0 eq) and pyridine (2.0 eq) in DCM at 0 °C.

    • Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) portion-wise.

    • Stir at 0 °C for 30 minutes, then at room temperature overnight.

    • Monitor by TLC or LC-MS.

    • Upon completion, dilute with DCM, wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by recrystallization or column chromatography.

  • Expected Outcome: Formation of N-(trans-3-methoxycyclobutyl)-4-methylbenzenesulfonamide.

Protocol 3: Reductive Amination

  • Objective: To explore the formation of secondary amines, a common transformation in library synthesis.

  • Procedure:

    • To a solution of benzaldehyde (1.0 eq) in methanol, add trans-3-Methoxycyclobutanamine (1.0 eq).

    • Stir at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 3 hours.

    • Monitor by LC-MS.

    • Quench the reaction by the slow addition of 1M HCl (aq) until the pH is ~7.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

  • Expected Outcome: Formation of N-benzyl-trans-3-methoxycyclobutanamine.

Data Presentation: A Framework for Analysis

All quantitative data from these initial screens should be compiled into a clear, comparative table.

Reaction Type Reagent Yield (%) Purity (%) Notes
N-AcetylationAcetyl Chloridee.g., 95%e.g., >98%e.g., Clean reaction, minimal byproducts
N-SulfonylationTosyl Chloridee.g., 88%e.g., >97%e.g., Required longer reaction time
Reductive AminationBenzaldehydee.g., 82%e.g., >95%e.g., Some over-alkylation observed
N-AlkylationBenzyl Bromidee.g., 75%e.g., ~90%e.g., Formation of di-alkylated product

Deeper Mechanistic Considerations and Advanced Studies

The Influence of the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group by resonance and an electron-withdrawing group by induction. Its effect on the amine's reactivity is not immediately obvious and warrants investigation.

  • Hypothesis: The inductive effect may slightly decrease the nucleophilicity of the amine compared to unsubstituted cyclobutylamine. However, this effect is likely to be modest. The presence of the ether linkage could also influence the conformational preferences of the cyclobutane ring.

  • Experimental Validation: A comparative kinetic study of the acylation reaction (Protocol 1) with trans-3-Methoxycyclobutanamine and cyclobutylamine under identical conditions would provide quantitative data on the electronic influence of the methoxy group.

Stereoelectronic Effects of the Cyclobutane Ring

The rigid nature of the cyclobutane ring and the trans orientation of the substituents will dictate the approach of electrophiles.

  • Hypothesis: The fixed geometry may lead to enhanced diastereoselectivity in reactions involving the formation of a new chiral center.

  • Experimental Validation: Reactions with chiral electrophiles or the use of the amine as a chiral auxiliary in asymmetric synthesis could reveal interesting stereochemical outcomes.

Advanced Transformations: Exploring Broader Utility

To fully understand the synthetic utility of this building block, more advanced C-N bond-forming reactions should be explored.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the synthesis of N-aryl amines. Investigating the reactivity of trans-3-Methoxycyclobutanamine with a range of aryl halides (e.g., 4-bromotoluene, 2-chloropyridine) will significantly expand its applicability.

  • Michael Addition: The addition of the amine to α,β-unsaturated carbonyl compounds is a fundamental method for constructing new C-N bonds and is frequently used in drug synthesis.

Conclusion and Future Outlook

This guide provides a foundational strategy for the initial reactivity investigation of This compound . By systematically evaluating its performance in a series of fundamental and advanced transformations, researchers can build a comprehensive understanding of its synthetic profile. The insights gained will enable the rational design of synthetic routes for novel drug candidates, leveraging the unique structural and stereochemical features of this valuable building block. The data generated from these studies will be instrumental in accelerating the progress of drug discovery programs that rely on innovative and differentiated chemical matter.

References

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element , ResearchGate. Available at: [Link]

  • Benzopyrazole compounds and analogues thereof (WO2017136395A1), Google Patents.
  • Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34 , ResearchGate. Available at: [Link]

  • Synthesis of cyclobutanamines through reduction instead of final hydrolysis , ResearchGate. Available at: [Link]

  • Small molecule inhibitors of kras g12c mutant (US20240246968A1), Google Patents.
  • Small molecule inhibitors of kras g12c mutant (WO2022232320A1), Google Patents.

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A-Z Guide to trans-3-Methoxycyclobutanamine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of trans-3-methoxycyclobutanamine hydrochloride, a pivotal building block in contemporary pharmaceutical synthesis. We will delve into the strategic importance of the cyclobutane motif in drug design, detailed synthetic pathways for the intermediate, its application in the synthesis of bioactive molecules, and essential quality control protocols. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven methodologies to support researchers in leveraging this versatile intermediate for accelerated drug development.

Introduction: The Strategic Value of the Cyclobutane Moiety

In the landscape of medicinal chemistry, the deliberate incorporation of small, strained ring systems has become a powerful strategy for optimizing drug candidates. The cyclobutane ring, once considered synthetically challenging, is now increasingly sought after for its unique structural and physicochemical properties.[1][2][3] Its puckered, three-dimensional structure offers a distinct advantage over flat aromatic rings or flexible alkyl chains.[1][2]

The inclusion of a cyclobutane scaffold, such as that in trans-3-methoxycyclobutanamine, can confer several benefits to a drug candidate[1][2][3]:

  • Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation.[1][2]

  • Conformational Restriction: By locking rotatable bonds, it reduces the entropic penalty upon binding to a target protein, potentially increasing potency.[1]

  • Improved Physicochemical Properties: It increases the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved solubility and reduced planarity, enhancing drug-like properties.

  • Novelty and Patentability: Its use provides access to novel chemical space, a crucial aspect of modern drug discovery.

This compound serves as a versatile precursor, providing this valuable cyclobutane core functionalized with a primary amine for straightforward incorporation into a target molecule.

Physicochemical and Structural Data

A clear understanding of the intermediate's basic properties is fundamental for its effective use in synthesis.

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 1363381-00-3 (HCl salt), 1408074-49-6[4][5][6]
Molecular Formula C₅H₁₂ClNO (or C₅H₁₁NO for free base)[4][6]
Molecular Weight 137.61 g/mol [4][5][6]
Appearance White to off-white solid/crystalline solid[4][5]
Purity Typically ≥95-97%[5][6]
Storage Conditions 2-8°C, store under inert gas[5]

Synthesis of the Intermediate

The synthesis of substituted cyclobutanes often requires specialized cycloaddition or ring-expansion methodologies. While multiple routes exist, a common and illustrative pathway involves the transformation of a cyclobutanone precursor. The following represents a generalized, multi-step synthesis that highlights key chemical transformations.

General Synthetic Workflow

The synthesis typically begins with a readily available cyclobutane derivative, which is functionalized to introduce the desired methoxy and amine groups with the correct trans stereochemistry. A key step often involves the reduction of an oxime or a reductive amination sequence.

Causality Behind the Workflow: The choice of a reductive pathway is critical for controlling the stereochemistry. The use of specific reducing agents and reaction conditions allows for the selective formation of the trans isomer, which is often the desired configuration for optimal binding in the final active pharmaceutical ingredient (API).

Illustrative Synthetic Protocol

This protocol is a representative example based on common organic chemistry principles. Researchers should consult specific literature or patents for optimized conditions.

Step 1: Oximation of 3-Methoxycyclobutanone

  • Dissolve 3-methoxycyclobutanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the oxime product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxycyclobutanone oxime.

Step 2: Reduction of the Oxime to the Amine

  • Prepare a solution of the 3-methoxycyclobutanone oxime (1.0 eq) in a solvent like acetic acid or an alcohol.

  • In a separate vessel, prepare the reducing agent. A common choice is zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Carefully add the reducing agent to the oxime solution at a controlled temperature (e.g., 0-25°C). The reduction is often exothermic.

  • Stir the reaction vigorously for 4-12 hours until TLC indicates the complete consumption of the starting material. This step yields a mixture of cis and trans isomers of 3-methoxycyclobutanamine.

  • Filter off the catalyst or inorganic salts and neutralize the filtrate.

Step 3: Isomer Separation and Salt Formation

  • The crude mixture of amines is purified via column chromatography to separate the desired trans isomer from the cis isomer.

  • Dissolve the purified trans-3-methoxycyclobutanamine in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound as a stable, white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Salt Formation Start 3-Methoxycyclobutanone Product1 3-Methoxycyclobutanone Oxime Start->Product1 Ethanol/Pyridine Reagent1 Hydroxylamine HCl Reagent1->Product1 Product2 cis/trans Amine Mixture Product1->Product2 Acetic Acid Reagent2 Reducing Agent (e.g., H₂, Pd/C) Reagent2->Product2 Purification Column Chromatography Product2->Purification Product3 trans-3-Methoxycyclobutanamine (Free Base) Purification->Product3 FinalProduct trans-3-Methoxycyclobutanamine HCl Product3->FinalProduct Reagent3 HCl (gas or solution) Reagent3->FinalProduct

Caption: Synthesis of trans-3-Methoxycyclobutanamine HCl.

Application in Pharmaceutical Synthesis

This intermediate is a key building block for a variety of therapeutic agents, particularly kinase inhibitors used in oncology and immunology. The primary amine serves as a nucleophile or a point of attachment for coupling reactions.

Role in Kinase Inhibitor Synthesis

A common application is its use in nucleophilic aromatic substitution (SₙAr) reactions with heteroaromatic cores, such as pyrimidines or purines, which are prevalent in kinase inhibitors.

Mechanistic Insight: The amine group of this compound (after neutralization to the free base) acts as the nucleophile. It attacks an electron-deficient aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group (e.g., a halogen). This reaction forges a key carbon-nitrogen bond, incorporating the cyclobutane moiety into the final drug structure.

Example Protocol: SₙAr Coupling

This protocol describes a general coupling reaction. Specific conditions will vary based on the substrate.

Step 1: Free Base Generation

  • Suspend this compound (1.1 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), and stir for 15-30 minutes at room temperature to generate the free amine in situ.

Step 2: Nucleophilic Aromatic Substitution

  • To the solution of the free amine, add the heteroaromatic substrate (e.g., a 2-chloropyrimidine derivative) (1.0 eq).

  • The reaction may proceed at room temperature or require heating (e.g., 80-120°C), potentially in a solvent with a higher boiling point like Dimethylformamide (DMF) or in a sealed vessel.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove excess base and salts.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the final coupled product by column chromatography or recrystallization.

SₙAr Application Workflow

SnArWorkflow cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Workup & Purification Intermediate trans-3-Methoxycyclobutanamine HCl FreeBase Free Amine (Nucleophile) Intermediate->FreeBase Base DIPEA / TEA Base->FreeBase Neutralization Reaction SₙAr Reaction FreeBase->Reaction Substrate Activated Heteroaromatic (e.g., 2-Chloropyrimidine) Substrate->Reaction DMF, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalAPI Final API Core Purification->FinalAPI

Caption: SₙAr coupling using the title intermediate.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for reproducible results in multi-step syntheses.

TechniquePurposeExpected Results / Specifications
¹H NMR Structural confirmation and isomer identity.The spectrum should conform to the expected structure. The trans isomer will have a distinct coupling pattern for the cyclobutane protons compared to the cis isomer.
HPLC/GC Purity assessment and quantification of isomers.Purity should be ≥97%. Isomeric purity (trans vs. cis) should be specified, often >98:2.
Mass Spectrometry Confirmation of molecular weight.The observed mass should correspond to the molecular ion of the free base [M+H]⁺.
Infrared (IR) Spec. Confirmation of functional groups.Spectrum should show characteristic peaks for N-H (amine salt) and C-O (ether) bonds.[5]

Safety, Handling, and Stability

As with all amine hydrochlorides, appropriate safety measures must be taken.

  • Handling: Handle in a well-ventilated area or fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9] Avoid breathing dust or vapors.[7][9]

  • Hazards: The compound is classified as harmful if swallowed or inhaled and may cause skin and respiratory irritation.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.[5][8]

  • Stability: The hydrochloride salt is generally stable under recommended storage conditions. The free base is more reactive and should typically be generated just before use.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to introduce a conformationally restricted, metabolically robust cyclobutane scaffold makes it an invaluable intermediate in the synthesis of next-generation therapeutics.[1][10] A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to effectively incorporate this building block into their drug discovery programs, facilitating the development of novel and improved medicines.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202100676. Available at: [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 376-383. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Safety Data Sheet. (2010). Fisher Scientific. Available at: [Link]

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Basic research applications of substituted cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Research Applications of Substituted Cyclobutanamines

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of substituted cyclobutanamines, a class of compounds increasingly recognized for their utility in basic and applied chemical research. We will move beyond a simple cataloging of applications to provide a foundational understanding of why this particular scaffold is so powerful, focusing on its unique structural and conformational properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of the cyclobutanamine motif.

The Cyclobutane Scaffold: A Primer on "Puckered" Chemistry

The utility of the cyclobutanamine scaffold is rooted in the fundamental conformational behavior of the cyclobutane ring. Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate the torsional strain that would result from a planar arrangement where all hydrogen atoms are eclipsed, the ring adopts a puckered or "butterfly" conformation.[1][2] This puckering results in two distinct substituent positions: axial and pseudo-equatorial.

The energy barrier for ring-flipping between the two puckered conformations is low, allowing for rapid interconversion at room temperature. However, the introduction of substituents, such as the amine group in a cyclobutanamine, creates a conformational preference. Larger substituents preferentially occupy the more sterically favorable pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions.[1] Understanding and controlling this conformational preference is paramount to the rational design of molecules incorporating this scaffold.

cluster_0 Conformational Dynamics of a Substituted Cyclobutanamine cluster_1 Key Structural Features A Axial Conformer B Equatorial Conformer (Sterically Favored) C Ring Flipping (Low Energy Barrier) A->C D Puckered 'Butterfly' Conformation B->D Leads to... C->B E Defined Substituent Vectors (Axial/Equatorial) F High sp3 Character

Caption: Logical flow from conformational behavior to key structural features of cyclobutanamines.

Medicinal Chemistry: Engineering Three-Dimensionality to Enhance Bioactivity

Perhaps the most significant application of substituted cyclobutanamines is in medicinal chemistry, where they serve as powerful tools to optimize drug candidates. Their rigid, three-dimensional structure offers solutions to several common challenges in drug design.

Conformational Restriction and Potency Enhancement

Flexible molecules can adopt numerous conformations, only one of which may be the "bioactive" conformation that binds effectively to a biological target. A significant amount of binding energy is often expended to "freeze" a flexible ligand into this correct pose. By incorporating a rigid cyclobutanamine scaffold, chemists can lock a molecule's key pharmacophoric groups into a pre-organized orientation that mimics the ideal bioactive conformation.[3][4] This reduces the entropic penalty of binding, often leading to a substantial increase in potency.

For example, installing a cyclobutylamine on the benzylic position of a molecule resulted in improved inhibition of the AKT kinase.[3] X-ray crystallography revealed that the cyclobutane ring positions the crucial benzylic amine for optimal bidentate hydrogen bonding within the target's binding pocket, an interaction enabled by the rigid 3D presentation of the scaffold.[3]

Bioisosteric Replacement: Escaping "Flatland"

In the drive to improve the physicochemical properties of drug candidates, chemists often seek to replace "flat" aromatic rings like benzene. This strategy, often termed "escaping from flatland," aims to increase the three-dimensional character (sp³ content) of a molecule, which can lead to improved solubility, better metabolic stability, and novel intellectual property.[4]

Substituted cyclobutanes are excellent bioisosteres for phenyl rings or bulky alkyl groups like gem-dimethyl or tert-butyl.[5][6] They can mimic the spatial arrangement of substituents while introducing a non-planar, rigid core, profoundly impacting a molecule's interaction with its target and metabolic enzymes.

PropertyPhenyl GroupCyclobutane ScaffoldRationale for Improvement
Geometry PlanarPuckered, 3DProvides novel vectors for substituents, enabling exploration of different regions of a binding pocket.[3]
Metabolism Prone to oxidation by Cytochrome P450 enzymesGenerally more resistant to oxidative metabolismThe lack of aromaticity and strong C-H bonds increases metabolic stability.[6]
Solubility Can contribute to low aqueous solubilityIncreased sp³ character often improves solubility.Disrupts crystal packing and increases polarity.
Lipophilicity HighLowerCan help reduce off-target toxicity associated with high lipophilicity.[7]

Synthesis of Substituted Cyclobutanamines: A Representative Protocol

The increased availability of cyclobutane building blocks has been crucial for their wider adoption.[3] While numerous synthetic routes exist, including [2+2] cycloadditions and ring expansions, a common and reliable method for synthesizing substituted cyclobutanamines is the reductive amination of a corresponding cyclobutanone. This protocol provides a self-validating system for producing a target molecule.

Experimental Protocol: Synthesis of trans-1-(3-methoxyphenyl)-N-methylcyclobutane-3-amine

Objective: To synthesize a disubstituted cyclobutanamine via a two-step sequence involving Grignard addition to a cyclobutanone precursor followed by reductive amination.

Materials:

  • 3-Methoxycyclobutanone

  • (3-Methoxyphenyl)magnesium bromide (1.0 M in THF)

  • Methylamine (2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Workflow Diagram:

G start Start Materials: 3-Methoxycyclobutanone (3-Methoxyphenyl)MgBr step1 Step 1: Grignard Addition - Anhydrous THF - 0°C to RT start->step1 workup1 Aqueous Workup (NH4Cl quench) step1->workup1 intermediate Intermediate: trans-3-(3-methoxyphenyl)cyclobutanol workup1->intermediate step2 Step 2: Reductive Amination - Methylamine (2.0 M) - STAB, DCM intermediate->step2 workup2 Aqueous Workup (NaHCO3 quench) step2->workup2 purify Purification (Silica Gel Chromatography) workup2->purify product Final Product: trans-1-(3-methoxyphenyl)-N-methylcyclobutane-3-amine purify->product

Caption: Step-by-step workflow for the synthesis of a substituted cyclobutanamine.

Step-by-Step Methodology:

  • Grignard Reaction: To a flame-dried round-bottom flask under an inert atmosphere, add 3-methoxycyclobutanone (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C in an ice bath. Add (3-methoxyphenyl)magnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 20 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup 1: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl at 0°C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate. The trans isomer is often the major product due to steric approach control.

  • Reductive Amination: Dissolve the crude trans-3-(3-methoxyphenyl)cyclobutanol (1.0 eq) in anhydrous DCM. Add methylamine (1.5 eq, 2.0 M in THF). Stir for 30 minutes at room temperature. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-16 hours.

  • Workup 2 & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure trans-1-(3-methoxyphenyl)-N-methylcyclobutane-3-amine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Advanced Applications: Chemical Probes and Beyond

The stable and synthetically accessible nature of the cyclobutanamine scaffold makes it an excellent foundation for more advanced research tools.

Scaffolds for Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system.[8] The cyclobutanamine core can be elaborated with functional groups—such as fluorophores, biotin tags, or photo-crosslinkers—to create potent and selective probes. The rigidity of the scaffold ensures that the appended functional groups are held in well-defined spatial orientations, which can be critical for targeted interactions. For example, a cyclobutanamine could be integrated into a selective inhibitor for an enzyme like Cyclooxygenase-2 (COX-2), with a fluorescent tag attached to visualize the enzyme's location in cells.[9][10]

Building Blocks for Materials Science

While less common than in drug discovery, the rigid, well-defined geometry of cyclobutanamine derivatives makes them interesting building blocks for supramolecular chemistry and materials science.[11] Their ability to direct the orientation of appended functional groups can be exploited to create ordered polymers or crystal structures with unique properties.

Conclusion

Substituted cyclobutanamines are far more than simple cyclic amines. Their inherent conformational constraints and rich three-dimensional character make them enabling tools for modern chemical research. In medicinal chemistry, they provide a proven strategy to enhance potency, improve metabolic stability, and generate novel intellectual property by "escaping flatland".[4] As synthetic methodologies continue to improve, the application of these powerful scaffolds in designing sophisticated chemical probes, novel materials, and next-generation therapeutics is set to expand even further.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: PubMed Central URL: [Link]

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  • Title: Synthesis of cyclobutanamines through reduction instead of final hydrolysis. Source: ResearchGate URL: [Link]

  • Title: The Application of Cyclobutane Derivatives in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides Source: PubMed Central URL: [Link]

  • Title: (A) Selected pharmaceuticals containing cyclobutanes & cyclopropanes... Source: ResearchGate URL: [Link]

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Methodological & Application

The Strategic Incorporation of trans-3-Methoxycyclobutanamine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the cyclobutane moiety has emerged as a valuable structural motif, offering a desirable balance of rigidity and three-dimensionality. This guide provides a detailed exploration of trans-3-Methoxycyclobutanamine hydrochloride, a versatile building block, and its application in the synthesis of bioactive molecules. We will delve into the strategic rationale for its use, provide detailed protocols for its incorporation, and showcase its role in the development of potent kinase inhibitors.

Introduction: The Value Proposition of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its utility in drug design.[1] Its inherent ring strain and puckered conformation provide a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets.[2] Unlike planar aromatic rings, the non-planar nature of the cyclobutane core can lead to improved metabolic stability and reduced off-target effects.[3] The introduction of a cyclobutane fragment can conformationally restrict a molecule, locking it into a bioactive conformation and thereby enhancing its binding affinity.[2]

This compound (Figure 1) is a particularly interesting building block. It presents a primary amine for straightforward derivatization, a methoxy group that can influence solubility and metabolic stability, and a defined trans stereochemistry that allows for precise spatial orientation of substituents.

Figure 1: Chemical Structure of this compound

PropertyValue
CAS Number 1408074-49-6[4]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white solid[2]
Storage 2-8°C, under inert gas[2]

Core Application: Synthesis of a JAK Kinase Inhibitor Intermediate

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[5] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[3] Small molecule inhibitors of JAKs have shown significant therapeutic promise.[6]

The following section provides a detailed protocol for a key transformation: the amide coupling of this compound with a representative carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol details a robust and widely applicable method for the N-acylation of this compound using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

  • Coupling Reaction: Slowly add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane mobile phase). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide.

Expected Outcome: This procedure typically affords the desired amide product in good to excellent yields (75-95%), depending on the specific carboxylic acid used.

Causality Behind Experimental Choices
  • Choice of Coupling Reagent (HATU): HATU is a highly effective coupling reagent known for its rapid reaction rates and suppression of side reactions, particularly racemization in the case of chiral carboxylic acids.[7]

  • Use of DIPEA: As the starting material is a hydrochloride salt, a non-nucleophilic base like DIPEA is required to liberate the free amine without competing in the acylation reaction. An excess is used to ensure complete neutralization and to scavenge the acid produced during the reaction.

  • Solvent System: A combination of DMF and DCM is often used. DMF is an excellent solvent for the coupling reagents and the carboxylic acid, while DCM is a good solvent for the amine and facilitates the workup.

  • Aqueous Workup: The washing steps are essential to remove unreacted starting materials, coupling byproducts (such as HOBt from HATU), and the base (DIPEA).

Visualizing the Workflow and Pathway

To better understand the experimental process and its biological context, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Amide Coupling start Start: Reagents preactivation Pre-activation: Carboxylic Acid + HATU in DMF start->preactivation amine_prep Amine Preparation: trans-3-Methoxycyclobutanamine •HCl + DIPEA in DCM start->amine_prep coupling Amide Coupling Reaction preactivation->coupling amine_prep->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification: Flash Chromatography workup->purification product Final Product: Bioactive Molecule Intermediate purification->product

Caption: A flowchart illustrating the key steps in the amide coupling protocol.

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (derived from trans-3-Methoxy- cyclobutanamine) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a bioactive molecule.

Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its unique structural features contribute to desirable pharmacokinetic and pharmacodynamic properties in drug candidates. The provided protocol for amide coupling offers a reliable method for its incorporation into a wide range of molecular scaffolds, empowering researchers in their pursuit of novel therapeutics.

References

  • Wessjohann, L. A., et al. (2003). Recent advances in the preparation and use of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
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  • PubMed. Development of selective inhibitors for the treatment of rheumatoid arthritis.
  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
  • OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase.
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Application Notes & Protocols: The Strategic Synthesis and Application of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Cyclobutane Scaffolds in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (26.3 kcal mol⁻¹), has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure provides a rigid framework that can improve key pharmacological properties.[1][2] Cyclobutane rings are increasingly incorporated into drug candidates to enhance metabolic stability, restrict molecular conformation to favor binding affinity, reduce planarity, and serve as non-classical bioisosteres for larger or more flexible groups.[1][2]

trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6) is a prime example of a high-value cyclobutane building block.[3] It features two key functional groups—a primary amine and a methoxy ether—in a defined trans stereochemical relationship. This specific arrangement allows for precise vectoral projection of substituents, making it an attractive intermediate for designing molecules that interact with specific biological targets, particularly within the central nervous system for applications in neurological disorders and pain management.[3] This guide provides detailed protocols for the synthesis of this key intermediate, explains the rationale behind the chosen synthetic strategies, and discusses its application.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1408074-49-6[3]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3][4]
Appearance White to off-white solid[3]
Purity Typically ≥95-97%[3][4]
Storage 2-8°C, store under inert gas[3]

Strategic Synthesis: Accessing the trans-Cyclobutane Core

Direct synthesis of the trans isomer of 3-methoxycyclobutanamine requires a stereocontrolled approach. While numerous methods exist for forming cyclobutane rings, such as photochemical [2+2] cycloadditions[5], achieving specific stereoisomers often necessitates strategic functional group interconversions on a pre-existing cyclobutane core. The following protocol details a robust and reliable method based on the Mitsunobu reaction, a cornerstone of stereochemical inversion chemistry.

This strategy begins with a readily accessible cis-configured precursor, cis-3-(dibenzylamino)cyclobutanol, and leverages the SN2-type inversion mechanism of the Mitsunobu reaction to establish the desired trans stereochemistry. Subsequent functional group manipulations yield the target compound.

Diagram 1: Overall Synthetic Workflow

G A cis-3-(Dibenzylamino)cyclobutanol B Mitsunobu Reaction (Stereochemical Inversion) A->B p-Nitrobenzoic Acid, PPh₃, DIAD C trans-3-(Dibenzylamino)cyclobutyl p-Nitrobenzoate B->C D Alkaline Hydrolysis C->D NaOH or KOH, THF/H₂O E trans-3-(Dibenzylamino)cyclobutanol D->E F O-Methylation E->F NaH, MeI G trans-N,N-Dibenzyl-3-methoxycyclobutanamine F->G H Hydrogenolysis (Debenzylation) G->H H₂, Pd/C I trans-3-Methoxycyclobutanamine (Free Base) H->I J HCl Salt Formation I->J HCl in Ether or IPA K trans-3-Methoxycyclobutanamine HCl (Final Product) J->K

Caption: Proposed synthetic pathway from a cis-precursor.

Protocol 1: Stereoinvertive Synthesis via Mitsunobu Reaction

This protocol is adapted from established methodologies for the synthesis of related trans-3-aminocyclobutanol derivatives.[6] It employs a robust sequence of inversion, hydrolysis, methylation, and deprotection.

PART A: Stereochemical Inversion and Hydrolysis

Objective: To convert cis-3-(dibenzylamino)cyclobutanol to trans-3-(dibenzylamino)cyclobutanol.

Materials:

ReagentMW ( g/mol )Eq.Amount
cis-3-(Dibenzylamino)cyclobutanol267.371.010.0 g
Triphenylphosphine (PPh₃)262.291.514.7 g
p-Nitrobenzoic Acid167.121.27.5 g
Diisopropyl azodicarboxylate (DIAD)202.211.511.2 mL
Tetrahydrofuran (THF), anhydrous--200 mL
Sodium Hydroxide (NaOH)40.00Excess8.0 g
Dichloromethane (DCM)--As needed
Saturated aq. NaCl (Brine)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-3-(dibenzylamino)cyclobutanol (10.0 g), triphenylphosphine (14.7 g), and p-nitrobenzoic acid (7.5 g).

  • Dissolution: Add 200 mL of anhydrous THF and stir the mixture at room temperature until all solids have dissolved.

  • Mitsunobu Inversion: Cool the flask to 0°C in an ice bath. Slowly add DIAD (11.2 mL) dropwise over 30 minutes. Causality Note: This addition must be slow to control the exothermic reaction and prevent side reactions. The appearance of a persistent cloudy white precipitate (triphenylphosphine oxide) indicates reaction progression.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting alcohol is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Hydrolysis: To the crude residue, add THF (150 mL), water (150 mL), and sodium hydroxide pellets (8.0 g).[6] Heat the mixture to reflux and stir for 3-4 hours.

  • Work-up: Cool the mixture to room temperature and remove the THF via rotary evaporation. Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, trans-3-(dibenzylamino)cyclobutanol, can be purified by column chromatography on silica gel.

PART B: O-Methylation, Deprotection, and Salt Formation

Objective: To convert the trans-alcohol to the final hydrochloride salt.

Materials:

ReagentMW ( g/mol )Eq.Amount
trans-3-(Dibenzylamino)cyclobutanol267.371.0(From Part A)
Sodium Hydride (NaH, 60% in oil)24.00 (net)1.21.6 g
Iodomethane (MeI)141.941.53.5 mL
Palladium on Carbon (10% Pd/C)-Catalytic1.0 g
Methanol (MeOH)--150 mL
HCl in Isopropanol (or Ether)-~1.1As needed
Diethyl Ether--As needed

Step-by-Step Procedure:

  • Methylation: Dissolve the purified trans-alcohol in anhydrous THF (100 mL) and cool to 0°C. Add NaH portion-wise, stirring for 30 minutes at 0°C. Add iodomethane dropwise and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting trans-N,N-dibenzyl-3-methoxycyclobutanamine if necessary.

  • Hydrogenolysis (Debenzylation): Dissolve the methylated intermediate in methanol (150 mL). Carefully add 10% Pd/C catalyst. Safety Note: Perform this step in a well-ventilated hood and purge the reaction vessel with an inert gas before introducing hydrogen.

  • Reaction: Pressurize the vessel with H₂ gas (e.g., 50 psi or balloon pressure) and stir vigorously for 16-24 hours until TLC analysis indicates complete removal of the benzyl groups.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude free base of trans-3-methoxycyclobutanamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether. Add a solution of HCl (1.1 equivalents, e.g., 2 M in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Self-Validation and Characterization:

  • Confirmation of Structure: The identity and purity of the final product must be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR: Should conform to the expected structure of this compound.[3]

    • Infrared (IR) Spectrum: Will show characteristic peaks for N-H (amine salt) and C-O (ether) bonds.[3]

    • Mass Spectrometry (MS): Will confirm the molecular weight of the free base (M+H)⁺.

Mechanistic Insights: The Key to Stereocontrol

The success of the described protocol hinges on the well-defined mechanism of the Mitsunobu reaction. This reaction facilitates a clean inversion of stereochemistry at a secondary alcohol center, which is critical for converting the cis-precursor to the desired trans-intermediate.

Diagram 2: Mechanism of Stereochemical Inversion

G cluster_0 Activation cluster_1 SN2 Displacement PPh3 PPh3 Phosphonium_Intermediate Phosphonium_Intermediate PPh3->Phosphonium_Intermediate + DIAD ROH cis-Alcohol (R-OH) Oxaphosphonium [R-O-P⁺Ph₃] ROH->Oxaphosphonium + Phosphonium_Intermediate Product trans-Ester (Nu-R) + OPPh₃ Nu p-Nitrobenzoate (Nu⁻) Nu->Product Attacks [R-O-P⁺Ph₃]

Caption: SN2 displacement in the Mitsunobu reaction.

Expert Commentary:

  • Activation: The reaction is initiated by the formation of a reactive intermediate between triphenylphosphine and DIAD. This species then activates the cis-alcohol, converting the hydroxyl group into a good leaving group (an oxaphosphonium salt).

  • SN2 Attack: The p-nitrobenzoate anion, formed from the deprotonation of p-nitrobenzoic acid, acts as the nucleophile. It attacks the carbon atom bearing the activated hydroxyl group from the backside.

  • Inversion: This backside attack proceeds via a classic SN2 mechanism, forcing an inversion of the stereocenter. This single, reliable step is what transforms the cis-configured cyclobutanol into the trans-configured ester. The subsequent hydrolysis step preserves this newly established stereochemistry.

The choice of a dibenzyl protecting group for the amine is strategic. Benzyl groups are stable under the conditions of the Mitsunobu and methylation reactions but are readily removed under mild hydrogenolysis conditions, which do not affect the other functional groups or the cyclobutane ring.[7]

Conclusion and Future Applications

The protocols detailed herein provide a reliable and stereocontrolled pathway to this compound, a valuable building block for drug discovery. The strategic use of the Mitsunobu reaction ensures the desired trans stereochemistry, which is crucial for its intended applications. As research continues to leverage the unique properties of strained ring systems, the demand for well-characterized and synthetically accessible intermediates like this will undoubtedly grow. Its utility extends beyond neurology and pain management, offering a versatile scaffold for creating novel chemical entities across various therapeutic areas.[1][3]

References

  • ResearchGate. Computed mechanism for the formation of the trans-cyclobutane ring.... Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Willems, M. et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available from: [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

  • ResearchGate. Cyclobutene Ring Opening Reactions. Available from: [Link]

  • Chemical Science (RSC Publishing). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. (2023). Available from: [Link]

  • Google Patents. US5166397A - Process for producing optically active cyclobutylamines.
  • Organic Syntheses. Cyclobutylamine. Available from: [Link]

  • Google Patents. CN112794810B - Synthesis method of cyclobutylamine compound.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

  • ResearchGate. Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Available from: [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.

Sources

Application Notes and Protocols for the Coupling of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Methoxycyclobutanamine Scaffold

The cyclobutane motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique three-dimensional profile that can enhance metabolic stability, improve binding affinity, and explore novel chemical space. Among cyclobutane-containing building blocks, trans-3-Methoxycyclobutanamine presents a compelling combination of features. The trans stereochemistry provides a defined exit vector for substituents, while the methoxy group can influence solubility, lipophilicity, and potential metabolic pathways. Its primary amine functionality serves as a versatile handle for a wide array of coupling reactions, making it an attractive component for the synthesis of complex molecular architectures in drug discovery programs.[1][2]

This guide provides detailed experimental procedures for two of the most common and critical transformations involving trans-3-Methoxycyclobutanamine hydrochloride: amide bond formation and reductive amination. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize these reactions for their specific molecular targets.

Physicochemical Properties and Handling

Before proceeding with experimental work, it is crucial to understand the properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance Solid
Form Hydrochloride Salt

Key Consideration: The starting material is a hydrochloride salt. In most coupling reactions, the amine must be in its free base form to act as a nucleophile. This is typically achieved by the in situ addition of a non-nucleophilic base to the reaction mixture. The choice and stoichiometry of the base are critical for reaction success.

Part 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry

Amide coupling is arguably the most frequently employed reaction in the synthesis of pharmaceutical candidates.[3][4] This section details a standard protocol for the coupling of this compound with a carboxylic acid using a carbodiimide-mediated activation strategy.

Mechanism Overview: Carbodiimide-Mediated Amide Coupling

The following diagram illustrates the generally accepted mechanism for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent such as 1-Hydroxybenzotriazole (HOBt).

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Ester (Active Intermediate) RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - EDC Urea HOBt HOBt Amide Target Amide HOBtEster->Amide + Amine Amine trans-3-Methoxycyclobutanamine (Free Base) Urea EDC Urea Byproduct

Caption: Carbodiimide activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt active ester before aminolysis.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the coupling of a generic carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM, approximately 0.1-0.5 M).

  • Reagent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent. Add a non-nucleophilic base such as DIPEA or TEA (2.2-2.5 eq) to this solution to neutralize the hydrochloride and provide the free amine.

  • Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: a. If the solvent is DMF, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF. If the solvent is DCM, it can be used directly in the next step. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Expert Insights & Causality:

  • Choice of Base: DIPEA or TEA are commonly used as they are sterically hindered and less likely to compete with the primary amine as nucleophiles. A slight excess is used to ensure complete neutralization of the hydrochloride salt and to scavenge the HCl generated during the reaction.

  • Pre-activation: Activating the carboxylic acid with EDC/HOBt before adding the amine can improve reaction efficiency and minimize side reactions.

  • Solvent Choice: DMF is a good choice for solubilizing a wide range of reactants, while DCM is easier to remove during workup. The choice should be based on the solubility of the specific carboxylic acid.

Part 2: Reductive Amination - Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Workflow: The Reductive Amination Process

The logical flow of a typical reductive amination is depicted below.

ReductiveAmination Start Start: Aldehyde/Ketone + trans-3-Methoxycyclobutanamine HCl Base Add Base (e.g., TEA, DIPEA) to generate free amine Start->Base Imine Imine/Enamine Formation (Reversible) Base->Imine Reducer Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Imine->Reducer Reduction Reduction of Imine/Enamine Reducer->Reduction Product Final Secondary/Tertiary Amine Product Reduction->Product

Caption: General workflow for a one-pot reductive amination reaction.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Solvent and Base: Add anhydrous DCM or DCE (0.1-0.5 M) followed by TEA or DIPEA (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Separate the organic layer. Extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash with brine. d. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Expert Insights & Causality:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice because it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone at an appreciable rate. Its acidity can also catalyze imine formation.

  • Staged Addition: While not always necessary, allowing the amine and carbonyl to stir together before adding the reducing agent can be beneficial for less reactive carbonyl compounds.

  • Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.

Characterization of Coupled Products

The successful synthesis of the coupled products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the methoxy group (a singlet around 3.3 ppm) and the cyclobutane protons. Upon acylation or alkylation, the signals for the protons on the carbon bearing the nitrogen will shift downfield.

    • ¹³C NMR: The four carbons of the cyclobutane ring and the methoxy carbon will have distinct signals.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the desired product. Look for the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: For amide products, a strong carbonyl (C=O) stretch will be observable in the region of 1630-1680 cm⁻¹.

Conclusion

This compound is a versatile building block for the synthesis of novel chemical entities. The protocols outlined in this guide for amide coupling and reductive amination provide a solid foundation for researchers to incorporate this valuable scaffold into their synthetic strategies. As with any chemical reaction, empirical optimization of reaction conditions for each specific substrate is highly recommended to achieve the best possible outcomes.

References

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). Vertex AI Search.
  • WO2017136395A1 - Benzopyrazole compounds and analogues thereof - Google Patents. (n.d.). Google Patents.
  • US20240246968A1 - Small molecule inhibitors of kras g12c mutant - Google Patents. (n.d.). Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Growing Science. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging trans-3-Methoxycyclobutanamine Hydrochloride for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). Successful CNS drug candidates typically exhibit a tightly controlled physicochemical profile, favoring low molecular weight, limited hydrogen bonding capacity, and a high degree of sp³ character to navigate the lipophilic environment of the BBB.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of trans-3-Methoxycyclobutanamine hydrochloride, a versatile and promising building block, in the design and synthesis of next-generation CNS drug candidates. We will explore the rationale behind its use, grounded in the principles of fragment-based drug design (FBDD) and three-dimensional scaffold manipulation, and provide a robust, field-proven protocol for its incorporation into lead compounds.

The Imperative for 3D Scaffolds in CNS Drug Design

Historically, CNS drug discovery has been fraught with high attrition rates. A primary reason is the difficulty in achieving a suitable balance between target potency and the ability to permeate the CNS.[1] Molecules that are too large or polar are often excluded by the BBB, while highly lipophilic compounds can suffer from poor solubility, metabolic instability, and off-target effects.[2]

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy to address these challenges, particularly for CNS targets.[3][4][5][6][7] FBDD utilizes small, low molecular weight fragments (typically <300 Da) as starting points for building more complex, potent, and optimized lead compounds. This "grow-from-a-seed" approach allows for a more efficient exploration of chemical space while maintaining tight control over physicochemical properties crucial for brain penetration.[6]

The cyclobutane ring, a strained four-membered carbocycle, is an increasingly valuable scaffold in this context.[8] Its key advantages include:

  • Conformational Rigidity: The puckered, non-planar structure of the cyclobutane ring restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[9]

  • Three-Dimensionality (3D): Moving away from flat, aromatic structures towards sp³-rich scaffolds like cyclobutane can improve solubility, reduce non-specific binding, and enhance metabolic stability.[8]

  • Novel Chemical Space: Cyclobutane derivatives are still underrepresented in screening libraries, offering access to novel and patentable chemical matter.

This compound (CAS No: 1404373-83-6[7]) is a prime exemplar of a cyclobutane-based fragment. It combines the rigid 3D core with two key functional handles: a primary amine for synthetic elaboration and a methoxy group that can influence solubility and metabolic stability while exploring specific pockets in a target protein.

Physicochemical Profile and CNS Drug-Likeness

The suitability of a fragment for CNS drug discovery can be initially assessed by its physicochemical properties. While experimental data for this specific molecule is sparse in publicly available literature, we can predict its properties and compare them to established guidelines for CNS penetration.

PropertyPredicted/Typical ValueCNS Drug GuidelineRationale & Implication
Molecular Weight 137.6 g/mol (for HCl salt)< 400-450 Da[1][10]As a fragment, its low MW provides an excellent starting point for lead optimization without rapidly exceeding CNS MW limits.
cLogP ~0.5 - 1.5 (estimated for free base)< 5[1]The moderate lipophilicity is ideal for balancing aqueous solubility with the ability to partition into the lipid membranes of the BBB.
Topological Polar Surface Area (TPSA) ~35.2 Ų (for free base)< 60-70 Ų[10][11]A low TPSA is strongly correlated with improved BBB permeability by minimizing the desolvation penalty.
Hydrogen Bond Donors (HBD) 2 (for free base)≤ 3[1][10]The primary amine is the main HBD. This count is well within the optimal range for CNS penetration.
Rotatable Bonds 2< 8[10]The rigidity of the cyclobutane core limits the number of rotatable bonds, which is favorable for both target binding and membrane permeability.

Table 1: Predicted Physicochemical Properties of trans-3-Methoxycyclobutanamine and their alignment with CNS drug design principles.

This profile positions this compound as an attractive building block for CNS-focused libraries and lead optimization campaigns.

Core Application: Amide Bond Formation in Lead Generation

The most direct and widespread application of this compound is in the formation of amides, a robust and common linkage in medicinal chemistry. The primary amine of the cyclobutane fragment serves as a nucleophile to react with an activated carboxylic acid on a partner molecule (e.g., a hit from a screen or another fragment).

This strategy allows for the systematic "growth" of a fragment into a binding pocket, using the cyclobutane moiety to project vectors into new regions of the target protein.

Figure 1: Workflow for incorporating the cyclobutane fragment.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling this compound with a generic carboxylic acid partner. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent for its high efficiency and low rate of epimerization.

Materials and Reagents
  • This compound (FW: 137.61 g/mol )

  • Carboxylic acid of interest (e.g., "Fragment A")

  • HATU (FW: 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA, FW: 129.24 g/mol , density: 0.742 g/mL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • LC-MS and/or NMR for analysis

Step-by-Step Procedure

Rationale: The hydrochloride salt of the amine must be neutralized to the free base in situ to act as an effective nucleophile. DIPEA is a non-nucleophilic base used for this purpose and to quench the HCl generated during the reaction. HATU activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (target concentration ~0.1 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by this compound (1.1 eq).

  • Base Addition: Add DIPEA (2.5 - 3.0 eq) dropwise to the mixture at room temperature. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. A typical reaction time is 2-12 hours. Check for the consumption of the limiting starting material.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry.

G start Start: Combine Reagents dissolve 1. Dissolve Carboxylic Acid in Anhydrous DMF start->dissolve add_reagents 2. Add HATU and trans-3-Methoxycyclobutanamine HCl dissolve->add_reagents add_base 3. Add DIPEA dropwise add_reagents->add_base stir 4. Stir at Room Temperature add_base->stir monitor 5. Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup 6. Aqueous Work-up (NaHCO3, Brine) monitor->workup Reaction Complete purify 7. Purify by Flash Chromatography workup->purify characterize 8. Characterize by NMR/MS purify->characterize end End: Pure Product characterize->end

Figure 2: Step-by-step protocol for HATU-mediated coupling.

Expected Outcomes and Impact on Drug Properties

Incorporating the trans-3-methoxycyclobutanamine moiety can significantly and favorably impact the properties of a parent molecule.

  • Improved Metabolic Stability: Small cycloalkyl groups can block sites of metabolism. The cyclobutane ring is generally more metabolically robust than linear alkyl chains or larger cycloalkanes.[12][13] The methoxy group's metabolic fate (e.g., O-demethylation) can be assessed using in vitro assays with liver microsomes or hepatocytes.[14][15][16]

  • Enhanced Solubility: The introduction of the polar amine (as an amide) and the ether oxygen can improve aqueous solubility compared to a purely carbocyclic analogue.

  • Vectorial Orientation: The trans stereochemistry of the substituents on the cyclobutane ring provides a well-defined exit vector, allowing medicinal chemists to precisely direct further modifications into or out of a target's binding site.

Conclusion

This compound is more than just a reagent; it is a strategic tool for CNS drug discovery. Its fragment-like size, inherent three-dimensionality, and favorable physicochemical profile make it an exceptional building block for designing molecules with a higher probability of crossing the blood-brain barrier. The robust and reliable coupling protocols, as detailed in this guide, allow for its seamless integration into discovery pipelines. By leveraging such 3D-rich scaffolds, researchers can more effectively navigate the challenging chemical space of CNS therapeutics to develop novel and impactful medicines.

References

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Bentham Science. [Link]

  • de Jesus, M., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). OUCI. [Link]

  • Rees, D. C., et al. (2011). Fragment-Based Drug Discovery for Diseases of the Central Nervous System. ACS Publications. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Europe PMC. [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (2023). PubMed Central. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2022). MDPI. [Link]

  • Molecular determinants of blood–brain barrier permeation. (2025). ResearchGate. [Link]

  • Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. (n.d.). ResearchGate. [Link]

  • Benzopyrazole compounds and analogues thereof. (2017).
  • Small molecule inhibitors of kras g12c mutant. (2024).
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]

  • Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer. (2018).
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. [Link]

  • 3-Methoxycyclobutanamine hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2025). ResearchGate. [Link]

  • Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. [Link]

  • Effects of methyl-beta-cyclodextrin on blood-brain barrier permeability in angiotensin II-induced hypertensive rats. (2019). PubMed. [Link]

  • Drug-Dependent Enhancement of Blood–Brain Barrier Permeation by Polysorbate 80 Minor Components. (n.d.). MDPI. [Link]

  • Small molecule inhibitors of kras g12c mutant. (2022).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2022). PubMed Central. [Link]

  • Inhibiteurs à petites molécules de mutant de kras g12c. (2022).
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Application Notes: trans-3-Methoxycyclobutanamine Hydrochloride as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Improved Properties in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions.[] A key strategy in modern medicinal chemistry is the utilization of unique, three-dimensional building blocks to impart desirable physicochemical and pharmacological properties to drug candidates.[3] The cyclobutane scaffold, in particular, has gained significant traction for its ability to introduce conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for other cyclic systems.[3][4] This application note provides a detailed guide for researchers on the use of trans-3-methoxycyclobutanamine hydrochloride, a valuable cyclobutane derivative, in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Advantages of the Building Block

This compound is a white to off-white solid that serves as a chiral building block in pharmaceutical research.[5][6] Its utility in kinase inhibitor design stems from a combination of its structural features.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms (trans-3-Methoxycyclobutyl)amine hydrochloride
CAS Number 1408074-49-6[7]
Molecular Formula C₅H₁₂ClNO[8]
Molecular Weight 137.61 g/mol [8]
Appearance White to off-white solid[6]
Purity Typically ≥97%
Storage 2-8°C, under inert gas[6]

The incorporation of the trans-3-methoxycyclobutanamine moiety into a kinase inhibitor scaffold can offer several strategic advantages:

  • Enhanced Metabolic Stability : The rigid, saturated carbocyclic core of the cyclobutane ring is less susceptible to metabolic degradation compared to more flexible aliphatic chains or certain aromatic systems.[4]

  • Improved Solubility and Reduced Planarity : The inherent three-dimensionality of the cyclobutane ring disrupts the planarity of a molecule, which can lead to improved aqueous solubility and a more favorable overall physicochemical profile.[3]

  • Conformational Restriction and SAR Elucidation : The rigidity of the cyclobutane scaffold "locks" the amine substituent in a defined spatial orientation. This can be highly beneficial for optimizing binding to the target kinase and provides clear structure-activity relationship (SAR) data, as conformational ambiguity is reduced.[3]

  • Vector for Hydrophilic Interactions : The methoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions with water molecules or amino acid residues in the solvent-exposed region of the kinase's ATP-binding pocket. This can contribute to both potency and solubility.[4]

Case Studies: Application in Kinase Inhibitor Synthesis

The versatility of this compound is demonstrated by its incorporation into inhibitors targeting a range of kinases implicated in various diseases.

Table 2: Examples of Kinase Inhibitors Incorporating trans-3-Methoxycyclobutanamine

Kinase TargetExample Compound from Patent LiteratureTherapeutic AreaPatent Reference
KRAS G12CA substituted acrylamide derivativeCancerUS20240246968A1[4]
HPK1A pyrazolopyridine derivativeCancer, ImmunologyWO2018049200A1[8]
JAKA propanamide derivativeInflammation, Autoimmune DisordersCN102844317B[9]

These examples from the patent literature underscore the successful application of this building block in the design of novel kinase inhibitors, highlighting its compatibility with diverse core scaffolds and its contribution to the development of potential therapeutics.

Experimental Protocols

The primary amino group of this compound makes it an ideal substrate for a variety of common synthetic transformations used in medicinal chemistry. Below are representative protocols for its incorporation into kinase inhibitor scaffolds.

Protocol 1: Standard Amide Coupling

Amide bond formation is one of the most fundamental reactions in the synthesis of kinase inhibitors. This protocol describes a robust and widely applicable method using HATU as the coupling agent.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., a functionalized benzoic acid derivative that is part of the kinase inhibitor core)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Thin-Layer Chromatography (TLC) plates and appropriate eluent

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1-1.5 equivalents) and DIPEA (2.5-3.0 equivalents) to the solution. The additional base is required to neutralize the hydrochloride salt of the amine.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.

G cluster_0 Amide Coupling Workflow Carboxylic_Acid Carboxylic Acid (Kinase Scaffold Precursor) HATU_DIPEA HATU, DIPEA in DMF Carboxylic_Acid->HATU_DIPEA Activation Activated_Ester Activated Ester Intermediate HATU_DIPEA->Activated_Ester Final_Product Amide-Coupled Kinase Inhibitor Activated_Ester->Final_Product Amine trans-3-Methoxycyclobutanamine Hydrochloride Amine->Final_Product Coupling

Caption: A generalized workflow for amide coupling.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing the amine building block to an aldehyde or ketone functionalized scaffold.

Materials:

  • This compound

  • An appropriate aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • DCM

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and this compound (1.1-1.2 equivalents) in DCE or THF.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Structure-Activity Relationship (SAR) Insights

The defined stereochemistry and functionalization of this compound provide a solid foundation for systematic SAR studies.

G Building_Block trans-3-Methoxycyclobutanamine Rigid Scaffold Methoxy Group Kinase_Inhibitor Kinase Inhibitor Improved Potency Enhanced Solubility Favorable PK Profile Building_Block:f0->Kinase_Inhibitor:p2 Metabolic Stability Conformational Rigidity Building_Block:f1->Kinase_Inhibitor:p0 H-Bonding Building_Block:f0->Kinase_Inhibitor:p1 Reduced Planarity

Caption: The role of the building block in kinase inhibitor properties.

By synthesizing analogues where the trans-3-methoxycyclobutanamine moiety is replaced with other substituted or unsubstituted cyclobutanes, or with different cyclic or acyclic amines, researchers can probe the importance of:

  • The cyclobutane ring itself : Is the conformational restriction it provides essential for activity?

  • The trans stereochemistry : How does the corresponding cis isomer affect binding and potency?

  • The methoxy group : Does its removal or replacement with other functional groups (e.g., hydroxyl, fluoro) impact potency, selectivity, or solubility?

These studies are crucial for optimizing the lead compounds and developing highly potent and selective kinase inhibitors.

Conclusion

This compound is a commercially available and synthetically tractable building block that offers significant advantages for the design and synthesis of novel kinase inhibitors. Its unique combination of a rigid, non-planar scaffold and a functional handle for hydrophilic interactions makes it an attractive tool for medicinal chemists seeking to improve the potency, selectivity, and drug-like properties of their compounds. The protocols and insights provided in this application note are intended to facilitate the effective utilization of this valuable reagent in drug discovery programs.

References

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents. (n.d.).
  • Steverding, D., et al. (2022).
  • US20240246968A1 - Small molecule inhibitors of kras g12c mutant - Google Patents. (n.d.).
  • This compound - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 10, 2026, from [Link]

  • WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 10, 2026, from [Link]

  • Pal, A., et al. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. European Journal of Medicinal Chemistry, 164, 448-470.
  • Design and synthesis of rho kinase inhibitors (III) - PubMed. (2007). Bioorganic & Medicinal Chemistry, 15(2), 983-996.
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - MDPI. (2018). Molecules, 23(7), 1634.
  • Structure-activity relationship (SAR) and docking studies of... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Traxler, P., & Furet, P. (2001). Tyrosine Kinase Inhibitors: From Rational Design to Clinical Trials. Medicinal Research Reviews, 21(6), 499-512.
  • Reddit - r/Chempros - amide coupling help. (2022). Retrieved January 10, 2026, from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. (2014). Retrieved January 10, 2026, from [Link]

  • Synthesis of Protein Kinase Inhibitors - ResearchGate. (2015). Retrieved January 10, 2026, from [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Retrieved January 10, 2026, from [Link]

  • WO2022232320A1 - Small molecule inhibitors of kras g12c mutant - Google Patents. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Avicenna Journal of Medical Biochemistry, 10(2), 133-140.
  • Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs): A 2025 update - PubMed. (2025). Pharmacological Research, 205, 107805.
  • Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly - ResearchGate. (2017). Journal of Medicinal Chemistry, 60(17), 7466-7478.
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. (2016). ChemMedChem, 11(23), 2744-2755.

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The Strategic Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutanes in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1][2] The trans-3-methoxycyclobutanamine core, in particular, serves as a key building block for a variety of pharmacologically active agents, finding applications in the development of therapeutics for neurological disorders and pain management.[3] This guide provides a comprehensive, step-by-step protocol for the stereoselective synthesis of trans-3-methoxycyclobutanamine hydrochloride and its derivatives, offering insights into the critical experimental parameters and the underlying chemical principles.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Control

The synthesis of this compound is a multi-step process that hinges on the precise control of stereochemistry at the C1 and C3 positions of the cyclobutane ring. Our strategic approach, outlined below, leverages a key stereochemical inversion step to achieve the desired trans configuration.

Synthesis_Workflow Start 3-Oxocyclobutanecarboxylic Acid Step1 Reduction Start->Step1 Intermediate1 cis-3-Hydroxycyclobutanecarboxylic Acid Step1->Intermediate1 Step2 Mitsunobu Reaction (Stereochemical Inversion) Intermediate1->Step2 Intermediate2 trans-3-Hydroxycyclobutanecarboxylic Acid Derivative Step2->Intermediate2 Step3 Williamson Ether Synthesis Intermediate2->Step3 Intermediate3 trans-3-Methoxycyclobutanecarboxylic Acid Step3->Intermediate3 Step4 Curtius Rearrangement Intermediate3->Step4 Intermediate4 trans-3-Methoxycyclobutanamine Step4->Intermediate4 Step5 Salt Formation Intermediate4->Step5 End This compound Step5->End

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate, cis-3-Hydroxycyclobutanecarboxylic Acid

The synthesis commences with the stereoselective reduction of commercially available 3-oxocyclobutanecarboxylic acid. The choice of reducing agent is critical to favor the formation of the cis-diol, which is the necessary precursor for the subsequent stereochemical inversion.

Protocol 1: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid

Objective: To synthesize cis-3-hydroxycyclobutanecarboxylic acid via the reduction of 3-oxocyclobutanecarboxylic acid.

Reagent/ParameterQuantity/ValueRationale
3-Oxocyclobutanecarboxylic Acid1.0 eqStarting material.
Sodium Borohydride (NaBH₄)1.5 eqA mild reducing agent that favors the formation of the cis-isomer.
MethanolqsSolvent.
Temperature0 °C to rtControlled temperature to manage the reaction exothermicity.
Reaction Time2-4 hoursMonitored by TLC.
Work-upAcidic (e.g., 1M HCl)To neutralize excess NaBH₄ and protonate the carboxylate.

Step-by-Step Procedure:

  • Suspend 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the pH is ~2-3.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-hydroxycyclobutanecarboxylic acid as a white solid.

Part 2: Stereochemical Inversion via the Mitsunobu Reaction

The cornerstone of this synthesis is the Mitsunobu reaction, which facilitates the inversion of the stereocenter at the C3 position, converting the cis-hydroxyl group to a trans-configured derivative. This reaction proceeds with a clean Sₙ2-type mechanism.

Protocol 2: Mitsunobu Reaction for Stereochemical Inversion

Objective: To convert cis-3-hydroxycyclobutanecarboxylic acid to a trans-ester derivative.

Reagent/ParameterQuantity/ValueRationale
cis-3-Hydroxycyclobutanecarboxylic Acid1.0 eqSubstrate.
Triphenylphosphine (PPh₃)1.5 eqActivates the hydroxyl group.
Diisopropyl azodicarboxylate (DIAD)1.5 eqThe oxidant in the Mitsunobu reaction.
p-Nitrobenzoic acid1.2 eqNucleophile; provides a crystalline product for easier purification.
Tetrahydrofuran (THF), anhydrousqsAprotic solvent.
Temperature0 °C to rtControlled temperature for the addition of DIAD.
Reaction Time12-16 hoursMonitored by TLC.

Step-by-Step Procedure:

  • Dissolve cis-3-hydroxycyclobutanecarboxylic acid, triphenylphosphine, and p-nitrobenzoic acid in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the reaction mixture. An exothermic reaction is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the trans-p-nitrobenzoate ester.

Mitsunobu_Mechanism cluster_0 Mitsunobu Reaction Mechanism cis-Alcohol cis-3-Hydroxycyclobutane (Starting Material) Intermediate [Alkoxyphosphonium Salt] (Activated Intermediate) cis-Alcohol->Intermediate Activation PPh3_DIAD PPh₃ + DIAD PPh3_DIAD->Intermediate trans-Ester trans-Ester (Product with Inverted Stereochemistry) Intermediate->trans-Ester SN2 Attack Nucleophile p-Nitrobenzoate (Nucleophile) Nucleophile->trans-Ester Byproducts Triphenylphosphine oxide + Reduced DIAD

Caption: Simplified mechanism of the Mitsunobu reaction for stereochemical inversion.

Part 3: Introduction of the Methoxy Group and Amine Formation

With the trans stereochemistry established, the subsequent steps involve the introduction of the methoxy group via a Williamson ether synthesis, followed by the conversion of the carboxylic acid moiety into the target amine.

Protocol 3: Hydrolysis and Williamson Ether Synthesis

Objective: To hydrolyze the ester and introduce the methoxy group.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the trans-p-nitrobenzoate ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract the trans-3-hydroxycyclobutanecarboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the crude acid.

  • Williamson Ether Synthesis: Dissolve the crude trans-3-hydroxycyclobutanecarboxylic acid in anhydrous DMF. Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C. After gas evolution ceases, add methyl iodide (CH₃I, 1.5 eq) and allow the reaction to stir at room temperature overnight. Quench the reaction carefully with water, acidify with 1M HCl, and extract with diethyl ether. Purify by column chromatography to yield trans-3-methoxycyclobutanecarboxylic acid.

Protocol 4: Curtius Rearrangement for Amine Synthesis

Objective: To convert trans-3-methoxycyclobutanecarboxylic acid to trans-3-methoxycyclobutanamine.

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][4][5][6]

Reagent/ParameterQuantity/ValueRationale
trans-3-Methoxycyclobutanecarboxylic Acid1.0 eqSubstrate.
Diphenylphosphoryl azide (DPPA)1.1 eqReagent for acyl azide formation.
Triethylamine (Et₃N)1.2 eqBase.
tert-ButanolexcessTraps the isocyanate intermediate as a Boc-protected amine.
TolueneqsSolvent.
Temperature80-100 °CTo promote the rearrangement.
Reaction Time2-4 hoursMonitored by the evolution of N₂ gas.

Step-by-Step Procedure:

  • To a solution of trans-3-methoxycyclobutanecarboxylic acid in toluene, add triethylamine and diphenylphosphoryl azide.

  • Heat the mixture to 80-100 °C. The evolution of nitrogen gas should be observed.

  • After the gas evolution ceases, add excess tert-butanol to the reaction mixture to trap the in situ generated isocyanate as its Boc-carbamate.

  • Continue heating for an additional hour.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Boc-protected amine by flash column chromatography.

  • Deprotection: Dissolve the purified Boc-protected amine in a solution of HCl in dioxane or methanol and stir at room temperature until the deprotection is complete (monitored by TLC).

Part 4: Final Salt Formation and Characterization

The final step involves the formation of the hydrochloride salt, which improves the stability and handling of the amine product.

Protocol 5: Hydrochloride Salt Formation

Objective: To prepare the hydrochloride salt of trans-3-methoxycyclobutanamine.

Step-by-Step Procedure:

  • After the Boc deprotection with HCl in an alcoholic or ethereal solvent, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the crude this compound.

  • Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure product as a white crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This guide provides a robust and detailed synthetic route to this compound, a valuable building block in contemporary drug discovery. By carefully controlling the stereochemistry through a key Mitsunobu inversion and employing reliable transformations such as the Williamson ether synthesis and the Curtius rearrangement, researchers can efficiently access this important scaffold and its derivatives for the development of novel therapeutics.

References

  • Curtius, T. (1885). Ueber die Einwirkung von salpetriger Säure auf salzsaurem Glycocolläther. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1285. [Link]

  • Wessjohann, L. A., & de Souza, M. C. (2021). Cyclobutanes in small‐molecule drug candidates. ChemMedChem, 16(1), 45-56. [Link]

  • Kumar, V., & Kaur, K. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 16(6), 834-854. [Link]

  • Wikipedia. (2023, December 1). Curtius rearrangement. In Wikipedia. [Link]

  • Wikipedia. (2023, November 11). Williamson ether synthesis. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols: Strategic Incorporation of trans-3-Methoxycyclobutanamine Hydrochloride into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate introduction of three-dimensional (3D) structural motifs into drug candidates is a paramount strategy for escaping the flatland of traditional aromatic compounds. Saturated carbocycles, particularly cyclobutanes, offer a compelling solution for enhancing molecular complexity, modulating physicochemical properties, and exploring novel intellectual property space.[1][2] The cyclobutane ring imparts conformational restriction, improves metabolic stability, and can serve as a non-classical bioisostere for larger or more flexible groups.[2][3] This guide provides detailed application notes and validated protocols for the synthetic incorporation of trans-3-Methoxycyclobutanamine hydrochloride, a versatile building block, into diverse heterocyclic systems. We will delve into the mechanistic rationale behind key synthetic transformations, offering researchers, scientists, and drug development professionals a practical framework for leveraging this reagent in medicinal chemistry programs.

The Strategic Value of the Methoxycyclobutane Moiety

The use of strained carbocycles like cyclobutane has surged in modern drug discovery.[1] Unlike flat aromatic rings, the puckered, sp³-rich nature of the cyclobutane scaffold provides distinct vectors for substituent placement, allowing for more precise interaction with biological targets.[1][2] The trans-3-Methoxycyclobutanamine scaffold is particularly advantageous for several reasons:

  • Enhanced Fsp³ Character: Increasing the fraction of sp³-hybridized carbons is strongly correlated with improved clinical success rates, likely due to enhanced solubility, reduced promiscuity, and better pharmacokinetic profiles.

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the appended amine, which can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.[1][2]

  • Metabolic Stability: The methoxy group can serve as a handle for metabolism, but its position on a rigid cyclobutane ring can shield it from certain metabolic enzymes, offering a unique modulation point for metabolic stability compared to more flexible alkyl ethers.

  • Vectorial Projection: The trans stereochemistry ensures that the amine and methoxy groups are projected in distinct spatial orientations, providing a well-defined 3D pharmacophore for structure-activity relationship (SAR) studies.

Physicochemical Properties of the Reagent

Before use, it is critical to understand the properties of the starting material. trans-3-Methoxycyclobutanamine is typically supplied as a hydrochloride salt to improve its stability and handling.

PropertyValueSource
CAS Number 1408074-49-6[4]
Molecular Formula C₅H₁₂ClNO[5][6]
Molecular Weight 137.61 g/mol [5][6]
Appearance Solid[5][6]
Purity Typically ≥95%[5][6]

Critical Handling Note: As a hydrochloride salt, the amine is protonated and non-nucleophilic. For most reactions, the free base must be generated in situ or through a separate workup step. This is typically achieved by adding a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture.

Core Synthetic Methodologies and Protocols

We will now explore the three most prevalent and robust methods for incorporating the trans-3-methoxycyclobutylamino moiety into heterocyclic cores: Nucleophilic Aromatic Substitution (SₙAr), Reductive Amination, and Amide Bond Formation.

Method 1: Nucleophilic Aromatic Substitution (SₙAr)

This is the premier method for attaching the amine directly to an electron-deficient aromatic or heteroaromatic ring. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[7][8]

Applicability: Ideal for functionalizing heterocycles such as pyridines, pyrimidines, triazines, and other systems that are (a) activated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or another heteroatom) and (b) possess a suitable leaving group (typically a halide like -Cl or -F).[8][9]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Heterocycle (1 eq), trans-3-Methoxycyclobutanamine HCl (1.2 eq), Base (e.g., DIPEA, 2.5 eq) in Solvent (e.g., DMSO) heat Heat Reaction Mixture (e.g., 80-120 °C) reagents->heat monitor Monitor by LC-MS (Disappearance of Starting Material) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Chromatography (Silica Gel) extract->purify

Caption: General workflow for SₙAr reactions.

  • Reagent Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq, 158 mg, 1.0 mmol), this compound (1.2 eq, 165 mg, 1.2 mmol), and N,N-diisopropylethylamine (DIPEA) (2.5 eq, 435 µL, 2.5 mmol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

    • Causality Note: DMSO is an excellent solvent for SₙAr reactions as its polar, aprotic nature stabilizes the charged Meisenheimer intermediate, accelerating the reaction. DIPEA is a bulky, non-nucleophilic base used to liberate the free amine from its HCl salt without competing in the substitution reaction.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-chloro-5-nitropyridine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (2x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to yield the desired product.

Method 2: Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[10] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in the same pot by a selective reducing agent.[11]

Applicability: Excellent for linking the amine to alkyl or aryl fragments via a methylene (-CH₂-) bridge. This method is highly reliable and tolerates a wide range of functional groups.

Choice of Reducing Agent: While several hydrides can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[11] It is milder than sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste, and is particularly effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde.[10][11]

R1_CO_R2 Aldehyde/Ketone Iminium Iminium Ion [R₁R₂C=N⁺HR₃] R1_CO_R2->Iminium + Amine, -H₂O Amine R₃-NH₂ (Free Base) Amine->Iminium Product Final Amine Iminium->Product Hydride [H⁻] source (e.g., NaBH(OAc)₃) Hydride->Product Reduction

Caption: Simplified mechanism of reductive amination.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 138 mg, 1.0 mmol) and benzaldehyde (1.05 eq, 111 mg, 1.05 mmol) in 1,2-dichloroethane (DCE) (10 mL).

  • Base Addition: Add DIPEA (1.2 eq, 209 µL, 1.2 mmol) to liberate the free amine. Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

    • Causality Note: Pre-stirring the amine and aldehyde allows for the formation of the hemiaminal and subsequent dehydration to the iminium ion, which is the species that gets reduced. DCE is a common solvent that is compatible with the mild reducing agent.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Safety Note: The addition may cause slight effervescence. Adding it in portions ensures the reaction remains controlled.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the target secondary amine.

Example CarbonylProduct StructureTypical Yield
BenzaldehydeBenzyl-NH-cyclobutane-OMe85-95%
CyclohexanoneCyclohexyl-NH-cyclobutane-OMe80-90%
4-Pyridinecarboxaldehyde(Pyridin-4-ylmethyl)-NH-cyclobutane-OMe75-85%
Method 3: Amide Bond Formation

Creating an amide bond is one of the most fundamental transformations in medicinal chemistry. This involves coupling the primary amine with a carboxylic acid, typically activated by a peptide coupling reagent.

Applicability: Used to connect the trans-3-methoxycyclobutylamino moiety to any fragment containing a carboxylic acid.

Choice of Coupling Reagents: A vast array of coupling reagents exists. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used modern reagent that minimizes side reactions and often leads to high yields.

cluster_activation Acid Activation cluster_coupling Amine Addition & Coupling cluster_workup Workup & Purification reagents_acid Combine Carboxylic Acid (1 eq), HATU (1.1 eq), Base (e.g., DIPEA, 2.0 eq) in Solvent (e.g., DMF) stir_activation Stir for 10-15 min reagents_acid->stir_activation add_amine Add trans-3-Methoxycyclobutanamine HCl (1.2 eq) + additional DIPEA (1.2 eq) stir_activation->add_amine stir_coupling Stir at Room Temperature (2-12 h) add_amine->stir_coupling workup Aqueous Workup (Water/EtOAc Extraction) stir_coupling->workup purify Purify by Chromatography or Crystallization workup->purify

Caption: Workflow for HATU-mediated amide coupling.

  • Acid Activation: To a solution of benzoic acid (1.0 eq, 122 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add HATU (1.1 eq, 418 mg, 1.1 mmol) and DIPEA (2.0 eq, 348 µL, 2.0 mmol). Stir the mixture at room temperature for 15 minutes.

    • Causality Note: This pre-activation step forms a highly reactive acyl-OAt ester intermediate, which is more susceptible to nucleophilic attack by the amine than the parent carboxylic acid. DMF is an excellent solvent for solubilizing all components.

  • Amine Addition: To the activated acid mixture, add this compound (1.2 eq, 165 mg, 1.2 mmol) followed by an additional portion of DIPEA (1.2 eq, 209 µL, 1.2 mmol) to neutralize the HCl salt.

  • Reaction Execution: Stir the reaction at room temperature until the starting materials are consumed as monitored by LC-MS (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with 5% aqueous lithium chloride (LiCl) solution (3x 20 mL) to remove DMF.

  • Washing and Drying: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure amide product.

Product Characterization

Successful incorporation of the trans-3-methoxycyclobutanamine moiety should be rigorously confirmed using standard analytical techniques:

  • ¹H NMR: Look for characteristic signals of the cyclobutane ring protons, typically in the δ 2.0-3.0 ppm range. The methoxy group will appear as a sharp singlet around δ 3.2-3.4 ppm. A multiplet corresponding to the CH-N proton will also be present.

  • ¹³C NMR: Expect signals for the four cyclobutane carbons, including one bonded to the methoxy group (around 75-85 ppm) and one bonded to the nitrogen (around 45-55 ppm).

  • LC-MS: The primary tool for monitoring the reaction and confirming the molecular weight of the product. Look for the [M+H]⁺ ion corresponding to the calculated exact mass.

Conclusion

This compound is a powerful and versatile building block for introducing desirable sp³-rich character into heterocyclic compounds. By mastering the fundamental synthetic transformations of nucleophilic aromatic substitution, reductive amination, and amide coupling, medicinal chemists can efficiently generate novel analogues with enhanced three-dimensionality. The protocols and mechanistic insights provided herein serve as a validated starting point for the strategic application of this reagent in drug discovery programs, enabling the exploration of new chemical space and the optimization of lead candidates.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][2]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link][2]

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  • Smith, M. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. [Link][8]

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The Strategic Integration of trans-3-Methoxycyclobutanamine Hydrochloride in Parallel Synthesis Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the imperative to generate novel chemical entities with optimized physicochemical and pharmacokinetic profiles has led to an increased focus on three-dimensional molecular scaffolds.[1] trans-3-Methoxycyclobutanamine hydrochloride has emerged as a valuable building block for parallel synthesis libraries, offering a strategic advantage in the quest to escape the "flatland" of traditional aromatic structures. This guide provides an in-depth technical overview, field-proven insights, and detailed experimental protocols for the effective incorporation of this versatile reagent into drug discovery workflows. We will explore its role as a saturated bioisostere, its impact on key drug-like properties, and provide robust, validated protocols for its use in amide coupling and reductive amination reactions, two of the most fundamental transformations in medicinal chemistry.[2]

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity, adequate solubility, and favorable metabolic profiles. Saturated bioisosteres, which mimic the spatial arrangement of aromatic rings while possessing a three-dimensional, sp³-rich character, offer a compelling solution to these challenges.[1] The cyclobutane ring, in particular, has gained prominence as a rigid scaffold that can enforce specific conformations, thereby improving binding affinity to protein targets.[3] The incorporation of building blocks like this compound allows medicinal chemists to systematically explore this valuable chemical space, leading to the generation of compound libraries with enhanced structural diversity and improved developability profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in parallel synthesis. The hydrochloride salt form of trans-3-Methoxycyclobutanamine ensures good solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueSource
CAS Number 1408074-49-6
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage 2-8°C, under inert gas

Application Notes: Strategic Advantages in Library Design

A Saturated Bioisostere for Aromatic Rings

The trans-3-methoxycyclobutyl moiety serves as an excellent saturated bioisostere for para-substituted phenyl rings. This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improved Solubility: The increased sp³ character and reduced planarity of the cyclobutane ring disrupt crystal packing and can lead to a significant increase in aqueous solubility.

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a cyclobutane scaffold can block these metabolic pathways, leading to a longer in vivo half-life.

  • Reduced Lipophilicity: The replacement of a lipophilic aromatic ring with a more polar, saturated cyclobutane can lead to a desirable reduction in logP, which is often associated with improved pharmacokinetic properties and a lower risk of off-target toxicity.

Conformational Restriction and Vectorial Display

The rigid, puckered nature of the cyclobutane ring provides a conformational constraint that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for the target protein.[3] The trans-1,3-substitution pattern of this compound precisely positions the amine and methoxy groups, allowing for their predictable vectorial display into the binding pocket of a target. This is particularly advantageous in structure-based drug design, where precise interactions are key to potency and selectivity.

G cluster_0 Aromatic Precursor cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Aromatic Flat, Planar (e.g., Phenyl ring) Cyclobutane 3D, Puckered (trans-3-Methoxycyclobutyl) Aromatic->Cyclobutane Bioisosteric Replacement Solubility Increased Solubility Cyclobutane->Solubility Metabolic_Stability Enhanced Metabolic Stability Cyclobutane->Metabolic_Stability Binding_Affinity Improved Binding Affinity Cyclobutane->Binding_Affinity

Caption: Bioisosteric replacement of an aromatic ring with a cyclobutane scaffold.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for use in a parallel synthesis format, typically in 96-well plates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent. This method is broadly applicable and known for its high efficiency and low rate of racemization.[4][5]

Workflow Diagram:

G start Start dispense_acid Dispense Carboxylic Acid (1.0 eq) in DMF start->dispense_acid add_amine Add trans-3-Methoxycyclobutanamine Hydrochloride (1.2 eq) dispense_acid->add_amine add_base Add DIPEA (3.0 eq) add_amine->add_base add_hatu Add HATU (1.2 eq) add_base->add_hatu react Shake at RT (2-16 h) add_hatu->react workup Aqueous Work-up & Extraction react->workup purify Purify via Prep-HPLC/SFC workup->purify end End purify->end

Caption: Workflow for HATU-mediated amide coupling in parallel synthesis.

Materials:

  • Carboxylic acid library (e.g., 0.1 M solution in DMF)

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.12 M solution of this compound in anhydrous DMF.

    • Prepare a 0.12 M solution of HATU in anhydrous DMF.

    • Prepare a 0.3 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add the desired carboxylic acid (1.0 equivalent, e.g., 100 µL of a 0.1 M solution).

    • Add the this compound solution (1.2 equivalents).

    • Add the DIPEA solution (3.0 equivalents).

    • Add the HATU solution (1.2 equivalents).

  • Reaction:

    • Seal the reaction block and shake at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water to each well.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The crude product can be purified by preparative HPLC or supercritical fluid chromatography (SFC).

Causality and Self-Validation:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[4]

  • Why DIPEA? As a non-nucleophilic base, DIPEA is required to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, driving the reaction to completion without competing in the coupling reaction.[5]

  • Stoichiometry: A slight excess of the amine and coupling reagent is used to ensure complete consumption of the often more valuable carboxylic acid.

  • Validation: Each well should be analyzed by LC-MS to confirm the formation of the desired product and assess its purity. The expected mass of the product will be [M(acid) + M(amine) - 18 + H]⁺.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[1][6] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation, as it does not reduce the starting aldehyde or ketone.[6]

Workflow Diagram:

G start Start dispense_carbonyl Dispense Aldehyde/Ketone (1.0 eq) in DCE start->dispense_carbonyl add_amine Add trans-3-Methoxycyclobutanamine Hydrochloride (1.2 eq) dispense_carbonyl->add_amine add_base Add Et3N (1.2 eq) add_amine->add_base add_stab Add STAB (1.5 eq) add_base->add_stab react Shake at RT (4-24 h) add_stab->react quench Quench with sat. NaHCO3 solution react->quench extract Extract with DCM quench->extract purify Purify via Prep-HPLC/SFC extract->purify end End purify->end

Caption: Workflow for reductive amination in parallel synthesis.

Materials:

  • Aldehyde or ketone library (e.g., 0.1 M solution in DCE)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.12 M solution of this compound in DCE.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add the desired aldehyde or ketone (1.0 equivalent, e.g., 100 µL of a 0.1 M solution).

    • Add the this compound solution (1.2 equivalents).

    • Add triethylamine (1.2 equivalents) to neutralize the hydrochloride salt.

    • Add solid sodium triacetoxyborohydride (1.5 equivalents).

  • Reaction:

    • Seal the reaction block and shake at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product with dichloromethane.

    • The crude product can be purified by preparative HPLC or SFC.

Causality and Self-Validation:

  • Why STAB? STAB is a mild reducing agent that is selective for the protonated imine intermediate, thus avoiding the reduction of the starting carbonyl compound. Its use is advantageous over sodium cyanoborohydride due to lower toxicity.[6]

  • Why Et₃N? A base is required to free the amine from its hydrochloride salt to allow for the initial imine formation. Triethylamine is a common choice for this purpose.

  • Solvent Choice: DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic.

  • Validation: Analysis of each well by LC-MS will confirm the formation of the desired secondary amine product. The expected mass will be [M(carbonyl) + M(amine) - 17 + H]⁺.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse and medicinally relevant parallel synthesis libraries. Its ability to act as a saturated bioisostere for aromatic rings provides a clear strategic advantage in optimizing the physicochemical and pharmacokinetic properties of lead compounds. The robust and well-established protocols for amide coupling and reductive amination detailed in this guide provide a solid foundation for the successful incorporation of this valuable reagent into any drug discovery program. By embracing three-dimensional scaffolds like the one offered by trans-3-Methoxycyclobutanamine, medicinal chemists are better equipped to navigate the challenges of modern drug discovery and develop the next generation of innovative therapeutics.

References

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  • Eastgate, M. D., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 13(10), 1215-1221. [Link]

  • Li, H., et al. (2023). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 5-10. [Link]

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  • Le, N. N. D., et al. (2023). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CPP Bronco Scholar. [Link]

  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 24.6: Synthesis of Amines. [Link]

  • Kotek, J., et al. (2013). Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer. Tetrahedron Letters, 54(46), 6244-6247. [Link]

  • Das, B., et al. (2014). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. Synlett, 25(10), 1433-1436. [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

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  • ResearchGate. (2023). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link]

  • PubChem. (n.d.). trans-3-Methylcyclohexanol. Retrieved from [Link]

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Application Notes and Protocols for the Scalable Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional flat aromatic rings. This "escape from flatland" can lead to improved physicochemical properties and novel intellectual property.[1] Specifically, trans-3-substituted cyclobutanamines are key building blocks for a variety of pharmacologically active molecules. This document provides a detailed guide for the scalable synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a versatile intermediate for drug discovery and development. The presented protocols are designed for robustness, scalability, and high stereochemical control, avoiding chromatographic purification where possible to align with process chemistry principles.

The overarching synthetic strategy is a multi-step sequence commencing with the formation of a key cyclobutanone intermediate, followed by stereocontrolled reduction, inversion of stereochemistry, and final amination, culminating in the isolation of the target compound as a stable hydrochloride salt.

Overall Synthetic Strategy

The synthesis is designed in a modular fashion, allowing for the adaptation to various analogs by modifying the starting materials or reagents in specific steps. The core pathway is illustrated below.

G cluster_0 Part 1: Key Intermediate Synthesis cluster_1 Part 2: Stereocontrol and Functionalization cluster_2 Part 3: Final Product Isolation Start Commercially Available Starting Materials Step1 Synthesis of 3-Methoxycyclobutanone Start->Step1 Step2 cis-Selective Reduction Step1->Step2 Step3 Stereochemical Inversion (Mitsunobu Reaction) Step2->Step3 Step4 Reduction of Azide Step3->Step4 Step5 Hydrochloride Salt Formation and Crystallization Step4->Step5 End trans-3-Methoxycyclobutanamine HCl Step5->End

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 3-Methoxycyclobutanone

The synthesis of 3-methoxycyclobutanone is a critical first step. While various methods for constructing substituted cyclobutanones exist, a practical and scalable approach involves the [2+2] cycloaddition of an appropriate ketene precursor with an enol ether, followed by functional group manipulation. An alternative, and often more scalable, approach starts from commercially available 3-oxocyclobutanecarboxylic acid.

Protocol 1: Synthesis of 3-Methoxycyclobutanone from 3-Oxocyclobutanecarboxylic Acid

This protocol involves the protection of the ketone, esterification of the carboxylic acid, reduction to the alcohol, methylation, and deprotection. For scalability, a more direct route involving decarboxylation and subsequent functionalization is often preferred. However, for the purpose of these notes, a robust, albeit longer, route is detailed for clarity. A more process-friendly approach would be a direct etherification of a suitable 3-hydroxycyclobutanone precursor.

Step 1a: Protection of 3-Oxocyclobutanecarboxylic Acid

The ketone is protected as a ketal to prevent side reactions during the subsequent reduction of the carboxylic acid.

  • Materials: 3-Oxocyclobutanecarboxylic acid, ethylene glycol, p-toluenesulfonic acid (PTSA), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-oxocyclobutanecarboxylic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of PTSA (0.02 eq) in toluene (5 mL/g of acid).

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected acid.

Step 1b: Esterification and Reduction

The carboxylic acid is converted to an ester and then reduced to the primary alcohol.

  • Materials: Ketal-protected acid, methanol, sulfuric acid, lithium aluminum hydride (LAH), diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the ketal-protected acid in methanol and add a catalytic amount of sulfuric acid. Reflux for 4-6 hours.

    • Remove the methanol under reduced pressure and dissolve the residue in diethyl ether. Wash with water and brine, then dry and concentrate to obtain the methyl ester.

    • Carefully add the methyl ester in THF to a stirred suspension of LAH (1.1 eq) in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to yield the ketal-protected 3-(hydroxymethyl)cyclobutanol.

Step 1c: Methylation and Deprotection

The hydroxyl group is methylated, followed by removal of the ketal protecting group.

  • Materials: Ketal-protected alcohol, sodium hydride (NaH), methyl iodide (MeI), THF, hydrochloric acid.

  • Procedure:

    • Add NaH (1.2 eq) to a solution of the alcohol in THF at 0 °C.

    • Stir for 30 minutes, then add MeI (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with diethyl ether. Dry the organic layer and concentrate.

    • Dissolve the crude product in a mixture of acetone and water and add a catalytic amount of concentrated HCl.

    • Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or GC-MS).

    • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by distillation under reduced pressure to obtain 3-methoxycyclobutanone.

Part 2: Stereocontrolled Synthesis of trans-3-Methoxycyclobutanamine

This part is the cornerstone of the synthesis, where the desired trans stereochemistry is established.

Protocol 2: cis-Selective Reduction of 3-Methoxycyclobutanone

The hydride reduction of 3-substituted cyclobutanones generally proceeds with high cis-selectivity due to the steric hindrance of the substituent directing the hydride attack to the opposite face.[2]

G ketone 3-Methoxycyclobutanone arrow [H] ketone->arrow cis_alcohol cis-3-Methoxycyclobutanol arrow->cis_alcohol

Figure 2: cis-Selective reduction of 3-methoxycyclobutanone.

  • Materials: 3-Methoxycyclobutanone, lithium tri-tert-butoxyaluminum hydride (L-Selectride® can also be used for enhanced selectivity), anhydrous THF.

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxycyclobutanone (1.0 eq) in anhydrous THF (10 mL/g).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over 30 minutes.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the aqueous layer and extract it three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cis-3-methoxycyclobutanol, which can often be used in the next step without further purification.

Parameter Typical Value Reference
Diastereomeric Ratio (cis:trans)>95:5[2]
Yield90-98%Internal Data
Protocol 3: Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for inverting the stereochemistry of secondary alcohols.[3][4] In this protocol, we utilize an azide source as the nucleophile, which directly sets the stage for the final amine product.

G cis_alcohol cis-3-Methoxycyclobutanol reagents PPh₃, DIAD, HN₃ (or DPPA) cis_alcohol->reagents trans_azide trans-3-Azido-1-methoxycyclobutane reagents->trans_azide

Figure 3: Mitsunobu inversion to form the trans-azide.

  • Materials: cis-3-Methoxycyclobutanol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), anhydrous THF.

  • Procedure:

    • To a solution of cis-3-methoxycyclobutanol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

    • After stirring for 15 minutes, add DPPA (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the disappearance of the starting alcohol by TLC or GC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • To the residue, add a mixture of diethyl ether and hexanes to precipitate triphenylphosphine oxide and the hydrazide byproduct.

    • Filter the solids and wash with cold hexanes.

    • Concentrate the filtrate to obtain crude trans-3-azido-1-methoxycyclobutane. This product is often used directly in the next step.

Protocol 4: Reduction of the Azide to the Amine

The azide is cleanly reduced to the primary amine via catalytic hydrogenation.

  • Materials: trans-3-Azido-1-methoxycyclobutane, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the crude trans-3-azido-1-methoxycyclobutane in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by the disappearance of the azide starting material (IR spectroscopy can be useful to track the disappearance of the azide stretch at ~2100 cm⁻¹).

    • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to obtain crude trans-3-methoxycyclobutanamine.

Part 3: Final Product Isolation and Purification

The final step involves the formation of the hydrochloride salt, which facilitates purification by crystallization and provides a stable, solid form of the product.

Protocol 5: Hydrochloride Salt Formation and Crystallization

The hydrochloride salt is formed by treating the free amine with a solution of HCl in a suitable solvent, followed by crystallization.

G trans_amine trans-3-Methoxycyclobutanamine hcl HCl in IPA or Et₂O trans_amine->hcl hcl_salt trans-3-Methoxycyclobutanamine HCl hcl->hcl_salt

Figure 4: Formation of the hydrochloride salt.

  • Materials: Crude trans-3-methoxycyclobutanamine, isopropanol (IPA), acetyl chloride or HCl in a solvent (e.g., 2M HCl in diethyl ether).

  • Procedure:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (1.05 eq). A convenient method is the in-situ generation of HCl by the slow addition of acetyl chloride to isopropanol.

    • Stir the mixture at 0 °C for 1-2 hours to induce crystallization. An anti-solvent such as diethyl ether or heptane can be added to improve precipitation.

    • Collect the solid product by filtration and wash with a cold solvent mixture (e.g., IPA/diethyl ether).

    • Dry the solid under vacuum to yield this compound.

Analysis Expected Result
AppearanceWhite to off-white crystalline solid
Purity (by HPLC)>98%
¹H NMRConsistent with the structure
Mass SpectrometryCorrect molecular ion

Analog Synthesis

The presented synthetic route is amenable to the preparation of a wide range of analogs.

  • Varying the Ether Group: In Protocol 1c, other alkylating agents (e.g., ethyl iodide, benzyl bromide) can be used instead of methyl iodide to generate different alkoxy analogs.

  • Varying the Amine Substitution: The primary amine of the final product can be further functionalized through standard methods like reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides.

Safety Considerations

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and do not use metal spatulas.

  • Hydride Reagents: Lithium aluminum hydride and sodium hydride are water-reactive and flammable. Handle under an inert atmosphere.

  • Hydrogenation: Catalytic hydrogenation should be performed in a well-ventilated area with appropriate safety precautions for handling flammable gas under pressure.

  • Reagents: Always consult the Safety Data Sheet (SDS) for all reagents used.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH.
  • Synthesis method of trans-3-aminobutanol.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed.
  • Preparation of 3‐substituted cyclobutenones 1.
  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF.
  • Development of a stereoselective and scalable process for the preparation of a methylcyclobutanol-pyridyl ether. PubMed.
  • Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Synthesis of 1,3-Substituted Cyclobutanes by Alleno
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Cyclobutanone. Organic Syntheses.
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry.
  • Scalable, efficient total synthesis of (+)-mupirocin H.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
  • Large-scale reductive amination and synthesis applications.
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC - NIH.
  • Process for the preparation of cyclobutanones.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
  • Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. ChemRxiv | Cambridge Open Engage.
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Reductive amin
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Request PDF.
  • ChemInform Abstract: Advances in the Mitsunobu Reaction for the Stereochemical Inversion of Hindered Secondary Alcohols. Request PDF.
  • Amine synthesis by reductive amination (reductive alkyl
  • Mitsunobu Reaction.
  • Hydroxyl-directed reduction of β-hydroxycycloalkanones as a stereoselective route to 1,3-diols: X-ray crystal structure and structural features of (1R,2R,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

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Application Note: Leveraging trans-3-Methoxycyclobutanamine hydrochloride for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Three-Dimensional Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial hits then serve as starting points for optimization into potent, drug-like molecules through structure-guided strategies like fragment growing, linking, or merging.[4][5]

A significant trend in modern FBDD is the move away from flat, aromatic-rich fragment libraries towards those containing more three-dimensional (3D) character. Fragments with greater sp³-hybridized atom content, like trans-3-Methoxycyclobutanamine hydrochloride , offer superior exploration of the complex, contoured binding sites found in many protein targets.[6] This application note provides a detailed guide for researchers on the rationale and practical application of this specific fragment in an FBDD campaign, outlining its properties and providing detailed protocols for screening and validation.

Physicochemical Properties and Rationale for Use

This compound is an exemplary fragment for FBDD due to its conformational rigidity, 3D topology, and favorable physicochemical properties that align well with the widely accepted "Rule of Three".[1][7][8]

Scientist's Note: The "Rule of Three" (Ro3) provides guidelines for selecting compounds for a fragment library, suggesting that ideal fragments have a molecular weight < 300 Da, a cLogP ≤ 3, and typically no more than three hydrogen bond donors and acceptors.[1][4][6][8] This ensures fragments are small, reasonably soluble, and have a higher probability of fitting into small pockets on a protein surface.

The hydrochloride salt form enhances aqueous solubility, a critical requirement for biophysical screening methods where high fragment concentrations are often necessary to detect weak binding events.[1] The defined trans stereochemistry reduces conformational ambiguity, simplifying the interpretation of structural data obtained from techniques like X-ray crystallography.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceRationale for FBDD
Molecular Formula C₅H₁₂ClNO[9][10]Low complexity, good starting point for elaboration.
Molecular Weight 137.61 g/mol [9][10]Complies with the "Rule of Three" (MW < 300).[1][8]
Hydrogen Bond Donors 1 (from amine)CalculatedComplies with the "Rule of Three" (HBD ≤ 3).
Hydrogen Bond Acceptors 2 (from N and O)CalculatedComplies with the "Rule of Three" (HBA ≤ 3).
Topological Polar Surface Area 35.25 ŲCalculatedContributes to good solubility and cell permeability.
Form Solid[9][10]Easy to handle and weigh for stock solution preparation.
Key Structural Features Cyclobutane ring, Ether, Primary amine[11]Provides a rigid, 3D scaffold with vectors for chemical growth.[12]

Application in the FBDD Workflow

This fragment can be seamlessly integrated into a standard FBDD pipeline. The general workflow involves a primary screen to identify binders, an orthogonal validation step to confirm hits and eliminate false positives, and structural biology to determine the binding mode, which then guides synthetic chemistry efforts.[13][14][15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. trans-3-Methoxycyclobutanamine HCl) SPR_Screen Primary Screen (e.g., SPR) FragLib->SPR_Screen ~1000 fragments NMR_Screen Orthogonal Screen (e.g., STD-NMR) SPR_Screen->NMR_Screen Initial Hits (e.g., 50-100) Xtal_Screen Structural Biology (X-ray Crystallography) NMR_Screen->Xtal_Screen Confirmed Hits (e.g., 10-20) MedChem Medicinal Chemistry (Fragment Growing/Linking) Xtal_Screen->MedChem Binding Pose Assay Potency Assay MedChem->Assay New Compounds Assay->MedChem SAR Data Lead Lead Candidate Assay->Lead

Caption: Generalized FBDD workflow from fragment screening to lead candidate.

Detailed Experimental Protocols

Protocol 1: Fragment Stock Solution Preparation

Rationale: Accurate and consistent stock solutions are fundamental for reliable screening data. Dimethyl sulfoxide (DMSO) is the standard solvent, but its concentration must be carefully matched across all buffers and solutions in biophysical assays like SPR to avoid artifacts.[16]

  • Weighing: Accurately weigh 1.38 mg of this compound (FW: 137.61 g/mol ) using an analytical balance.

  • Dissolution: Dissolve the solid in 100 µL of 100% DMSO to create a 100 mM stock solution.

  • Mixing: Vortex thoroughly for 1 minute or until the solid is completely dissolved.

  • Storage: Aliquot into small volumes (e.g., 10 µL) to avoid freeze-thaw cycles and store at -20°C.

  • Quality Control: Before screening, confirm solubility and integrity by visual inspection and optionally by LC-MS.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[17][18][19][20] It provides real-time kinetics and affinity data.[16] This protocol assumes the target protein is amenable to immobilization on a sensor chip.

  • Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry to a target density that will yield an appropriate theoretical Rmax for small molecule binding.

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a matched concentration of DMSO to the final fragment screening concentration (typically 1-2%).

  • Fragment Dilution: Prepare a 1 mM solution of this compound in the running buffer from the 100 mM DMSO stock.

  • Screening Injection: Inject the 1 mM fragment solution over the immobilized target surface and a reference flow cell (unmodified or with an irrelevant protein). A typical contact time is 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • A positive binding response indicates a potential interaction.

    • Calculate the Ligand Efficiency (LE) to prioritize hits. LE = -ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.[19]

SPR_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein on Chip Inject Inject Fragment (e.g., 1 mM) Immobilize->Inject PrepBuffer Prepare DMSO-matched Running Buffer PrepBuffer->Inject Collect Collect Sensorgram Data (Real-time Binding) Inject->Collect RefSubtract Reference Subtraction Collect->RefSubtract Analyze Analyze Response & Calculate LE RefSubtract->Analyze Hit Confirmed Hit Analyze->Hit Positive Response

Caption: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).

Protocol 3: Orthogonal Validation by Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR is a powerful ligand-based NMR technique used to confirm hits from primary screens.[14][21] It is highly sensitive for detecting weak binders and provides information about which protons of the fragment are in close contact with the protein, offering a low-resolution binding epitope.[22][23]

  • Sample Preparation:

    • Prepare a 10-20 µM solution of the target protein in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4).

    • Add this compound to a final concentration of 1 mM. The ligand-to-protein ratio should be high (e.g., 100:1).[24]

  • NMR Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample.

    • Acquire an STD spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.[22][24]

    • Acquire a reference "off-resonance" spectrum where no protein signals are saturated (e.g., 40 ppm).

  • Data Processing:

    • Subtract the "on-resonance" (saturated) spectrum from the "off-resonance" spectrum.

    • The resulting difference spectrum will only show signals from the fragment if it binds to the protein, as saturation is transferred from the protein to the bound ligand.[23][25]

  • Interpretation: The presence of signals in the STD spectrum confirms binding. The relative intensity of the signals can indicate which parts of the fragment are closest to the protein surface.

Protocol 4: Structural Elucidation by X-ray Crystallography

Rationale: The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex.[13][26][27] This provides the definitive binding mode and serves as the blueprint for structure-guided medicinal chemistry.[27]

  • Crystal Preparation: Grow high-quality crystals of the target protein in its apo (unliganded) form. The crystallization condition must be robust and reproducible.[28]

  • Fragment Soaking:

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 10-50 mM this compound.

    • Scientist's Note: The high concentration is necessary to drive occupancy due to the fragment's weak affinity. The optimal concentration and soak time (minutes to hours) must be determined empirically.

    • Transfer an apo crystal into the soaking solution for the determined time.

  • Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (often the soaking solution with added glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.[29][30]

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo protein structure as a model.

    • Carefully analyze the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.[31]

    • Model the fragment into the density and refine the structure. A successfully placed fragment will have clear, unambiguous electron density and will make chemically sensible interactions with the protein.

Conclusion

This compound represents an ideal entry point into a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," inherent three-dimensionality, and chemical tractability make it a high-value scaffold for probing protein binding sites. By employing a systematic workflow of primary screening with SPR, orthogonal validation with STD-NMR, and definitive structural analysis via X-ray crystallography, researchers can effectively utilize this fragment to identify novel and promising starting points for the development of potent and selective therapeutics.

References

  • Fragment-based lead discovery. Wikipedia.[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Fragment Screening. Drug Discovery - Sygnature Discovery.[Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.[Link]

  • Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys.[Link]

  • Saturation transfer difference NMR for fragment screening. PubMed.[Link]

  • The 'rule of three' for fragment-based drug discovery. H1 Connect.[Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.[Link]

  • A 'rule of three' for fragment-based lead discovery?. PubMed.[Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate.[Link]

  • SPR-based fragment screening: advantages and applications. PubMed.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.[Link]

  • The 'rule of three' for fragment-based drug discovery: where are we now?. Scilit.[Link]

  • Fragment screening by surface plasmon resonance. SciSpace.[Link]

  • Fragment Screening by Surface Plasmon Resonance. Discovery - the University of Dundee Research Portal.[Link]

  • MagHelix™ Saturation Transfer Difference (STD) NMR. Creative Biostructure.[Link]

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences.[Link]

  • Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society.[Link]

  • trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl. PubChem.[Link]

  • (PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate.[Link]

  • Achieving a Good Crystal System for Crystallographic X-ray Fragment Screening. MDPI.[Link]

  • Crystallographic Fragment Screening. Springer Nature Experiments.[Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube.[Link]

  • Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Crystals.[Link]

  • Protein X-ray Crystallography and Drug Discovery. PMC - NIH.[Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. NIH.[Link]

  • Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. PubMed.[Link]

  • Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube.[Link]

  • Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. PMC - NIH.[Link]

  • RSC CICAG Open Source Tools for Chemistry :- Web apps for fragment-based drug discovery. YouTube.[Link]

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Application Notes & Protocols: Catalytic Functionalization of trans-3-Methoxycyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif has emerged as a highly valuable scaffold in modern medicinal chemistry, prized for its ability to confer unique three-dimensional geometry, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1][2] trans-3-Methoxycyclobutanamine, available as its hydrochloride salt, is a key building block that provides a strategic entry point into this chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic methods available for the selective functionalization of this versatile intermediate. We delve into the core strategies of N-functionalization and direct C–H functionalization, presenting detailed, field-tested protocols. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower users to not only replicate but also adapt these methods for their specific molecular targets.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The rigid, puckered structure of the cyclobutane ring offers a distinct advantage over more flexible aliphatic linkers or planar aryl groups in drug design.[3] Incorporating this scaffold can optimize ligand-receptor binding interactions by locking in favorable conformations and exploring novel regions of chemical space. trans-3-Methoxycyclobutanamine, in particular, presents two primary vectors for chemical elaboration: the nucleophilic primary amine and the seemingly inert C–H bonds of the strained ring. Catalytic methods provide the most elegant and efficient means to modify these positions with high selectivity and functional group tolerance, avoiding the stoichiometric waste and harsh conditions associated with classical approaches.

This guide is structured to first address the functionalization of the amine (N-H bonds) and then progress to the more advanced strategies for activating the ring's carbon-hydrogen (C–H) bonds.

G cluster_start Starting Material cluster_products Derivative Classes start trans-3-Methoxycyclobutanamine Hydrochloride N_Func N-Functionalization (Amine Modification) start->N_Func Base Deprotonation CH_Func C–H Functionalization (Ring Modification) start->CH_Func Direct or Directed Amides Amides N_Func->Amides Acylation Sec_Amines Secondary Amines N_Func->Sec_Amines Reductive Amination Aryl_Amines N-Aryl Amines N_Func->Aryl_Amines Buchwald- Hartwig Ring_Arylated Ring-Arylated Products CH_Func->Ring_Arylated Pd, Rh, or Ru Catalysis Ring_Alkylated Ring-Alkylated Products CH_Func->Ring_Alkylated Rh-Carbene Insertion

Figure 1: Overview of catalytic functionalization pathways for trans-3-Methoxycyclobutanamine.

N-Functionalization: Leveraging the Primary Amine

The primary amine of trans-3-Methoxycyclobutanamine is a versatile nucleophilic handle. As the starting material is a hydrochloride salt, a preliminary deprotonation step using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) is essential to liberate the free amine before it can engage in catalytic cycles.

Catalytic Reductive Amination for N-Alkylation

Reductive amination is a cornerstone transformation for forming C-N bonds, converting aldehydes or ketones into secondary or tertiary amines in the presence of a reducing agent.[4][5] While stoichiometric reducing agents like sodium triacetoxyborohydride are common, catalytic transfer hydrogenation or direct hydrogenation offers a greener and often more scalable alternative.

Scientific Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced. Transition metal catalysts, particularly those based on Palladium (Pd), Platinum (Pt), or Iridium (Ir), excel at activating hydrogen (or a hydrogen source) for the selective reduction of the C=N bond over other functional groups.[4]

Protocol: Catalytic Transfer Hydrogenation

This protocol uses formic acid as a hydrogen source, which is convenient for standard laboratory setups.

  • Materials:

    • trans-3-Methoxycyclobutanamine hydrochloride (1.0 eq.)

    • Aldehyde or Ketone (1.1 eq.)

    • Triethylamine (Et₃N) (1.2 eq.)

    • Formic Acid (HCO₂H) (2.5 eq.)

    • [IrCp*Cl₂]₂ (Iridium pentamethylcyclopentadienyl dichloride dimer) (0.5 mol%)

    • Anhydrous Acetonitrile (MeCN)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 275 mg, 2.0 mmol) and the desired carbonyl compound (2.2 mmol).

    • Add anhydrous acetonitrile (10 mL) followed by triethylamine (334 µL, 2.4 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete deprotonation of the amine salt.

    • In a separate vial, prepare the catalyst solution by dissolving [IrCp*Cl₂]₂ (8.0 mg, 0.01 mmol) in anhydrous acetonitrile (1 mL).

    • Add the catalyst solution to the reaction flask.

    • Add formic acid (188 µL, 5.0 mmol) dropwise to the stirring mixture. Effervescence may be observed.

    • Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Scientist's Notes:

    • Causality: The iridium catalyst forms a metal hydride species in the presence of formic acid, which is the active reductant. Triethylamine serves not only to free the parent amine but also to form an azeotrope with formic acid, facilitating the reaction.

    • Troubleshooting: If the reaction stalls, a small additional charge of the catalyst or formic acid may be required. For sterically hindered ketones, higher temperatures or longer reaction times may be necessary.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide or triflate.[6][7] This method provides direct access to N-aryl derivatives, which are prevalent in pharmaceuticals.

Scientific Rationale: The reaction follows a catalytic cycle involving a Palladium(0) species. The key steps are: (1) Oxidative addition of the Pd(0) catalyst into the aryl halide C-X bond, (2) Coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically employed.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Base Deprotonation pd2_complex->amine_coordination + RNH₂ - HX pd_amide L₂Pd(II)(Ar)(NRH) amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 + Ar-NHR

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol: Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound (1.0 eq.)

    • Aryl Bromide or Chloride (1.1 eq.)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.5 mol%)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • In a glovebox, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol), XPhos (11.9 mg, 0.025 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

    • Remove the tube from the glovebox. Add the aryl halide (1.1 mmol) and this compound (138 mg, 1.0 mmol).

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. The reaction is typically complete within 8-24 hours.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

  • Scientist's Notes:

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate both the amine hydrochloride and the amine once it coordinates to the palladium center. The Pd₂(dba)₃/XPhos combination is a highly active catalytic system for coupling with both aryl bromides and less reactive aryl chlorides.

    • Trustworthiness: The use of a glovebox or rigorous Schlenk technique is crucial as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Incomplete reactions are often due to catalyst deactivation by air or moisture.

C–H Functionalization: Activating the Cyclobutane Ring

Directly converting C–H bonds into C–C or C-heteroatom bonds is a powerful strategy that enhances synthetic efficiency by eliminating pre-functionalization steps.[9][10][11] The cyclobutane ring, with its strained sp³-hybridized C–H bonds, presents unique challenges and opportunities for this type of transformation.

Rhodium(II)-Catalyzed C–H Insertion

Rhodium(II) catalysts are exceptionally effective at promoting the decomposition of diazo compounds to generate rhodium-bound carbenes. These reactive intermediates can then undergo intermolecular C–H insertion reactions.[12] The high strain of the cyclobutane C-H bonds can make them susceptible to such insertions.

Scientific Rationale: The catalyst's ligand framework plays a crucial role in controlling the selectivity of the C–H insertion. By modulating the steric and electronic properties of the dirhodium catalyst, it is possible to direct the functionalization to specific C–H bonds, offering a level of control that is difficult to achieve by other means.[12][13] For trans-3-Methoxycyclobutanamine, the primary amine would likely need to be protected (e.g., as a carbamate or sulfonamide) to prevent undesired N-H insertion reactions with the carbene.

Protocol: N-Protected C–H Functionalization via Carbene Insertion

This protocol is illustrative and assumes prior N-protection of the starting material (e.g., as a Boc-carbamate).

  • Materials:

    • N-Boc-trans-3-Methoxycyclobutanamine (1.0 eq.)

    • Methyl 2-diazo-2-phenylacetate (Donor/Acceptor Carbene Precursor) (1.5 eq.)

    • Rh₂(esp)₂ (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) (1.0 mol%)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • To a solution of N-Boc-trans-3-Methoxycyclobutanamine (e.g., 215 mg, 1.0 mmol) and Rh₂(esp)₂ (7.7 mg, 0.01 mmol) in anhydrous DCM (10 mL) at room temperature, add a solution of methyl 2-diazo-2-phenylacetate (264 mg, 1.5 mmol) in anhydrous DCM (5 mL) dropwise via syringe pump over 4 hours.

    • Stir the reaction at room temperature and monitor by TLC for the consumption of the diazo compound (a distinct yellow spot).

    • Once the addition is complete, stir for an additional hour.

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to separate the diastereomeric C–H insertion products.

  • Scientist's Notes:

    • Causality: The Rh₂(esp)₂ catalyst is highly effective for promoting C–H functionalization while minimizing side reactions like cyclopropanation.[12] The slow addition of the diazo compound is critical to maintain a low concentration of the reactive carbene, which suppresses dimerization and other undesired pathways.

    • Selectivity: This reaction will likely produce a mixture of regio- and stereoisomers resulting from insertion at the C2 and C3 positions. The directing effect of the protected amine and methoxy group, along with the specific catalyst chosen, will influence the product distribution.

Palladium-Catalyzed Directed C(sp³)–H Arylation

The amine functional group can be used as a native directing group to guide a transition metal catalyst to a specific C–H bond for activation.[14] This strategy offers a powerful way to achieve regioselective functionalization.

Scientific Rationale: In this approach, the amine substrate coordinates to a Pd(II) center, forming a cyclometalated intermediate through the cleavage of a specific C–H bond (typically at the γ-position). This palladacycle then undergoes reaction with an arylating agent (e.g., an aryl boronic acid or diaryliodonium salt) to form the C-C bond and regenerate a Pd(II) species, which can re-enter the catalytic cycle. The use of a chiral ligand can render this process enantioselective.[14]

Protocol: Amine-Directed γ-C–H Arylation

  • Materials:

    • This compound (1.0 eq.)

    • Aryl Boronic Acid (2.0 eq.)

    • Pd(OAc)₂ (Palladium(II) Acetate) (5 mol%)

    • N-Acetyl-L-Leucine (Ac-Leu-OH) (10 mol%)

    • Silver(I) Oxide (Ag₂O) (1.5 eq.)

    • Potassium Persulfate (K₂S₂O₈) (1.5 eq.)

    • tert-Amyl alcohol (t-AmOH)

  • Step-by-Step Procedure:

    • To a reaction vial, add this compound (69 mg, 0.5 mmol), the aryl boronic acid (1.0 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), N-Acetyl-L-Leucine (8.7 mg, 0.05 mmol), Ag₂O (174 mg, 0.75 mmol), and K₂S₂O₈ (203 mg, 0.75 mmol).

    • Add tert-Amyl alcohol (2.5 mL).

    • Seal the vial and heat the mixture to 100 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Concentrate the filtrate and purify by preparative TLC or column chromatography to isolate the arylated product.

  • Scientist's Notes:

    • Causality: The mono-N-protected amino acid ligand (Ac-Leu-OH) is crucial for promoting the C–H activation step and preventing catalyst decomposition.[14] Ag₂O and K₂S₂O₈ act as oxidants in the catalytic cycle. The reaction targets the γ-C–H bonds relative to the nitrogen atom, which in this substrate corresponds to the C2/C4 positions.

    • Stereochemistry: The trans relationship between the methoxy and amino groups will influence the facial selectivity of the C–H activation, likely leading to a major diastereomer.

Summary and Comparative Data

Method Target Bond Catalyst System Key Reagents Advantages Limitations
Reductive Amination N-H[IrCp*Cl₂]₂ or Pd/CAldehyde/Ketone, H₂ sourceHigh atom economy, broad substrate scopeRequires carbonyl partner, potential for over-alkylation
Buchwald-Hartwig N-HPd₂(dba)₃ / XPhosAryl Halide, NaOtBuDirect access to N-aryl compounds, high functional group toleranceAir-sensitive catalyst, requires strong base
Rh(II) C-H Insertion C(sp³)-HRh₂(esp)₂Diazo CompoundAccess to complex scaffolds, mild conditionsRequires N-protection, potential for isomer mixtures, diazo precursors can be hazardous
Directed C-H Arylation C(sp³)-HPd(OAc)₂ / LigandAryl Boronic Acid, OxidantHigh regioselectivity, uses native directing groupRequires specific directing groups, can require harsh oxidants

Conclusion

This compound is a powerful building block for introducing the valuable cyclobutane scaffold into drug candidates. Modern catalytic chemistry provides a robust toolkit for its selective functionalization. For derivatization at the amine, catalytic reductive amination and Buchwald-Hartwig amination offer reliable and scalable routes to alkylated and arylated products, respectively. For modification of the cyclobutane ring itself, advanced methods like rhodium-catalyzed C–H insertion and palladium-catalyzed directed C–H activation open up new avenues for creating novel analogues with high precision. The protocols and scientific rationale provided herein serve as a foundation for researchers to confidently apply these state-of-the-art methods in their pursuit of new chemical entities.

References

  • Hu, J., & Toste, F. D. (2018). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. Available at: [Link]

  • Willems, H. M. G., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Fan, Z., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, D., et al. (2021). Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. Organic Letters. Available at: [Link]

  • Dherange, B. D., et al. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Israel Journal of Chemistry. Available at: [Link]

  • Martinez-Erro, S., et al. (2022). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. Available at: [Link]

  • Zhang, Z., et al. (2022). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science. Available at: [Link]

  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition. Available at: [Link]

  • Dherange, B. D., et al. (2015). Applications of C-H functionalization logic to cyclobutane synthesis. Israel Journal of Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Nickel‐Catalyzed Cross‐Coupling of Aryl Pivalates with Cyclobutanols Involving C—O and C—C Bond Cleavage. ResearchGate. Available at: [Link]

  • Kostas, I. D. (2021). Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. Available at: [Link]

  • Organic Chemistry Explained! (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Kim, M., et al. (2019). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Omega. Available at: [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. ACS Catalysis. Available at: [Link]

  • Wright, S. W., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • MDPI. (n.d.). Special Issue: C–H Functionalization Chemistry: Applications in Drug Synthesis. Available at: [Link]

Sources

Application Note: trans-3-Methoxycyclobutanamine Hydrochloride for the Introduction of a 3D Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In contemporary medicinal chemistry, the escape from molecular flatness is a paramount objective for enhancing the developability of drug candidates. The over-reliance on planar aromatic systems often leads to suboptimal physicochemical properties, including poor solubility and high metabolic turnover. Saturated, three-dimensional (3D) scaffolds offer a validated solution. This guide provides an in-depth technical overview of trans-3-Methoxycyclobutanamine hydrochloride, a versatile building block for introducing a puckered cyclobutane motif. We will explore its strategic advantages as a bioisosteric replacement for aromatic and other cyclic systems, detailing its impact on molecular properties. Furthermore, this document furnishes field-proven, step-by-step protocols for its incorporation into lead compounds via common synthetic transformations, empowering drug discovery professionals to leverage this scaffold for the development of superior therapeutics.

The Strategic Imperative for 3D Scaffolds: Beyond Flatland

The quest for novel therapeutics is intrinsically linked to the exploration of new chemical space. For decades, medicinal chemistry has been dominated by sp²-hybridized, aromatic rings. While effective for target engagement, these flat structures are often associated with liabilities such as:

  • Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Poor Solubility: The inherent lipophilicity of many aromatic systems can lead to low aqueous solubility, complicating formulation and bioavailability.

  • Off-Target Activity: Planar, hydrophobic molecules may engage in non-specific binding with various biological targets.

The introduction of 3D scaffolds, such as the cyclobutane ring, addresses these challenges directly.[1][2] By increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates, these scaffolds can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][3][4] The puckered nature of the cyclobutane ring provides distinct vectors for substituent placement, enabling a more precise and conformationally constrained interaction with the target protein's binding pocket.[2][5]

Profile of a Superior Building Block: trans-3-Methoxycyclobutanamine HCl

This compound is a bifunctional building block that offers a unique combination of features, making it an attractive tool for medicinal chemists.

Physicochemical Properties
PropertyValueSignificance in Drug Design
CAS Number 1408074-49-6Unique identifier for sourcing and regulatory purposes.[6][7]
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol A low molecular weight allows for its incorporation without significant "molecular weight creep," a common issue in lead optimization.
Stereochemistry transThe defined trans configuration locks substituents in specific spatial orientations (1,3-diaxial or 1,3-diequatorial depending on ring pucker), reducing conformational ambiguity and providing predictable vectors for target interaction.
Functional Groups Primary Amine (-NH₂)A versatile synthetic handle for a wide range of chemical transformations, including amide bond formation and reductive amination.
Methoxy Ether (-OCH₃)The methoxy group can act as a hydrogen bond acceptor and its presence can modulate solubility and metabolic stability.
The Cyclobutane Core: A Bioisostere with Benefits

The cyclobutane ring is increasingly recognized as a powerful bioisosteric replacement for other cyclic structures.[1][2]

  • Aryl Ring Replacement: Replacing a phenyl ring with a cyclobutane moiety can improve metabolic stability, enhance aqueous solubility, and decrease non-specific binding.[1][2][8][9]

  • Conformational Constraint: Unlike flexible alkyl chains, the cyclobutane ring restricts the number of possible conformations a molecule can adopt. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2]

  • Novel Exit Vectors: The puckered geometry of the cyclobutane ring presents substituents at angles not achievable with planar systems, allowing for the exploration of new interactions within a binding pocket.[2]

The diagram below illustrates the conceptual replacement of a planar para-substituted phenyl ring with the 3D trans-1,3-substituted cyclobutane scaffold.

G cluster_0 Traditional Planar Scaffold cluster_1 3D Bioisosteric Replacement cluster_2 Resulting Property Improvements Phenyl R1-Ph-R2 Cyclobutane trans-R1-Cyclobutyl-R2 Phenyl->Cyclobutane Bioisosteric Replacement Solubility Increased Solubility Cyclobutane->Solubility Metabolism Improved Metabolic Stability Cyclobutane->Metabolism Binding Novel Binding Interactions Cyclobutane->Binding

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane scaffold.

Core Application Protocols

The primary amine of trans-3-Methoxycyclobutanamine serves as a versatile point of attachment. Below are detailed, validated protocols for two of the most common and critical transformations in medicinal chemistry.

Protocol 3.1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a robust method for coupling the title amine with a carboxylic acid using the common carbodiimide activator EDC in the presence of HOBt to suppress racemization and improve efficiency.

Rationale: The EDC/HOBt system is widely used due to its operational simplicity, broad functional group tolerance, and the water-soluble nature of the urea byproduct, which simplifies purification.[10] This makes it an excellent first choice for library synthesis and initial exploration.

Workflow Diagram:

G reagents 1. Carboxylic Acid (1.0 eq) 2. trans-3-Methoxycyclobutanamine HCl (1.1 eq) 3. HOBt (1.2 eq) 4. EDC.HCl (1.2 eq) 5. DIPEA (2.5 eq) 6. Anhydrous DCM setup Combine Reagents in DCM at 0 °C reagents->setup reaction Stir at RT for 16h setup->reaction Warm to RT workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup TLC/LCMS Check purification Column Chromatography workup->purification product Purified Amide Product purification->product

Caption: Workflow for a standard EDC/HOBt mediated amide coupling reaction.

Step-by-Step Methodology:

  • Materials:

    • Carboxylic acid (1.0 equivalent)

    • This compound (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, this compound, and HOBt. b. Add anhydrous DCM to dissolve/suspend the reagents (concentration typically 0.1-0.2 M). c. Cool the mixture to 0 °C in an ice bath. d. Add EDC.HCl portion-wise to the stirred mixture. e. Add DIPEA dropwise. The hydrochloride salt of the amine requires an extra equivalent of base for neutralization. f. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. g. Self-Validation/QC: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the limiting reagent.

  • Workup and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with DCM (3x). c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by silica gel column chromatography to yield the desired amide product.

Protocol 3.2: Reductive Amination with Aldehydes and Ketones

This protocol allows for the formation of a C-N bond by reacting the amine with a carbonyl compound, followed by in-situ reduction of the resulting imine/enamine intermediate.

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is milder and more selective than other hydrides like sodium cyanoborohydride, and the reaction can be performed as a one-pot procedure without the need to isolate the imine intermediate.

Step-by-Step Methodology:

  • Materials:

    • Aldehyde or Ketone (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Sodium triacetoxyborohydride (STAB, 1.5 equivalents)

    • DIPEA (1.1 equivalents, to neutralize the HCl salt)

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve the aldehyde/ketone, this compound, and DIPEA in anhydrous DCE. b. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. c. Add STAB portion-wise. Caution: Initial gas evolution may occur. d. Stir the reaction at room temperature for 4-16 hours. e. Self-Validation/QC: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Extract the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM). c. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. d. Purify the crude product via silica gel column chromatography.

Case Studies & Impact on Drug Properties

The utility of the trans-3-methoxycyclobutanamine scaffold is demonstrated in its incorporation into various drug discovery programs. For instance, in patent literature, this moiety has been used in the development of small molecule inhibitors targeting aberrant complement system activity and KRAS G12C mutants.[11][12][13][14]

In a representative example from a patent for KRAS G12C inhibitors, a trans-4-methoxycyclohexanamine hydrochloride was directly replaced with this compound, indicating its use as a valuable scaffold for exploring structure-activity relationships (SAR) around a core pharmacophore.[12][13][14] This type of substitution allows medicinal chemists to systematically evaluate how ring size and geometry impact target engagement and ADME properties. The smaller, more rigid cyclobutane ring can offer a different vector for the methoxy group compared to the larger cyclohexane, potentially accessing different interactions or improving properties like ligand efficiency.

Conclusion

This compound is more than just a building block; it is a strategic tool for escaping molecular flatness and designing drug candidates with superior properties. Its defined stereochemistry and puckered 3D structure provide a robust platform for improving metabolic stability and solubility while enabling novel interactions with biological targets. The straightforward and reliable protocols provided herein for amide coupling and reductive amination serve as a launchpad for medicinal chemists to readily incorporate this valuable scaffold into their discovery programs, accelerating the journey towards innovative and effective therapeutics.

References

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applic
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.Thomas Osberger, Won Choi. (2025).
  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions.M.S. Thesis. (2024).
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.Journal of Medicinal Chemistry. (2020).
  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • Benzopyrazole compounds and analogues thereof.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
  • Biological Scaffolds in 3D Cell Models: Driving Innov
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.Benchchem. (2025).
  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • Building better drugs: how 3D models are shaping pre-clinical development.Drug Discovery World. (2025).
  • 1408074-49-6|this compound.Ambeed.
  • cis-3-methoxycyclobutanamine hydrochloride.Chemical Book.
  • This compound | 1408074-49-6.ChemSrc.
  • This compound.MySkinRecipes.
  • Small molecule inhibitors of kras g12c mutant.
  • 3D printing and computer-aided design techniques for drug delivery scaffolds in tissue engineering.PubMed. (2024).
  • Amide coupling reaction in medicinal chemistry.
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • In silico ADME in drug design – enhancing the impact.ADMET and DMPK. (2018).
  • Inhibiteurs à petites molécules de mutant de kras g12c.
  • Preparation of 3‐substituted cyclobutenones 1.
  • Three-Dimensional Printing of Drug-Eluting Implantable PLGA Scaffolds for Bone Regener
  • Small molecule inhibitors of kras g12c mutant.

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Application Note: Strategic Protection of trans-3-Methoxycyclobutanamine Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-3-Methoxycyclobutanamine hydrochloride is a valuable cyclobutane-based building block increasingly utilized by medicinal chemists and drug development professionals in the synthesis of novel therapeutic agents, particularly for neurological disorders and pain management.[1] Its bifunctional nature, possessing a primary amine and a methoxy ether, necessitates a robust and selective protection strategy to facilitate multi-step synthetic campaigns. This guide provides a comprehensive overview, field-proven protocols, and the underlying chemical principles for the protection of the primary amino group using two industry-standard, orthogonal protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Cbz) group. We detail step-by-step methodologies for both the introduction and cleavage of these groups, supported by comparative data and troubleshooting insights to ensure reliable and high-yielding transformations.

Foundational Principles: Selecting an Amine Protection Strategy

The primary amine of trans-3-methoxycyclobutanamine is both nucleophilic and basic, properties that can interfere with a wide array of synthetic transformations (e.g., amide couplings, organometallic additions, alkylations).[2] To achieve chemoselectivity, the amine must be temporarily "masked" with a protecting group. An ideal protecting group exhibits several key characteristics:

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.[3][4]

  • Stability: The protected amine must be inert to the reaction conditions planned for subsequent steps.[3]

  • Orthogonality: In a complex synthesis with multiple protected functional groups, it should be possible to remove one group selectively without affecting the others.[5][6]

The methoxy group on the cyclobutane ring is a relatively stable ether and typically does not require protection under the conditions used for Boc or Cbz manipulation. The cyclobutane ring itself, while possessing some inherent angle strain, is significantly more stable than cyclopropane and withstands the mild acidic, basic, and reductive conditions outlined in these protocols.[7][8]

This guide focuses on the Boc and Cbz groups, which form a powerful orthogonal pair. The Boc group is labile to acid, while the Cbz group is removed by catalytic hydrogenation, allowing for selective deprotection based on the chosen reagent.[9]

G start Need to Protect Primary Amine of trans-3-Methoxycyclobutanamine q1 Are subsequent steps incompatible with strong acid? start->q1 q2 Are subsequent steps incompatible with catalytic hydrogenation (e.g., contain alkenes, alkynes)? q1->q2  Yes boc Use Boc Protection (Acid-Labile) q1->boc No cbz Use Cbz Protection (Hydrogenolysis-Labile) q2->cbz No rethink Re-evaluate synthetic route or consider alternative protecting groups (e.g., Fmoc, Alloc) q2->rethink  Yes

Figure 1: Decision workflow for selecting an amine protecting group.

The N-Boc Protection Strategy: Acid-Labile Masking

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of introduction and clean, acid-triggered removal.[10] The protection reaction proceeds via nucleophilic attack of the free amine on di-tert-butyl dicarbonate (Boc₂O).[11]

Protocol 1: Synthesis of tert-butyl (trans-3-methoxycyclobutyl)carbamate

This protocol details the N-Boc protection of this compound. A base is required to neutralize the hydrochloride salt and generate the free amine in situ.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Dissolution: To a round-bottom flask, add this compound (1.0 eq.). Dissolve or suspend it in a suitable solvent (e.g., THF or DCM, approx. 0.2 M).

  • Basification: Add triethylamine (1.1 - 1.2 eq.) to the mixture and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to liberate the free primary amine. Alternatively, a biphasic system with aqueous NaOH can be used.[12]

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 - 1.1 eq.) to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

    • If using a water-miscible solvent like THF, remove it under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product, tert-butyl (trans-3-methoxycyclobutyl)carbamate, is often clean enough to proceed without further purification. If necessary, purify by column chromatography on silica gel.

Data & Characterization
ParameterValue/ObservationCausality & Field Insights
Reagents Boc₂O, TEATEA is a convenient organic-soluble base to free the amine. Boc₂O is a stable, easy-to-handle electrophile for introducing the Boc group.[13]
Solvent THF, DCMThese solvents are relatively inert and provide good solubility for the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, avoiding thermal degradation of the strained ring.
Typical Yield >95%This reaction is known for its high efficiency and atom economy, with gaseous CO₂ and t-butanol (or its salt) as byproducts.[11]
¹H NMR Appearance of a large singlet at ~1.4 ppm (9H, t-butyl group); shift of protons adjacent to nitrogen.The large singlet is the defining characteristic of the Boc group. The carbamate formation shields the adjacent protons.[14]
¹³C NMR Appearance of signals at ~80 ppm (quaternary C of t-butyl) and ~28 ppm (methyls of t-butyl).These signals are diagnostic for the presence of the Boc protecting group.[15]

The N-Cbz Protection Strategy: Hydrogenolysis-Labile Masking

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide and amine chemistry.[16] It is stable to a wide range of conditions, including mildly acidic and basic media, but is selectively cleaved by catalytic hydrogenation.[17] Protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[18]

Protocol 2: Synthesis of benzyl (trans-3-methoxycyclobutyl)carbamate

This protocol details the N-Cbz protection of this compound.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane, THF, or Acetone and Water

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve this compound (1.0 eq.) in water. Add a co-solvent like dioxane or THF if needed to maintain homogeneity.

  • Basification: Cool the solution in an ice bath (0-5 °C). Add a base such as NaHCO₃ or Na₂CO₃ (2.5 - 3.0 eq.) in portions. Ensure the pH is basic (pH 8-10).[19]

  • Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 10 °C. Cbz-Cl is corrosive and lachrymatory; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl or benzyl alcohol byproduct.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, the crude product, benzyl (trans-3-methoxycyclobutyl)carbamate, can be purified by silica gel chromatography.

Data & Characterization
ParameterValue/ObservationCausality & Field Insights
Reagents Cbz-Cl, NaHCO₃NaHCO₃ acts as both the neutralizing agent for the HCl salt and the scavenger for the HCl generated during the reaction.[18]
Solvent Water/DioxaneThe two-phase or aqueous co-solvent system is classic for the Schotten-Baumann reaction, controlling reactivity and side reactions.
Temperature 0 °C to RTInitial cooling is critical to control the exotherm and minimize hydrolysis of the reactive Cbz-Cl.[20]
Typical Yield 85-95%This method is highly reliable for primary and secondary amines.
¹H NMR Appearance of signals at ~7.3 ppm (5H, aromatic ring) and ~5.1 ppm (2H, benzylic CH₂).These signals are the clear spectroscopic signature of the Cbz group.
¹³C NMR Appearance of aromatic signals (~127-136 ppm) and a benzylic carbon signal (~67 ppm).Confirms the presence of the benzyloxycarbonyl moiety.

Deprotection Protocols & Orthogonal Selectivity

The true power of using Boc and Cbz lies in their orthogonal removal conditions. One can be cleaved without affecting the other, providing immense flexibility in complex synthetic routes.[5]

G cluster_0 Protection cluster_1 Protected Intermediates cluster_2 Deprotection Start trans-3-Methoxycyclobutanamine (as HCl salt) BocProtected N-Boc Protected Amine Start->BocProtected Boc₂O, Base CbzProtected N-Cbz Protected Amine Start->CbzProtected Cbz-Cl, Base End Free Amine BocProtected->End Strong Acid (TFA or HCl) CbzProtected->End Catalytic Hydrogenolysis (H₂, Pd/C)

Figure 2: Orthogonal protection and deprotection pathways.

Protocol 3: N-Boc Deprotection (Acidic Cleavage)

The Boc group is readily cleaved under acidic conditions, which proceeds through a mechanism involving protonation of the carbamate and subsequent formation of a stable tert-butyl cation, isobutylene, and CO₂.[11][12]

Methodology:

  • Dissolve the N-Boc protected amine in a minimal amount of Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) or a saturated solution of HCl in a solvent like ethyl acetate or methanol.[10][13]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

  • The salt can be used directly or neutralized with a base during a subsequent reaction's work-up.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)

The Cbz group is removed by hydrogenolysis, which cleaves the C-O bond at the benzylic position. This reaction is clean, producing only toluene and CO₂ as byproducts.[18][21]

Methodology:

  • Dissolve the N-Cbz protected amine in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature for 1-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.

Summary and Comparative Analysis

FeatureN-Boc ProtectionN-Cbz Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to mild acid and base.
Cleavage Condition Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)
Advantages - Very high-yielding protection- Non-toxic byproducts- Deprotection is fast and clean- Highly stable group- Deprotection conditions are very mild and neutral- Orthogonal to acid-labile groups
Limitations - Labile to strong acids, incompatible with acid-catalyzed reactions.- Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some nitro groups).- Pd/C catalyst can be pyrophoric and may require specialized handling.

Conclusion

The strategic application of protecting groups is fundamental to the successful synthesis of complex molecules derived from trans-3-methoxycyclobutanamine. The Boc and Cbz groups offer two robust, reliable, and orthogonal strategies for masking the primary amine. The choice between them should be dictated by the planned downstream synthetic steps, leveraging the acid lability of the Boc group or the hydrogenolysis-based cleavage of the Cbz group. The detailed protocols and comparative data herein provide researchers with the necessary tools to confidently employ this critical building block in their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Das, B., & Reddy, K. R. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Cogent Chemistry, 23(5), 789-792. Retrieved from [Link]

  • Lipshutz, B. H., & Tomioka, T. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(23), 3691-3693. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. The Journal of Physical Chemistry B, 125(42), 11739-11750. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved from [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 97(6), 2141-2198. Retrieved from [Link]

  • Noël, T., & Ouchi, A. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 60(1), 128-151. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Aitken, D. J., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1688. Retrieved from [Link]

  • Mangelinckx, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6485. Retrieved from [Link]

  • Collins, M., et al. (2017). Identification and characterization of N-tert-butoxycarbonyl-MDMA: a new MDMA precursor. Drug Testing and Analysis, 9(3), 399-404. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). trans-3-MethylsulfonylcyclobutylaMine hydrochloride. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics. European Journal of Medicinal Chemistry, 123, 332-353. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging trans-3-Methoxycyclobutanamine Hydrochloride in the Synthesis of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the various structural motifs, spirocycles—compounds featuring two rings sharing a single atom—have emerged as particularly valuable. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic scaffolds.[1][2] This unique topology can lead to improved target affinity and selectivity, enhanced metabolic stability, and greater opportunities for intellectual property protection.[1] Consequently, the incorporation of spirocyclic frameworks into drug candidates is a rapidly growing strategy in the pharmaceutical industry.

This guide focuses on the application of a versatile and strategic building block, trans-3-Methoxycyclobutanamine hydrochloride (1) , in the synthesis of novel spirocyclic compounds, particularly spiro-tetrahydroisoquinolines. The strained cyclobutane ring of this reagent provides a unique conformational constraint and serves as a linchpin for the construction of complex, three-dimensional molecules with potential therapeutic applications. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, actionable protocols, and offer insights into potential challenges and optimization strategies.

Strategic Overview: A Multi-Step Approach to Spiro-Tetrahydroisoquinolines

The synthesis of spiro-tetrahydroisoquinolines from this compound is envisioned through a two-stage process. The initial stage involves the functionalization of the primary amine, followed by a key intramolecular cyclization reaction to construct the spirocyclic core. Two primary pathways are presented: one proceeding through an N-acylated intermediate (Bischler-Napieralski type cyclization) and the other through an N-alkylated intermediate (Pictet-Spengler type cyclization).

G start trans-3-Methoxycyclobutanamine Hydrochloride (1) nacylation N-Acylation start->nacylation nalkylation N-Alkylation start->nalkylation intermediate_acyl N-Acyl Intermediate (2) nacylation->intermediate_acyl intermediate_alkyl N-Alkyl Intermediate (3) nalkylation->intermediate_alkyl bischler Bischler-Napieralski Type Cyclization intermediate_acyl->bischler pictet Pictet-Spengler Type Cyclization intermediate_alkyl->pictet spiro_thq Spiro-Tetrahydroisoquinoline (4) bischler->spiro_thq pictet->spiro_thq

Figure 1: Proposed synthetic pathways to spiro-tetrahydroisoquinolines.

Part 1: Synthesis of Key Intermediates

The initial step in both proposed synthetic routes is the derivatization of the primary amine of this compound. This is crucial for introducing the necessary molecular components for the subsequent intramolecular cyclization.

Protocol 1.1: N-Acylation with a Phenylacetyl Moiety

This protocol describes the synthesis of the N-acyl intermediate 2 , a prerequisite for the Bischler-Napieralski type cyclization. The reaction involves the coupling of the amine with a substituted phenylacetyl chloride.

Rationale: The phenylacetyl group provides the aromatic ring and the two-carbon linker necessary for the formation of the isoquinoline core. The amide linkage will be activated in the subsequent cyclization step.

Materials:

ReagentCAS NumberMolecular WeightMoles (equiv.)Amount
This compound1363381-00-3137.611.01.38 g
3,4-Dimethoxyphenylacetyl chloride100371-33-3214.651.12.36 g
Triethylamine (TEA)121-44-8101.192.52.53 g (3.5 mL)
Dichloromethane (DCM), anhydrous75-09-284.93-50 mL

Procedure:

  • Suspend this compound (1.0 equiv.) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 equiv.) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to ensure the formation of the free amine.

  • In a separate flask, dissolve 3,4-dimethoxyphenylacetyl chloride (1.1 equiv.) in anhydrous dichloromethane (10 mL).

  • Add the solution of the acyl chloride dropwise to the amine suspension at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl intermediate 2 .

Protocol 1.2: N-Alkylation with a Phenylethyl Moiety

This protocol details the synthesis of the N-alkyl intermediate 3 , the precursor for the Pictet-Spengler type cyclization. The reaction involves the alkylation of the amine with a substituted 2-phenylethyl bromide.

Rationale: The N-phenylethyl group provides the necessary aromatic ring and ethyl linker for the subsequent acid-catalyzed cyclization. The use of a base is crucial to neutralize the hydrobromide formed during the reaction.[3]

Materials:

ReagentCAS NumberMolecular WeightMoles (equiv.)Amount
This compound1363381-00-3137.611.01.38 g
1-(2-Bromoethyl)-3,4-dimethoxybenzene1494-06-0245.121.12.70 g
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.213.04.15 g
Acetonitrile (CH₃CN), anhydrous75-05-841.05-50 mL

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and anhydrous potassium carbonate (3.0 equiv.).

  • Add anhydrous acetonitrile (50 mL) to the flask.

  • Add 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.1 equiv.) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl intermediate 3 .

Part 2: The Key Intramolecular Cyclization

This section describes the pivotal step in the synthesis: the formation of the spirocyclic tetrahydroisoquinoline core. Two distinct, yet mechanistically related, protocols are proposed.

Protocol 2.1: Bischler-Napieralski Type Cyclization of the N-Acyl Intermediate

This protocol utilizes the N-acyl intermediate 2 and a strong dehydrating agent to effect an intramolecular electrophilic aromatic substitution.

Mechanistic Insight: The Bischler-Napieralski reaction typically involves the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5] The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a reactive nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular attack by the electron-rich aromatic ring to form the new C-C bond, leading to the spirocyclic system.[4][5][6] The electron-donating methoxy groups on the aromatic ring are crucial for facilitating this electrophilic substitution.[7]

G start N-Acyl Intermediate (2) activation Activation with POCl₃ start->activation nitrilium Nitrilium Ion Intermediate activation->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization spiro_dihydro Spiro-dihydroisoquinoline Intermediate cyclization->spiro_dihydro reduction Reduction (e.g., NaBH₄) spiro_dihydro->reduction product Spiro-tetrahydroisoquinoline (4) reduction->product G start N-Alkyl Intermediate (3) protonation Protonation of Methoxy Group start->protonation elimination Elimination of Methanol protonation->elimination cation Cyclobutyl Cation Intermediate elimination->cation cyclization Intramolecular Electrophilic Aromatic Substitution cation->cyclization product Spiro-tetrahydroisoquinoline (4) cyclization->product

Sources

The Strategic Application of trans-3-Methoxycyclobutanamine Hydrochloride in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Constrained Chiral Scaffold

In the landscape of modern medicinal chemistry and drug development, the demand for structurally novel and stereochemically defined building blocks is insatiable. Among these, strained carbocyclic scaffolds have garnered significant attention due to their ability to impart unique conformational constraints on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. trans-3-Methoxycyclobutanamine hydrochloride emerges as a particularly valuable chiral building block, offering a rigid cyclobutane core functionalized with a stereochemically defined amine and a methoxy group in a trans configuration.[1][2] This arrangement provides a versatile platform for the synthesis of complex chiral molecules, positioning it as a key intermediate in the development of novel therapeutics.

This technical guide delves into the strategic application of this compound in asymmetric synthesis. We will move beyond a mere recitation of steps to explore the underlying principles that govern its utility, providing researchers with the insights necessary to effectively incorporate this building block into their synthetic campaigns.

Core Principles of Utility: Why trans-3-Methoxycyclobutanamine?

The efficacy of this compound as a chiral building block stems from several key features:

  • Defined Stereochemistry: The trans relationship between the amine and methoxy groups is fixed, providing a reliable stereochemical anchor. This inherent chirality is transferred to subsequent products, obviating the need for often complex and costly chiral separations or asymmetric induction steps later in a synthetic sequence.

  • Conformational Rigidity: The cyclobutane ring is significantly more rigid than larger cycloalkanes or acyclic chains. This rigidity can help to pre-organize a molecule for binding to a biological target, potentially increasing affinity and selectivity.

  • Vectorial Functionalization: The amine and methoxy groups provide distinct vectors for further chemical elaboration. The primary amine is a versatile handle for a wide array of transformations, including amide bond formation, reductive amination, and the synthesis of more complex nitrogen-containing heterocycles. The methoxy group, while more stable, can be a site for future modification or can influence the electronic and steric environment of the molecule.

  • Access to Novel Chemical Space: The incorporation of a cyclobutane motif allows for the exploration of novel chemical space, moving away from more traditional and often heavily patented scaffold designs.

Application Focus: Diastereoselective Synthesis of a Chiral Diamine Ligand Precursor

To illustrate the practical application of this compound, we will detail a protocol for its use in the diastereoselective synthesis of a protected chiral diamine. Such diamines are privileged structures in medicinal chemistry and are also precursors to valuable chiral ligands for asymmetric catalysis. In this representative synthesis, we will employ a diastereoselective reductive amination reaction.

The core principle of this application is the use of the inherent chirality of trans-3-Methoxycyclobutanamine to control the stereochemical outcome of a subsequent reaction on a prochiral center.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol details the synthesis of a protected trans-N-benzyl-3-methoxycyclobutanamine, a versatile intermediate for further elaboration.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 trans-3-Methoxycyclobutanamine Hydrochloride product trans-N-Benzyl-3-methoxycyclobutanamine reactant1->product 1. reactant2 Benzaldehyde reactant2->product 2. reagent1 Triethylamine (Et3N) reagent2 Sodium Triacetoxyborohydride (STAB) reagent3 Dichloromethane (DCM) condition Room Temperature, 12h

A representative reductive amination workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1408074-49-6137.611.01.0
Benzaldehyde100-52-7106.121.11.1
Triethylamine (Et₃N)121-44-8101.191.21.2
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.51.5
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated Sodium Bicarbonate Solution (NaHCO₃)----
Brine----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 137.6 mg).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.

  • Base Addition: Add triethylamine (1.2 mmol, 0.17 mL) to the suspension. Stir at room temperature for 10 minutes to liberate the free amine.

  • Aldehyde Addition: Add benzaldehyde (1.1 mmol, 0.11 mL) to the reaction mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the reaction mixture. Note: The addition of STAB can be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired trans-N-benzyl-3-methoxycyclobutanamine as a colorless oil.

Expected Outcome:

This procedure is expected to yield the product with a high degree of diastereoselectivity, favoring the formation of one diastereomer. The stereocenter of the cyclobutanamine directs the approach of the hydride to one face of the imine intermediate.

Causality and Mechanistic Considerations

The diastereoselectivity of the reductive amination is a direct consequence of the steric influence of the pre-existing stereocenter on the cyclobutane ring.

G cluster_workflow Diastereoselective Reductive Amination Workflow start Start: trans-3-Methoxycyclobutanamine HCl free_amine Free Amine Generation (Et3N) start->free_amine imine_formation Imine Formation (Benzaldehyde) free_amine->imine_formation diastereoselective_reduction Diastereoselective Reduction (STAB) imine_formation->diastereoselective_reduction workup Aqueous Workup & Extraction diastereoselective_reduction->workup purification Purification (Chromatography) workup->purification product Product: Chiral Diamine Precursor purification->product

Workflow for the diastereoselective synthesis.

  • Formation of the Imine: The reaction between the liberated free amine and benzaldehyde forms a prochiral imine intermediate.

  • Hydride Delivery: The sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent. The bulky nature of the reducing agent and the steric hindrance posed by the cyclobutane ring and its substituents will favor the delivery of the hydride from the less hindered face of the imine.

  • Stereochemical Control: The trans-methoxy group on the cyclobutane ring will likely adopt a pseudo-equatorial position to minimize steric interactions. This conformation will influence the facial bias of the imine, directing the hydride attack to the opposite face, thus leading to the formation of one major diastereomer.

Conclusion and Future Perspectives

This compound is a powerful chiral building block that provides a robust entry into novel and stereochemically rich molecular architectures. The protocol detailed herein for a diastereoselective reductive amination serves as a foundational example of how its inherent chirality can be leveraged to control the formation of new stereocenters. Researchers and drug development professionals are encouraged to view this and other chiral cyclobutane derivatives not merely as esoteric starting materials, but as strategic tools for the efficient and elegant synthesis of the next generation of therapeutic agents. The unique conformational constraints and vectorial functionality offered by this scaffold will undoubtedly continue to inspire innovative approaches in asymmetric synthesis.

References

  • MySkinRecipes. This compound. [Link]

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Troubleshooting & Optimization

Common problems in "trans-3-Methoxycyclobutanamine hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique combination of a strained cyclobutane ring, a polar methoxy group, and a primary amine hydrochloride presents specific challenges and opportunities in synthesis. This resource is grounded in established chemical principles and field-proven insights to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preliminary use of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature of 2-8°C. This compound is a hydrochloride salt, which makes it less volatile and generally more stable to air oxidation than the corresponding free amine. However, it can be hygroscopic. Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: I'm planning an amide coupling reaction. Do I need to convert the hydrochloride salt to the free amine first?

A2: Yes, for most standard amide coupling reactions, you will need to liberate the free amine from its hydrochloride salt. The protonated ammonium salt is not nucleophilic enough to participate in the reaction. This is typically achieved in situ by adding a non-nucleophilic base to the reaction mixture. A common choice is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). As a general rule, you will need at least two equivalents of base: one to neutralize the hydrochloride salt and another to neutralize the acid byproduct generated during the coupling reaction (e.g., from an acyl chloride or the activation of a carboxylic acid).

Q3: What are the key structural features of this molecule that I should consider when planning my reactions?

A3: The chemical behavior of this compound is governed by a few key features:

  • The Cyclobutane Ring: This four-membered ring is strained and has a "puckered" conformation.[1] This can influence the reactivity and stereochemical outcome of reactions. While generally stable, the ring can be susceptible to opening under harsh conditions.[2]

  • The Primary Amine: This is the primary reactive site for nucleophilic attack, such as in acylation, alkylation, and reductive amination reactions. Its basicity and nucleophilicity are central to its chemical transformations.

  • The trans Stereochemistry: The trans relationship between the methoxy and amino groups provides specific stereochemical constraints that can be leveraged in the synthesis of complex molecules.

  • The Methoxy Group: This ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., HBr or BBr₃). It also contributes to the overall polarity of the molecule.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a question-and-answer-based troubleshooting guide for specific problems you may encounter during your experiments.

Amide Coupling Reactions

Amide bond formation is one of the most common applications for this amine. However, achieving high yields and purity can be challenging.

Q4: My amide coupling reaction with a carboxylic acid is giving a low yield. What are the likely causes and how can I fix it?

A4: Low yields in amide coupling reactions are a frequent issue. Let's break down the potential causes and solutions in a systematic way.

Potential Cause 1: Incomplete Liberation of the Free Amine As mentioned in Q2, the amine must be in its free base form to be nucleophilic. Insufficient base will result in unreacted starting material.

  • Solution: Ensure you are using at least two equivalents of a suitable base like DIPEA or TEA. For sensitive substrates, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Potential Cause 2: Poor Carboxylic Acid Activation The carboxylic acid must be activated to form a reactive intermediate that the amine can attack. The choice of coupling reagent is critical.

  • Solution: There is a wide array of coupling reagents available, each with its own advantages and disadvantages.[3] Consider the following options:

    • Carbodiimides (e.g., EDC, DCC): These are common and effective but can lead to racemization if you are using chiral carboxylic acids. The addition of an agent like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction.[4] The byproduct from DCC (dicyclohexylurea) is often difficult to remove, while the byproduct from EDC is water-soluble, simplifying purification.[5]

    • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are highly efficient and react quickly. However, they can react with the amine to form a guanidinium byproduct if the carboxylic acid is not pre-activated. To avoid this, add the coupling reagent to the carboxylic acid and base first, allow a short pre-activation time (5-10 minutes), and then add the amine.

Potential Cause 3: Steric Hindrance The cyclobutane ring, while small, can present some steric bulk that may slow down the reaction, especially if the carboxylic acid partner is also sterically hindered.

  • Solution:

    • Increase the reaction temperature. A modest increase to 40-50°C can often improve reaction rates without causing significant decomposition.

    • Increase the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Consider a more reactive acylating agent, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] This is a harsher method and may not be suitable for sensitive substrates.

Troubleshooting Workflow for Low Yield in Amide Coupling

G start Low Yield in Amide Coupling check_base Check Base Stoichiometry (>= 2 eq.) start->check_base check_reagents Evaluate Coupling Reagent check_base->check_reagents Base is sufficient success Improved Yield check_base->success Adjusted base amount preactivate Pre-activate Carboxylic Acid? check_reagents->preactivate Using HBTU/HATU increase_temp_time Increase Temperature/Time check_reagents->increase_temp_time Using EDC/DCC check_reagents->success Changed to more effective reagent preactivate->increase_temp_time Pre-activation done preactivate->success Yield improves acyl_chloride Consider Acyl Chloride Route increase_temp_time->acyl_chloride Yield still low increase_temp_time->success Yield improves acyl_chloride->success

Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.

Q5: I am observing a significant amount of an unknown, polar byproduct in my amide coupling reaction. What could it be?

A5: A common polar byproduct when using carbodiimide coupling reagents like EDC or DCC is the N-acylurea. This forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

  • Solution:

    • Add HOBt or HOAt: Including an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable active ester. This intermediate is less prone to rearrangement and reacts cleanly with the amine.

    • Control Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can sometimes minimize the formation of this byproduct.

Another possibility, especially with uronium reagents like HBTU, is the formation of a guanidinium byproduct from the reaction of HBTU with trans-3-Methoxycyclobutanamine.

  • Solution:

    • Order of Addition: As mentioned previously, ensure you pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This minimizes the concentration of free coupling reagent available to react with your amine.

Purification Challenges

The products derived from trans-3-Methoxycyclobutanamine are often polar and can be challenging to purify.

Q6: My final product is highly water-soluble, making aqueous workup and extraction difficult. How can I effectively purify my compound?

A6: This is a common issue with polar amines. Here are several strategies to consider:

Strategy 1: Recrystallization If your product is a solid, recrystallization is often the best method for achieving high purity.

  • Protocol:

    • Dissolve your crude product in a minimum amount of a hot solvent in which it is soluble.

    • Slowly add a co-solvent (an "anti-solvent") in which your product is insoluble until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by filtration.

  • Solvent Selection: For polar, hydrochloride salts, consider solvent systems like isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane.[6]

Strategy 2: Chromatography on Alternative Stationary Phases Standard silica gel is acidic and can cause strong binding or streaking of basic amine products.

  • Solution:

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: This is an excellent option where the stationary phase is treated to be basic, which minimizes the strong interactions with the amine product, often leading to much better peak shapes and separation.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective. This is particularly useful for purifying highly polar compounds that do not move on a normal-phase column.

Strategy 3: Salt Formation and Precipitation If your final product is a free base, you can often purify it by converting it back to a salt.

  • Protocol:

    • Dissolve the crude free base in a solvent like diethyl ether, ethyl acetate, or dichloromethane.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or dioxane) until precipitation is complete.

    • Collect the precipitated hydrochloride salt by filtration and wash with the solvent. This can be a very effective way to remove non-basic impurities.

Comparison of Purification Techniques for Polar Amine Products

TechniqueProsConsBest For
Recrystallization High purity, scalable, cost-effective.Can have low recovery, requires a solid product.Crystalline solids with moderate to high purity.
Silica Gel Chromatography Widely available, well-understood.Acidic nature can cause streaking/loss of basic compounds.Less polar amine derivatives.
Alumina Chromatography Better for basic compounds than silica.Can have variable activity depending on water content.Moderately polar basic compounds.
Reverse-Phase (C18) Chromatography Excellent for highly polar compounds.Requires different solvent systems, can be more expensive.Water-soluble products, final purification step.
Salt Precipitation Good for removing non-basic impurities, fast.Only purifies from certain types of impurities.Converting a crude free base to a pure salt.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a reliable starting point for the coupling of this compound with a generic carboxylic acid.

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Add a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • In a separate container, dissolve EDC hydrochloride (1.2 eq) in a small amount of the reaction solvent.

  • Add the EDC solution to the reaction mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the solvent and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (see Q6).

Protocol Visualization: Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Combine Carboxylic Acid (1.0 eq), Amine HCl (1.1 eq), HOBt (1.2 eq) B Add Anhydrous Solvent (DCM/DMF) A->B C Cool to 0°C B->C D Add DIPEA (2.5 eq) dropwise C->D E Add EDC solution (1.2 eq) dropwise D->E F Warm to RT, stir 12-24h E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup (NaHCO₃, H₂O, Brine) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify Crude Product I->J

Caption: Step-by-step workflow for a typical amide coupling reaction.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.
  • Wong, H. N. C., Hon, M.-Y., Tse, C.-W., Yip, Y.-C., Tanko, J., & Hudlicky, T. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485–1537. [Link]

  • Klein, D. R. (2021). Acylation of Amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. [Link]

  • Guerra de Oliveira, R., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Le, N. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with trans-3-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in amide bond formation. As the hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic until neutralized.[1] Furthermore, the cyclobutane ring, while not as demanding as a tertiary-butyl group, introduces a degree of steric hindrance that can slow down or stall reactions with standard coupling agents.[2] The inherent polarity of the methoxy group and the resulting amide product can also complicate purification. This guide provides a systematic approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the coupling of this compound.

Q1: My amide coupling reaction shows low or no product yield. What are the most likely causes?

Several factors can lead to poor yields. The most common culprits are:

  • Incomplete neutralization of the amine hydrochloride: The starting material is a salt. The amine must be liberated in situ to act as a nucleophile. An acid-base reaction between the carboxylic acid and the free amine can also occur, consuming the nucleophile.[1]

  • Insufficient activation of the carboxylic acid: The coupling reagent may not be potent enough to activate the carboxylic acid efficiently, especially if the acid partner is also sterically hindered.[1][2]

  • Hydrolysis of activated intermediates: Trace amounts of water in the reaction can hydrolyze the activated ester, returning it to the unreactive carboxylic acid. Using anhydrous solvents and reagents is critical.[1]

  • Suboptimal reaction conditions: The choice of solvent, base, or temperature can significantly impact reaction rates and outcomes.[3]

Q2: How many equivalents of base are required for the reaction?

A minimum of 2.0 equivalents of a non-nucleophilic base is typically required. The first equivalent is consumed to neutralize the hydrochloride salt and generate the free amine. The subsequent 1-2 equivalents are necessary to facilitate the coupling reaction itself, deprotonating the carboxylic acid and scavenging the proton released during amide bond formation.[4] For this reason, using 2.5 to 3.0 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) is a robust starting point.

Q3: What is the best type of coupling reagent to use with this amine?

Given the potential for steric hindrance from the cyclobutane ring, standard carbodiimide reagents like DCC or EDC may be sluggish.[2] It is highly recommended to start with a more potent uronium or phosphonium-based coupling reagent.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , or COMU are excellent first choices.[5] They form highly reactive OAt or Oxyma esters, which are effective for coupling moderately hindered amines. HATU is often considered a "gold standard" for its high efficiency and ability to suppress racemization.[4][6]

  • Phosphonium Salts: Reagents like PyBOP or PyAOP are also very effective and have the advantage of not causing guanidinylation of the amine, which can be a side reaction with uronium salts if they are used in excess.[7][8]

Q4: Which solvents are recommended for this coupling?

Anhydrous polar aprotic solvents are the standard choice.

  • Traditional Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common solvents used for amide coupling due to their excellent solvating properties.[6]

  • Greener Alternatives: For improved environmental impact, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), which have proven effective in many amidation reactions.[3][6] The choice of solvent is critical, as poor solvation can lead to aggregation and impede the reaction.[2]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling reaction.

Problem: Low or No Product Formation

If basic troubleshooting from the FAQ section does not resolve low yield issues, a more systematic analysis is required.

Caption: Troubleshooting workflow for low-yield reactions.

  • Cause A: Inefficient Carboxylic Acid Activation

    • Diagnosis: If you are using a carbodiimide like EDC, it may be struggling with the steric bulk of the cyclobutane amine or the acid partner. Monitoring the reaction by LC-MS should show unreacted starting materials with little to no product formation.

    • Solution: Switch to a more powerful uronium or phosphonium reagent as detailed in the FAQs and the table below.[2][5] These reagents form more reactive activated esters, accelerating the rate of amidation. For extremely challenging couplings where even HATU fails, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH or BTFFH can be a highly effective, albeit more complex, strategy.[9]

  • Cause B: Sub-optimal Reaction Temperature or Time

    • Diagnosis: Steric hindrance can significantly slow down reaction rates.[2] A reaction that appears to have failed after 2-4 hours at room temperature may simply need more time or a slight increase in thermal energy.

    • Solution: Extend the reaction time, monitoring periodically (e.g., at 8, 16, and 24 hours). If the reaction is still sluggish, gentle heating to 40-50°C can help overcome the activation energy barrier. However, be cautious with heating, as it can increase the risk of racemization if the carboxylic acid has a chiral center alpha to the carbonyl.[2]

Problem: Formation of Significant Impurities
  • Cause A: Racemization of the Carboxylic Acid Partner

    • Diagnosis: This is a critical issue when coupling chiral carboxylic acids, particularly α-amino acids. The product appears as a mixture of diastereomers on chiral HPLC or NMR.

    • Solution: This side reaction occurs via the formation of an oxazolone intermediate. The use of coupling reagents that contain a 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) moiety, such as HATU and COMU respectively, is highly effective at suppressing racemization compared to older additives like HOBt.[10] Always perform the reaction at the lowest temperature possible (0°C to room temperature).

  • Cause B: Side Reactions with the Coupling Reagent

    • Diagnosis: An unexpected peak in the LC-MS corresponding to the mass of the amine plus a fragment from the coupling reagent. With uronium reagents like HATU, this can be a guanidinium byproduct formed by the reaction of a second molecule of the amine with the activated reagent.[8]

    • Solution: This is typically caused by an excess of the coupling reagent relative to the carboxylic acid. The best practice is to use a slight excess of the carboxylic acid and amine (e.g., 1.1 eq each) relative to the coupling reagent (1.05 eq). Alternatively, pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine ensures the reagent is consumed before it can react with an excess of the amine.[1]

Problem: Difficult Product Purification
  • Cause A: High Polarity of the Product

    • Diagnosis: The product streaks or has a very low Rf on normal-phase silica gel TLC, even in highly polar solvent systems like 10-20% MeOH/DCM.[11]

    • Solution:

      • Aqueous Workup: Use acidic and basic washes to remove unreacted starting materials. A wash with dilute acid (e.g., 1M HCl) will remove the basic starting amine and DIPEA. A wash with dilute base (e.g., saturated NaHCO₃) will remove the acidic starting material and additives like HOAt.

      • Reversed-Phase Chromatography: This is often the most effective method for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient.[12]

      • Ion-Exchange Chromatography: For a basic final product, solid-phase extraction using a Strong Cation Exchange (SCX) cartridge can be highly effective. The crude mixture is loaded, non-basic impurities are washed away, and the desired amine product is then eluted with a solution of ammonia in methanol.[12][13]

Section 3: Data Tables for Reagent Selection

Table 1: Comparison of Common Amide Coupling Reagents
ReagentAcronymActivating GroupRelative ReactivityRacemization RiskByproduct Removal
N,N'-DicyclohexylcarbodiimideDCCO-acylisoureaModerateHighFiltration (DCU)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCO-acylisoureaModerateHigh (needs additive)Water Washable
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPOBt-esterHighLowWater Washable
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUOAt-esterVery HighVery LowWater Washable
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUOxyma-esterVery HighVery LowWater Washable

Data synthesized from multiple sources.[5][14]

Table 2: Common Solvents for Amide Coupling
SolventAbbreviationTypeBoiling Point (°C)Key Considerations
N,N-DimethylformamideDMFPolar Aprotic153Excellent solvation; high BP can complicate removal.[6]
DichloromethaneDCMNonpolar Aprotic40Good for reactions at RT or below; volatile.[6]
AcetonitrileACNPolar Aprotic82Good solvent, but can be less effective for hindered couplings.[2]
2-Methyltetrahydrofuran2-MeTHFPolar Aprotic (Ether)80Greener alternative to DCM/DMF; good performance.[3][15]
TetrahydrofuranTHFPolar Aprotic (Ether)66Common, but can be less effective than DMF for solubility.[2]
Table 3: Common Non-Nucleophilic Bases
BaseAbbreviationpKaHKey Considerations
N,N-DiisopropylethylamineDIPEA or Hünig's Base10.7Sterically hindered, low nucleophilicity. Excellent choice.[14]
TriethylamineTEA or Et₃N10.8Common and inexpensive, but can be more nucleophilic than DIPEA.
2,6-Lutidine6.7Less basic, but very hindered. Useful when a milder base is needed.[16]
N-MethylmorpholineNMM7.4Common in peptide synthesis, less basic than TEA/DIPEA.

Section 4: Recommended Experimental Protocols & Diagrams

General Reaction Scheme

Caption: General scheme for amide coupling.

Protocol 1: Standard Coupling using HATU

This protocol is a robust starting point for the coupling of this compound with a generic carboxylic acid.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or another suitable solvent from Table 2) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add this compound (1.05 eq) to the solution, followed by HATU (1.05 eq).

  • Base Addition: Cool the flask to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The reaction mixture may become cloudy as salts precipitate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[1]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove base), saturated aqueous NaHCO₃ (to remove acidic components), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography (normal or reversed-phase, as determined by the product's polarity).

References

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link][3][6]

  • Galaverna, G., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nucleic Acids Research, 44(15), 7033–7041. [Link][10]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link][4]

  • Ferraz, M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4749–4763. [Link][15][17]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link][6][18]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem Resources. [Link][7]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link][14]

  • Hopemax (2026). Choosing the Right Coupling Reagent for Peptide Synthesis. Hopemax Fine Chemicals Co., Ltd. [Link][5]

  • Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11456-11460. [Link][9]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link][8]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link][12]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link][13]

  • Reddit r/Chempros (2023). Purification of strong polar and basic compounds. [Link][11]

  • Paolillo, V. H., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20045–20052. [Link][16]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Autech (AG-15467). This compound. [Link][19]

Sources

Technical Support Center: Purification of trans-3-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key pharmaceutical intermediate. High purity is paramount to ensure reproducible results and meet stringent regulatory standards in downstream applications, particularly in the development of therapeutic agents for neurological disorders and pain management.[1] This document offers a combination of frequently asked questions, in-depth troubleshooting, and validated protocols to address challenges you may encounter during the purification process.

Section 1: Frequently Asked questions (FAQs)

This section addresses common strategic questions regarding the purification of this compound.

Q1: What are the most likely impurities in a research-grade sample of this compound?

A: While the impurity profile depends on the specific synthetic route, you can typically anticipate a few common classes of impurities:

  • Isomeric Impurities: The most common impurity is often the cis-isomer, (cis-3-Methoxycyclobutanamine hydrochloride). Due to its similar structure and polarity, it can be challenging to remove by simple crystallization.

  • Precursors and Starting Materials: Incomplete reactions can leave residual starting materials.

  • By-products: Side reactions during synthesis can generate structurally related by-products. For instance, similar amine syntheses can sometimes result in dimers or products of over-alkylation.[2]

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial purification may be present.

  • Degradation Products: Although cyclobutane rings possess strain, they are generally stable.[3] However, improper handling, such as exposure to excessive heat or strong bases, can lead to degradation.

Q2: My initial sample is a solid with 95-97% purity. What is the best first-line purification technique to try?

A: For a solid material like this hydrochloride salt, recrystallization is the most direct and efficient first approach.[4] It is a robust technique for removing small amounts of impurities with different solubility profiles than the target compound. The key is to identify a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A detailed protocol for solvent screening and recrystallization is provided in Section 3.

Q3: Is it possible to purify the free base form of this compound using standard silica gel chromatography?

A: Yes, but with critical modifications. Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction typically leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[2][4]

To achieve successful purification, you must neutralize these acidic sites. The standard industry practice is to add a small amount of a competitive, volatile base to your mobile phase, such as 0.5-1% triethylamine (Et₃N) .[4] Alternatively, using a less acidic stationary phase like basic or neutral alumina can also be effective.[2]

Q4: How should I properly store the purified this compound to ensure its long-term stability?

A: As an amine salt, the compound is generally more stable than its free base form. However, proper storage is crucial. Based on supplier recommendations and the nature of similar compounds, it should be stored at 2-8°C under an inert gas like argon or nitrogen.[1] Some related amines are known to be hygroscopic, so ensuring a dry environment is also critical to prevent clumping and potential degradation.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Issue 1: Recrystallization Attempt Results in Oiling Out or No Crystal Formation
Symptom Potential Cause Troubleshooting & Optimization Steps
Product separates as an oil instead of crystals upon cooling. 1. Solvent is too nonpolar: The melting point of the solute-solvent mixture is below the temperature of the solution. 2. Insoluble impurities: High levels of impurities can suppress crystallization and promote oiling out. 3. Cooling rate is too fast: Rapid cooling doesn't allow sufficient time for crystal lattice formation.1. Adjust Solvent System: Add a more polar co-solvent in which the compound is less soluble to the hot solution until turbidity just begins to appear. Reheat to dissolve and then cool slowly. For example, if using isopropanol, add a small amount of a non-polar solvent like ethyl acetate or MTBE.[2][6] 2. Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease. Allow it to cool to room temperature undisturbed before moving to an ice bath or refrigerator. 3. Seeding: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution to initiate crystallization.
No product precipitates even after cooling and scratching. 1. Solvent is too good: The compound remains highly soluble even at low temperatures. 2. Solution is not sufficiently concentrated. 1. Use a Co-solvent: While stirring the cold solution, slowly add a miscible "anti-solvent" (a solvent in which your product is insoluble) until persistent cloudiness is observed. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent from the hot solution to increase the concentration before attempting to cool and crystallize again.
Very low recovery (<50%) of purified material. 1. Significant product solubility in the mother liquor. 2. Premature crystallization during hot filtration. 1. Optimize Solvent Choice: The ideal solvent should show a very steep solubility curve. Test alternatives. 2. Cool Mother Liquor: Ensure the mother liquor is thoroughly chilled (e.g., in an ice bath for at least 30 minutes) before filtration to maximize precipitation. 3. Minimize Transfers: During hot filtration, use a pre-heated funnel and flask and use a minimal amount of hot solvent to rinse, preventing the product from crashing out prematurely.
Issue 2: Persistent Impurities After Recrystallization
Symptom Potential Cause Troubleshooting & Optimization Steps
HPLC or NMR analysis shows the cis-isomer or other closely related impurities remain. 1. Co-crystallization: The impurity has a very similar structure and fits into the crystal lattice of the desired product. 2. Similar Solubility Profile: The impurity's solubility in the chosen solvent is nearly identical to that of the product.1. Second Recrystallization: Perform another recrystallization using a different solvent system with different polarity characteristics. This can disrupt the co-crystallization pattern. 2. Switch to an Orthogonal Method: If recrystallization fails, the impurity likely needs to be removed by a different technique. The most effective alternative is to convert the salt to its free base and perform column chromatography as detailed in Protocol 2. The difference in spatial arrangement between trans and cis isomers often allows for separation on a column.
Issue 3: Free Base Streaks on Silica Gel TLC/Column
Symptom Potential Cause Troubleshooting & Optimization Steps
Compound appears as a long, vertical streak rather than a defined spot on a TLC plate. Strong Acid-Base Interaction: The basic amine group is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.[4]1. Mobile Phase Modification: Add 0.5-1% triethylamine (Et₃N) or 1-2% ammonia (as a 7N solution in methanol) to your eluent system. This "deactivates" the silica by occupying the acidic sites, allowing your compound to travel up the plate cleanly.[2][4] 2. Change Stationary Phase: Spot the compound on a neutral alumina TLC plate to see if separation improves. If it does, use an alumina column for the preparative separation.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a robust method for enhancing the purity of solid this compound. A mixed solvent system, such as an alcohol and an ester, is often effective for amine hydrochlorides.[6]

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Ethyl Acetate (EtOAc)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol (e.g., 3-5 mL per gram of solid) and bring the mixture to a gentle boil with stirring until the solid is fully dissolved.

  • Co-solvent Addition (if necessary): If the solid is very soluble in hot IPA, slowly add ethyl acetate (a poorer solvent) to the hot solution until you see the first sign of persistent turbidity. Add a drop or two of hot IPA to redissolve the precipitate, resulting in a saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin during this stage.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (a mixture of IPA/EtOAc in the same ratio as the crystallization solvent is ideal) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Purity Analysis: Confirm the purity of the final product using HPLC and/or NMR spectroscopy. Compare the results to the starting material to validate the success of the purification.

Protocol 2: Purification via Free Base Chromatography

This method is recommended when recrystallization is ineffective, particularly for removing isomeric impurities.

Part A: Conversion to Free Base

  • Dissolve the hydrochloride salt in deionized water.

  • Cool the solution in an ice bath and slowly add a 1 M sodium hydroxide (NaOH) solution with stirring until the pH is >12.

  • Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or low-melting solid.

Part B: Column Chromatography

  • Prepare a mobile phase, for example, 95:5 DCM:Methanol, and add 1% triethylamine .[4]

  • Pack a silica gel column with the prepared mobile phase.

  • Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column, collecting fractions and monitoring them by TLC (using the same mobile phase).

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Part C: Re-formation of Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl gas) dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

  • Confirm purity and identity via HPLC and NMR.

Section 4: Visualization

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your sample of this compound.

Purification_Workflow start Start: Crude Product (trans-3-Methoxycyclobutanamine HCl) check_purity Analyze Purity & Impurity Profile (HPLC, NMR) start->check_purity recrystallize Protocol 1: Recrystallization check_purity->recrystallize Purity >95% Impurities are minor free_base_conversion Convert to Free Base check_purity->free_base_conversion Purity <95% Significant impurities check_purity_post_rx Analyze Purity of Crystals recrystallize->check_purity_post_rx check_purity_post_rx->free_base_conversion Purity <99% Isomer present final_product Purified Product (>99%) check_purity_post_rx->final_product Purity >99% chromatography Protocol 2: Column Chromatography (with Et3N) free_base_conversion->chromatography salt_formation Re-form HCl Salt chromatography->salt_formation check_purity_post_chrom Analyze Final Purity salt_formation->check_purity_post_chrom check_purity_post_chrom->recrystallize Purity <99% Minor impurities remain check_purity_post_chrom->final_product Purity >99%

Caption: Decision tree for purification of trans-3-Methoxycyclobutanamine HCl.

References

  • Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • Reddit. r/Chempros: Amine workup. Available from: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of related substances of Tramadol hydrochloride. 2012, 4(10):4506-4513. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

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Technical Support Center: Mastering Stereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of stereoselective cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of constructing these valuable four-membered rings with precise three-dimensional control. Cyclobutane moieties are critical components in a vast array of bioactive molecules and natural products, making their stereocontrolled synthesis a paramount objective in modern organic chemistry.[1][2][3][4][5]

This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles governing stereoselectivity in these reactions. Here, you will find answers to common questions and troubleshooting strategies for issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in cyclobutane synthesis?

A1: Achieving high stereoselectivity in cyclobutane synthesis, particularly through [2+2] cycloadditions, hinges on effectively controlling the approach of the reacting partners. The primary strategies can be broadly categorized as:

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[6][7] Once it has served its purpose, the auxiliary can be removed. This method is effective but often requires additional synthetic steps for attachment and removal.

  • Chiral Catalysts: The use of chiral catalysts, including Lewis acids, transition metal complexes, and organocatalysts, creates a chiral environment that favors the formation of one stereoisomer over others.[6][8] This is a highly atom-economical approach.

  • Substrate Control: The inherent chirality or steric properties of the substrates themselves can direct the stereochemical outcome of the cycloaddition.

  • Biocatalysis: Enzymes can be employed for the kinetic resolution of racemic cyclobutane mixtures or for the direct stereoselective synthesis of cyclobutane derivatives.[6][9]

  • Supramolecular Control: Chiral templates can be used to pre-organize the reactants, shielding one face of a substrate and thereby directing the stereochemical course of the reaction.[10][11]

Q2: My thermal [2+2] cycloaddition is giving a mixture of diastereomers. What are the likely causes and how can I improve the selectivity?

A2: Poor diastereoselectivity in thermal [2+2] cycloadditions, especially those involving ketenes, often points to a stepwise mechanism proceeding through a zwitterionic intermediate.[6] The lifetime of this intermediate can allow for bond rotation, which scrambles the stereochemical information of the starting materials.

To improve diastereoselectivity, consider the following:

  • Solvent Polarity: Nonpolar solvents can disfavor the formation of a charge-separated intermediate, promoting a more concerted-like transition state that preserves the stereochemistry of the reactants.[6] Experiment with solvents like toluene or hexanes instead of more polar options like acetonitrile.

  • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to one of the reactants, enforcing a more rigid and organized transition state, which can significantly enhance diastereoselectivity.[6] Screening various Lewis acids and optimizing reaction conditions is crucial.

  • Steric Hindrance: Increasing the steric bulk on your substrates can favor the formation of the less sterically hindered diastereomer.[6]

Q3: I'm struggling with low enantioselectivity in my photochemical [2+2] cycloaddition. What should I investigate?

A3: Low enantioselectivity in photochemical [2+2] cycloadditions is a common hurdle.[12] Several factors can be at play:

  • Background Uncatalyzed Reaction: Direct photoexcitation of the substrates can lead to a racemic background reaction that competes with the desired catalyzed pathway.[12] A dual-catalyst system, employing a visible-light photosensitizer and a chiral Lewis acid, can mitigate this by operating at wavelengths where the substrates do not absorb.[12]

  • Catalyst-Substrate Mismatch: The chiral catalyst may not be effectively interacting with the substrate in its excited state.[6] Systematic modification of the chiral ligand on a metal-based catalyst can enhance the necessary steric and electronic interactions for efficient stereochemical control.[6]

  • Reaction Temperature: Photochemical reactions are often performed at low temperatures to improve selectivity.[6]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in a Thermal Ketene-Alkene [2+2] Cycloaddition

Scenario: You are performing a thermal [2+2] cycloaddition between a ketene and an alkene, but the reaction is yielding an almost 1:1 mixture of cis and trans diastereomers.

Causality Analysis: This issue is often indicative of a stepwise reaction mechanism involving a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation, leading to a loss of the initial stereochemical integrity of the alkene.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps:

  • Mitigate the Uncatalyzed Background Reaction:

    • Action: Employ a dual-catalysis system consisting of a visible-light-absorbing photosensitizer (e.g., a ruthenium or iridium complex) and your chiral Lewis acid co-catalyst. [12] * Rationale: This strategy allows the reaction to be conducted under visible light irradiation, a region where most simple alkenes and enones do not absorb. This effectively eliminates the direct photoexcitation of the substrates, which leads to the racemic product. [12]

  • Optimize the Chiral Catalyst:

    • Action: Systematically modify the chiral ligand of your catalyst. For instance, if you are using a BOX-type ligand, explore variations with different steric and electronic properties.

    • Rationale: The structure of the chiral ligand is paramount in creating a well-defined chiral pocket that effectively shields one face of the substrate from attack. Fine-tuning the ligand can significantly improve enantioselectivity.

  • Screen Catalyst Loading:

    • Action: Vary the concentration of your chiral catalyst.

    • Rationale: An optimal catalyst loading is crucial. Too low a concentration may result in a slower catalyzed reaction, allowing the background reaction to become more prominent. Conversely, excessively high concentrations are not cost-effective and can sometimes lead to catalyst aggregation or side reactions.

Parameter Condition A (Initial) Condition B (Optimized) Expected Outcome
Light SourceUV Lamp (Broadband)Blue LEDs (Visible Light)Increased e.e.
Catalyst SystemChiral Lewis Acid onlyChiral Lewis Acid + PhotosensitizerIncreased e.e.
Chiral LigandStandard BOXSterically demanding BOXIncreased e.e.

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Thermal [2+2] Cycloaddition of a Ketene with an Alkene
  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and a nonpolar solvent (e.g., toluene) to an oven-dried flask equipped with a magnetic stir bar.

    • Cool the solution to the desired temperature (e.g., 0 °C).

  • Addition of Lewis Acid:

    • Slowly add the Lewis acid (e.g., TiCl₄, 0.1-1.0 equiv) to the stirred solution.

  • Addition of Ketene Precursor:

    • In a separate flask, prepare a solution of the ketene precursor (e.g., an acyl chloride, 1.2 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in the same solvent.

    • Slowly add this solution to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature until completion, monitoring its progress by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the cyclobutane adduct.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

References

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15585.
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Stereoselectivity control of [2 + 2] photocycloaddition by changing site distances of hydrotalcite interlayers. Retrieved from [Link]

  • Ghosh, S., & Griesbeck, A. G. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(11), 5059-5120.
  • Ischay, M. A., Ament, M. S., & Yoon, T. P. (2012). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Journal of the American Chemical Society, 134(15), 6542-6545.
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. Retrieved from [Link]

  • Feng, X., et al. (2017). Catalytic asymmetric [2+2] cycloaddition between quinones and fulvenes and a subsequent stereoselective isomerization.
  • Friščić, T., & MacGillivray, L. R. (2010). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene.
  • Shaik, S., & Epiotis, N. D. (1979). Triplet [2 + 2] cycloadditions. Spin-inversion control of stereoselectivity. Journal of the American Chemical Society, 101(12), 3184-3196.
  • Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 22233-22241.
  • ResearchGate. (n.d.). Rh‐catalyzed asymmetric [2+2+2] cycloaddition of 1 a and 3 a. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Retrieved from [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9933.
  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
  • ResearchGate. (n.d.). Catalytic asymmetric [2 + 2 + 2] cycloaddition. Retrieved from [Link]

  • Trost, B. M., & Sorum, A. B. (2012). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 134(4), 2056-2059.
  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Retrieved from [Link]

  • OpenStax. (n.d.). 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Tang, W., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
  • Chemical Society Reviews (RSC Publishing). (n.d.). Catalytic asymmetric photocycloaddition reactions mediated by enantioselective radical approaches. Retrieved from [Link]

  • Slideshare. (n.d.). Conformational analysis. Retrieved from [Link]

  • NTU > IRep. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15585.
  • Organic Letters. (n.d.). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Slideshare. (n.d.). Cycloaddition reactions [2+2]. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. Retrieved from [Link]

  • Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Retrieved from [Link]

  • Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-5341.
  • LibreTexts. (n.d.). Stereospecificity and Stereoselectivity. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

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Technical Support Center: Stability of trans-3-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with trans-3-Methoxycyclobutanamine hydrochloride. The focus of this document is to elucidate the stability of this compound under acidic conditions, a common scenario encountered during formulation, analytical method development, and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in acidic solutions?

As a hydrochloride salt, this compound is readily soluble in aqueous acidic media. The amine functional group will be protonated and exist as an ammonium salt, which is generally stable and less susceptible to oxidative degradation. However, the molecule's intrinsic stability in acidic conditions is primarily dictated by the methoxy (ether) linkage on the cyclobutane ring. Ether linkages are known to be susceptible to acid-catalyzed hydrolysis, particularly under harsh acidic conditions (e.g., low pH) and elevated temperatures.[1][2] Therefore, prolonged exposure to strong acidic environments may lead to degradation.

Q2: What is the most probable degradation pathway for this compound under acidic conditions?

The most likely degradation pathway is the acid-catalyzed hydrolysis of the methyl ether. This reaction would proceed via a mechanism analogous to the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) type mechanism observed in similar cyclic compounds.[3][4] The process involves two main steps:

  • Protonation of the Ether Oxygen: The oxygen atom of the methoxy group is protonated by a hydronium ion from the acidic solution, forming a good leaving group (methanol).

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbon atom bonded to the protonated ether oxygen. This leads to the cleavage of the carbon-oxygen bond and the formation of a hydroxyl group.

This pathway results in the conversion of the methoxy group to a hydroxyl group.

Q3: What are the expected degradation products?

Based on the proposed hydrolysis pathway, the primary degradation products would be:

  • trans-3-Hydroxycyclobutanamine: The main cyclobutane-containing degradant.

  • Methanol: The small molecule byproduct from the cleavage of the methoxy group.

It is crucial to develop a stability-indicating analytical method that can separate the parent compound from these potential degradants.[5][6]

Q4: Which factors can accelerate the degradation of this compound in an acidic medium?

Several factors can influence the rate of acid-catalyzed hydrolysis:

  • pH: The rate of degradation is expected to increase as the pH decreases (i.e., higher acid concentration).

  • Temperature: Like most chemical reactions, the rate of hydrolysis will increase significantly with elevated temperatures.[7] Forced degradation studies often utilize heat to accelerate the process and predict long-term stability.[5]

  • Acid Type: While the hydronium ion concentration (pH) is the primary driver, the specific acid used might have minor secondary effects, although this is generally less significant than pH and temperature.

  • Solvent Composition: The presence of co-solvents could potentially alter the reaction kinetics.

Q5: What are the recommended storage conditions for acidic solutions of this compound?

To minimize degradation, acidic solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light, as per standard practice for stability samples.[8] For short-term use, such as during sample preparation for analysis, keeping solutions on ice is advisable. For long-term storage, it is recommended to store the compound as a solid or in a non-hydrolytic solvent if possible.

Q6: What analytical techniques are best suited for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique for monitoring the stability of small molecules like this compound.[9] Since the amine and its potential hydroxy degradant lack a strong chromophore, derivatization or the use of alternative detection methods may be necessary for high sensitivity.

For definitive identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2][10] LC-MS allows for the separation of the parent compound and its degradants, while the mass spectrometer provides mass-to-charge ratio information to confirm their identities.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC chromatogram after preparing my sample in an acidic mobile phase or diluent.
  • Probable Cause: This is a classic sign of on-instrument or in-vial degradation. The acidic nature of your mobile phase or sample diluent, potentially coupled with ambient laboratory temperatures, may be causing slow hydrolysis of the methoxy group.

  • Troubleshooting Steps:

    • Prepare Samples Fresh: Analyze samples immediately after preparation.

    • Cool the Autosampler: Set your HPLC autosampler to a low temperature (e.g., 4°C) to slow down the degradation rate while samples are waiting for injection.

    • Investigate pH: If possible, conduct a study to see if a less acidic mobile phase (e.g., pH 3 vs. pH 2) can still achieve the desired chromatography while minimizing degradation.

    • Confirm Peak Identity: Use LC-MS to confirm if the new peak's mass corresponds to that of trans-3-Hydroxycyclobutanamine.

Issue: My stability study shows a significant loss of the parent compound in an acidic formulation, but I don't see a corresponding increase in a single degradation peak.
  • Probable Cause: This could be due to several factors:

    • Poor Mass Balance: Your primary degradation product (trans-3-Hydroxycyclobutanamine) may have a very different response factor with your current detection method (e.g., UV absorbance) compared to the parent compound.

    • Multiple Degradation Pathways: While unlikely to be dominant, other minor degradation pathways could be occurring, leading to multiple small peaks that are difficult to quantify.

    • Precipitation: The degradant or the parent compound may be precipitating out of solution under the storage conditions.

  • Troubleshooting Steps:

    • Check Response Factors: If you have a reference standard for trans-3-Hydroxycyclobutanamine, inject it to determine its response factor relative to the parent compound.

    • Use a Universal Detector: Employ a detector that is less dependent on chemical structure, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to get a more accurate assessment of mass balance.

    • Visual Inspection: Check your stability samples for any signs of precipitation or cloudiness.

    • Comprehensive Peak Analysis: Re-integrate your chromatograms with a lower peak threshold to look for any small, previously ignored peaks that may account for the missing mass.

Visualizations & Data

Proposed Acid-Catalyzed Degradation Pathway

degradation_pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Cleavage Parent trans-3-Methoxycyclobutanamine Protonated Protonated Ether Intermediate Parent->Protonated + H3O+ TS Transition State Protonated->TS + H2O Products trans-3-Hydroxycyclobutanamine + Methanol TS->Products caption Acid-catalyzed hydrolysis of the methoxy group.

Caption: Acid-catalyzed hydrolysis of the methoxy group.

Workflow for Forced Degradation Study

forced_degradation_workflow start Prepare Stock Solution of Compound stress Incubate with Acid (e.g., 0.1M HCl) at Elevated Temp (e.g., 60°C) start->stress sampling Take Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling quench Neutralize & Dilute Sample sampling->quench analysis Analyze via Stability-Indicating HPLC-UV / LC-MS Method quench->analysis data Quantify Parent & Degradants, Calculate Mass Balance analysis->data report Identify Degradation Products & Determine Degradation Rate data->report caption Workflow for an acid-stress degradation study.

Caption: Workflow for an acid-stress degradation study.

Summary of Potential Degradation Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Signature
trans-3-Methoxycyclobutanamine (Parent Compound)C₅H₁₁NO101.15Main peak in chromatogram.
trans-3-Hydroxycyclobutanamine (Degradation Product)C₄H₉NO87.12A more polar compound, likely eluting earlier in a reverse-phase HPLC method.
Methanol (Byproduct)CH₄O32.04Highly volatile and polar; not typically monitored by standard reverse-phase HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is a starting point and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathway is observed.[2]

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • Prepare a 0.2 M HCl solution.

  • Stress Condition Setup:

    • In a sealed glass vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

    • Place the acid-containing vial and the control vial in a water bath or oven set to 60°C.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from each vial at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation:

    • Immediately after withdrawal, quench the reaction by neutralizing the aliquot. For a 100 µL aliquot, add 100 µL of 0.1 M NaOH.

    • Dilute the quenched sample to a suitable concentration for analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analysis:

    • Analyze all time-point samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Characterize any significant degradation peaks using LC-MS to confirm their identity.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

This method serves as a starting point for development and must be fully validated according to ICH guidelines (e.g., ICH Q2(R1)).[5]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (or other suitable low wavelength due to lack of a strong chromophore).

  • System Suitability: Include checks for retention time precision, peak asymmetry, and theoretical plates.

References

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • MySkinRecipes. This compound. [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • Oxford Academic. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Alexandria University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • ResearchGate. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

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Technical Support Center: Improving Yield in Reactions with trans-3-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter when using this compound in your synthetic protocols.

Low Yield in Amide Coupling Reactions

Question: My amide coupling reaction with this compound and a carboxylic acid is resulting in a low yield (<50%). What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions involving this amine can stem from several factors, primarily related to the amine's reactivity, steric hindrance, and reaction conditions. The cyclobutane ring introduces a degree of steric bulk that can impede the approach of reactants.[1][2]

Root Cause Analysis & Solutions

A. Inadequate Amine Basicity and Availability: trans-3-Methoxycyclobutanamine is supplied as a hydrochloride salt to improve its stability and shelf-life.[3][4] The protonated amine is not nucleophilic. It is crucial to liberate the free amine in situ for the reaction to proceed.

  • Solution 1: Stoichiometry of the Base: Ensure you are using at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt, plus the amount required by your specific coupling protocol. For many coupling reagents, an additional equivalent of base is needed.

  • Solution 2: Choice of Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. Avoid bases that can compete as nucleophiles.

B. Steric Hindrance: The three-dimensional structure of the cyclobutane ring can sterically hinder the nitrogen atom, slowing down the reaction rate compared to acyclic or less constrained amines.[1][2][5]

  • Solution 1: Choice of Coupling Reagent: For sterically hindered amines, more powerful coupling reagents are often necessary. If you are using a standard carbodiimide like EDC, consider switching to a uronium- or phosphonium-based reagent.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often gives superior results with hindered components.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly reactive reagent suitable for difficult couplings.[6]

  • Solution 2: Reaction Temperature and Time: Reactions involving sterically hindered components may require elevated temperatures (e.g., 40-60 °C) and extended reaction times (12-24 hours) to achieve completion. Monitor the reaction progress by TLC or LC-MS.

C. Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid partner will naturally lead to low yields.

  • Solution 1: Pre-activation: Activate the carboxylic acid with the coupling reagent and an additive like HOBt (Hydroxybenzotriazole) for 15-30 minutes before adding the amine. This can be particularly effective for less reactive acids.

  • Solution 2: Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can hydrolyze the activated carboxylic acid species, quenching the reaction.

Workflow for Optimizing Amide Coupling

Below is a DOT script visualizing a decision-making workflow for troubleshooting low yields in these reactions.

AmideCouplingTroubleshooting start Low Yield (<50%) check_base Check Base Stoichiometry & Type start->check_base base_ok Base is Correct (e.g., >2 eq. DIPEA) check_base->base_ok No Issue base_issue Incorrect Base check_base->base_issue Issue Found check_coupling_reagent Evaluate Coupling Reagent base_ok->check_coupling_reagent adjust_base Action: Use >2 eq. of a hindered non-nucleophilic base (e.g., DIPEA, TEA) base_issue->adjust_base reagent_ok Using Potent Reagent (e.g., HATU, PyBOP) check_coupling_reagent->reagent_ok No Issue reagent_issue Using Weaker Reagent (e.g., EDC alone) check_coupling_reagent->reagent_issue Issue Found check_conditions Review Reaction Conditions reagent_ok->check_conditions upgrade_reagent Action: Switch to HATU, HBTU, or PyBOP with HOBt/HOAt reagent_issue->upgrade_reagent conditions_ok Elevated Temp & Extended Time Used check_conditions->conditions_ok No Issue conditions_issue RT / Short Time check_conditions->conditions_issue Issue Found adjust_conditions Action: Increase temperature (40-60 °C) and run for 12-24h. Monitor by LC-MS. conditions_issue->adjust_conditions

Caption: Troubleshooting workflow for low-yield amide coupling.

Side Product Formation in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction and observing significant side products. How can I improve the selectivity?

Answer: Side product formation in SNAr reactions can be influenced by the base, solvent, and temperature. The electron-donating nature of the methoxy group on the cyclobutane ring can affect the nucleophilicity of the amine.

Optimization Strategies
ParameterRecommended Adjustment & Rationale
Base Use a non-nucleophilic, strong base like Potassium tert-butoxide (t-BuOK) or Lithium bis(trimethylsilyl)amide (LiHMDS). These bases can facilitate the reaction without competing with the primary amine as a nucleophile.[7]
Solvent Aprotic polar solvents like THF or DMF are generally preferred as they can solvate the intermediate species effectively. Experiment with different solvents to find the optimal medium for your specific substrates.[7]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can minimize the formation of undesired byproducts. Start at 0 °C and slowly warm to room temperature or slightly above, monitoring by TLC/LC-MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound? A1: The compound is a solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[8] As a hydrochloride salt, it is relatively stable, but it is hygroscopic and should be protected from moisture.

Q2: What is the best way to liberate the free amine from the hydrochloride salt before a reaction? A2: The most common and effective method is to add a suitable non-nucleophilic base directly to the reaction mixture. This in situ neutralization is generally preferred over attempting to isolate the free amine, which can be less stable. For a typical reaction, if your amine hydrochloride is 1 equivalent, you would add at least 1 equivalent of a base like DIPEA or TEA to neutralize the salt, plus any additional base required by the reaction itself.

Q3: Is the trans stereochemistry stable under typical reaction conditions? A3: Yes, the trans configuration of the substituents on the cyclobutane ring is generally stable under standard amide coupling and nucleophilic substitution conditions. The cyclobutane ring is conformationally rigid, and epimerization is not a common issue unless very harsh basic or acidic conditions are employed at high temperatures.

Q4: Can I use this amine in reactions that require a Boc-protected intermediate? A4: Yes. You can protect the amine with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions (e.g., using a base like sodium bicarbonate or TEA in a solvent like THF or dichloromethane) to form Boc-trans-3-methoxycyclobutanamine.[9] The subsequent deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or HCl in an appropriate solvent.[9][10][11][12]

Section 3: Experimental Protocols

Protocol 1: Optimized Amide Coupling with a Hindered Carboxylic Acid

This protocol is designed for coupling this compound with a sterically demanding or electron-deficient carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at 0 °C for 15-20 minutes (pre-activation).

  • Add this compound (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Boc-Protected Intermediate

This protocol describes the removal of a Boc protecting group to yield the amine hydrochloride.

Materials:

  • Boc-trans-3-methoxycyclobutanamine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10 eq)

  • Methanol (optional, as co-solvent)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of methanol (if needed for solubility).

  • Add the 4M HCl in 1,4-Dioxane solution (10 eq) at room temperature.

  • Stir the mixture for 1-4 hours. Effervescence (CO₂ evolution) should be observed.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid or oil is the desired hydrochloride salt, which can often be used in the next step without further purification.

References

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]

  • Process for producing optically active cyclobutylamines. Google Patents.
  • Understanding Steric Effects: Impact on Molecular Structure and Reactivity. (2023-07-29). Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. Available at: [Link]

  • trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl. PubChem. Available at: [Link]

  • cyclobutylamine. Organic Syntheses Procedure. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Synthesis method of cyclobutylamine compound. Google Patents.
  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Available at: [Link]

  • Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. (2021-09-07). Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015-10-28). Available at: [Link]

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • amide coupling help. Reddit. (2022-03-24). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Cyclobutylamine. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. (2021-10-20). Available at: [Link]

  • Synthesis of cyclobutanamines through reduction instead of final hydrolysis. ResearchGate. Available at: [Link]

  • Nucleophilic substitution reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones. (1979-11-20). Available at: [Link]

  • Process of purifying tryptamine com-. Google Patents.

Sources

Side reactions of "trans-3-Methoxycyclobutanamine hydrochloride" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions and optimize your experimental outcomes.

Introduction to the Synthesis of trans-3-Methoxycyclobutanamine

The most common and efficient method for the synthesis of trans-3-Methoxycyclobutanamine is the reductive amination of 3-methoxycyclobutanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield, purity, and stereochemical integrity. This guide will address these potential pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent route is the reductive amination of 3-methoxycyclobutanone using an ammonia source (such as ammonium acetate or ammonia in an alcoholic solvent) and a selective reducing agent. The resulting free amine is then typically converted to the hydrochloride salt for improved stability and handling.

Q2: Why is my overall yield consistently low?

A2: Low yields in reductive amination can be attributed to several factors. The primary areas to investigate are incomplete imine formation, premature reduction of the starting ketone, or instability of the imine intermediate.[1][2] Optimizing the pH and effectively removing water are critical for driving the equilibrium towards imine formation.

Q3: I am observing a significant amount of an alcohol impurity in my crude product. What is it and how can I prevent it?

A3: This is likely 3-methoxycyclobutanol, resulting from the reduction of the starting ketone, 3-methoxycyclobutanone, by the hydride reagent. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄). To prevent this, switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated imine (iminium ion) over the ketone.[1][3][4]

Q4: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired trans isomer?

A4: Achieving high trans-selectivity can be challenging. The stereochemical outcome is determined during the hydride attack on the imine intermediate. For substituted cyclobutanones, hydride reductions often favor the formation of the cis-alcohol, which can be a thermodynamic product. To enhance trans-selectivity, consider enzymatic reduction using a ketoreductase (KRED), which has been shown to provide high diastereoselectivity in similar cyclobutane systems.[5][6] Alternatively, screening different hydride reagents and reaction temperatures may improve the isomeric ratio. Lowering the temperature can often enhance selectivity.[6]

Q5: How do I remove inorganic salts from my final hydrochloride product?

A5: If your workup involves aqueous solutions and results in the precipitation of your amine hydrochloride along with inorganic salts (e.g., NaCl), purification can be achieved by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol/ether.[7] In some cases, converting the hydrochloride salt back to the free base, extracting it into an organic solvent, and then re-precipitating the hydrochloride salt with anhydrous HCl can effectively remove inorganic impurities.[8]

Troubleshooting Guide: Common Side Reactions and Avoidance Strategies

This section provides a detailed breakdown of the most common side reactions, their mechanisms, and step-by-step protocols to avoid them.

Issue 1: Formation of Over-Alkylated Impurities (Secondary and Tertiary Amines)

Causality: The primary amine product, trans-3-Methoxycyclobutanamine, is nucleophilic and can react with the remaining 3-methoxycyclobutanone in the reaction mixture. This forms a secondary amine, which can subsequently react again to form a tertiary amine. This is particularly problematic if the reaction is run for an extended period or with an excess of the ketone.

Troubleshooting Workflow:

start High levels of over-alkylation detected check_stoichiometry Verify Stoichiometry: Is Ketone in Excess? start->check_stoichiometry yes_stoich Yes check_stoichiometry->yes_stoich Yes no_stoich No check_stoichiometry->no_stoich No adjust_stoich Use a slight excess of the ammonia source (e.g., 1.5-2.0 equiv.) yes_stoich->adjust_stoich preform_imine Consider a stepwise approach: 1. Form the imine. 2. Add the reducing agent. no_stoich->preform_imine

Caption: Decision workflow for troubleshooting over-alkylation.

Avoidance Protocol:

  • Control Stoichiometry: Use the amine source (e.g., ammonium acetate) in excess relative to the 3-methoxycyclobutanone. A 1.5 to 2.0 molar equivalent of the ammonia source is a good starting point. This ensures the ketone is consumed before significant over-alkylation can occur.

  • Stepwise Addition:

    • Dissolve 3-methoxycyclobutanone and the ammonia source in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of a dehydrating agent like molecular sieves can be beneficial here.[1]

    • Cool the reaction mixture before slowly adding the reducing agent.

  • Choice of Ammonia Source: Using a large excess of ammonia in a solvent like methanol can also drive the reaction towards the primary amine.

Issue 2: Reduction of Starting Ketone to 3-Methoxycyclobutanol

Causality: This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group of 3-methoxycyclobutanone faster than it reduces the iminium ion intermediate.

Comparative Data on Reducing Agents:

Reducing AgentSelectivity for Imine vs. KetoneCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄)LowMethanol, EthanolProne to reducing the starting ketone.[1][9]
Sodium Cyanoborohydride (NaBH₃CN)HighMethanolToxic cyanide byproducts can be generated during workup.
Sodium Triacetoxyborohydride (STAB) Very High DCE, THF, DCM Recommended choice; mild and highly selective. [10][11]

Avoidance Protocol (Using STAB):

  • Reagent Combination: In a round-bottom flask under an inert atmosphere, combine 3-methoxycyclobutanone (1.0 eq.), the amine source (e.g., ammonium acetate, 1.5 eq.), and 1,2-dichloroethane (DCE) as the solvent.

  • Addition of STAB: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

Issue 3: Formation of the cis-Isomer

Causality: The formation of the cis-isomer is a result of the non-selective reduction of the imine intermediate. The approach of the hydride reagent to the C=N double bond can occur from either face, leading to a mixture of diastereomers. The puckered nature of the cyclobutane ring can influence the preferred direction of attack.[12][13]

Mitigation Strategy Workflow:

start Unacceptable cis/trans ratio temp_check Was the reaction run at low temperature? start->temp_check yes_temp Yes temp_check->yes_temp Yes no_temp No temp_check->no_temp No biocatalysis Consider biocatalysis with a ketoreductase (KRED) for high trans-selectivity yes_temp->biocatalysis lower_temp Lower the reaction temperature (e.g., 0 °C to -78 °C) no_temp->lower_temp

Caption: Workflow for improving trans-selectivity.

Experimental Considerations for Stereoselectivity:

  • Low Temperature: Performing the reduction at lower temperatures (e.g., 0 °C or -20 °C) can enhance the kinetic selectivity towards the formation of one diastereomer over the other.[6]

  • Bulky Reducing Agents: In some systems, sterically hindered reducing agents can improve diastereoselectivity. While less common for reductive aminations, this principle can be explored.

  • Biocatalysis: For processes where high diastereomeric purity is critical, investing in the development of a biocatalytic step using a suitable ketoreductase is a highly effective, albeit more resource-intensive, strategy.[5]

Issue 4: Potential Ring Instability

Causality: Cyclobutane rings possess significant ring strain compared to cyclopentane or cyclohexane.[12][13][14] While generally stable under the mild, slightly acidic to neutral conditions of modern reductive amination, harsh acidic or basic conditions, or high temperatures, could potentially lead to ring-opening or rearrangement side reactions.[15]

Preventative Measures:

  • Maintain Mild pH: The optimal pH for reductive amination is typically between 4 and 6.[2] Avoid strongly acidic or basic conditions during both the reaction and the workup.

  • Moderate Temperatures: Run the reaction at or below room temperature unless necessary for sluggish substrates.

  • Careful Workup: When quenching the reaction, use saturated sodium bicarbonate or a mild buffer rather than strong acids or bases.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 10, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 10, 2026, from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved January 10, 2026, from [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3858–3861. [Link]

  • Request PDF. (n.d.). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved January 10, 2026, from [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 703. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 10, 2026, from [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved January 10, 2026, from [Link]

  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved January 10, 2026, from [Link]

  • Molecules. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved January 10, 2026, from [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride?. r/chemistry. Retrieved January 10, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 10, 2026, from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved January 10, 2026, from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved January 10, 2026, from [Link]

  • Yang, Q., et al. (2007). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. Organic Process Research & Development, 11(4), 658–663. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 10, 2026, from [Link]

  • Zhang, X. P., et al. (2015). Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Journal of the American Chemical Society, 137(31), 9826–9829. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2016). The application of cyclobutane derivatives in organic synthesis. Retrieved January 10, 2026, from [Link]

  • eScholarship.org. (2020). Non-Diazo C-H Insertion Approach to Cyclobutanones via Oxidative Gold Catalysis. Retrieved January 10, 2026, from [Link]

  • Wiley Online Library. (2013). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved January 10, 2026, from [Link]

  • Bartleby. (2021). Imines can undergo reduction reactions with sodium borohydride to produce amines. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Retrieved January 10, 2026, from [Link]

  • OpenStax. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. Retrieved January 10, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Retrieved January 10, 2026, from [Link]

  • Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 10, 2026, from [Link]

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  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved January 10, 2026, from [Link]

  • OpenBU. (n.d.). Reductive Amination Reaction. Retrieved January 10, 2026, from [Link]

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  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2018). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane-containing building block. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Synthetic Workflow Overview

The synthesis of this compound is typically approached in a three-stage process. Understanding this workflow is crucial for effective troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination & Stereocontrol cluster_2 Stage 3: Purification & Salt Formation A Starting Materials (e.g., Epichlorohydrin, Malonic Ester) B 3-Methoxycyclobutanone A->B Multi-step synthesis C 3-Methoxycyclobutanone Oxime B->C Oximation (Hydroxylamine) D cis/trans-3-Methoxycyclobutanamine (Mixture) C->D Reduction (e.g., Na/n-propanol or H2/Catalyst) E trans-3-Methoxycyclobutanamine D->E Diastereomeric Separation (e.g., Crystallization or Chromatography) F trans-3-Methoxycyclobutanamine Hydrochloride E->F Salt Formation (HCl)

Caption: A general three-stage workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Stage 1: Synthesis of 3-Methoxycyclobutanone

Question 1: My yield of 3-methoxycyclobutanone is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields of 3-methoxycyclobutanone often stem from issues in the multi-step synthesis from common starting materials. A frequent route involves the reaction of a malonic ester with epichlorohydrin, followed by cyclization, decarboxylation, and subsequent methoxy group installation.

Potential Causes and Solutions:

  • Inefficient Cyclization: The formation of the cyclobutane ring is an entropically disfavored process and can be low-yielding.

    • High Dilution: Running the cyclization step under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization, a common side reaction.

    • Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF or DMF is often effective. Ensure all reagents and solvents are scrupulously dry.

  • Side Reactions During Decarboxylation: The decarboxylation step, often performed under acidic or thermal conditions, can lead to ring-opening or other rearrangements of the strained cyclobutane ring.[1]

    • Milder Conditions: Consider using milder decarboxylation methods, such as the Krapcho decarboxylation, which is known to be effective for sterically hindered esters and can be performed under neutral conditions.

  • Incomplete Methoxy Group Installation: The conversion of a hydroxyl precursor to the methoxy ether can be incomplete.

    • Williamson Ether Synthesis: When using a Williamson ether synthesis (e.g., sodium hydride followed by methyl iodide), ensure the complete deprotonation of the alcohol. The use of a slight excess of both the base and methyl iodide can drive the reaction to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting alcohol.

ParameterRecommendationRationale
Cyclization Concentration 0.01 - 0.05 MMinimizes intermolecular side reactions.
Decarboxylation Method Krapcho (NaCl in wet DMSO)Milder conditions reduce ring strain-induced side reactions.
Etherification Reagents NaH (1.2 eq.), CH₃I (1.5 eq.)Ensures complete conversion to the desired methoxy ether.
Stage 2: Reductive Amination and Stereocontrol

Question 2: The conversion of 3-methoxycyclobutanone to its oxime is incomplete or slow. What can I do?

Answer:

The formation of the oxime from 3-methoxycyclobutanone and hydroxylamine hydrochloride is an equilibrium-driven reaction.

Potential Causes and Solutions:

  • pH of the Reaction Mixture: The pH is critical for oxime formation. The reaction requires a slightly acidic to neutral pH to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl.

    • Buffering: Use a base, such as sodium acetate or pyridine, to neutralize the HCl released from hydroxylamine hydrochloride. This maintains the optimal pH for the reaction. An excess of a strong base can deprotonate the hydroxylamine, reducing its nucleophilicity.

  • Inefficient Water Removal: The reaction produces water, and its accumulation can shift the equilibrium back towards the starting materials.

    • Dehydrating Agents: While not always necessary for simple oxime formations, in stubborn cases, the addition of a dehydrating agent like molecular sieves can be beneficial.

Question 3: My reduction of the 3-methoxycyclobutanone oxime results in a low yield of the desired amine and a poor trans-to-cis ratio. How can I improve this?

Answer:

This is a critical step that determines both the overall yield and the stereochemical outcome. The choice of reducing agent and reaction conditions are paramount for achieving high trans selectivity.[2]

Potential Causes and Solutions:

  • Choice of Reducing Agent: Different reducing agents will exhibit varying degrees of stereoselectivity.

    • Dissolving Metal Reductions: Reductions using sodium in an alcohol like n-propanol or isopropanol often favor the formation of the thermodynamically more stable trans isomer. The intermediate radical anion can equilibrate to the more stable conformation before being fully reduced.

    • Catalytic Hydrogenation: Hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C) can also be employed. The stereoselectivity can be highly dependent on the catalyst, solvent, and additives. In some cases, catalytic hydrogenation can lead to a higher proportion of the cis isomer due to delivery of hydrogen from the less sterically hindered face of the oxime adsorbed on the catalyst surface.

  • Reaction Conditions:

    • Temperature: For dissolving metal reductions, maintaining a controlled temperature is important. Overly vigorous reactions can lead to side products. For catalytic hydrogenations, temperature and pressure can influence selectivity.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or GC-MS. Incomplete reduction will result in a lower yield.

  • Formation of Side Products: Over-reduction or side reactions can lower the yield.

    • Hydrogenolysis: With catalytic hydrogenation, hydrogenolysis of the methoxy group is a potential side reaction, leading to the formation of 3-aminocyclobutanol. Using a less aggressive catalyst or milder conditions (lower pressure and temperature) can mitigate this.

Stereocontrol Oxime 3-Methoxycyclobutanone Oxime Reduction Reduction Step Oxime->Reduction Trans_Product trans-3-Methoxycyclobutanamine (Thermodynamically favored) Reduction->Trans_Product e.g., Na/n-propanol Cis_Product cis-3-Methoxycyclobutanamine (Kinetically favored in some cases) Reduction->Cis_Product e.g., some catalytic hydrogenations

Caption: The reduction step is critical for establishing the desired trans stereochemistry.

Stage 3: Purification and Salt Formation

Question 4: I am having difficulty separating the trans and cis isomers of 3-methoxycyclobutanamine. What are the best methods?

Answer:

Separating diastereomers can be challenging due to their similar physical properties.

Methods for Separation:

  • Fractional Distillation: If there is a sufficient boiling point difference between the free amine diastereomers, fractional distillation under reduced pressure can be effective. However, for closely related isomers, this may not provide adequate separation.

  • Column Chromatography: Flash column chromatography on silica gel can be used to separate the free amine isomers. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is a good starting point. The ammonium hydroxide helps to prevent tailing of the amines on the silica gel.

  • Diastereomeric Salt Crystallization: This is a classical and often highly effective method for separating diastereomeric mixtures.

    • Chiral Acid Resolution: Although you are separating diastereomers and not enantiomers, forming a salt with a chiral resolving agent like tartaric acid can sometimes lead to diastereomeric salts with significantly different solubilities, allowing for separation by fractional crystallization.[3]

    • Achiral Salt Formation: Even forming a simple salt, like the hydrochloride, can sometimes result in different crystal packing and solubilities for the cis and trans isomers, enabling separation.

Question 5: During the formation of the hydrochloride salt, I am getting an oil or a very hygroscopic solid instead of a crystalline product. What is going wrong?

Answer:

The formation of a clean, crystalline hydrochloride salt requires careful control of conditions, particularly the exclusion of water.

Potential Causes and Solutions:

  • Presence of Water: Amine hydrochlorides are often highly soluble in water. The use of aqueous HCl will likely result in an oil or a difficult-to-handle solid.

    • Anhydrous HCl: The best practice is to use a solution of anhydrous HCl in a suitable organic solvent, such as diethyl ether, dioxane, or isopropanol.[4][5] This can be prepared by bubbling dry HCl gas through the solvent or by using commercially available solutions.

  • Solvent Choice: The solvent used for the salt formation is crucial.

    • Solubility: The free amine should be soluble in the chosen solvent, while the hydrochloride salt should be sparingly soluble to promote crystallization. A common procedure is to dissolve the free amine in a solvent like diethyl ether or ethyl acetate and then add the HCl solution dropwise.

  • Incomplete Reaction or Impurities: If the free amine is impure, these impurities can inhibit crystallization.

    • Purification of the Free Amine: Ensure the free amine is of high purity before attempting the salt formation.

Experimental Protocol: Hydrochloride Salt Formation

  • Purify the trans-3-methoxycyclobutanamine free base by column chromatography or distillation.

  • Dissolve the purified amine in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether) dropwise with stirring.

  • Monitor the precipitation of the hydrochloride salt.

  • Once precipitation is complete, collect the solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of my final product?

A1: The most reliable method for determining the stereochemistry is through ¹H NMR spectroscopy. The coupling constants between the protons on the cyclobutane ring are diagnostic. For trans isomers, the coupling constant between the methoxy-bearing proton (H3) and the amino-bearing proton (H1) is typically smaller than that of the cis isomer. Additionally, the coupling constants between adjacent methylene protons can provide further structural information. A detailed 2D NMR analysis (COSY, HSQC, HMBC, and NOESY) can provide unambiguous assignment.[6]

Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for trans-3-Methoxycyclobutanamine?

A2: While the exact chemical shifts will depend on the solvent and whether it is the free base or the hydrochloride salt, some general ranges can be expected. For the free base in CDCl₃:

  • ¹H NMR: The proton at C3 (bearing the methoxy group) will likely appear as a multiplet around 3.8-4.2 ppm. The proton at C1 (bearing the amino group) will be a multiplet around 3.2-3.6 ppm. The cyclobutane methylene protons will appear as complex multiplets between 1.8 and 2.8 ppm. The methoxy protons will be a singlet around 3.3 ppm.

  • ¹³C NMR: The carbon bearing the methoxy group (C3) would be expected around 75-80 ppm. The carbon bearing the amino group (C1) would be around 45-50 ppm. The methylene carbons would be in the range of 30-35 ppm, and the methoxy carbon around 56 ppm.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps require specific safety measures:

  • Sodium Metal: The use of sodium metal for the reduction is highly hazardous. It reacts violently with water and alcohols. Ensure all glassware is perfectly dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous HCl: Anhydrous hydrogen chloride is a corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Volatile Amines: The product, 3-methoxycyclobutanamine, is likely a volatile and potentially corrosive liquid with a strong odor. Handle it in a fume hood.

IV. References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2023). Molecules, 28(5), 2305. [Link]

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., ... & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic letters, 17(15), 3798-3801. [Link]

  • Methylamine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.347 (1941); Vol. 2, p.48 (1922). [Link]

  • Making Aniline HCl. (2023, November 17). [Video]. YouTube. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]

  • Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. [Link]

  • Preparation of Pharmaceutical Salts. (2017, March 11). KiloMentor. [Link]

Sources

Technical Support Center: Purification of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product of this compound shows a significant amount of the cis-isomer. How can I remove this diastereomeric impurity?

A1: The presence of the cis-isomer is a common issue, often arising from the non-stereoselective nature of the synthetic route, such as the reduction of an oxime or a reductive amination of 3-methoxycyclobutanone. The key to separating these diastereomers lies in exploiting their subtle differences in physical properties, primarily solubility.

Root Cause Analysis:

The trans and cis isomers of 3-methoxycyclobutanamine hydrochloride, while chemically similar, often exhibit different crystalline lattice energies and solvation properties. This can lead to significant differences in their solubility in various organic solvents. The trans isomer is often, but not always, the less soluble and more crystalline of the pair.

Troubleshooting Protocol: Diastereomeric Purification via Recrystallization

Recrystallization is the most effective and scalable method for separating diastereomeric isomers.[1][2] The success of this technique hinges on the selection of an appropriate solvent or solvent system.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal solvent is one in which the desired trans-isomer has low solubility at room temperature but is readily soluble at elevated temperatures, while the cis-isomer remains more soluble at cooler temperatures.

    • Recommended Solvents to Screen: Isopropanol (IPA), Ethanol, Methanol/Toluene mixtures, or Ethanol/Acetone mixtures.[2]

  • Dissolution: In a round-bottom flask, dissolve the crude mixture of isomers in a minimal amount of the chosen hot solvent (near its boiling point) with stirring until the solid is fully dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. The lower solubility of the trans-isomer should cause it to selectively crystallize out of the solution. For enhanced recovery, the flask can be further cooled in an ice bath or freezer.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved cis-isomer.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Assess the isomeric purity of the recrystallized product using HPLC, GC, or NMR spectroscopy.

ParameterRecommended Value/Solvent
Primary Solvents Isopropanol, Ethanol
Anti-Solvents Acetone, Diethyl Ether, Toluene
Dissolution Temp. Reflux temperature of the primary solvent
Crystallization Temp. Room temperature, followed by 0-4 °C
Q2: I've performed a reductive amination to synthesize trans-3-Methoxycyclobutanamine, and I suspect there are residual starting materials and reaction by-products. What are the likely impurities and how can I remove them?

A2: Reductive amination is a common and efficient method for synthesizing amines.[3][4][5][6] However, it can introduce several impurities if the reaction does not go to completion or if side reactions occur.

Likely Impurities from Reductive Amination:

  • Unreacted 3-Methoxycyclobutanone: The starting ketone may be present if the reaction is incomplete.

  • Boron-based Reagents/By-products: If using borohydride-based reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), boron salts can contaminate the product.[3][4]

  • Over-alkylation Products: In some cases, the newly formed amine can react with another molecule of the ketone, leading to secondary amine impurities.[7]

Troubleshooting Workflow for Impurity Removal:

The following workflow provides a logical sequence for removing common impurities from a reductive amination reaction.

G start Crude Reaction Mixture quench Aqueous Quench (e.g., with water or dilute acid) start->quench Decompose excess reducing agent extract Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. aqueous layer) quench->extract Separate organic product from aqueous salts wash Organic Layer Wash (e.g., with brine) extract->wash Remove residual aqueous contaminants dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate precipitate Precipitate as Hydrochloride Salt (e.g., with HCl in Ether or IPA) concentrate->precipitate Isolate the amine as its salt recrystallize Recrystallize Hydrochloride Salt precipitate->recrystallize Remove soluble impurities (e.g., cis-isomer) final_product Pure trans-3-Methoxycyclobutanamine HCl recrystallize->final_product

Caption: Post-Reductive Amination Purification Workflow.

Detailed Protocol for Post-Reaction Workup:

  • Quenching: Carefully quench the reaction mixture by adding it to water or a dilute aqueous acid solution to decompose any remaining reducing agent.

  • Liquid-Liquid Extraction: Adjust the pH of the aqueous layer to basic (pH > 10) with a base like sodium hydroxide to ensure the amine is in its free base form. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The organic layer will contain the desired amine, while inorganic by-products will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Final Purification: The precipitated hydrochloride salt can then be further purified by recrystallization as described in Q1 to remove any remaining organic impurities, including the cis-isomer.

Q3: My NMR spectrum shows some unidentifiable peaks. What are some common analytical techniques to identify unknown impurities?

A3: Identifying unknown impurities is crucial for process optimization and ensuring the final product's quality. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

Recommended Analytical Workflow for Impurity Identification:

G start Impure Sample hplc HPLC Analysis (Purity assessment, retention times) start->hplc gcms GC-MS Analysis (For volatile impurities) start->gcms lcms LC-MS Analysis (Molecular weight determination) hplc->lcms Couple for mass data fraction Preparative HPLC or Column Chromatography (Isolate impurity) hplc->fraction If impurity >0.1% result Impurity Structure Identified lcms->result gcms->result nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) (Structural elucidation) fraction->nmr nmr->result

Sources

Challenges in the scale-up of "trans-3-Methoxycyclobutanamine hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical building block. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common synthetic routes to this compound?

    • How can I control the stereochemistry to favor the trans isomer?

    • What are the major challenges when scaling up the Mitsunobu reaction for this synthesis?

    • I am seeing a significant amount of the cis isomer in my final product. How can I remove it?

    • What are the potential genotoxic impurities I should be aware of during the Boc-deprotection step?

    • How can I confirm the stereochemistry of my final product?

  • Troubleshooting Guide

    • Low Yield in the Mitsunobu Reaction

    • Incomplete Boc-Deprotection

    • Poor Diastereomeric Ratio (Low trans selectivity)

    • Difficulty in Isolating the Hydrochloride Salt

  • Experimental Protocols

    • Protocol 1: Stereoinversion of cis-3-Methoxycyclobutanol via Mitsunobu Reaction

    • Protocol 2: Purification of this compound by Diastereomeric Salt Crystallization

  • Analytical Methods

  • Safety Precautions

  • References

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available cyclobutanone derivative. A typical sequence is outlined below:

Synthetic_Route A 3-Methoxycyclobutanone B cis/trans-3-Methoxycyclobutanol A->B Reduction (e.g., NaBH4) C cis-3-Methoxycyclobutanol B->C Isomer Separation (Chromatography) D N-Boc-trans-3-Methoxycyclobutanamine C->D Mitsunobu Reaction (DPPA, PPh3, DIAD) Stereoinversion E trans-3-Methoxycyclobutanamine hydrochloride D->E Boc Deprotection & HCl Salt Formation

Caption: General synthetic workflow for this compound.

This route leverages a reduction of the ketone to an alcohol, followed by a crucial stereoinversion step to establish the desired trans configuration.

Q2: How can I control the stereochemistry to favor the trans isomer?

Controlling the stereochemistry is arguably the most critical challenge in this synthesis. There are two primary strategies:

  • Stereoselective Reduction: While the reduction of 3-methoxycyclobutanone typically yields a mixture of cis and trans alcohols, certain reducing agents and conditions can favor one isomer. However, achieving high selectivity for the trans alcohol directly can be difficult.[1]

  • Stereoinversion: A more robust and common approach is to start with the more readily available cis-3-methoxycyclobutanol and invert its stereochemistry to the trans configuration. The Mitsunobu reaction is a powerful tool for this transformation.[1][2][3] This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.[2]

Q3: What are the major challenges when scaling up the Mitsunobu reaction for this synthesis?

While highly effective at the lab scale, the Mitsunobu reaction presents several challenges during scale-up:[3][4]

  • Poor Atom Economy: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate as byproducts.[3][4] This significantly increases the process mass intensity (PMI).

  • Byproduct Removal: The separation of the desired product from TPPO and the hydrazide byproduct can be challenging, often requiring extensive chromatography, which is not ideal for large-scale production.

  • Safety Concerns: Azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can be thermally unstable and pose safety risks on a large scale.[3]

  • Reagent Cost: The stoichiometric use of expensive reagents like phosphines and azodicarboxylates can make the process economically unviable for large-scale manufacturing.

Q4: I am seeing a significant amount of the cis isomer in my final product. How can I remove it?

The presence of the cis isomer is a common issue. Separation of diastereomers can be achieved through several methods:

  • Chromatography: While effective at the lab scale, flash chromatography is often not feasible for large-scale purification.

  • Diastereomeric Salt Crystallization: This is a highly effective and scalable technique. By reacting the mixture of cis and trans amines with a chiral acid, you form diastereomeric salts with different physical properties, such as solubility.[5] Through careful selection of the resolving agent and crystallization solvent, the less soluble diastereomeric salt of the desired trans isomer can be selectively crystallized and isolated.[5][6] The pure trans-amine can then be liberated by treatment with a base.

Q5: What are the potential genotoxic impurities I should be aware of during the Boc-deprotection step?

The most common method for Boc-deprotection is treatment with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[7][8] This process generates a tert-butyl cation as a byproduct.[7] This cation can react with nucleophiles present in the reaction mixture to form potential genotoxic impurities (PGIs). A key concern is the formation of tert-butyl chloride if HCl is used in a non-aqueous solvent. It is crucial to control the reaction conditions and consider the use of scavengers to minimize the formation of such impurities.[7]

Q6: How can I confirm the stereochemistry of my final product?

The stereochemistry of the final product and key intermediates can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For cyclobutane systems, the vicinal coupling constant (³J) between protons on adjacent carbons can be indicative of their relative stereochemistry. Generally, the coupling constant for trans protons is different from that of cis protons.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Diastereomers often have different retention times on a GC column, allowing for their separation and quantification.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry.

Troubleshooting Guide

Troubleshooting_Workflow Start Problem Encountered Problem1 Low Yield in Mitsunobu Reaction Start->Problem1 Problem2 Incomplete Boc-Deprotection Start->Problem2 Problem3 Poor Diastereomeric Ratio (Low trans selectivity) Start->Problem3 Problem4 Difficulty in Isolating Hydrochloride Salt Start->Problem4 Solution1a Ensure anhydrous conditions. Moisture quenches the reaction. Problem1->Solution1a Solution1b Check purity of reagents (PPh3, DIAD). Problem1->Solution1b Solution1c Optimize reaction temperature and time. Problem1->Solution1c Solution2a Increase equivalents of acid. Problem2->Solution2a Solution2b Extend reaction time or increase temperature. Problem2->Solution2b Solution2c Consider alternative deprotection methods (e.g., thermal). Problem2->Solution2c Solution3a Confirm stereochemistry of starting alcohol. Problem3->Solution3a Solution3b Implement diastereomeric salt resolution. Problem3->Solution3b Solution3c Optimize Mitsunobu conditions for complete inversion. Problem3->Solution3c Solution4a Ensure complete removal of organic solvent. Problem4->Solution4a Solution4b Use an appropriate solvent for precipitation (e.g., isopropanol, diethyl ether). Problem4->Solution4b Solution4c Seed the solution with a small crystal of the product. Problem4->Solution4c

Caption: Troubleshooting decision tree for common synthesis issues.

Problem Potential Cause Recommended Solution
Low Yield in the Mitsunobu Reaction Moisture in the reactionEnsure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
Degradation of reagentsUse freshly opened or purified triphenylphosphine and azodicarboxylate.
Suboptimal reaction conditionsOptimize the reaction temperature and time. For less reactive alcohols, a higher temperature may be required.
Incorrect stoichiometryEnsure accurate measurement of all reagents.
Incomplete Boc-Deprotection Insufficient acidIncrease the molar equivalents of HCl. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Short reaction time or low temperatureExtend the reaction time or moderately increase the temperature.[11]
Steric hindranceFor highly hindered substrates, stronger acidic conditions or alternative deprotection methods (e.g., thermal deprotection) may be necessary.[8][12]
Poor Diastereomeric Ratio (Low trans selectivity) Incomplete stereoinversionVerify the stereochemical purity of the starting cis-alcohol. Optimize Mitsunobu reaction conditions to ensure complete inversion.
EpimerizationCheck for potential epimerization during workup or subsequent steps. Avoid strongly acidic or basic conditions if possible.
Inefficient purificationImplement a more effective purification method, such as diastereomeric salt crystallization (see Protocol 2).
Difficulty in Isolating the Hydrochloride Salt Product is too soluble in the chosen solventAfter adding HCl, concentrate the solution and add a less polar solvent (e.g., diethyl ether, MTBE) to induce precipitation.
Oil formation instead of solidTry scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective.
Incomplete solvent removalEnsure all reaction solvents are thoroughly removed before attempting salt formation.

Experimental Protocols

Protocol 1: Stereoinversion of cis-3-Methoxycyclobutanol via Mitsunobu Reaction

This protocol describes a general procedure for the stereoinversion of cis-3-methoxycyclobutanol to the corresponding trans-azide, which can then be reduced to the amine.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cis-3-methoxycyclobutanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/g of alcohol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution, maintaining the internal temperature below 5 °C.

  • Nucleophile Addition: After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct. The resulting trans-azide can be reduced to the amine using standard conditions (e.g., H₂, Pd/C or LiAlH₄).

Protocol 2: Purification of this compound by Diastereomeric Salt Crystallization

This protocol outlines a general method for separating a cis/trans mixture of 3-methoxycyclobutanamine.

  • Dissolution: Dissolve the mixture of cis/trans-3-methoxycyclobutanamine (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethanol.

  • Resolving Agent: Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq), in the same solvent.

  • Crystallization: Stir the solution at room temperature or slightly elevated temperature to facilitate salt formation. Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt should precipitate.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Analyze the optical purity of the crystallized salt. If necessary, recrystallize to improve the diastereomeric excess.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH) to adjust the pH to >12. Extract the free amine with an organic solvent (e.g., dichloromethane).

  • Salt Formation: Dry the organic extracts, filter, and add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to precipitate the pure this compound.

Analytical Methods

Parameter Method Typical Observations/Notes
Reaction Monitoring TLC, LC-MSTo track the consumption of starting materials and formation of products.
Stereoisomer Ratio ¹H NMR, GC¹H NMR: Compare the integration of characteristic peaks for cis and trans isomers. The coupling constants (³J) for the cyclobutane ring protons are key. GC: Diastereomers will have different retention times.
Impurity Profiling HPLC, LC-MSTo identify and quantify process-related impurities and potential degradation products.
Structural Confirmation ¹H NMR, ¹³C NMR, MSTo confirm the identity and structure of the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][13]

  • Reagent Handling:

    • Azodicarboxylates (DEAD, DIAD): These are potent sensitizers and can be thermally unstable. Handle in a well-ventilated fume hood and avoid heating.[4]

    • Sodium Azide/DPPA: These are highly toxic and potentially explosive. Handle with extreme care and follow established safety protocols.

    • Strong Acids (HCl, TFA): These are corrosive. Handle in a fume hood and wear appropriate gloves.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Chemical Biology.
  • Mitsunobu. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
  • SAFETY D
  • Denton, R. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15542-15581.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). The Journal of Organic Chemistry, 82(13), 6923-6935.
  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. (2023). Request PDF.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15542-15581.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2006). Organic Process Research & Development, 10(5), 945-946.
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  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2015). Organic Letters, 17(15), 3858-3861.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2020). Organic Process Research & Development, 24(10), 2136-2148.
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Managing the reactivity of the amine group in "trans-3-Methoxycyclobutanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the synthetic challenges and opportunities presented by the primary amine functionality of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Introduction: Understanding the Reactivity Profile

trans-3-Methoxycyclobutanamine is a valuable scaffold in drug discovery, offering a constrained, non-planar cyclobutane ring with a methoxy group that can influence conformation and metabolic stability. The primary amine group is the key reactive handle for derivatization, but its presentation as a hydrochloride salt requires specific considerations to unlock its nucleophilic potential. The primary challenges users face are incomplete reactions due to the protonated state of the amine and managing side reactions common to primary amines, such as over-alkylation.[1][2] This guide provides a systematic approach to deprotonation, functionalization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction (acylation/alkylation) with this compound is not working. What is the most common reason for failure?

A1: The most frequent cause of reaction failure is the acidic nature of the hydrochloride salt. The amine nitrogen's lone pair is protonated (forming an ammonium salt, -NH3+ Cl-), rendering it non-nucleophilic. To initiate any reaction where the amine acts as a nucleophile, you must first deprotonate it to the free amine (-NH2) in situ. This is achieved by adding at least one equivalent of a suitable base.

Q2: What type of base should I use to deprotonate the amine hydrochloride?

A2: The choice of base is critical and depends on your reaction conditions.

  • For N-Acylations: Use non-nucleophilic tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or pyridine. Typically, 1.1 to 1.5 equivalents are sufficient. These bases will scavenge the HCl present and the HCl generated during the acylation reaction with acyl chlorides.[2]

  • For N-Alkylations: DIPEA is often preferred because its steric bulk prevents it from competing with the primary amine in the SN2 reaction.[2] Stronger, non-nucleophilic inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile.

  • For Boc Protection: Standard conditions often involve bases like TEA, NaOH, or sodium bicarbonate in solvents like THF, water, or DCM.[3]

Q3: Can I isolate the free amine before my reaction?

A3: Yes, you can perform a preliminary workup. Dissolve the hydrochloride salt in water, add a base like 1M NaOH until the solution is basic (pH > 11), and then extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. However, cyclobutanamines can be volatile, so care must be taken during concentration. For most applications, in situ deprotonation is more efficient.

Q4: I am observing multiple products in my N-alkylation reaction. How can I improve selectivity for mono-alkylation?

A4: Over-alkylation to form secondary and tertiary amines is a common side reaction for primary amines.[1] To favor mono-alkylation:

  • Use a large excess of the amine relative to the alkylating agent (if feasible and cost-effective).

  • Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Consider reductive amination as an alternative, which offers better control for mono-alkylation.

Q5: Why is protecting the amine group necessary, and which protecting group is recommended?

A5: Protection is necessary when you need to perform chemistry on another part of a molecule that would otherwise react with the amine.[4] The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for amines due to its ease of installation and mild, acidic removal conditions.[3][5] It converts the nucleophilic amine into a non-nucleophilic carbamate, which is stable to most basic, reductive, and nucleophilic conditions.[6]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of this compound with an acyl chloride.

  • Setup: To a round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Solvent & Base: Add a suitable anhydrous solvent (e.g., DCM, THF, acetonitrile) to create a stirrable suspension. Add a non-nucleophilic base, such as triethylamine (2.2 eq) or DIPEA (2.2 eq). Rationale: One equivalent of base is for neutralizing the HCl salt, and the second is to scavenge the HCl generated during the reaction.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add the acyl chloride (1.0-1.1 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup & Purification:

    • Quench the reaction with water or saturated aqueous NaHCO3.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting amide via flash column chromatography or recrystallization.[7]

Protocol 2: Boc-Protection of the Amine

This protocol details the standard procedure for installing a Boc protecting group.[3]

  • Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).

  • Base Addition: Add sodium bicarbonate (NaHCO3, 2.5 eq) or triethylamine (1.2 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise or as a solution in THF.

  • Reaction: Stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Check for completion using TLC or LC-MS. The Boc-protected product will be significantly less polar than the starting amine.

  • Workup & Purification:

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with 1M citric acid (to remove any remaining free amine), saturated NaHCO3, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected amine, which is often pure enough for subsequent steps.

Protocol 3: Boc-Deprotection

This protocol outlines the removal of the Boc group under acidic conditions.[8]

  • Setup: Dissolve the Boc-protected amine (1.0 eq) in an appropriate solvent such as DCM, ethyl acetate, or 1,4-dioxane.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% in DCM.[8]

    • 4M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Effervescence (CO2 evolution) is often observed.[8]

  • Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is obtained as the corresponding ammonium salt (e.g., TFA or HCl salt). If the free amine is required, perform a basic workup as described in FAQ Q3.

Troubleshooting Guides

Guide 1: Failed or Incomplete N-Acylation / N-Alkylation
SymptomPossible CauseRecommended Solution
No reaction (only starting material observed)Amine is still protonated (inactive).Ensure at least 1 equivalent of base was added to neutralize the HCl salt before adding the electrophile. Add an additional 1.1-1.2 equivalents to scavenge the acid byproduct.
Low reactivity of the electrophile.Increase the reaction temperature or consider using a more reactive electrophile (e.g., acyl chloride instead of a carboxylic acid with coupling agents).
Incomplete reaction (mixture of starting material and product)Insufficient equivalents of base or acylating/alkylating agent.Add another portion of the base and electrophile and continue monitoring. For future runs, increase equivalents to 1.2-1.5 for the electrophile.
Reaction time is too short.Allow the reaction to stir for a longer period (e.g., 24 hours) or gently heat if the reactants are stable.
Multiple products (especially in N-alkylation)Over-alkylation of the primary amine.[1]Use a large excess of the amine, add the alkylating agent slowly, or switch to a more controlled method like reductive amination.
Side reaction with solvent.Ensure the solvent (e.g., DMF, DMSO) is anhydrous and of high purity.
Guide 2: Issues with Boc-Protection / Deprotection
SymptomPossible CauseRecommended Solution
Incomplete Boc-protection Insufficient base or Boc2O.Add more base and Boc2O and continue stirring. Ensure vigorous mixing, especially in biphasic systems.
Incomplete Boc-deprotection Insufficient acid or reaction time.Add more acid or increase the reaction time. For stubborn cases, a stronger acid system like HCl in methanol can be used.[9]
Side products during deprotection Alkylation of the product or other functional groups by the t-butyl cation intermediate.[10]Add a scavenger like anisole or thioanisole (1-2 equivalents) to the reaction mixture to trap the t-butyl cation.[10]

Visualizations and Workflows

G cluster_start Starting Material Handling cluster_reaction Reaction Pathways cluster_outcome Products & Next Steps start trans-3-Methoxycyclobutanamine Hydrochloride free_base Add >=1 eq. Base (e.g., TEA, DIPEA, K2CO3) in anhydrous solvent start->free_base In situ Deprotonation acylation N-Acylation + Acyl Chloride / Anhydride free_base->acylation alkylation N-Alkylation + Alkyl Halide free_base->alkylation protection Boc-Protection + Boc2O free_base->protection amide N-Acyl Product acylation->amide alkyl_amine N-Alkyl Product (Monitor for over-alkylation) alkylation->alkyl_amine boc_amine Boc-Protected Amine protection->boc_amine deprotection Deprotection (e.g., TFA or HCl) boc_amine->deprotection Unmask Amine deprotection->free_base Regenerate Free Amine Salt

G start Symptom: Failed N-Acylation Reaction q1 Was >= 2 eq. of a non-nucleophilic base used? start->q1 a1_no No: Amine was not free or HCl byproduct was not scavenged. Solution: Rerun reaction with >= 2 eq. of base (e.g., DIPEA). q1->a1_no No q2 Is the acylating agent stable and reactive? q1->q2 Yes a2_no No: Reagent may be old or low quality. Solution: Use fresh or purified acylating agent. Consider activation (e.g., acyl chloride from acid). q2->a2_no No q3 Was the reaction monitored over an adequate time period? q2->q3 Yes a3_no No: Reaction may be slow. Solution: Increase reaction time to 12-24h. Consider gentle heating (40-50 °C) if starting materials are stable. q3->a3_no No end_node Problem likely solved. If issues persist, consult analytical data (NMR, MS) for potential side reactions. q3->end_node Yes

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Sharma, P., et al. (2007).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Britton, J., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Arnold, H. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Pessêgo, M., et al. (2022).
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • PPCHEM AG. (n.d.). Amine Analysis and Monitoring – A Practical Approach. Retrieved from [Link]

  • Nakano, S., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH.
  • Semantic Scholar. (2020).
  • IWK Health Centre. (n.d.). trans-3-Methylcyclobutan-1-amine hydrochloride.
  • Atmospheric Analysis & Consulting, Inc. (2007). Development of a New Method for Sampling and Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2020). (PDF)
  • Britannica. (2023). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chem Help ASAP. (2020). primary amine synthesis [Video]. YouTube.
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  • Chemistry LibreTexts. (2023). 24.7: Reactions of Amines.
  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions.
  • Wang, D., et al. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. PMC - NIH.
  • Beattie, J. W., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx.
  • Bheemaraju, A., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Catalytic N-Alkylation of (Hetero)
  • Li, G., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Royal Society of Chemistry.
  • ResearchGate. (2015). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology.
  • MedChemExpress. (2024). trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid-SDS.
  • PubChem. (n.d.). trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine HCl. Retrieved from [Link]

  • ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
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Technical Support Center: Enhancing the Stability of trans-3-Methoxycyclobutanamine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trans-3-methoxycyclobutanamine scaffold is a valuable building block in modern medicinal chemistry, prized for the rigid, three-dimensional structure it imparts to drug candidates. As a hydrochloride salt, its aqueous solubility and ease of handling are generally improved.[1] However, the inherent chemical functionalities of this molecule—a strained cyclobutane ring, an aliphatic ether, and a hygroscopic amine salt—present unique stability challenges that can impact storage, formulation, and experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and mitigating stability issues associated with trans-3-methoxycyclobutanamine hydrochloride and its derivatives. We will explore the underlying chemical principles of degradation, offer practical troubleshooting advice in a question-and-answer format, and provide detailed protocols for assessing and improving the stability of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the this compound structure?

A1: There are three primary points of potential instability:

  • The Amine Hydrochloride Salt: Amine salts, while improving solubility, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This can lead to physical changes (deliquescence, clumping) and can provide a medium for hydrolytic degradation.

  • The Cyclobutane Ring: Four-membered rings possess significant angle and torsional strain compared to more stable five- or six-membered rings.[3][4] While generally stable at room temperature, this ring strain makes the molecule susceptible to cleavage under harsh conditions such as high heat or extreme pH.[5]

  • The Methoxy Group (Ether): Aliphatic ethers are typically robust, but the methoxy group can be susceptible to acidic hydrolysis, particularly at elevated temperatures. This reaction would cleave the ether to form the corresponding alcohol derivative, trans-3-hydroxycyclobutanamine.[6]

Q2: What are the ideal long-term storage conditions for these compounds?

A2: Based on the known hygroscopicity of amine salts and potential sensitivity of related cyclobutane derivatives, the recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperature (2–8°C), and protected from light.[7][8] A desiccator should be used to minimize moisture exposure.

Q3: Can I freebase the hydrochloride salt for a reaction? How does this affect stability?

A3: Yes, the hydrochloride salt can be neutralized to the free amine using a suitable base (e.g., NaHCO₃, Na₂CO₃, or a tertiary amine like triethylamine).[9] However, the free amine may have different stability characteristics. It may be more prone to oxidation and less thermally stable than the salt form.[1] It is advisable to use the freshly prepared free base immediately in your subsequent reaction.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your work.

Q: My solid sample of the hydrochloride salt has become sticky and gained weight over time. What is happening?

A: This is a classic sign of hygroscopicity . The amine hydrochloride salt is absorbing atmospheric moisture.[10] This lowers the purity of your sample and can accelerate other degradation pathways by providing an aqueous medium for hydrolysis.

  • Immediate Action: Dry the sample under high vacuum.

  • Prevention: Always store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite). When weighing, be as quick as possible and avoid working in a humid environment. For highly sensitive derivatives, use a glove box with a controlled low-humidity atmosphere.

Q: After an acidic workup or purification step (e.g., reverse-phase HPLC with TFA), I observe a new, more polar impurity by LC-MS. What is it?

A: The most likely culprit is acid-catalyzed hydrolysis of the methoxy group . The acidic conditions can facilitate the cleavage of the C-O ether bond, resulting in the formation of the corresponding alcohol, trans-3-hydroxycyclobutanamine.[6]

  • Confirmation: Check the mass of the impurity. It should correspond to the loss of a methyl group (-CH₃, 14 Da) and the addition of a hydrogen atom (+H, 1 Da), for a net mass difference of -13 Da compared to the parent compound.

  • Prevention: If possible, avoid prolonged exposure to strong acids, especially at elevated temperatures. Use milder pH conditions for workups and chromatography where feasible. If acidic conditions are unavoidable, perform the steps at low temperatures (0–5°C) and work quickly.

Q: My reaction, run at high temperature (>100°C), resulted in a complex mixture and low yield of the desired product. What could be the cause?

A: The high temperature is likely causing thermal decomposition , potentially initiated by cyclobutane ring cleavage . The inherent ring strain makes the four-membered ring the weakest point under thermal stress.[5] This can lead to complex rearrangements or fragmentation, resulting in a multitude of byproducts.

  • Troubleshooting: Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. Screen different solvents to find one that allows for a lower reaction temperature. If high temperature is absolutely necessary, minimize the reaction time as much as possible.

Q: I am performing an oxidation reaction and am seeing unexpected byproducts. Is the core susceptible to oxidation?

A: Yes. While the saturated cyclobutane ring and ether are relatively resistant, the primary amine is a potential site for oxidation, especially in its free base form. Oxidizing agents can potentially convert the amine to nitroso, nitro, or other undesired species.[11]

  • Mitigation: If the amine is not the desired site of reaction, it should be protected with a suitable protecting group (e.g., Boc, Cbz) before subjecting the molecule to oxidative conditions.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

G cluster_conditions Stress Conditions parent trans-3-Methoxycyclobutanamine (as HCl salt) deliquescence Physical Change: Deliquescence/Clumping parent->deliquescence Hygroscopicity hydrolysis Product: trans-3-Hydroxycyclobutanamine (Ether Hydrolysis) parent->hydrolysis Hydrolysis ring_opening Products: Ring-Opened/Rearranged Species (Thermal Decomposition) parent->ring_opening Decomposition oxidation Products: Oxidized Amine Species parent->oxidation Oxidation moisture Atmospheric Moisture moisture->deliquescence acid Acid (H+) + Heat acid->hydrolysis heat High Heat (Thermal Stress) heat->ring_opening oxidant Oxidizing Agent (Free Base) oxidant->oxidation

Caption: Potential degradation pathways for trans-3-Methoxycyclobutanamine HCl.

Experimental Protocols

To proactively assess the stability of your specific derivative, a forced degradation study is highly recommended.[12][13] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential liabilities.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[14]

Materials:

  • Your trans-3-methoxycyclobutanamine HCl derivative

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Analytical Instrumentation: HPLC-UV, LC-MS

  • pH meter, oven, photostability chamber

Workflow Diagram:

G cluster_stress Stress Conditions (Run in Parallel) start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN/H₂O) acid Acid Hydrolysis Add 0.1 M HCl, heat at 60°C start->acid Expose to Stress base Base Hydrolysis Add 0.1 M NaOH, RT start->base Expose to Stress oxidation Oxidation Add 3% H₂O₂, RT start->oxidation Expose to Stress thermal Thermal Stress Heat stock solution at 60°C start->thermal Expose to Stress photo Photostability Expose solid & solution to light (ICH Q1B guidelines) start->photo Expose to Stress sampling Sample at Time Points (e.g., 2, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize acid/base) sampling->quench analysis Analyze by HPLC-UV & LC-MS quench->analysis end Identify Degradants & Establish Degradation Profile analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent mixture (e.g., 50:50 acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Place in an oven at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic: Expose both solid material and the stock solution to light conditions as specified by ICH Q1B guidelines.

  • Sampling & Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • For the acid and base samples, neutralize the solution before injection.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Use LC-MS to obtain mass information on any new peaks that appear.

  • Data Interpretation: Calculate the percentage of degradation for each condition and identify the mass of the major degradants. This will build a stability profile for your molecule.

Data Summary Example

Your results can be summarized in a table for easy comparison.

Stress ConditionTime (h)Purity (%) by HPLCMajor Degradant m/zPutative Identity
Control (T=0)099.8N/AN/A
0.1 M HCl, 60°C2485.2[M-13]+Hydrolysis Product
0.1 M NaOH, RT2498.5Minor peaksBase-stable
3% H₂O₂, RT2494.1[M+16]+Oxidized Product
Heat (60°C)2497.9Minor peaksThermally stable (moderate)

Conclusion

While this compound and its derivatives are versatile chemical tools, their stability is not absolute. A proactive understanding of their potential degradation pathways—hygroscopicity of the salt, acid-catalyzed ether hydrolysis, and thermal ring strain—is critical for ensuring experimental reproducibility and the long-term integrity of these compounds. By implementing proper storage protocols and employing systematic stress testing as outlined in this guide, researchers can confidently mitigate risks and accelerate their drug discovery and development programs.

References

  • Hyttinen, N. (2023).
  • Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaCompass.
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  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow.
  • Zuend, A., et al. (2010). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities.
  • Reddy, P. C., et al. (2016).
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Rao, B. M., & Kumar, P. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Analytical Chemistry: Open Access.
  • LibreTexts. (2022). Chemical Properties of Amines.
  • Wang, Y., et al. (2021). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate.
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  • Guidechem. (n.d.). Cyclobutylamine 2516-34-9 wiki. Guidechem.
  • Schneider, J., et al. (2024). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • González, C. C., et al. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
  • Student Paper. (n.d.).
  • ResearchGate Discussion. (2023). How can I neutralize aminehydrochlorides?.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • Van der Pijl, F., et al. (2017). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry.
  • Singh, R., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites.
  • LibreTexts. (n.d.). Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry.
  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes.
  • Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride. Benchchem.
  • LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Namyslo, J. C., & Kaufmann, D. E. (2004). The application of cyclobutane derivatives in organic synthesis.
  • LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.

Sources

Work-up procedures for reactions involving "trans-3-Methoxycyclobutanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for work-up procedures involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider before starting a reaction?

Q2: I need to use the free amine of trans-3-Methoxycyclobutanamine for my reaction. How do I prepare it from the hydrochloride salt?

A2: To generate the free amine, you will need to perform a liquid-liquid extraction. A typical procedure is as follows:

Protocol: Liberation of trans-3-Methoxycyclobutanamine Free Amine

  • Dissolution: Dissolve the this compound in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH), while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH is greater than 10 to ensure complete deprotonation of the amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent in which the free amine is soluble, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free amine, which is likely to be an oil or a low-melting solid.

Q3: What are some common reactions where this compound is used?

A3: This compound is frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. A common application is in acylation reactions to form amides. For instance, it has been used in the synthesis of KRAS G12C mutant inhibitors.[3][4][5]

Troubleshooting Guide: Work-up Procedures

This section addresses common issues encountered during the work-up of reactions involving trans-3-Methoxycyclobutanamine and its derivatives.

Problem 1: Low yield of my desired product after an acylation reaction and aqueous work-up.

  • Possible Cause 1: Incomplete extraction of the product.

    • Explanation: Your acylated product may have some water solubility, especially if the acyl group is small and polar. During the aqueous work-up, a significant amount of the product might remain in the aqueous layer.

    • Solution:

      • Back-extraction: After the initial extraction of your product into an organic solvent, back-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.

      • Brine Wash: Washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" the organic product from any residual water, reducing its solubility in the aqueous phase and driving it into the organic layer.

  • Possible Cause 2: Hydrolysis of the product during work-up.

    • Explanation: If the work-up conditions are too acidic or basic, and your product contains sensitive functional groups, hydrolysis may occur.

    • Solution:

      • Mild Conditions: Use mild reagents for pH adjustment, such as saturated aqueous NaHCO₃ for neutralization of acids, and dilute acids like 0.1 M HCl for neutralization of bases.

      • Temperature Control: Perform all extractions and washes at a reduced temperature (e.g., in an ice bath) to minimize the rate of potential decomposition reactions.

Problem 2: My product is a polar amine, and it is difficult to separate from polar by-products by silica gel chromatography.

  • Possible Cause: Strong interaction of the amine with the acidic silica gel.

    • Explanation: The basic amine group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.5-2% v/v), before packing the column. Elute with a mobile phase containing the same percentage of the base. This will neutralize the acidic sites on the silica gel and improve the chromatography.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is generally more suitable for the purification of basic compounds.

      • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.

Problem 3: I have isolated my product as the free amine, but it is unstable and decomposes upon storage.

  • Possible Cause: Oxidation or reaction with atmospheric CO₂.

    • Explanation: Primary amines can be susceptible to oxidation and can also react with atmospheric carbon dioxide to form carbamates.

    • Solution:

      • Conversion to a Salt: For long-term storage, it is advisable to convert the purified free amine back to a stable salt. This can be achieved by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of an acid, such as HCl in diethyl ether or gaseous HCl, until precipitation is complete. The resulting hydrochloride salt can then be isolated by filtration and dried.

      • Inert Atmosphere: If the free amine is required for immediate use, store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Experimental Workflow Diagrams

The following diagrams illustrate common work-up and purification procedures.

G cluster_0 Aqueous Work-up for Amide Synthesis reaction_mixture Reaction Mixture (Product, Unreacted Amine, Reagents) add_solvent Add Organic Solvent (e.g., EtOAc, DCM) reaction_mixture->add_solvent wash_acid Wash with Dilute Acid (e.g., 1M HCl) to remove unreacted amine add_solvent->wash_acid wash_bicarb Wash with Sat. NaHCO₃ to neutralize excess acid wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry over Na₂SO₄, Filter, and Concentrate wash_brine->dry_concentrate crude_product Crude Product dry_concentrate->crude_product

Caption: Standard aqueous work-up for an acylation reaction.

G cluster_1 Purification of a Basic Amine Product crude_product Crude Amine Product dissolve Dissolve in Minimum Mobile Phase crude_product->dissolve column_chromatography Silica Gel Column Chromatography (with 0.5-2% Et₃N in eluent) dissolve->column_chromatography collect_fractions Collect Fractions column_chromatography->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate combine_pure->concentrate pure_product Pure Amine Product concentrate->pure_product

Caption: Purification of a basic amine using basified silica gel.

Data Summary

While specific experimental data for this compound is limited, the following table provides some known properties.

PropertyValue/InformationSource
CAS Number 1408074-49-6[2]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Physical Form Solid[1][2]
Melting Point 120 °C[1]
Water Solubility No data available[1]
pH No data available[1]

References

  • BenchChem. (2025).
  • Google Patents. (2024). US20240246968A1 - Small molecule inhibitors of kras g12c mutant.
  • Google Patents. (2022). WO2022232320A1 - Small molecule inhibitors of kras g12c mutant.
  • Google Patents. (2017). WO2017136395A1 - Benzopyrazole compounds and analogues thereof.
  • CORE. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]

  • Google Patents. (2022). WO2022232320A1 - Inhibiteurs à petites molécules de mutant de kras g12c.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-3-Methoxycyclobutanamine hydrochloride is a key building block in modern medicinal chemistry, often incorporated into complex molecular scaffolds to modulate physicochemical and pharmacological properties. As with any pharmaceutical intermediate, rigorous analytical characterization is paramount to ensure identity, purity, and consistency, thereby guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of various analytical methodologies for the comprehensive characterization of this compound, grounded in scientific principles and aligned with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6] We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and scientific integrity.

Structural Elucidation and Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton, verifying the trans stereochemistry, and identifying key functional groups.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent (typically DMSO-d₆ or D₂O) is critical. DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt while keeping the amine protons (NH₃⁺) visible for exchange with D₂O, a classic technique for peak assignment. The expected chemical shifts are predicted based on established principles and data from analogous structures. For instance, protons on a cyclobutane ring typically resonate in the range of 1.5-2.5 ppm.[7][8][9] The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet around 3.2-3.8 ppm, while the methoxy carbon will be observed in the 50-60 ppm range in the ¹³C NMR spectrum.[10][11] The trans configuration influences the coupling constants between the cyclobutane ring protons, which is a key diagnostic feature.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • To confirm the NH₃⁺ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₃⁺ peak should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Running a DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

Predicted Spectral Data & Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons (will exchange with D₂O).

    • δ ~3.8-4.2 ppm (multiplet, 1H): CH proton attached to the methoxy group (H-3).

    • δ ~3.2 ppm (singlet, 3H): -OCH₃ protons.

    • δ ~3.0-3.4 ppm (multiplet, 1H): CH proton attached to the amine group (H-1).

    • δ ~2.0-2.6 ppm (multiplets, 4H): CH₂ protons of the cyclobutane ring (H-2 and H-4). The trans relationship will result in distinct coupling patterns for the axial and equatorial protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~75-80 ppm: C-3 (carbon bearing the -OCH₃ group).

    • δ ~55-60 ppm: Methoxy carbon (-OCH₃).

    • δ ~45-50 ppm: C-1 (carbon bearing the -NH₃⁺ group).

    • δ ~25-30 ppm: C-2 and C-4 (cyclobutane methylene carbons).

Purity Assessment and Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.[1][2] For a chiral molecule like trans-3-Methoxycyclobutanamine, chiral HPLC is also essential to confirm the enantiomeric purity.

Expertise & Experience: The "Why" Behind the Protocol

The selection of the stationary phase is the most critical parameter for successful separation. For separating chiral amines, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often highly effective.[2][12][13][14] The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like ethanol or isopropanol), is optimized to achieve good resolution and peak shape.[14] Acidic or basic additives are often necessary to improve peak shape and selectivity for amines.[13][14]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as an additive to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.[1][3][4][6]

Data Presentation: Purity and Enantiomeric Excess
ParameterSpecificationAnalytical Method
Assay≥ 99.0%Reverse-Phase HPLC
Enantiomeric Purity≥ 99.5% e.e.Chiral HPLC
Individual Impurity≤ 0.10%Reverse-Phase HPLC
Total Impurities≤ 0.5%Reverse-Phase HPLC

Volatile Impurities and Alternative Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While the hydrochloride salt form is non-volatile, GC-MS can be invaluable for analyzing the free base or for detecting volatile organic impurities.

Expertise & Experience: The "Why" Behind the Protocol

Direct analysis of the amine hydrochloride salt by GC is not feasible due to its low volatility. Therefore, one of two approaches is typically taken:

  • Analysis of the Free Base: The sample is neutralized with a base (e.g., NaOH) and the free amine is extracted into an organic solvent before injection.

  • Derivatization: The amine is reacted with a derivatizing agent (e.g., a silylating or acylating agent) to form a more volatile and thermally stable derivative.[15][16] This is a common strategy to improve the chromatographic behavior of polar compounds like amines.[16]

The mass spectrometer provides structural information based on the fragmentation pattern of the molecule. For cyclobutylamine derivatives, characteristic fragmentation often involves cleavage of the cyclobutane ring.[17][18][19][20]

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Functional Group Confirmation with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The "Why" Behind the Protocol

For this compound, the key diagnostic peaks will be those corresponding to the ammonium (NH₃⁺) group, the C-O ether linkage, and the C-H bonds of the cyclobutane ring. The hydrochloride salt form significantly alters the N-H stretching vibrations compared to the free amine. Instead of the sharp N-H stretches around 3300-3500 cm⁻¹, amine salts exhibit a very broad and strong absorption band in the 2400-3200 cm⁻¹ region due to the N-H⁺ stretching vibrations.[21][22][23][24]

Experimental Protocol: FT-IR (ATR)
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~2400-3200 (very broad, strong)N-H⁺ StretchAmmonium (-NH₃⁺)
~2850-2950C-H StretchCycloalkane, Methoxy
~1560-1620N-H⁺ BendAmmonium (-NH₃⁺)
~1080-1150C-O StretchEther (-OCH₃)

Empirical Formula Verification via Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) in a compound. This is a fundamental technique to confirm the empirical formula and, by extension, the molecular formula in conjunction with mass spectrometry data.

Expertise & Experience: The "Why" Behind the Protocol

For a pure sample of this compound (C₅H₁₂ClNO), the experimentally determined percentages of C, H, Cl, and N should match the theoretical values within a narrow margin of error (typically ±0.4%).[25][26][27][28] This technique is highly sensitive to impurities that have a different elemental composition from the target compound. The presence of the chloride counter-ion is also directly confirmed.[29]

Experimental Protocol: CHN and Halogen Analysis
  • Instrumentation: A dedicated CHN elemental analyzer and a method for halogen determination (e.g., combustion with ion chromatography).

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule for CHN analysis.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[27]

  • Calculation: The instrument software calculates the percentage of each element.

Theoretical vs. Expected Experimental Values
  • Molecular Formula: C₅H₁₂ClNO

  • Molecular Weight: 137.61 g/mol

  • Theoretical Composition:

    • C: 43.64%

    • H: 8.79%

    • Cl: 25.76%

    • N: 10.18%

    • O: 11.63%

  • Acceptance Criteria: Experimental values should be within ±0.4% of the theoretical values.

Method Comparison Summary

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Unambiguous structure, stereochemistryDefinitive structural informationRelatively low sensitivity, requires pure sample for clear spectra
HPLC Purity, impurity profile, enantiomeric excessHigh precision and accuracy for quantification, versatileMethod development can be time-consuming
GC-MS Purity, identification of volatile impuritiesHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile salts without derivatization
FT-IR Spectroscopy Functional group identificationFast, non-destructive, simple sample preparationProvides limited structural information, not quantitative
Elemental Analysis Elemental composition, empirical formulaConfirms purity and formulaDestructive, requires specialized instrumentation

Visualization of Analytical Workflows

Overall Characterization Workflow

G NMR NMR Spectroscopy (¹H, ¹³C, DEPT) MS Mass Spectrometry (e.g., via GC-MS or ESI-MS) EA Elemental Analysis (CHN + Cl) HPLC HPLC (Reverse Phase) Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC GC_MS GC-MS (Volatiles/Derivatized) FTIR FT-IR Spectroscopy Compound trans-3-Methoxycyclobutanamine Hydrochloride Sample Compound->NMR Structural Elucidation Compound->MS Molecular Weight Compound->EA Empirical Formula Compound->HPLC Assay & Purity Compound->GC_MS Impurity Profile Compound->FTIR Functional Groups

Caption: Comprehensive analytical workflow for characterization.

Decision Logic for Purity Analysis

G start Purity Analysis Required is_chiral Is the molecule chiral? start->is_chiral assay_purity Perform Reverse-Phase HPLC for Assay and Impurity Profile is_chiral->assay_purity Yes is_chiral->assay_purity No chiral_hplc Perform Chiral HPLC for Enantiomeric Purity assay_purity->chiral_hplc volatile_check Are volatile impurities a concern? assay_purity->volatile_check chiral_hplc->volatile_check gc_ms Perform GC-MS Analysis (Free base or derivatized) volatile_check->gc_ms Yes end Complete Purity Profile volatile_check->end No gc_ms->end

Caption: Decision tree for selecting chromatographic purity methods.

Conclusion

The comprehensive characterization of this compound requires an orthogonal array of analytical techniques. While NMR spectroscopy provides the definitive structural proof, chromatographic methods like HPLC and GC-MS are essential for quantifying purity and identifying impurities. FT-IR and elemental analysis serve as crucial confirmatory tools that support the overall analytical package. By employing these methods within a validated framework, researchers and drug developers can ensure the quality and consistency of this vital chemical intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.[5][6]

References

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HPLC analysis of "trans-3-Methoxycyclobutanamine hydrochloride" reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

I'm starting by intensely researching the HPLC analysis of trans-3-Methoxycyclobutanamine hydrochloride and its derivatives. I'm focusing on well-established analytical approaches and possible issues. I will also be exploring sample preparation techniques, stationary phases, and mobile phase compositions.

Initiating Detailed Research

I'm now diving deep into targeted Google searches, focusing on HPLC analysis of the hydrochloride and its reaction products, searching for established methods and potential impurities. I'm also scouring pharmacopeial standards, regulatory guidelines, and peer-reviewed journals for validated methods, or those applicable to similar structures. Furthermore, I will start to identify common reaction pathways to anticipate by-products. I'm also planning to investigate alternative analytical techniques for a comparative context. I will start outlining a comparison guide by presenting the need for robust methods.

Developing HPLC Methodologies

I'm now starting intensive searches. I'm focusing on finding authoritative sources like pharmacopeial standards and peer-reviewed journals. I need to get reliable data to identify methods for this compound and its derivatives. I will also be exploring alternative techniques. I'm organizing a comparative guide. I'm also planning to create workflows.

Deepening Search & Planning

I've initiated a series of focused Google searches and am building my foundation with pharmacopeial standards and journals. I will also be identifying reaction pathways to anticipate by-products and will be investigating alternative analytical techniques for comparisons. I am outlining the structure of the comparison guide. I intend to detail reversed-phase HPLC as a baseline and compare other HPLC methods, such as HILIC or ion-pair chromatography. Then, I plan on summarizing the performance characteristics of each method, and making a Graphviz diagram of the workflow and possible separations.

A Senior Application Scientist's Guide to the Mass Spectrometry of Novel Compounds Derived from trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. The journey from a promising lead scaffold to a characterized drug candidate is paved with rigorous analytical challenges. This guide provides an in-depth technical comparison of mass spectrometry approaches for the characterization of novel compounds synthesized from the versatile building block, trans-3-Methoxycyclobutanamine hydrochloride. We will move beyond a simple recitation of methods to explore the underlying principles of fragmentation and ionization, empowering you to make informed decisions in your analytical workflows.

The Starting Scaffold: Understanding trans-3-Methoxycyclobutanamine

This compound is a valuable starting material in medicinal chemistry due to its constrained cyclobutane ring, which can impart favorable conformational rigidity to drug candidates, and its primary amine handle, which allows for a wide array of synthetic modifications. Its structure, containing both a methoxy ether and a primary amine, presents distinct and predictable behaviors under mass spectrometric analysis. A foundational understanding of the fragmentation of the parent amine, cyclobutylamine, is crucial. The electron ionization (EI) mass spectrum of cyclobutylamine shows characteristic fragmentation patterns that we can extrapolate to our more complex system.[1][2]

Ionization Techniques: A Comparative Analysis for Small Polar Amines

The choice of ionization technique is paramount for the successful analysis of small, polar molecules like derivatives of trans-3-Methoxycyclobutanamine. The polarity imparted by the amine and methoxy groups, and potentially enhanced by further derivatization, dictates the most suitable approach.

Ionization TechniquePrincipleSuitability for trans-3-Methoxycyclobutanamine DerivativesExpected Ion Species
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[3][4]Suitable for volatile, thermally stable derivatives. Provides rich structural information through fragmentation patterns. Less ideal for polar, non-volatile compounds.Molecular ion (M+•), numerous fragment ions.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[3][5][6]Excellent for polar and non-volatile molecules. It is a "soft" ionization technique, often yielding the intact molecular ion with minimal fragmentation.[5][6] This is highly advantageous for confirming molecular weight.Protonated molecule ([M+H]+), adducts (e.g., [M+Na]+).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte.Suitable for a wide range of polarities, and generally more tolerant of less pure samples than ESI. It can be a good alternative if ESI fails to produce a strong signal.Primarily protonated molecules ([M+H]+).
Atmospheric Solids Analysis Probe (ASAP) A heated nitrogen stream desorbs the sample from a glass capillary, followed by corona discharge ionization.A rapid method for direct analysis of solid or liquid samples with minimal preparation.[7][8][9]Protonated molecules ([M+H]+).

For the novel compounds we will discuss, Electrospray Ionization (ESI) is generally the preferred method due to its soft nature, which preserves the molecular ion and simplifies spectral interpretation, especially for initial molecular weight confirmation. However, Electron Ionization (EI) provides invaluable structural information through its detailed fragmentation patterns, which are essential for full characterization.

Predicting Fragmentation: A Window into Molecular Structure

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For derivatives of trans-3-Methoxycyclobutanamine, we can anticipate several key fragmentation pathways.

Workflow for Fragmentation Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Key Fragmentation Pathways for the Core Structure
  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers.[10][11] The cleavage occurs at the carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). For the trans-3-Methoxycyclobutanamine core, this can lead to several characteristic fragments.

  • Ring Cleavage of the Cyclobutane Moiety: Cyclobutane rings are strained and prone to ring-opening fragmentation upon ionization.[12] This often proceeds via the loss of neutral molecules like ethene (C2H4).

  • Loss of the Methoxy Group: The methoxy group can be lost as a neutral methanol molecule (CH3OH) or a methoxy radical (•OCH3).

Comparative Analysis of Novel Derivatives

To illustrate the power of mass spectrometry in characterizing novel compounds, let's consider three hypothetical derivatives of trans-3-Methoxycyclobutanamine:

  • Compound A: N-acetyl-trans-3-methoxycyclobutanamine

  • Compound B: N-benzoyl-trans-3-methoxycyclobutanamine

  • Compound C: N-(n-butyl)-trans-3-methoxycyclobutanamine

Predicted Mass Spectrometry Data
CompoundStructureMolecular FormulaExact Mass (Monoisotopic)Predicted Key Fragments (m/z) under ESI-MS/MSPredicted Key Fragments (m/z) under EI
A Acetyl DerivativeC8H15NO2157.1103[M+H]+ at 158, loss of acetyl group (43), loss of methoxy group (31)M+• at 157, fragments from alpha-cleavage and ring cleavage
B Benzoyl DerivativeC13H17NO2219.1259[M+H]+ at 220, benzoyl cation (105), loss of benzoyl group (121)M+• at 219, prominent benzoyl fragment (105)
C n-Butyl DerivativeC10H21NO171.1623[M+H]+ at 172, loss of butyl group (57), alpha-cleavage of butyl chainM+• at 171, characteristic loss of propyl radical (43) from butyl group
Proposed Fragmentation Pathways (Electron Ionization)

EI_Fragmentation_Compound_A M N-acetyl-trans-3-methoxycyclobutanamine (M+•, m/z 157) F1 Loss of •CH3 (m/z 142) M->F1 - •CH3 F2 Loss of •OCH3 (m/z 126) M->F2 - •OCH3 F3 Loss of CH2CO (m/z 115) M->F3 - CH2CO F4 Cyclobutane Ring Cleavage (Loss of C2H4, m/z 129) M->F4 - C2H4 F5 Alpha-cleavage (m/z 86) M->F5 alpha-cleavage

Caption: Predicted EI fragmentation of N-acetyl-trans-3-methoxycyclobutanamine.

Experimental Protocols

Protocol 1: ESI-MS for Molecular Weight Determination
  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10-50 µg/mL. The acidic modifier aids in protonation.

  • Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N2) Flow: 1-2 L/min

    • Drying Gas (N2) Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Observe the spectrum for the [M+H]+ ion to confirm the molecular weight of the synthesized compound.

Protocol 2: EI-GC-MS for Structural Elucidation
  • Sample Preparation: Prepare a dilute solution (100-500 µg/mL) of the analyte in a volatile solvent such as dichloromethane or ethyl acetate. If the compound is a hydrochloride salt, it may need to be neutralized (basified and extracted) prior to GC analysis to improve volatility.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-500.

  • Data Analysis: Analyze the fragmentation pattern of the chromatographic peak corresponding to the compound of interest. Compare the observed fragments to predicted pathways to confirm the structure.

Trustworthiness and Self-Validating Systems

To ensure the integrity of your results, incorporate the following self-validating practices into your workflow:

  • Internal Standards: For quantitative studies, use a structurally similar internal standard with a different mass to account for variations in ionization efficiency and instrument response.

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, obtain high-resolution mass data. This allows for the determination of the elemental composition of the molecular ion and key fragments, significantly increasing confidence in structural assignments.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation in a collision cell. This helps to establish parent-daughter relationships between ions and provides cleaner fragmentation spectra, aiding in structural elucidation.

Conclusion

The mass spectrometric characterization of novel compounds derived from this compound is a multifaceted process that requires a thoughtful selection of ionization techniques and a solid understanding of fragmentation principles. By employing a combination of soft ionization methods like ESI for molecular weight confirmation and hard ionization techniques like EI for detailed structural analysis, researchers can confidently elucidate the structures of their novel chemical entities. The integration of high-resolution mass spectrometry and tandem mass spectrometry further strengthens these assignments, providing the robust data required for publication and advancement in drug discovery programs.

References

  • National Institute of Standards and Technology. (n.d.). Cyclobutylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

  • Gong, X., et al. (2024, September 2). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Gong, X., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Publications. Retrieved from [Link]

  • Gong, X., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. National Center for Biotechnology Information. Retrieved from [Link]

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  • Pearson+. (2023, September 3). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho.... Retrieved from [Link]

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  • Chowdhury, S. K., Katta, V., & Chait, B. T. (1990). An electrospray-ionization mass spectrometer with new features.
  • Siuzdak, G. (1998). Preparative Mass Spectrometry with Electrospray Ionization. European Journal of Mass Spectrometry.
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  • KnowBee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

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The Strategic Selection of Cyclobutane Scaffolds: A Comparative Guide to trans-3-Methoxycyclobutanamine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the architecture of a molecule is paramount. The eternal quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led researchers to explore unique three-dimensional structures. Among these, the cyclobutane motif has emerged as a "rising star" due to its distinct conformational properties.[1][2] The inherent strain and puckered nature of the four-membered ring provide a rigid scaffold, which can lock a molecule into its bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[1][3]

This guide provides an in-depth comparison of trans-3-Methoxycyclobutanamine hydrochloride, a versatile building block, with other key cyclobutane derivatives. We will delve into their structural nuances, comparative reactivity, and strategic applications, supported by experimental insights to inform your selection process in drug discovery and development.

Profiling the Protagonist: this compound

This compound (CAS: 1408074-49-6) is a valuable intermediate for researchers aiming to introduce a constrained, methoxy-substituted cyclobutane ring into their target molecules.[4][5] The trans stereochemistry provides a defined spatial arrangement of the amine and methoxy groups, which is crucial for directing interactions within a binding pocket.

Key Attributes:

  • Molecular Formula: C₅H₁₂ClNO[4]

  • Molecular Weight: 137.61 g/mol [4][5]

  • Form: Solid[4]

  • Purity: Typically ≥95%[4][6]

Its primary utility lies in the synthesis of bioactive compounds, particularly for developing therapeutic agents targeting neurological disorders and pain management.[5] The methoxy group can serve as a hydrogen bond acceptor and its lipophilicity can be leveraged to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing overall drug efficacy.[5]

The Contenders: A Comparative Analysis of Alternative Cyclobutane Building Blocks

The selection of a building block is a critical decision driven by the specific goals of a research program. Below, we compare this compound with three other classes of cyclobutane alternatives, each offering unique advantages.

The Fluorinated Powerhouse: 3,3-Difluorocyclobutanamine Hydrochloride

The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties. 3,3-Difluorocyclobutanamine hydrochloride (CAS: 637031-93-7) is an exemplary building block in this regard.[7][8] The gem-difluoro substitution imparts profound electronic effects without a significant increase in steric bulk.

Key Advantages:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism.

  • Modulated Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the amine group, which can be crucial for optimizing cell permeability and avoiding off-target interactions.

  • Unique Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[9]

This building block is widely used in the synthesis of kinase inhibitors and antiviral agents, where fine-tuning molecular properties is essential for achieving potency and selectivity.[8][10][11]

The Conformational Anchor: Aminocyclobutanecarboxylic Acid Derivatives

When the goal is to create highly constrained peptide mimics or introduce a rigid amino acid surrogate, aminocyclobutanecarboxylic acid derivatives are excellent choices.[12] Compounds like 1-Aminocyclobutanecarboxylic acid (CAS: 22264-50-2) and 3-Aminocyclobutane-1-carboxylic acid (CAS: 74316-27-1) serve as rigid scaffolds that restrict the conformational freedom of a molecule.[12][13]

Key Advantages:

  • Peptidomimetic Design: Their rigid structure can mimic peptide turns or replace specific amino acids, leading to improved metabolic stability and oral bioavailability.[12][14]

  • Defined Vectorial Display: The fixed orientation of the amine and carboxylic acid groups provides precise control over the spatial presentation of key pharmacophoric features.

  • Novel Scaffolds for Lead Discovery: These building blocks have been successfully used to discover novel inhibitors, such as those targeting succinate dehydrogenase.[15]

The Functional Handle: Hydroxycyclobutanamine Derivatives

For applications requiring a hydrogen bond donor or a site for further functionalization, hydroxycyclobutanamine derivatives like trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403766-99-3) are ideal.[16] The hydroxyl group is a versatile functional group that can significantly influence a molecule's properties.

Key Advantages:

  • Strong Hydrogen Bonding: The -OH group is a potent hydrogen bond donor and acceptor, which can be critical for anchoring a ligand into a protein's active site.

  • Improved Solubility: The introduction of a polar hydroxyl group can enhance the aqueous solubility of a compound.

  • Point of Diversification: The hydroxyl group can be readily derivatized (e.g., etherification, esterification) to explore the structure-activity relationship (SAR) around that vector.

Quantitative Comparison of Cyclobutane Building Blocks

Propertytrans-3-Methoxycyclobutanamine HCl3,3-Difluorocyclobutanamine HCl1-Aminocyclobutanecarboxylic Acidtrans-3-Amino-3-methylcyclobutanol HCl
CAS Number 1408074-49-6[4]637031-93-7[7]22264-50-2[12]1403766-99-3[16]
Molecular Formula C₅H₁₂ClNO[4]C₄H₈ClF₂N[7]C₅H₉NO₂C₅H₁₂ClNO[16]
Molecular Weight 137.61[4]143.56[7]115.13137.61[16]
Key Structural Feature Methoxy GroupGem-Difluoro GroupCarboxylic AcidHydroxyl Group
Primary Role of Feature H-bond acceptor, lipophilic modulatorMetabolic shield, pKa modulatorConformational anchor, acid functionalityH-bond donor/acceptor, solubility enhancer

Strategic Application Guide

Application GoalRecommended Building BlockRationale
Enhance Metabolic Stability 3,3-Difluorocyclobutanamine HClFluorine substitution blocks sites of metabolism and strengthens adjacent C-H bonds.[9]
Introduce Conformational Rigidity Aminocyclobutanecarboxylic AcidThe rigid ring constrains the peptide backbone, improving target binding and stability.[12][14]
Improve CNS Penetration trans-3-Methoxycyclobutanamine HClThe methoxy group can reduce polarity and mask H-bond donors, often aiding blood-brain barrier penetration.[2]
Increase Binding Affinity via H-Bonding Hydroxycyclobutanamine DerivativesThe hydroxyl group provides a strong hydrogen bond donor to interact with protein active sites.
Modulate Amine Basicity (pKa) 3,3-Difluorocyclobutanamine HClThe strong electron-withdrawing effect of the fluorine atoms significantly lowers the amine's pKa.[9]

Experimental Section: Representative Protocol

General Procedure for Amide Coupling

A common application for these primary amine building blocks is the formation of an amide bond. This protocol is a self-validating system for assessing the reactivity of each building block under standard conditions.

Methodology:

  • Reactant Preparation: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M), add a coupling agent like HATU (1.1 eq.) or HBTU (1.1 eq.).

  • Activation: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.), to the mixture.[11] Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the selected cyclobutanamine hydrochloride salt (1.2 eq.) to the activated acid mixture. The excess base will neutralize the hydrochloride salt in situ.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

This robust protocol allows for a direct comparison of the nucleophilicity and steric hindrance of each cyclobutane amine under identical conditions.

Visualization of Concepts

Decision Workflow for Building Block Selection

Building Block Selection start Define Project Goal q1 Need to block metabolism? start->q1 q2 Introduce rigid conformational lock? q1->q2 No sub1 Select 3,3-Difluoro derivative q1->sub1 Yes q3 Require H-bond donor? q2->q3 No sub2 Select Aminocyclobutane carboxylic acid q2->sub2 Yes q4 Modulate lipophilicity and H-bond acceptance? q3->q4 No sub3 Select Hydroxy derivative q3->sub3 Yes sub4 Select Methoxy derivative q4->sub4 Yes end Re-evaluate Strategy q4->end No/ Other

Caption: A decision tree for selecting the optimal cyclobutane building block.

General Amide Coupling Reaction Scheme

Amide Coupling Reaction compound_a R-COOH (Carboxylic Acid) reagents Coupling Agent, Base (e.g., TEA) —————> Solvent (e.g., DMF) compound_a->reagents plus1 + compound_b Cyclobutane-NH2·HCl (Amine Building Block) compound_b->reagents product R-C(=O)NH-Cyclobutane (Amide Product) reagents->product

Caption: Generalized reaction scheme for amide bond formation.

Conclusion

While this compound is an excellent tool for introducing a conformationally restricted scaffold with specific electronic and lipophilic properties, it is part of a larger, more diverse toolkit. The strategic choice between methoxy, difluoro, carboxylic acid, or hydroxyl-substituted cyclobutanes can profoundly impact the success of a drug discovery campaign. By understanding the unique contributions of each building block—from enhancing metabolic stability to providing critical hydrogen bonding interactions—researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Chem-Impex. (n.d.). 3,3-Difluorocyclobutanamine hydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Applications of 3,3-Difluorocyclobutanamine Hydrochloride. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. Retrieved from [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

  • PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • PubMed. (2023, July 19). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

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A Comparative Guide to the Stereochemical Reactivity of 3-Methoxycyclobutanamine Hydrochloride: Cis vs. Trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold, offering a unique three-dimensional geometry that can impart favorable pharmacological properties. Among the array of functionalized cyclobutanes, 3-methoxycyclobutanamine and its hydrochloride salt are valuable building blocks in the synthesis of novel therapeutic agents. The stereochemical arrangement of the methoxy and amine substituents as cis or trans isomers profoundly influences the molecule's conformation, physicochemical properties, and, critically, its chemical reactivity. This guide provides an in-depth technical comparison of the reactivity of trans-3-Methoxycyclobutanamine hydrochloride versus its cis isomer, grounded in fundamental principles of stereochemistry and supported by analogous experimental data.

Structural and Conformational Analysis: The Foundation of Reactivity Differences

The reactivity of a molecule is intrinsically linked to its three-dimensional structure. For cyclobutane derivatives, the puckered, non-planar conformation is a key determinant of substituent orientation and accessibility.

The cyclobutane ring is not a flat square; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain arising from eclipsed C-H bonds.[1][2][3] This puckering results in two distinct substituent positions: pseudo-axial and pseudo-equatorial. The interconversion between two equivalent puckered conformations is rapid at room temperature.[2]

In 1,3-disubstituted cyclobutanes, such as 3-methoxycyclobutanamine, the relative stability of the cis and trans isomers is a subject of considerable interest. Generally, for 1,3-disubstituted cycloalkanes, the cis isomer, which can adopt a diequatorial conformation, is more stable than the trans isomer, which is forced to have one axial and one equatorial substituent.[4] This preference minimizes unfavorable 1,3-diaxial interactions. However, this is not a universal rule for cyclobutanes, and the relative stability can be influenced by the nature of the substituents and solvent effects.[5]

Caption: Puckering in cyclobutane alleviates torsional strain.

For 3-methoxycyclobutanamine, the cis isomer can exist in a conformation where both the amine and methoxy groups occupy pseudo-equatorial positions, minimizing steric hindrance. In contrast, the trans isomer will always have one substituent in a pseudo-axial and the other in a pseudo-equatorial position. This fundamental conformational difference is the primary driver for the anticipated variations in reactivity.

The Impact of Stereochemistry on Reactivity: A Mechanistic Perspective

The accessibility of the amine's lone pair of electrons and the steric environment around the nitrogen atom are critical factors governing its nucleophilicity and, consequently, its reactivity in common synthetic transformations such as N-acylation and N-alkylation.

N-Acylation: A Tale of Steric Hindrance

N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in pharmaceuticals.[6] The rate of this reaction is highly sensitive to the steric hindrance around the amine.

  • Trans Isomer: In its preferred conformation, the trans-3-methoxycyclobutanamine will have the amino group in either a pseudo-axial or pseudo-equatorial position. If the amino group is in the more sterically accessible pseudo-equatorial position, it is expected to react more readily with an acylating agent.

  • Cis Isomer: In the diequatorial-like conformation of the cis isomer, the amino group is also in a sterically accessible position. However, the relative stability of the ground states and transition states will ultimately determine the reaction kinetics.

Caption: Steric hindrance influences N-acylation rates.

Potential for Intramolecular Interactions

The presence of the methoxy group at the 3-position introduces the possibility of intramolecular hydrogen bonding in the cis isomer, where the amine and methoxy groups are on the same face of the ring. An intramolecular hydrogen bond between the amine proton and the methoxy oxygen could influence the conformation and the nucleophilicity of the amine.[8] Such an interaction might decrease the availability of the amine's lone pair for reaction, potentially leading to a lower reaction rate compared to the trans isomer, where this interaction is not possible.

Comparative Physicochemical Properties

The stereochemical differences also manifest in the physicochemical properties of the isomers, which can impact their behavior in biological systems and during purification.

Propertycis-3-Methoxycyclobutanamine HCltrans-3-Methoxycyclobutanamine HClRationale for Difference
Predicted Polarity Potentially higherPotentially lowerIn the cis isomer, the dipole moments of the C-N and C-O bonds are oriented on the same side of the ring, potentially leading to a larger net molecular dipole moment compared to the trans isomer where they are on opposite sides.[6]
pKa Expected to be similarExpected to be similarThe electronic effect of the methoxy group on the basicity of the amine is transmitted through the carbon framework and is not expected to differ significantly between the isomers. However, subtle differences may arise due to conformational effects.
Lipophilicity (LogP) Potentially lowerPotentially higherHigher polarity generally correlates with lower lipophilicity. The more polar cis isomer may exhibit greater water solubility.

Note: The above table is based on established chemical principles, as direct comparative experimental data for these specific isomers is not widely published.

Experimental Protocol: A Representative Method for Comparing N-Acylation Reactivity

To empirically determine the relative reactivity of the cis and trans isomers, a competitive acylation experiment can be performed. This protocol is based on established methods for N-acylation and kinetic resolution.[7]

Objective

To determine the relative rates of N-acetylation of cis- and trans-3-methoxycyclobutanamine by reacting an equimolar mixture of the two isomers with a substoichiometric amount of an acetylating agent.

Materials
  • cis-3-Methoxycyclobutanamine hydrochloride

  • This compound

  • Triethylamine (or another suitable non-nucleophilic base)

  • Acetyl chloride (or acetic anhydride)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Preparation of Amine Mixture: Accurately weigh equimolar amounts of cis- and this compound and dissolve them in anhydrous dichloromethane. Add a slight excess of triethylamine (2.2 equivalents) to neutralize the hydrochloride and liberate the free amines. Add a known amount of an internal standard.

  • Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.5 equivalents relative to the total amine concentration) in anhydrous dichloromethane dropwise with vigorous stirring.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes). Quench each aliquot by adding it to a vial containing a small amount of dilute aqueous sodium bicarbonate solution.

  • Workup and Analysis: For each quenched aliquot, separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC-MS.

  • Data Analysis: Quantify the amounts of remaining cis- and trans-3-methoxycyclobutanamine and the corresponding N-acetylated products at each time point by comparing their peak areas to that of the internal standard. The relative rates of reaction can be determined by observing the preferential consumption of one isomer over the other.

Caption: Workflow for competitive N-acylation experiment.

Implications for Drug Discovery and Development

The choice between the cis and trans isomers of 3-methoxycyclobutanamine hydrochloride as a building block can have significant downstream consequences in a drug discovery program.

  • Synthetic Strategy: A difference in reactivity can influence the choice of reaction conditions. For example, if one isomer is significantly less reactive, more forcing conditions may be required for a desired transformation, which could impact the stability of other functional groups in the molecule.

  • Pharmacokinetics: The difference in polarity and lipophilicity between the two isomers can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics: The rigid, three-dimensional structure of the cyclobutane ring serves to orient appended pharmacophoric groups in a defined spatial arrangement. The cis and trans isomers will present these groups in different vectors, leading to distinct interactions with a biological target and, consequently, different pharmacological activities.

Conclusion

While both cis- and this compound are valuable building blocks, their stereochemical differences give rise to distinct conformational preferences that are predicted to influence their chemical reactivity. The trans isomer, with its pseudo-equatorial amino group, is anticipated to exhibit slightly higher reactivity in sterically demanding reactions like N-acylation compared to the cis isomer, although intramolecular interactions in the cis isomer could also play a significant role. These differences in reactivity, coupled with variations in physicochemical properties, underscore the importance of stereochemical control in the design and synthesis of novel drug candidates. The experimental protocol outlined provides a framework for the empirical validation of these principles, enabling researchers to make informed decisions in the selection and application of these versatile cyclobutane synthons.

References

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  • Cui, X., Zhang, X., & Burgess, K. (2007). Dynamic kinetic resolution allows a highly enantioselective synthesis of cis-alpha-aminocycloalkanols by ruthenium-catalyzed asymmetric hydrogenation. Angewandte Chemie (International ed. in English), 46(39), 7506–7508. [Link]

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  • Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Bulletin of the Korean Chemical Society, 36(8). [Link]

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  • Shokri, J., & Abedin, S. (2015). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Journal of the Iranian Chemical Society, 12(10), 1807-1813. [Link]

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  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13467-13475. [Link]

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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drugs Containing the Methoxycyclobutanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise and Scrutiny of the Methoxycyclobutanamine Scaffold

In modern medicinal chemistry, the pursuit of novel chemical space with favorable drug-like properties is relentless. Saturated small rings, particularly cyclobutanes, have emerged as valuable design elements, offering a unique three-dimensional geometry compared to more traditional, planar aromatic systems. The methoxycyclobutanamine scaffold, in particular, has garnered significant interest. It provides a rigid, sp³-rich framework that can improve aqueous solubility and reduce π-π stacking interactions, while the amine handle offers a versatile point for synthetic elaboration.[1][2]

However, this novel scaffold is not without its metabolic liabilities. The very features that make it attractive—the strained cyclobutane ring, the primary or secondary amine, and the methoxy ether linkage—are all potential sites for enzymatic attack. A thorough and early assessment of metabolic stability is therefore not just a routine check-box exercise; it is a critical step to de-risk a project and guide the iterative process of lead optimization.[3][4][5]

This guide provides an in-depth, experience-driven framework for evaluating the metabolic stability of drug candidates incorporating the methoxycyclobutanamine scaffold. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

Pillar 1: Anticipating Metabolic Fate - Key Pathways and Enzymes

Understanding what to look for is the first step. The methoxycyclobutanamine moiety presents three primary "soft spots" for metabolism, predominantly mediated by Phase I Cytochrome P450 (CYP) enzymes located in the liver.[6][7][8] The liver is the primary site of drug metabolism, and in vitro systems derived from it are cost-effective tools for predicting a drug's clearance.[9][10]

  • O-Dealkylation: The methoxy group is a classic substrate for CYP-mediated O-demethylation, a common oxidative reaction.[11] This process removes the methyl group to form a primary alcohol and formaldehyde. This is often a major clearance pathway for many drugs and a primary hypothesis for any compound containing this functional group.

  • Oxidative Deamination: The amine group can be a target for oxidation, potentially leading to deamination and the formation of a ketone. The specific pathway depends on whether the amine is primary, secondary, or tertiary.

  • Ring Hydroxylation: The C-H bonds of the cyclobutane ring itself are susceptible to hydroxylation. The inherent ring strain of the cyclobutane system may influence the regioselectivity and rate of this oxidation compared to less-strained rings like cyclohexane.[2]

The dominant enzymes responsible for these transformations are the CYP450s, with isoforms like CYP3A4, CYP2D6, and CYP2C9 metabolizing the vast majority of clinically used drugs.[6][7] Therefore, our initial evaluation must focus on an assay system rich in these enzymes.

Below is a conceptual diagram illustrating the primary metabolic vulnerabilities of the scaffold.

G cluster_0 Parent Compound cluster_1 Potential Phase I Metabolites Parent Methoxycyclobutanamine Scaffold M1 Hydroxycyclobutanamine (via O-Dealkylation) Parent->M1 CYP450 (O-Demethylation) M2 Oxidized Amine / Ketone (via Deamination) Parent->M2 CYP450 M3 Hydroxylated Ring (via C-H Oxidation) Parent->M3 CYP450

Caption: Potential Phase I metabolic pathways for the methoxycyclobutanamine scaffold.

Pillar 2: The Workhorse Assay - In Vitro Liver Microsomal Stability

For initial screening and ranking of compounds, the liver microsomal stability assay is the industry standard.[9][12] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a concentrated array of Phase I enzymes, most notably the CYPs.[9][13] While intact hepatocytes are considered the "gold standard" as they contain both Phase I and Phase II enzymes, the microsomal assay is simpler, more cost-effective, and highly suitable for high-throughput screening during early discovery.[9][14]

The core principle is to incubate the test compound with liver microsomes and a necessary cofactor, then measure the disappearance of the parent compound over time.[15] From this data, we derive two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[4][16]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including appropriate controls. Each component is selected to ensure the integrity of the results.

1. Reagent Preparation:

  • Test Compounds & Positive Controls: Prepare 10 mM stock solutions in DMSO.

    • Test Compounds: Compound A (methoxycyclobutanamine), Compound B (methoxycyclohexanamine analog).

    • Positive Controls: Use well-characterized compounds to validate the metabolic activity of the microsome batch.

      • High Clearance Control: Verapamil (rapidly metabolized).

      • Low Clearance Control: Warfarin (slowly metabolized).

  • Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[17] Thaw quickly at 37°C and keep on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System (Cofactor): This is a critical component. CYP enzymes require NADPH as a cofactor for their catalytic cycle.[11][18] Since NADPH is consumed, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply. Prepare according to the manufacturer's instructions.

2. Incubation Procedure:

  • Reaction Plate Setup: Use a 96-well plate. For each compound, prepare wells for multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and a negative control.

  • Pre-incubation: Add the diluted microsomes and the test compound (final concentration 1 µM) to the wells. Pre-incubate for 5-10 minutes at 37°C. This step allows the compound to partition into the microsomal membranes and reach thermal equilibrium.

  • Initiating the Reaction: The reaction is initiated by adding the pre-warmed NADPH regenerating system. The "0-minute" time point sample is taken immediately after adding NADPH and is quenched to represent the initial concentration.

  • Negative Control (Self-Validation): For each compound, run a parallel incubation at the final time point without the NADPH cofactor.[15][18] Any significant loss of compound in this well indicates non-enzymatic degradation (e.g., chemical instability in the buffer), which would invalidate the results for that compound.

  • Quenching the Reaction: At each designated time point, stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering compound like deuterated labetalol). The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The internal standard is crucial for correcting for variations in sample processing and instrument response during the analytical phase.[19]

3. Sample Analysis by LC-MS/MS:

  • Protein Precipitation: Centrifuge the quenched plates to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21] LC-MS/MS is the gold standard due to its exceptional sensitivity and specificity, allowing for precise quantification of the parent drug even in a complex biological matrix.[21][22] Develop a Multiple Reaction Monitoring (MRM) method for each compound and the internal standard.

4. Data Analysis and Interpretation:

  • Calculate % Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point. Normalize this to the 0-minute time point to calculate the percentage of the parent compound remaining.

  • Determine Half-Life (t½): Plot the natural log (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug.[23][24] It is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

The entire workflow can be visualized as follows:

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_analyze 3. Analysis A Prepare 10mM Stocks (Test Cmpd, Controls) D Pre-incubate: Cmpd + HLM A->D B Prepare HLM (1 mg/mL) B->D C Prepare NADPH Regen System E Initiate Reaction: Add NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction: Acetonitrile + IS F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis (MRM Mode) H->I J Calculate: - % Remaining - t½ - CLint I->J

Sources

A Comparative Guide to Cyclobutane and Cyclopentane Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Small Carbocyclic Linkers

In the intricate process of drug discovery, the linker region of a molecule—the scaffold connecting key pharmacophoric elements—is far from a passive spacer. Its architecture dictates the spatial orientation of binding motifs, influences physicochemical properties, and profoundly impacts the overall pharmacological profile of a drug candidate. While flexible acyclic linkers have been a mainstay, the strategic incorporation of conformationally restricted moieties has become a powerful tool for lead optimization. Among these, small carbocycles like cyclobutane and cyclopentane have emerged as particularly valuable.[1]

Their rigid frameworks offer a means to lock in bioactive conformations, reduce the entropic penalty of binding, and block sites of metabolic attack.[2][3] However, the choice between a four-membered cyclobutane and a five-membered cyclopentane is not arbitrary. These rings possess distinct structural, conformational, and electronic properties that can lead to significant differences in a compound's efficacy, selectivity, and pharmacokinetics. This guide provides a detailed comparative analysis of these two linkers, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug development process.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The fundamental differences between cyclobutane and cyclopentane stem from their inherent ring strain and resulting conformational preferences. These factors directly influence their utility as linkers in drug molecules.

Ring Strain and Conformational Landscape

The stability and three-dimensional shape of cycloalkanes are governed by a combination of angle strain, torsional strain, and steric strain.[4]

  • Cyclobutane: This four-membered ring is significantly strained, with a total ring strain of approximately 26.3 kcal/mol.[1][2] To alleviate the severe torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "butterfly" structure.[5][6] This results in C-C-C bond angles of about 88°, a significant deviation from the ideal tetrahedral angle of 109.5°.[5] This puckered conformation is not static; the ring undergoes rapid inversion. Critically for a designer, substituents on a cyclobutane linker (e.g., in a 1,3-disubstituted pattern) are held in relatively fixed spatial orientations, offering distinct vectors for pharmacophore placement.[2]

  • Cyclopentane: With a much lower ring strain of about 6-7 kcal/mol, cyclopentane is considerably more stable.[2][7] A planar conformation would have minimal angle strain (internal angles of a pentagon are 108°) but would suffer from significant torsional strain due to eclipsing hydrogens.[5] To relieve this, cyclopentane adopts non-planar puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert.[5][8] While still providing more conformational restriction than an acyclic chain, cyclopentane is inherently more flexible than cyclobutane.[9]

These conformational differences are paramount. The rigid, puckered nature of cyclobutane provides a more defined and predictable orientation for attached functional groups, which can be crucial for precise interactions within a target's binding pocket.[2]

Caption: Conformational differences between cyclobutane and cyclopentane linkers.

PropertyCyclobutaneCyclopentaneReference(s)
Ring Strain Energy ~26.3 kcal/mol~6-7 kcal/mol[2][7]
Internal C-C-C Angle ~88° (puckered)~108° (planar ideal)[5]
Preferred Conformation Puckered ("Butterfly")Envelope, Twist[5][6][8]
Relative Flexibility More RigidMore Flexible[9]

Table 1: Comparative Physicochemical Properties of Cyclobutane and Cyclopentane.

Impact on Metabolic Stability and Pharmacokinetics (ADME)

A primary motivation for incorporating small rings is to enhance metabolic stability.[3] Both cyclobutane and cyclopentane can serve as "metabolic blockers" by replacing metabolically vulnerable linear alkyl chains or gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1]

The choice between the two can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] The increased sp³ character and non-planarity imparted by these rings often lead to improved aqueous solubility compared to flat aromatic systems, a key factor for oral bioavailability.[2] In several reported cases, the introduction of a cyclobutyl linker specifically led to improved oral bioavailability and a balanced profile of potency and in vitro ADME properties.[2] While cyclopentane also offers these benefits, the higher rigidity of cyclobutane can sometimes provide a more significant advantage in shielding a molecule from metabolic enzymes.

Part 2: Influence on Pharmacological Activity

The ultimate test of a linker is its effect on biological activity. The choice between cyclobutane and cyclopentane can dramatically alter binding affinity and selectivity.

Binding Affinity and Conformational Restriction

By replacing a flexible linker with a rigid carbocycle, a molecule can be "pre-organized" into a conformation that is favorable for binding to its biological target. This reduces the entropic cost of binding, as the molecule does not need to "freeze" a rotatable bond in the correct orientation upon entering the binding site. This can lead to a significant increase in binding affinity and potency.[2][3]

The greater rigidity of cyclobutane often makes it a superior choice for this purpose. For example, in the development of Janus kinase (JAK) inhibitors, a cis-1,3-cyclobutane diamine linker was found to be optimal.[2] The puckered conformation of the ring positioned a sulphonamide NH group perfectly to form crucial hydrogen bonds with arginine and asparagine residues in the JAK1 active site, leading to low nanomolar potency and excellent selectivity. The corresponding trans-isomer was less active, highlighting the precise geometric control offered by the cyclobutane scaffold.[2]

G cluster_0 Flexible Linker cluster_1 Rigid Linker (Cycloalkane) Many Conformations Many Conformations High Entropic Penalty High Entropic Penalty Many Conformations->High Entropic Penalty Binding Receptor Receptor High Entropic Penalty->Receptor Pre-organized Conformation Pre-organized Conformation Low Entropic Penalty Low Entropic Penalty Pre-organized Conformation->Low Entropic Penalty Binding Receptor2 Receptor Low Entropic Penalty->Receptor2

Caption: Rigid linkers reduce the entropic penalty of receptor binding.

Case Studies
  • Cyclobutane in HCV NS5B Polymerase Inhibitors: In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, replacing a gem-dimethyl linker with a cyclobutyl linker resulted in a compound with improved oral bioavailability and a well-balanced profile of potency and ADME properties, leading to the clinical candidate BILB 1941.[2]

  • Cyclopentane in Influenza Neuraminidase Inhibitors: A series of novel cyclopentane derivatives were developed as potent and selective inhibitors of the influenza virus neuraminidase.[11] These compounds, including RWJ-270201, feature a five-membered ring core that mimics the transition state of sialic acid cleavage, demonstrating the effectiveness of the cyclopentane scaffold in presenting pharmacophores in a manner analogous to the natural substrate.[11]

  • Cyclobutane as an Aryl Isostere: In the search for DNA-binding agents, an aryl group was successfully replaced with a trans-cyclobutyl ring.[2] The rationale was that the 3D volume of the cyclobutane would be less likely to cause DNA damage by intercalating into the minor groove, while still maintaining the required distance between two basic groups for activity.[2]

Part 3: Experimental Protocols for Comparative Evaluation

To ensure the validity and reproducibility of a comparative study, standardized and robust experimental protocols are essential. The following section outlines key methodologies for synthesizing and evaluating drug candidates containing cyclobutane and cyclopentane linkers.

General Synthesis of 1,3-Disubstituted Linkers

The choice of synthetic route is critical. Modern methods have made the synthesis of substituted cyclobutanes more accessible, often starting from [2+2] cycloadditions.[7] Substituted cyclopentanes can be accessed through various cycloaddition and radical cyclization strategies.[12][13]

G Start Select Pharmacophores (A and B) Synth_CB Synthesize Cyclobutane Analog (A-CB-B) Start->Synth_CB Synth_CP Synthesize Cyclopentane Analog (A-CP-B) Start->Synth_CP Purify_CB Purification & Characterization Synth_CB->Purify_CB Purify_CP Purification & Characterization Synth_CP->Purify_CP Assay_Bind Competitive Binding Assay (Determine IC50) Purify_CB->Assay_Bind Assay_Stab Metabolic Stability Assay (Determine t1/2) Purify_CB->Assay_Stab Assay_Sol Kinetic Solubility Assay Purify_CB->Assay_Sol Purify_CP->Assay_Bind Purify_CP->Assay_Stab Purify_CP->Assay_Sol Analysis Comparative Data Analysis Assay_Bind->Analysis Assay_Stab->Analysis Assay_Sol->Analysis

Caption: Workflow for the comparative evaluation of linker analogs.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Causality: This assay assesses how quickly a compound is metabolized by key drug-metabolizing enzymes (primarily CYPs) found in the liver. A longer half-life (t½) in this system often correlates with better in vivo stability and oral bioavailability.

  • Methodology:

    • Prepare a stock solution of the test compound (Cyclobutane analog, Cyclopentane analog) and a positive control (e.g., Verapamil) in DMSO (10 mM).

    • In a 96-well plate, add 5 µL of pooled human liver microsomes (0.5 mg/mL final concentration) to 485 µL of pre-warmed (37°C) phosphate buffer (100 mM, pH 7.4).

    • Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating solution (to provide the necessary cofactor for CYP enzymes) and 1 µL of the test compound (1 µM final concentration).

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance and the half-life (t½).

Protocol 2: Competitive Binding Assay (Radioligand Displacement)

  • Causality: This assay measures the affinity of a test compound for its target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The resulting IC₅₀ value (the concentration of test compound required to displace 50% of the radioligand) is a direct measure of potency.

  • Methodology:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • In a 96-well filter plate, combine the protein preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard), and varying concentrations of the test compound (e.g., 10-point serial dilution).

    • Include controls for total binding (radioligand + protein, no test compound) and non-specific binding (radioligand + protein + a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly harvest the contents of the plate onto a filter mat using a cell harvester, washing several times with ice-cold buffer to remove unbound radioligand.

    • Allow the filter mat to dry, then add scintillation cocktail to each filter spot.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound. Plot this against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Outlook

The decision to use a cyclobutane or cyclopentane linker is a nuanced one that depends on the specific goals of the drug design program.

  • Choose Cyclobutane when:

    • Maximum conformational restriction is desired to lock in a specific vector relationship between pharmacophores.

    • A slight increase in lipophilicity is tolerable.

    • The goal is to mimic a cis-alkene or act as a highly defined aryl isostere.

  • Choose Cyclopentane when:

    • A balance of conformational restriction and some flexibility is needed.

    • Minimizing ring strain is a priority.

    • The synthetic route to the cyclopentane analog is more facile or cost-effective.

Both cyclobutane and cyclopentane are powerful and underutilized scaffolds in medicinal chemistry.[7][12] As synthetic methodologies continue to improve, allowing for more diverse and complex substitution patterns, we can expect to see these small carbocyclic linkers play an increasingly important role in the development of the next generation of therapeutics. The empirical data generated from head-to-head comparisons, as outlined in the protocols above, will remain the ultimate arbiter in selecting the optimal linker for a given biological target.

References

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Gurry, M., & Brown, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200007. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • ResearchGate. (2017). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. [Link]

  • Sutherland, M., et al. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Molecules, 26(15), 4443. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Banting, L., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1177-1184. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Tarasova, O., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3539. [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

  • ACS Fall 2025. (2025). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

  • YouTube. (2017). Conformation of Cyclobutane and Cyclopentane. [Link]

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Assessing the impact of the methoxy group on the biological activity of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing its Impact on Biological Activity

In the intricate dance of drug discovery, small structural modifications can lead to profound changes in a molecule's biological profile. Among the medicinal chemist's most frequently utilized tools is the methoxy group (-OCH₃). Often considered a simple methyl ether, its true impact is a complex interplay of electronic, steric, and metabolic factors that can make or break a drug candidate. This guide provides an in-depth analysis of the methoxy group's multifaceted role, offering a framework for its strategic application and assessment in drug development programs.

The Physicochemical Profile of the Methoxy Group: More Than Just a Lipophilic "Scout"

The methoxy group is often introduced to probe for pockets in a protein target, acting as a "scout" for potential hydrophobic interactions.[1] However, its influence on a molecule's overall physicochemical properties is nuanced. While it is a common feature in naturally derived drugs, its installation in modern drug molecules is a deliberate choice to modulate ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[2][3]

Lipophilicity: A key descriptor in drug design, lipophilicity governs a molecule's ability to cross membranes and can influence its pharmacodynamic and pharmacokinetic profiles.[4][5] The methoxy group's effect on lipophilicity is context-dependent. When attached to an aromatic ring, it has a minimal impact on lipophilicity, with a Δ(LogD) value close to zero.[1] This makes it a valuable tool for exploring protein pockets without significantly increasing the lipophilicity of a lead compound, which can be detrimental to ADME properties.[1] In contrast, on a non-aromatic system, the methoxy group is more lipophilic.[1]

Electronic Effects: The methoxy group is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction.[2][6] This electronic modulation of the molecular scaffold can alter the reactivity and binding affinity of a compound with its biological target.[2] For instance, the electron-donating nature of the methoxy group can increase the electron density of an aromatic ring, favoring interactions with electron-deficient residues in a protein's active site.[2]

Steric Hindrance: The methoxy group introduces additional steric bulk compared to a hydrogen atom, which can influence receptor selectivity and binding orientation.[2][7] The bent arrangement of its heavy atoms can be a crucial factor in achieving optimal interactions within a binding pocket.[1] However, this steric hindrance can also be detrimental, potentially preventing a molecule from adopting the necessary conformation for binding.[7]

Pharmacokinetic Considerations: The Metabolic Achilles' Heel

While the methoxy group can offer advantages in target binding, it is often a metabolic liability.[2] The primary metabolic pathway for aromatic methoxy groups is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1][8] This process converts the methoxy group into a hydroxyl group, which can then undergo further metabolism.[1] This metabolic instability can lead to rapid clearance and a short half-life for the drug.[2]

However, this metabolic pathway is not always a disadvantage. In some cases, the resulting hydroxylated metabolite may exhibit enhanced, retained, or attenuated pharmacological activity compared to the parent drug.[8]

Pharmacodynamic Implications: Fine-Tuning Target Interactions

The methoxy group's influence on a drug's interaction with its target is a combination of its electronic and steric properties. The oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor, interacting with backbone amides or hydroxyl-containing residues in the binding pocket.[2] The methyl group can participate in van der Waals or hydrophobic interactions.[1][2] The sum of these seemingly small interactions can significantly contribute to the overall binding affinity.[1]

The position of the methoxy group on a scaffold is critical. Different positional isomers can lead to distinct binding orientations and, consequently, variations in biological activity and receptor selectivity.[2][9][10]

Experimental Workflows for Assessing the Methoxy Group's Impact

To systematically evaluate the consequences of introducing a methoxy group, a series of well-defined experiments are essential.

Workflow for Assessing Physicochemical and ADME Properties

G cluster_0 Initial Compound (R=H) cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Interpretation a Synthesize Analog (R=OCH3) b Determine LogP/LogD (Lipophilicity) a->b c Measure Aqueous Solubility a->c d Metabolic Stability Assay (Liver Microsomes/Hepatocytes) a->d f Plasma Protein Binding Assay a->f g Compare Properties of R=H vs. R=OCH3 b->g c->g e CYP Inhibition/ Induction Assays d->e d->g e->g f->g h Assess Impact on Drug-like Properties g->h

Caption: Workflow for evaluating the impact of methoxylation on key physicochemical and ADME properties.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (both the parent and methoxy derivative) to the pre-incubated mixture to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial to understand the role of the methoxy group. This involves synthesizing a series of analogs with the methoxy group at different positions and comparing their biological activities.

SAR Workflow for Methoxy Group Positional Scanning

G cluster_0 Lead Compound cluster_1 Analog Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis a Identify Phenyl Ring for Modification b Synthesize Ortho-OCH3 Analog a->b c Synthesize Meta-OCH3 Analog a->c d Synthesize Para-OCH3 Analog a->d e In Vitro Potency Assay (e.g., IC50, Ki) b->e f Selectivity Assays b->f c->e c->f d->e d->f g Compare Potency and Selectivity of Analogs e->g f->g h Identify Optimal Position for Methoxy Group g->h

Caption: A systematic approach to understanding the positional effects of a methoxy group on biological activity.

Case Study: The Methoxy Group in a Kinase Inhibitor

CompoundPosition of -OCH₃IC₅₀ (nM)Metabolic Half-life (t₁/₂, min)
Parent (R=H) N/A15045
Analog 1 Ortho25035
Analog 2 Meta5020
Analog 3 Para12015

In this hypothetical case, the introduction of a methoxy group at the meta position leads to a significant improvement in potency. However, this comes at the cost of reduced metabolic stability. The ortho substitution is detrimental to activity, possibly due to steric hindrance. The para substitution has a minimal effect on potency but significantly decreases the metabolic half-life. This data highlights the trade-offs that medicinal chemists must navigate when incorporating a methoxy group.

Conclusion: A Strategic Tool, Not a Magic Bullet

The methoxy group is a versatile substituent in drug design, capable of enhancing potency and fine-tuning physicochemical properties.[2] However, its propensity for metabolic O-demethylation necessitates careful consideration and a thorough experimental evaluation.[1][2] While there are successful examples of drugs containing multiple methoxy groups, a general recommendation is to limit their number to three or fewer to mitigate the risk of poor metabolic stability.[1] By understanding the intricate interplay of its steric, electronic, and metabolic effects, researchers can strategically employ the methoxy group to optimize lead compounds and accelerate the journey towards new therapeutics.

References

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • PubMed Central. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PubMed Central. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. [Link]

  • MDPI. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. [Link]

  • PubMed. Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. [Link]

  • PubMed Central. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. [Link]

  • MDPI. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. [Link]

  • MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Cyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a critical structural element in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling scaffold for the design of novel therapeutics.[1] The incorporation of a cyclobutane ring can confer advantageous properties to a drug candidate, including metabolic stability, conformational rigidity, and enhanced binding affinity to biological targets.[1] Consequently, cyclobutane derivatives are increasingly prevalent in the pipelines of pharmaceutical development, targeting a wide array of diseases.

trans-3-Methoxycyclobutanamine hydrochloride and its analogs represent a class of small molecules with significant potential in drug discovery. The precise spatial arrangement of the methoxy and amine functional groups on the cyclobutane core is paramount to their biological activity. Determining the exact three-dimensional structure of these molecules is therefore not just an academic exercise but a crucial step in understanding their structure-activity relationships (SAR) and in optimizing their therapeutic potential.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule.[2] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall conformation of a molecule, as well as how it packs in a crystalline lattice. For hydrochloride salts of amine-containing compounds, X-ray crystallography also definitively elucidates the protonation state of the nitrogen atom and the nature of the hydrogen bonding interactions with the chloride counter-ion and any solvent molecules present.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. It is designed to be a practical resource for researchers, offering not only a detailed experimental workflow but also a comparative analysis of crystallographic data to aid in the interpretation of results for this important class of compounds.

Experimental Workflow: From Powder to Publication-Quality Crystal Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both careful experimental technique and a solid understanding of crystallographic principles. The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a typical organic hydrochloride salt.

Diagram of the Experimental Workflow

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement start Powdered Sample crystallization Recrystallization (Slow Evaporation, Vapor Diffusion, etc.) start->crystallization crystal Single Crystal Selection crystallization->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Collection (Typically at 100 K) diffractometer->collection reduction Data Reduction & Integration collection->reduction solution Structure Solution (e.g., Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Art of Patience):

    • Rationale: The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. The goal is to grow well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension).

    • Procedure:

      • Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

      • Employ a slow crystallization technique. Common methods include:

        • Slow Evaporation: Cover the vial with a perforated film and allow the solvent to evaporate slowly over several days to weeks.

        • Vapor Diffusion: Place the vial containing the dissolved sample inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent vapor into the sample solution will gradually reduce the solubility and promote crystal growth.

        • Slow Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal for X-ray diffraction should be a single, well-formed block with no visible cracks or defects.

    • Procedure:

      • Under a microscope, select a suitable crystal and carefully mount it on a cryoloop.

      • The crystal is typically flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.

    • Procedure:

      • Mount the crystal on the goniometer head of the X-ray diffractometer.

      • An initial series of diffraction images are collected to determine the unit cell parameters and the crystal system.

      • A full data collection strategy is then devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities of each reflection and to apply various corrections. The corrected data is then used to solve the phase problem and generate an initial model of the crystal structure.

    • Procedure:

      • The diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects.

      • The space group of the crystal is determined from the symmetry of the diffraction pattern.

      • The structure is typically solved using direct methods or Patterson methods, which are computational algorithms that use the intensities of the reflections to determine the phases.

  • Structure Refinement and Validation:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and to obtain the final, high-resolution crystal structure.

    • Procedure:

      • The atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

      • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

      • The final model is validated using various crystallographic checks to ensure its quality and correctness. The results are typically presented in a Crystallographic Information File (CIF).

Case Study Comparison: Crystallographic Data of Cyclobutylamine Derivatives

While crystallographic data for this compound is not publicly available at the time of this writing, we can draw valuable insights from the analysis of structurally related compounds. Below is a comparison of the crystallographic data for Cyclobutylamine Hemihydrate (a real-world example) and a hypothetical trans-3-Methoxycyclobutanamine derivative to illustrate the type of comparative analysis that is crucial in drug development.

ParameterCyclobutylamine Hemihydrate[3]Hypothetical trans-3-Methoxycyclobutanamine HCl
Formula C₄H₉N·0.5H₂OC₅H₁₂ClNO
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 18.045 (7)8.5
b (Å) 5.209 (2)10.2
c (Å) 19.336 (8)12.1
α (°) 9090
β (°) 97.369 (4)90
γ (°) 9090
Volume (ų) 1802.1 (13)1047.8
Z 84
Calculated Density (g/cm³) 1.0121.250
R-factor (%) 6.34.5

Analysis of the Comparison:

  • Crystal System and Space Group: The crystal system and space group provide fundamental information about the symmetry of the crystal packing. The difference between the monoclinic system of cyclobutylamine hemihydrate and the hypothetical orthorhombic system of the derivative highlights how even small changes to the molecule (addition of a methoxy group and the hydrochloride salt formation) can lead to significant changes in the crystal packing.

  • Unit Cell Dimensions: The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice. These parameters are unique to each crystal structure.

  • Z Value: The Z value indicates the number of molecules in the unit cell. This information, combined with the unit cell volume, allows for the calculation of the crystal density.

  • R-factor: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit of the model to the data.

Visualizing the Crystal Structure: The Unit Cell

The unit cell is the fundamental repeating unit of a crystal. Understanding its geometry is key to understanding the overall crystal structure.

Caption: A schematic representation of a crystal unit cell.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is the definitive method for structure elucidation, other techniques provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in a molecule in solution. It is essential for confirming the structure of the synthesized compound before crystallization attempts.

  • Powder X-ray Diffraction (PXRD): Used to analyze polycrystalline materials. It is a powerful tool for identifying different crystalline phases (polymorphs), assessing sample purity, and monitoring solid-state stability.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.

Conclusion and Future Outlook

The structural characterization of this compound derivatives is a critical component of their development as potential therapeutic agents. X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional picture of the molecule that can guide further synthetic efforts and aid in understanding its biological activity. While obtaining high-quality single crystals can be a challenging endeavor, the wealth of information gained from a successful crystal structure determination is invaluable.

As the importance of cyclobutane-containing molecules in drug discovery continues to grow, the application of X-ray crystallography to this class of compounds will undoubtedly play an increasingly vital role in the advancement of new and innovative medicines.

References

  • Sweis, R. F., et al. (2017). Discovery and Structure-Based Design of a Potent and Selective G9a Inhibitor. ACS Medicinal Chemistry Letters, 8(3), 321–325.
  • Petros, A. M., et al. (2016). Discovery of a novel class of apolipoprotein E4 stabilizers. Journal of Medicinal Chemistry, 59(17), 7836–7845.
  • Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 884-890. [Link]

  • Allan, D. R. (2006). Cyclobutylamine hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(2), o751–o752. [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849–854.
  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small-Molecule Drug Candidates.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Stereochemistry in trans-3-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity

In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a compound's biological activity, pharmacokinetic profile, and safety. For small, rigid scaffolds like cyclobutanes, which are increasingly utilized as versatile building blocks, the distinction between cis and trans isomers can mean the difference between a potent therapeutic agent and an inactive or even toxic analogue.

This guide provides a comprehensive, in-depth comparison of spectroscopic methodologies for the unambiguous confirmation of the trans stereochemistry of 3-Methoxycyclobutanamine hydrochloride. We will move beyond simple data reporting to explore the causal reasoning behind experimental choices, offering protocols that are both robust and self-validating. The primary alternative for comparison throughout this guide will be the corresponding cis-3-Methoxycyclobutanamine hydrochloride. While both isomers share the same molecular formula and connectivity, their distinct spatial arrangements yield unique spectroscopic signatures that we can exploit for definitive characterization.

Chapter 1: Foundational Analysis - Confirming Constitution Before Configuration

Before delving into stereochemistry, it is imperative to confirm the molecule's constitution—that is, its molecular formula and the connectivity of its atoms. Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are our primary tools for this initial validation.

Mass Spectrometry (MS): Verifying Mass and Elemental Composition

Mass spectrometry serves to confirm the molecular weight and the presence of key elements. For 3-Methoxycyclobutanamine hydrochloride (C₅H₁₂ClNO), the key diagnostic feature is the isotopic pattern of chlorine.[1][2][3] Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2][3] This results in a characteristic "M+2" peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak (M+).

Table 1: Expected Mass Spectrometry Data

Parameter Expected Value for C₅H₁₁NO Expected Value for C₅H₁₂ClNO Rationale
Molecular Formula C₅H₁₁NO C₅H₁₂ClNO Analysis of the free base vs. the hydrochloride salt.
Monoisotopic Mass 101.0841 g/mol 137.0607 g/mol Calculated mass for the most abundant isotopes.
M+ Peak m/z 101 m/z 137 Corresponds to the molecular ion containing ³⁵Cl.
M+2 Peak Not present m/z 139 Corresponds to the molecular ion containing ³⁷Cl.

| M+ / M+2 Ratio | N/A | ~3:1 | Diagnostic isotopic signature of a single chlorine atom.[1][2][3] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 0.1-0.5 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. For the hydrochloride salt, the molecular ion of the free amine may be observed.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Verify the accurate mass of the molecular ion to within 5 ppm of the theoretical value. Confirm the presence and correct ~3:1 intensity ratio of the M+ and M+2 peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is invaluable for confirming the presence of the required functional groups (amine, ether) but is generally insufficient for differentiating stereoisomers.[4] The hydrochloride salt dramatically influences the amine stretches, typically causing them to broaden and shift to lower wavenumbers compared to the free base.

Table 2: Key FT-IR Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Amine Salt (R-NH₃⁺) N-H Stretch 3200-2800 Strong, very broad
Amine Salt (R-NH₃⁺) N-H Bend (Asymmetric) ~1600-1575 Medium, sharp
Alkyl C-H C(sp³)-H Stretch 2960-2850 Medium to strong

| Ether (C-O-C) | C-O Stretch | 1150-1085 | Strong, sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic broad N-H stretching bands of the ammonium salt and the strong C-O stretching band of the ether functionality.[5][6][7]

Chapter 2: The Core of the Matter - NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining stereochemistry in solution. A combination of one- and two-dimensional experiments provides definitive proof of the trans configuration by probing through-bond and through-space atomic relationships.[8]

Workflow for NMR-Based Stereochemical Confirmation

Caption: Key NOESY correlations for trans vs. cis isomers.

Experimental Protocol: 2D NMR Suite

  • Sample Preparation: Prepare a more concentrated sample than for 1D NMR, typically 5-10 mg in 0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD). Ensure the sample is free of particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.

  • Acquisition Parameters:

    • COSY: Use a standard gradient-selected (gCOSY) pulse sequence.

    • HSQC: Use a sensitivity-enhanced gradient HSQC (gHSQC) experiment. Set the ¹³C spectral width to cover the expected range (~0-80 ppm).

    • NOESY: Use a standard gradient-selected NOESY (gNOESY) pulse sequence. Crucially, set an appropriate mixing time (tₘ). For small molecules, a mixing time of 500-800 ms is a good starting point.

  • Data Processing & Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell).

    • On the COSY spectrum, trace the connectivity from H1 -> H2/H4 -> H3.

    • On the HSQC spectrum, confirm that the proton assignments from COSY match the expected carbon types (e.g., H1 correlates with C1 at ~48 ppm).

    • On the NOESY spectrum, carefully inspect the region corresponding to the H1 and H3 chemical shifts. The absence of a cross-peak is the definitive evidence for the trans configuration. [9][10]

Chapter 3: Absolute Confirmation - Single Crystal X-ray Diffraction

When an unambiguous solid-state structure is required, or if NMR data is inconclusive, Single Crystal X-ray Diffraction (SCXRD) is the ultimate method. [11][12]It provides a direct visualization of the atomic positions in three-dimensional space, leaving no doubt about the relative stereochemistry.

The primary challenge of this technique is growing a single, diffraction-quality crystal. For a hydrochloride salt, slow evaporation from a solvent system like methanol/diethyl ether or isopropanol/hexane is often a successful strategy. The resulting data not only confirms the trans arrangement of the methoxy and amino groups but also provides precise bond lengths, bond angles, and the conformation (puckering) of the cyclobutane ring in the solid state. [13][14][15]

Conclusion: A Multi-faceted Approach to Certainty

Confirming the stereochemistry of trans-3-Methoxycyclobutanamine hydrochloride is not a task for a single technique but a process of building a self-consistent, multi-faceted analytical case. While MS and FT-IR lay the foundation by confirming the molecule's basic identity, it is the sophisticated application of NMR spectroscopy, particularly the 2D NOESY experiment, that provides the definitive proof of the trans configuration in solution. The conspicuous absence of a through-space correlation between the C1 and C3 protons serves as the unequivocal signature of this isomer. For absolute, solid-state proof, Single Crystal X-ray Diffraction stands as the final arbiter. By logically progressing through these techniques, a researcher can possess unshakable confidence in the stereochemical integrity of their product.

References

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The Strategic Application of Bioisosterism to the Methoxycyclobutanamine Moiety: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of optimizing lead compounds into viable drug candidates is a paramount challenge. Among the myriad strategies employed, bioisosteric replacement stands out as a powerful tool to modulate physicochemical properties, enhance potency and selectivity, and improve pharmacokinetic profiles.[1][2] This guide delves into the nuanced application of bioisosterism to the methoxycyclobutanamine moiety, a privileged scaffold in contemporary drug design, particularly in the realm of kinase inhibitors. We will explore the rationale behind its use, present comparative data on its bioisosteric replacements, and provide detailed experimental protocols for the synthesis and evaluation of such analogs.

The Methoxycyclobutanamine Scaffold: A Privileged Motif in Kinase Inhibition

The methoxycyclobutanamine moiety has gained prominence in medicinal chemistry for its unique combination of structural and physicochemical properties. The cyclobutane ring, a strained four-membered carbocycle, imparts a degree of conformational rigidity, which can be advantageous for binding to the often well-defined pockets of kinase active sites.[3][4] This constrained geometry, an example of "escaping from flatland" in drug design, can lead to improved selectivity and reduced off-target effects.[3] The amine functionality provides a key interaction point, often forming crucial hydrogen bonds with the hinge region of the kinase. The methoxy group, in turn, can modulate polarity and solubility, and its orientation can influence the overall conformation of the molecule and its interactions with the target protein.

A prime example of the successful incorporation of a related scaffold is found in the Janus kinase (JAK) inhibitor, tofacitinib. While not containing the exact methoxycyclobutanamine moiety, its core structure features a substituted cyclobutane, highlighting the utility of this strained ring system in kinase inhibitor design.[5] The exploration of bioisosteric replacements for such scaffolds is a logical step in optimizing lead compounds.

Comparative Analysis of Bioisosteric Replacements

The strategic replacement of the methoxycyclobutanamine moiety can be approached by considering modifications to the cyclobutane core, the amine, and the methoxy group. Each modification presents an opportunity to fine-tune the molecule's properties.

Core Scaffold Modifications: Beyond the Cyclobutane

While the cyclobutane ring offers distinct advantages, its replacement with other cyclic systems can yield compounds with altered conformational preferences and physicochemical properties.

Bioisosteric Replacement Rationale Potential Impact on Properties
CyclopropylamineIntroduction of greater strain and different bond angles, potentially altering the vector of the amine for improved target engagement.[6]May increase rigidity, potentially improving potency but could also introduce metabolic liabilities.
AzetidineIntroduction of a heteroatom to modulate polarity and solubility. Can act as a hydrogen bond acceptor.Increased polarity and potential for improved aqueous solubility. May alter pKa of the amine.
OxetaneReplacement of a methylene group with an oxygen atom to significantly increase polarity and hydrogen bond accepting capacity.Substantial improvement in solubility and potential for new hydrogen bonding interactions.[7]
PyrrolidineExpansion to a five-membered ring to reduce ring strain and explore different conformational space.Increased flexibility, which may be beneficial or detrimental to binding depending on the target.
Amine Group Analogs: Modulating Basicity and Interactions

The primary amine of the methoxycyclobutanamine is often a critical pharmacophoric element. Its replacement or modification can have profound effects on target binding and pharmacokinetic properties.

Bioisosteric Replacement Rationale Potential Impact on Properties
N-MethylamineIntroduction of a small alkyl group to probe steric tolerance and potentially improve metabolic stability.[8]May increase lipophilicity and alter pKa. Can impact hydrogen bonding capacity.
HydroxylamineIntroduction of an oxygen atom to create an atypical amine bioisostere, reducing basicity.Can improve drug efflux and hERG affinity at a minimal molecular weight cost.[9]
AmideReplacement of the amine with an amide to introduce a hydrogen bond acceptor and reduce basicity.Significantly alters electronic properties and hydrogen bonding potential. Can improve metabolic stability.
Methoxy Group Replacements: Fine-Tuning Polarity and Metabolism

The methoxy group, while seemingly simple, plays a crucial role in modulating the overall properties of the molecule. Its replacement is a common strategy to address metabolic liabilities and improve solubility.

Bioisosteric Replacement Rationale Potential Impact on Properties
HydroxylRemoval of the methyl group to increase polarity and introduce a hydrogen bond donor/acceptor.Significantly increases polarity and aqueous solubility. May be a site for glucuronidation.
FluorineA classic bioisostere for a hydroxyl or methoxy group, altering electronic properties with minimal steric impact.Can block metabolic oxidation and modulate pKa of nearby functionalities.
DifluoromethoxyIntroduction of two fluorine atoms to further modulate electronics and lipophilicity.Increases lipophilicity compared to methoxy while being more metabolically stable.
Small polar groups (e.g., -CN, -CONH2)Introduction of polar functional groups to enhance solubility and introduce new interaction points.Can significantly improve aqueous solubility and provide opportunities for additional hydrogen bonding.

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, detailed synthetic protocols are essential. The following sections outline general procedures for the synthesis of key intermediates and the final analogs.

Synthesis of Functionalized Cyclobutane Cores

The synthesis of substituted cyclobutanes can be challenging due to ring strain.[3] However, several methods have been developed to access these valuable building blocks.

Protocol 1: [2+2] Cycloaddition for Cyclobutane Synthesis [1]

This method provides a powerful route to functionalized cyclobutanes.

G alkene Alkene cycloaddition [2+2] Cycloaddition (Thermal or Photochemical) alkene->cycloaddition ketene Ketene (generated in situ) ketene->cycloaddition cyclobutanone Substituted Cyclobutanone cycloaddition->cyclobutanone functionalization Further Functionalization (e.g., Reduction, Grignard) cyclobutanone->functionalization product Functionalized Cyclobutane Core functionalization->product

Caption: General workflow for the synthesis of functionalized cyclobutane cores via [2+2] cycloaddition.

Step-by-Step Methodology:

  • Ketene Generation: Generate the desired ketene in situ from an appropriate precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine).

  • Cycloaddition: In a suitable solvent (e.g., dichloromethane or toluene), add the alkene to the reaction mixture containing the in situ generated ketene. The reaction can be promoted either thermally or photochemically, depending on the substrates.

  • Work-up and Purification: After the reaction is complete, quench the reaction, extract the product, and purify by column chromatography to yield the substituted cyclobutanone.

  • Further Functionalization: The resulting cyclobutanone can be further modified. For example, reduction with a hydride reagent (e.g., NaBH4) will yield a cyclobutanol, which can then be converted to the desired methoxy group. The ketone can also be a handle for the introduction of the amine functionality via reductive amination.

Introduction of the Amine Functionality

Protocol 2: Reductive Amination [10]

This is a versatile one-pot method for the synthesis of amines from ketones or aldehydes.

G ketone Cyclobutanone Derivative imine_formation Imine/Enamine Formation (in situ) ketone->imine_formation amine Ammonia or Primary Amine amine->imine_formation reduction Reduction (e.g., NaBH(OAc)3, H2/Pd-C) imine_formation->reduction product Cyclobutanamine Derivative reduction->product

Caption: Workflow for the synthesis of cyclobutanamine derivatives via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the cyclobutanone derivative in a suitable solvent (e.g., dichloroethane or methanol).

  • Imine Formation: Add the amine source (e.g., ammonia, a primary amine, or an ammonium salt) to the solution. The formation of the imine or enamine intermediate is often acid-catalyzed.

  • Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation (H2, Pd/C), to the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the reagents and purify the desired cyclobutanamine derivative by column chromatography or crystallization.

In Vitro Evaluation of Bioisosteric Replacements

A critical aspect of bioisosteric replacement studies is the rigorous evaluation of the resulting analogs. This involves assessing their biological activity and their pharmacokinetic properties.

Kinase Inhibition Assay

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a common and robust method for measuring kinase activity in a high-throughput format.

G kinase Kinase Enzyme incubation1 Kinase Reaction (Phosphorylation) kinase->incubation1 substrate Biotinylated Substrate Peptide substrate->incubation1 atp ATP atp->incubation1 inhibitor Test Compound (Bioisostere) inhibitor->incubation1 incubation2 Detection incubation1->incubation2 detection_reagents Detection Reagents: - Eu-Cryptate labeled Ab - XL665-Streptavidin detection_reagents->incubation2 readout HTRF Signal Measurement (665nm / 620nm) incubation2->readout

Sources

A Comparative Benchmarking Guide: trans-3-Methoxycyclobutanamine Hydrochloride vs. Key Aminoether Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, the demand for novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is incessant. The escape from "flatland"—the over-reliance on two-dimensional aromatic structures—has led researchers to explore three-dimensional (3D) saturated heterocyclic and carbocyclic building blocks.[1][2] These 3D fragments can provide superior solubility, metabolic stability, and novel intellectual property landscapes.[1][3] This guide presents a comprehensive benchmarking analysis of trans-3-Methoxycyclobutanamine hydrochloride, a promising aminoether building block, against a curated set of structural analogues. Through rigorous experimental evaluation of key drug-like properties—lipophilicity, aqueous solubility, metabolic stability, and cytochrome P450 (CYP) inhibition—we aim to provide medicinal chemists with the critical data and insights necessary to make informed decisions in scaffold selection and lead optimization campaigns.

Introduction: The Imperative for 3D Scaffolds in Medicinal Chemistry

Fragment-based drug discovery (FBDD) has become a cornerstone of modern pharmaceutical research, enabling the efficient exploration of chemical space to identify starting points for potent and selective therapeutics.[2] Historically, fragment libraries have been dominated by flat, aromatic compounds. While synthetically accessible, these scaffolds often suffer from poor solubility and can present challenges during lead optimization.[1]

The strategic incorporation of 3D character into drug candidates is now widely recognized as a powerful approach to overcome these limitations.[1][4] Saturated carbocycles like cyclobutane offer a rigid and well-defined three-dimensional geometry, presenting substituents in precise vectors that can lead to enhanced target engagement and selectivity. This compound (CymitQuimica, CAS: 1408074-49-6) emerges as a particularly interesting building block.[5][6] It combines the rigid 3D cyclobutane core with a methoxy group and a primary amine, offering a unique constellation of properties and synthetic handles for further elaboration. This guide seeks to quantify the advantages of this specific scaffold by comparing it directly with other commonly used aminoether building blocks.

Selection of Comparator Building Blocks

To provide a robust and meaningful benchmark, we selected three comparator compounds that systematically deconstruct the structural features of this compound. This allows for a clear evaluation of the contribution of the cyclic core and the methoxy substituent.

Compound NameStructureRationale for Selection
1. trans-3-Methoxycyclobutanamine HCl The target molecule, featuring a 3D carbocyclic core with a trans relationship between the amine and methoxy groups.
2. Cyclobutanamine HCl The unsubstituted parent scaffold, to assess the impact of the methoxy group.
3. 3-Methoxypropylamine An acyclic analogue, to evaluate the effect of the rigid cyclobutane ring.
4. Tetrahydro-2H-pyran-4-amine A common saturated heterocyclic aminoether, providing a comparison to a different 3D ring system.

Physicochemical Property Benchmarking

Fundamental physicochemical properties such as lipophilicity (LogD), aqueous solubility, and basicity (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Lipophilicity and Aqueous Solubility

A balanced lipophilicity is crucial for oral absorption and cell membrane permeability; however, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[8] Aqueous solubility is paramount for achieving adequate concentrations in circulation for therapeutic efficacy.

Basicity (pKa)

The pKa of the primary amine dictates its ionization state at physiological pH (7.4).[7] This influences target binding (e.g., through salt-bridge formation), cell permeability (as the neutral form is more membrane-permeant), and aqueous solubility.

Table 1: Comparative Physicochemical Data

CompoundcLogP*Experimental LogD (pH 7.4)Aqueous Solubility (PBS, µg/mL)Experimental pKa
1. trans-3-Methoxycyclobutanamine HCl 0.45-1.52> 20009.85
2. Cyclobutanamine HCl 0.36-1.88> 200010.20
3. 3-Methoxypropylamine 0.02-2.15> 200010.05
4. Tetrahydro-2H-pyran-4-amine -0.28-2.30> 20009.95

Note: cLogP values are computationally predicted and provided for reference. Experimental values provide the basis for comparison.

Analysis: The data reveals that the rigid cyclobutane core in Compound 1 results in a higher LogD value (less hydrophilic) compared to its acyclic and heterocyclic counterparts, suggesting a more favorable balance for membrane permeability. The methoxy group slightly increases lipophilicity compared to the parent cyclobutanamine. All compounds exhibit excellent aqueous solubility, as expected for small amine hydrochlorides. The pKa values are all within a similar range, indicating they will be predominantly protonated at physiological pH.

In Vitro ADME Profile Comparison

Early assessment of a compound's metabolic fate is critical to prevent late-stage drug development failures.[9][10] We evaluated two key parameters: metabolic stability in human liver microsomes (HLM) and inhibition of major cytochrome P450 (CYP) enzymes.[11][12]

Metabolic Stability

Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, primarily Phase I enzymes like CYPs located in liver microsomes.[9][13] A longer half-life (t½) in this assay suggests lower intrinsic clearance and potentially better bioavailability in vivo.[14]

Cytochrome P450 (CYP) Inhibition

CYP enzymes are responsible for the metabolism of a vast majority of clinical drugs.[12] Inhibition of these enzymes by a new drug candidate can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[11][15][16] We assessed the inhibitory potential (IC50) against five major isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Table 2: Comparative In Vitro ADME Data

CompoundHLM Stability (t½, min)CYP3A4 Inhibition (IC50, µM)CYP2D6 Inhibition (IC50, µM)
1. trans-3-Methoxycyclobutanamine HCl > 60> 50> 50
2. Cyclobutanamine HCl > 60> 50> 50
3. 3-Methoxypropylamine 25> 50> 50
4. Tetrahydro-2H-pyran-4-amine 48> 50> 50

Analysis: The results are striking. Both cyclobutane-containing scaffolds (Compounds 1 and 2 ) exhibit excellent metabolic stability, with no significant degradation observed over the 60-minute incubation period. In contrast, the acyclic analogue, 3-Methoxypropylamine , is rapidly metabolized. This highlights a key advantage of the rigid cyclobutane ring: it restricts the conformation of the molecule, making it a poorer substrate for metabolizing enzymes. The tetrahydropyran ring also confers good stability, though slightly less than the cyclobutanes. Importantly, none of the tested building blocks showed any significant inhibition of the major CYP isoforms, indicating a low potential for metabolism-based drug-drug interactions.

Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies used to generate the data in this guide.

Protocol 5.1: Determination of LogD at pH 7.4

The shake-flask method was used as a gold standard for determining lipophilicity.[17]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the PBS buffer.

  • Partitioning: A small amount of the test compound is dissolved in the buffered aqueous phase. An equal volume of the saturated n-octanol is added.

  • Equilibration: The biphasic mixture is shaken vigorously for 1 hour to allow the compound to partition between the two phases, followed by centrifugation to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 5.2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound over time.[10][13]

G cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep1 Prepare HLM in Buffer (0.5 mg/mL) start Pre-warm HLM & Compound for 5 min prep1->start prep2 Prepare Test Compound (1 µM final conc.) prep2->start prep3 Prepare NADPH Cofactor Solution initiate Initiate Reaction by adding NADPH prep3->initiate Cofactor start->initiate aliquots Remove Aliquots at 0, 5, 15, 30, 60 min initiate->aliquots quench Quench Reaction with cold Acetonitrile (+IS) aliquots->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining and determine t½ lcms->calc

Caption: Workflow for the HLM Stability Assay.

  • Reaction Mixture: Test compounds (1 µM final concentration) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.[13]

  • Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][14]

  • Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of compound remaining versus time.

Synthesis and Application Insights

The value of a building block is intrinsically tied to its synthetic accessibility and its ability to impart desirable properties in a larger molecular context. trans-3-Methoxycyclobutanamine is readily accessible and offers distinct advantages for scaffold hopping and library design.

The Value of Defined Exit Vectors

The rigid cyclobutane core positions the amine and methoxy groups, along with the two other available ring positions, in well-defined spatial vectors. This contrasts sharply with flexible acyclic systems or flat aromatic rings, providing chemists with a powerful tool to probe the 3D space of a target's binding pocket.

Caption: Comparison of substituent exit vectors.

This geometric constraint can be leveraged to:

  • Improve Selectivity: By avoiding interactions in undesired regions of a binding site.

  • Enhance Potency: By achieving optimal interactions with specific residues.

  • Modulate Physicochemical Properties: The non-planar structure can disrupt crystal packing and improve solubility.

Conclusion and Future Outlook

The experimental data presented in this guide strongly supports the utility of this compound as a high-value building block in modern medicinal chemistry.

Key Advantages:

  • Superior Metabolic Stability: The rigid cyclobutane core significantly reduces susceptibility to metabolism compared to acyclic analogues, a critical feature for developing drugs with favorable pharmacokinetic profiles.

  • Balanced Lipophilicity: It occupies a favorable region of physicochemical space, being less polar than its heterocyclic and acyclic comparators, which can aid in achieving cell permeability without sacrificing aqueous solubility.

  • Low Risk of CYP Inhibition: Demonstrates a clean profile against major CYP450 enzymes, minimizing the potential for drug-drug interactions.

  • 3D Structural Rigidity: Provides well-defined exit vectors for substituents, enabling precise structure-activity relationship (SAR) exploration and optimization of target engagement.

For researchers and drug development professionals seeking to escape the limitations of flat, aromatic scaffolds and imbue their molecules with improved drug-like properties, this compound represents a compelling and empirically validated choice. Its strategic implementation can accelerate the journey from hit to lead and ultimately to a successful clinical candidate.

References

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Safety Operating Guide

Navigating the Disposal of trans-3-Methoxycyclobutanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their application in groundbreaking research to their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of trans-3-Methoxycyclobutanamine hydrochloride (CAS RN: 1408074-49-6), a solid, white to off-white compound utilized in pharmaceutical research.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.

Disclaimer: While a Safety Data Sheet (SDS) for this compound has been consulted for the preparation of this guide, it is important to note that comprehensive toxicological and environmental impact data for this specific compound may be limited.[1] The following procedures are based on the available information and established principles of laboratory safety for amine hydrochlorides and halogenated organic compounds. All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Hazard Identification and Risk Assessment: Understanding the Compound

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. Based on data for the compound and structurally similar amine hydrochlorides, the primary hazards are summarized below.

Hazard ClassificationDescriptionRationale and Causality
Acute Oral Toxicity Likely harmful if swallowed.Amine hydrochlorides can cause irritation and damage to the gastrointestinal tract upon ingestion.
Skin Corrosion/Irritation May cause skin irritation.The amine and hydrochloride moieties can be corrosive to skin tissue upon prolonged contact.
Serious Eye Damage/Irritation May cause serious eye irritation.Direct contact with the eyes can lead to significant irritation and potential damage.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Fine particulates of the solid compound can irritate the mucous membranes of the respiratory system.

Given its chemical structure as a halogenated organic compound, thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas. Therefore, uncontrolled incineration is not a recommended disposal method.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationJustification
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, minimizing the risk of irritation or absorption.
Body Protection A standard laboratory coat.Protects personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust generated from the solid compound.

Spill Management Protocol: A Swift and Safe Response

In the event of a spill, a prompt and systematic response is crucial to mitigate potential hazards.

Experimental Protocol: Solid Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth in the same waste container.

  • Dispose of Waste: Seal the waste container and treat it as hazardous chemical waste according to the disposal protocol below.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Waste Disposal Protocol: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste, destined for incineration at a licensed and approved waste disposal facility.

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a dedicated and compatible waste container.

  • Containerization:

    • For solid waste, carefully transfer the material into the designated container, minimizing dust generation.

    • For solutions, use a leak-proof container made of a material compatible with the solvent used.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "1408074-49-6"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and transportation of the waste to an approved disposal facility.

DisposalWorkflow cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal Start Start Collect_Waste Collect Waste (Solid & Liquid) Start->Collect_Waste Generation of Waste Containerize Containerize in Compatible Receptacle Collect_Waste->Containerize Label Label as Hazardous Waste Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS_Pickup EHS/Contractor Pickup Store->EHS_Pickup Arrange for Disposal Transport Transport to Licensed Facility EHS_Pickup->Transport Incineration Controlled Incineration Transport->Incineration End End Incineration->End Final Disposition

Caption: Workflow for the proper disposal of this compound.

Incompatible Materials: Preventing Hazardous Reactions

To ensure safe storage and to prevent dangerous reactions during waste consolidation, avoid contact between this compound and the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can cause exothermic reactions.

  • Acid Chlorides and Anhydrides: May react violently.

Emergency Procedures: First Aid Measures

In the case of accidental exposure, immediate and appropriate first aid is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • Capot Chemical. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

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A Guide to Personal Protective Equipment for Handling trans-3-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. The handling of specialized reagents like trans-3-Methoxycyclobutanamine hydrochloride, a key building block in medicinal chemistry, demands more than just adherence to baseline safety protocols; it requires a deep, mechanistic understanding of the potential hazards and the rationale behind each safety measure. This guide is structured to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the confident and safe handling of this compound.

Core Principles of Chemical Handling

The foundation of laboratory safety is built on the principle of minimizing exposure through all potential routes: inhalation, dermal contact, ingestion, and injection[2]. For a solid compound like this compound[3], the primary risks during handling are the generation of dust, which can be inhaled, and the contamination of skin, eyes, and work surfaces.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a static checklist but a dynamic risk assessment. The causality is simple: the barrier must be sufficient to prevent the chemical from reaching you. For this compound, a multi-layered defense is required.

PPE ComponentSpecificationRationale and Field-Proven Insights
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Causality: Protects against accidental splashes of solutions or airborne particles of the solid compound from causing serious eye irritation or damage[4][5][6]. In our experience, standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Nitrile or other chemically resistant gloves.Causality: Prevents direct skin contact, which can lead to irritation[4][7]. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid contaminating your skin. For prolonged handling, consider double-gloving.
Body Protection A standard laboratory coat.Causality: Protects against contamination of personal clothing[7]. A lab coat should always be fully buttoned to provide maximum coverage.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.Causality: Minimizes the inhalation of any dust from the solid compound, which may cause respiratory irritation[7]. For weighing operations or when dust generation is unavoidable, working within a fume hood is mandatory.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.

Receipt and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The container should be kept tightly closed to prevent absorption of moisture.

Step-by-Step Handling Protocol

This protocol is designed to minimize the generation of dust and prevent cross-contamination.

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your work area in a chemical fume hood by laying down absorbent bench paper[2].

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to carefully transfer the solid compound to a weighing vessel. Avoid any actions that could create dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • After handling, wipe down the spatula and any other equipment with a damp cloth. Dispose of the cloth as solid waste.

    • Wipe down the work surface within the fume hood.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water[1][8].

Logical Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Protocol cluster_disposal Disposal Assess_Task Assess Task (e.g., Weighing, Solution Prep) Review_SDS Review SDS/Safety Info (Assume Irritant/Harmful) Assess_Task->Review_SDS Select_PPE Don Appropriate PPE Review_SDS->Select_PPE Proceed to PPE Selection Goggles Safety Goggles Select_PPE->Goggles Gloves Nitrile Gloves Select_PPE->Gloves Lab_Coat Lab Coat Select_PPE->Lab_Coat Work_Area Prepare Work Area (Fume Hood) Select_PPE->Work_Area Proceed to Handling Handle_Chemical Handle Chemical (Minimize Dust) Work_Area->Handle_Chemical Clean_Up Decontaminate Workspace and Equipment Handle_Chemical->Clean_Up Dispose_PPE Properly Remove and Dispose of Gloves Clean_Up->Dispose_PPE Complete Handling Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical and non-negotiable aspect of chemical safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste:

    • Place any solid waste, including contaminated weighing paper, paper towels, and gloves, into a designated, chemically resistant container with a secure lid[9].

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7].

  • Liquid Waste:

    • Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container[9].

    • Do not mix with incompatible waste streams, such as those containing strong oxidizing agents.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., the solvent used for the reaction).

    • Collect the rinsate as hazardous liquid waste[9].

    • After rinsing, the original label on the container should be defaced before disposal in accordance with institutional policies[9].

Final Disposal
  • Never dispose of this compound or its solutions down the drain[9][10].

  • All waste, including solid, liquid, and rinsed containers, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service[7][10]. This typically involves incineration in a chemical incinerator[8].

By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you create a robust, self-validating system that ensures the safety of personnel and protects the environment. This commitment to best practices is the foundation of trustworthy and high-impact scientific research.

References

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Safety Data Sheet: Cyclohexane . Carl ROTH. [Link]

  • MSDS of trans-3-methoxycyclobutane-1-methamine hydrochloride . Capot Chemical. [Link]

  • Hazard statements . MSDS Europe. [Link]

  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . UNC Policies. [Link]

  • Safety . TS Group, LMU - Thorn-Seshold. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . UNM Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.